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  • Product: 7-Oxabicyclo[4.1.0]heptan-2-one
  • CAS: 6705-49-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-Oxabicyclo[4.1.0]heptan-2-one: Synthesis, Properties, and Applications in Modern Chemistry

Introduction 7-Oxabicyclo[4.1.0]heptan-2-one, also commonly known as 2,3-epoxycyclohexanone, is a bifunctional organic molecule that has garnered significant interest among researchers and drug development professionals....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Oxabicyclo[4.1.0]heptan-2-one, also commonly known as 2,3-epoxycyclohexanone, is a bifunctional organic molecule that has garnered significant interest among researchers and drug development professionals.[1] Its unique strained bicyclic structure, containing both a reactive epoxide and a ketone, makes it a versatile synthetic intermediate for the construction of complex molecular architectures.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of this valuable building block, with a focus on insights relevant to synthetic and medicinal chemistry.

Chemical Structure and Properties

The structural framework of 7-oxabicyclo[4.1.0]heptan-2-one consists of a cyclohexane ring fused to an oxirane (epoxide) ring, with a carbonyl group at the C-2 position.[2] This arrangement results in considerable ring strain, which is a key determinant of its chemical reactivity.[4]

Nomenclature and Identification
  • IUPAC Name : 7-oxabicyclo[4.1.0]heptan-2-one[5]

  • Synonyms : 2,3-Epoxycyclohexanone, 2,3-Epoxy-1-cyclohexanone, Cyclohexanone, 2,3-epoxy-[5]

  • CAS Number : 6705-49-3[1]

  • Molecular Formula : C₆H₈O₂[5]

  • Molecular Weight : 112.13 g/mol [5]

Physicochemical Properties

A summary of the key physicochemical properties of 7-oxabicyclo[4.1.0]heptan-2-one is presented in the table below.

PropertyValueReference(s)
Physical State Colorless to light yellow liquid[6]
Boiling Point 76-78 °C at 15 mmHg
Density 1.13 g/mL at 25 °C
Refractive Index (n20/D) 1.474
Flash Point 96.0 °C (closed cup)
Spectroscopic Data

The structural features of 7-oxabicyclo[4.1.0]heptan-2-one can be confirmed using various spectroscopic techniques.

SpectroscopyKey Features and InterpretationsReference(s)
¹H NMR Signals corresponding to the protons on the epoxide and the cyclohexane ring.[5][7]
¹³C NMR Resonances for the carbonyl carbon, the two carbons of the epoxide ring, and the remaining methylene carbons of the cyclohexane ring.[5]
Infrared (IR) A strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically around 1715 cm⁻¹ for a cyclohexanone. The presence of the epoxide is indicated by C-O stretching bands.[8]
Mass Spectrometry (MS) The molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[5]

Synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one

The most common and direct method for the synthesis of 7-oxabicyclo[4.1.0]heptan-2-one is the epoxidation of 2-cyclohexenone. This reaction can be achieved using various epoxidizing agents. An asymmetric synthesis to produce optically active 2,3-epoxycyclohexanone has also been reported, highlighting its utility as a chiral synthon.[6]

General Synthetic Workflow

The synthesis involves the oxidation of the carbon-carbon double bond in 2-cyclohexenone to form the epoxide ring.

G cluster_0 Synthesis Workflow Start 2-Cyclohexenone Process Epoxidation (e.g., m-CPBA or H₂O₂/base) Start->Process Reagents End 7-Oxabicyclo[4.1.0]heptan-2-one Process->End Product

Caption: A simplified workflow for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one.

Experimental Protocol: Epoxidation of 2-Cyclohexenone

This protocol is a generalized procedure based on common laboratory practices for epoxidation reactions.

Materials:

  • 2-Cyclohexenone

  • meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide and a base (e.g., sodium hydroxide)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 2-cyclohexenone in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add the epoxidizing agent (e.g., a solution of m-CPBA in the same solvent) to the cooled solution of 2-cyclohexenone with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if using a peroxyacid) to destroy any excess oxidizing agent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude 7-oxabicyclo[4.1.0]heptan-2-one by vacuum distillation or column chromatography on silica gel.

Safety Precautions: Peroxyacids like m-CPBA are potentially explosive and should be handled with care. All procedures should be performed in a well-ventilated fume hood.

Chemical Reactivity and Synthetic Applications

The reactivity of 7-oxabicyclo[4.1.0]heptan-2-one is dominated by the presence of the strained epoxide ring and the electrophilic carbonyl group. This dual functionality allows for a wide range of chemical transformations, making it a valuable precursor for various complex molecules.

Ring-Opening Reactions of the Epoxide

The high ring strain of the epoxide facilitates its opening by a variety of nucleophiles.[9] The regioselectivity of the ring-opening is dependent on the reaction conditions (acidic or basic).

  • Under Basic or Nucleophilic Conditions: The nucleophile attacks the less sterically hindered carbon of the epoxide in a classic SN2-type reaction.[10] This results in the formation of a trans-disubstituted cyclohexane derivative.

  • Under Acidic Conditions: The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state.[11]

G cluster_0 Epoxide Ring-Opening Epoxide 7-Oxabicyclo[4.1.0]heptan-2-one Basic Basic/Nucleophilic Conditions (e.g., RO⁻, R₂NH) Epoxide->Basic Nu⁻ Acidic Acidic Conditions (e.g., H₃O⁺, HX) Epoxide->Acidic H⁺, Nu⁻ Product_Basic Nucleophilic attack at less hindered carbon Basic->Product_Basic Product_Acidic Nucleophilic attack at more substituted carbon Acidic->Product_Acidic

Caption: Regioselectivity of nucleophilic ring-opening of 7-Oxabicyclo[4.1.0]heptan-2-one.

Reactions of the Ketone

The carbonyl group of 7-oxabicyclo[4.1.0]heptan-2-one can undergo typical ketone reactions, such as:

  • Reduction: The ketone can be selectively reduced to the corresponding alcohol, 7-oxabicyclo[4.1.0]heptan-2-ol, using reducing agents like sodium borohydride.

  • Reductive Amination: The ketone can be converted to an amine via reductive amination, providing a route to aminocyclohexanol derivatives.[12]

  • Wittig Reaction and Related Olefinations: The carbonyl group can be transformed into a double bond.

Applications in Drug Discovery and Natural Product Synthesis

7-Oxabicyclo[4.1.0]heptan-2-one and its derivatives are valuable intermediates in the synthesis of biologically active compounds.

  • Anticapsin Analog: It has been reported as an analog of anticapsin, a naturally occurring antibiotic.[13]

  • Enzymatic Reductions: It serves as a substrate for reductases, enabling the synthesis of chiral alcohols which are important building blocks in medicinal chemistry.[13]

  • Synthesis of Complex Scaffolds: The ability to undergo stereospecific and regioselective ring-opening reactions makes it a key component in the synthesis of complex natural products and pharmaceutical agents where precise control of stereochemistry is crucial.[14]

Safety and Handling

7-Oxabicyclo[4.1.0]heptan-2-one is a combustible liquid and can cause skin and serious eye irritation.[5] It is important to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dark place, preferably under an inert atmosphere, as it may be moisture-sensitive.[6]

Conclusion

7-Oxabicyclo[4.1.0]heptan-2-one is a highly versatile and valuable building block in organic synthesis. Its unique combination of a strained epoxide ring and a ketone functional group provides a rich platform for a variety of chemical transformations. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the design and development of novel chemical entities for pharmaceutical and other applications.

References

  • PubChem. 7-Oxabicyclo[4.1.0]heptan-2-one. National Center for Biotechnology Information. Available from: [Link]

  • Scientific Laboratory Supplies (Ireland) Ltd. 7-Oxabicyclo[4.1.0]heptan-2-on. Available from: [Link]

  • Google Patents. Isomerization of 1,3,3-trimethyl-7-oxabicyclo-[4.1.0] heptan-2-one.
  • PubChem. 7-Oxabicyclo(4.1.0)heptan-2-ol. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Sustainable Catalytic Protocols for the Solvent Free Epoxidation and (anti)- Dihydroxylation of the Alken. Available from: [Link]

  • NIST. 7-Oxabicyclo[4.1.0]heptan-2-one, 4,4,6-trimethyl-. NIST Chemistry WebBook. Available from: [Link]

  • Chemsrc. 2,3-Epoxycyclohexanone | CAS#:6705-49-3. Available from: [Link]

  • GCRIS. and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles. Available from: [Link]

  • Organic Chemistry Portal. Cyclohexanone synthesis. Available from: [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. Available from: [Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. Available from: [Link]

  • National Institutes of Health. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Available from: [Link]

  • Chemistry LibreTexts. 18.5: Reactions of Epoxides - Ring-opening. Available from: [Link]

  • YouTube. Ring opening reactions of epoxide with strong and weak nucleophile. Available from: [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]

  • Organic Syntheses. 3. Available from: [Link]

  • MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available from: [Link]

  • MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Available from: [Link]

  • National Institutes of Health. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Available from: [Link]

  • MDPI. Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. Available from: [Link]

  • ResearchGate. The synthesis of macrocycles for drug discovery. Available from: [Link]

  • MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available from: [Link]

  • Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. Available from: [Link]

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Exploratory

An In-depth Technical Guide to 7-Oxabicyclo[4.1.0]heptan-2-one for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 7-Oxabicyclo[4.1.0]heptan-2-one, a versatile bicyclic ketone with significant applications in organic synthesis and as a crucial building block in the development of novel...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 7-Oxabicyclo[4.1.0]heptan-2-one, a versatile bicyclic ketone with significant applications in organic synthesis and as a crucial building block in the development of novel therapeutic agents. This document delves into its chemical identity, synthesis, spectroscopic characterization, key reactions, and its role in pharmaceutical research, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

7-Oxabicyclo[4.1.0]heptan-2-one is a bicyclic organic compound featuring a cyclohexanone ring fused to an epoxide ring. This strained three-membered ring imparts significant reactivity to the molecule, making it a valuable intermediate in synthetic chemistry.

Table 1: Compound Identification and Properties

IdentifierValueSource(s)
IUPAC Name 7-oxabicyclo[4.1.0]heptan-2-one[1]
CAS Number 6705-49-3[1]
Synonyms 2,3-Epoxycyclohexanone, 2,3-Epoxy-1-cyclohexanone[1]
Molecular Formula C₆H₈O₂[1]
Molecular Weight 112.13 g/mol [1]
Appearance Colorless to light yellow clear liquid
Boiling Point 76-78 °C at 20 hPa[2]
Density 1.13 g/mL at 25 °C

Synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one

The most common and efficient method for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one is the epoxidation of the α,β-unsaturated ketone, 2-cyclohexen-1-one.[3] This reaction is typically carried out using an alkaline solution of hydrogen peroxide. The choice of this method is based on its high efficiency and the ready availability of the starting materials.

Synthesis Mechanism

The reaction proceeds via a nucleophilic attack of the hydroperoxide anion on the β-carbon of the α,β-unsaturated ketone, a process known as the Weitz-Scheffer epoxidation. The electron-withdrawing nature of the carbonyl group makes the double bond susceptible to this type of conjugate addition.

Synthesis_Mechanism cluster_0 Epoxidation of 2-Cyclohexen-1-one start 2-Cyclohexen-1-one + H₂O₂ intermediate Hydroperoxide Adduct start->intermediate NaOH (aq) product 7-Oxabicyclo[4.1.0]heptan-2-one intermediate->product Intramolecular SN2 reaction

Caption: Epoxidation of 2-cyclohexen-1-one to form 7-oxabicyclo[4.1.0]heptan-2-one.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the epoxidation of α,β-unsaturated ketones.[4]

Materials:

  • 2-cyclohexen-1-one

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • 20% Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2-cyclohexen-1-one in methanol.

  • While maintaining the temperature at 1-3 °C, add 30% aqueous hydrogen peroxide to the solution.

  • With vigorous stirring, add 20% aqueous sodium hydroxide dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing cold water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 7-Oxabicyclo[4.1.0]heptan-2-one can be purified by vacuum distillation.

Spectroscopic Characterization

The structural elucidation of 7-Oxabicyclo[4.1.0]heptan-2-one is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data

TechniqueKey DataSource(s)
¹H NMR Data available from Sigma-Aldrich Co. LLC.[1]
¹³C NMR Data available from N. Bensel, J. Hoehn, H. Marschall Chem. Ber. 112, 2256(1979).[1]
Mass Spec (GC-MS) Data available from NIST Mass Spectrometry Data Center.[1]
Infrared (IR) Characteristic peaks for C=O and C-O-C stretching.

Chemical Reactivity and Synthetic Applications

The presence of the strained epoxide ring and the ketone functionality makes 7-Oxabicyclo[4.1.0]heptan-2-one a versatile substrate for a variety of chemical transformations.

Nucleophilic Ring-Opening of the Epoxide

The epoxide ring is susceptible to ring-opening by a wide range of nucleophiles.[3] Under basic or nucleophilic conditions, the reaction proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

Ring_Opening cluster_1 Nucleophilic Ring-Opening start 7-Oxabicyclo[4.1.0]heptan-2-one product trans-3-Nucleophile-2-hydroxycyclohexanone start->product Nu⁻ / H₂O

Caption: Nucleophilic ring-opening of 7-oxabicyclo[4.1.0]heptan-2-one.

This reactivity allows for the stereoselective introduction of various functional groups, making it a valuable precursor for the synthesis of complex molecules.

Cycloaddition Reactions

The bicyclic nature of the molecule allows for its participation in cycloaddition reactions, leading to the formation of more complex polycyclic systems.[3]

Applications in Drug Development and Research

7-Oxabicyclo[4.1.0]heptan-2-one and its derivatives have garnered significant interest in the pharmaceutical industry due to their potential biological activities.

Analogue of Anticapsin and Role in Bacilysin Biosynthesis

A key application of 7-Oxabicyclo[4.1.0]heptan-2-one is its use as an analogue of anticapsin.[5][6] Anticapsin is a precursor in the biosynthesis of bacilysin, a dipeptide antibiotic.[5][6] The structural similarity allows researchers to use 7-Oxabicyclo[4.1.0]heptan-2-one as a substrate to study the enzymes involved in the bacilysin biosynthesis pathway.[6] For instance, it has been employed to investigate the substrate specificity of NADPH-dependent 3-quinuclidinone reductases.[6] Understanding these enzymatic processes is crucial for the development of novel antibiotics and for engineering biosynthetic pathways to produce valuable compounds.

Building Block for Bioactive Molecules

The versatile reactivity of 7-Oxabicyclo[4.1.0]heptan-2-one makes it an important building block for the synthesis of a variety of biologically active compounds. Its derivatives are being investigated for potential therapeutic applications, leveraging the unique structural framework it provides.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 7-Oxabicyclo[4.1.0]heptan-2-one.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

7-Oxabicyclo[4.1.0]heptan-2-one is a valuable and versatile chemical entity with significant applications in both synthetic organic chemistry and pharmaceutical research. Its unique structural features and reactivity provide a powerful tool for the construction of complex molecules and for probing biological pathways. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a solid foundation for researchers and drug development professionals working with this important compound.

References

  • PubChem. 7-Oxabicyclo[4.1.0]heptan-2-one. National Institutes of Health. Retrieved from [Link]

  • Chemsrc. (2025, August 27). 2,3-Epoxycyclohexanone. Retrieved from [Link]

  • Organic Syntheses. FRAGMENTATION OF α,β-EPOXYKETONES TO ACETYLENIC ALDEHYDES AND KETONES: PREPARATION OF. Retrieved from [Link]

  • ResearchGate. Structure of 7-oxabicyclo[4.1.0]heptan-2-one and the precursor of the bacilysin biosynthesis route (analogue of anticapsin). Retrieved from [Link]

  • Isotani, K., Kurokawa, J., Suzuki, F., & Itoh, N. (2013). Gene Cloning and Characterization of Two NADH-Dependent 3-Quinuclidinone Reductases from Microbacterium luteolum JCM 9174. Applied and Environmental Microbiology, 79(4), 1378–1384. [Link]

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Foundational

Synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one from Cyclohexenone: An In-Depth Technical Guide

Introduction 7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a valuable bicyclic organic compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a valuable bicyclic organic compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules.[1][2][3] Its strained oxirane ring fused to a cyclohexanone backbone imparts significant reactivity, making it a key building block in medicinal chemistry and materials science.[1][3][4] This guide provides a comprehensive overview of the synthesis of 7-oxabicyclo[4.1.0]heptan-2-one from cyclohexenone, delving into the reaction mechanism, a detailed experimental protocol, and critical process considerations for researchers and professionals in drug development.

Mechanistic Insights into the Epoxidation of Cyclohexenone

The synthesis of 7-oxabicyclo[4.1.0]heptan-2-one from cyclohexenone is achieved through an epoxidation reaction, which involves the formation of an epoxide ring across the carbon-carbon double bond of the α,β-unsaturated ketone. A common and effective method for this transformation is the nucleophilic epoxidation using reagents such as tert-butyl hydroperoxide in the presence of a base, or peroxycarboxylic acids like meta-chloroperoxybenzoic acid (m-CPBA).[1]

The mechanism of the base-mediated epoxidation of cyclohexenone with tert-butyl hydroperoxide has been a subject of detailed study. Kinetic isotope effect studies have revealed that the rate-limiting step of this reaction is the nucleophilic addition of the hydroperoxide to the β-carbon of the enone.[5][6][7] This is followed by an intramolecular cyclization to form the epoxide ring and eliminate the corresponding alcohol. The stereochemistry of the epoxidation is influenced by the initial addition of the nucleophile, with a preference for axial addition to the cyclohexenone ring.[5][7]

Experimental Protocol: Synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one

This protocol details a reliable method for the synthesis of 7-oxabicyclo[4.1.0]heptan-2-one from cyclohexenone using alkaline hydrogen peroxide. While other methods exist, this procedure is often favored for its relative simplicity and the use of readily available reagents.[8]

Materials and Reagents:

  • 2-Cyclohexen-1-one

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium hydroxide (20% aqueous solution)

  • Dichloromethane

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottomed flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath, combine 2-cyclohexen-1-one and a suitable solvent like methanol or a mixture of methanol and dichloromethane.

  • Reagent Addition: While stirring vigorously, slowly add a 30% aqueous solution of hydrogen peroxide to the reaction mixture.

  • Base Addition: Subsequently, add a 20% aqueous sodium hydroxide solution dropwise to the mixture, ensuring the temperature is maintained between 15-20°C. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ice and a saturated aqueous sodium chloride solution.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. To avoid loss of the volatile product, it is not recommended to completely remove the dichloromethane on a rotary evaporator.[8]

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure 7-oxabicyclo[4.1.0]heptan-2-one.[9]

Data Presentation

ParameterValueReference
Molecular FormulaC₆H₈O₂[10][11][12]
Molecular Weight112.13 g/mol [10][11][13]
Boiling Point76-78 °C/15 mmHg[11]
Density1.13 g/mL at 25 °C[11]
Refractive Indexn20/D 1.474[11]
AppearanceLiquid[11]
CAS Number6705-49-3[2][10][11]

Logical Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Cyclohexenone 2-Cyclohexen-1-one ReactionVessel Reaction Mixture (Ice Bath) Cyclohexenone->ReactionVessel Reagents H₂O₂ / NaOH Reagents->ReactionVessel Quenching Quenching (Ice, Brine) ReactionVessel->Quenching Extraction Extraction (DCM) Quenching->Extraction Drying Drying (MgSO₄) Extraction->Drying Concentration Concentration (Rotovap) Drying->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Product 7-Oxabicyclo[4.1.0]heptan-2-one Purification->Product

Caption: Synthetic workflow for 7-Oxabicyclo[4.1.0]heptan-2-one.

Safety Considerations

7-Oxabicyclo[4.1.0]heptan-2-one is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[11][13] All manipulations should be carried out in a well-ventilated fume hood. Hydrogen peroxide and sodium hydroxide are corrosive and should be handled with care.

Characterization

The final product can be characterized using various spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.[4][10]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[4][10]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl and epoxide moieties.[4]

Conclusion

The synthesis of 7-oxabicyclo[4.1.0]heptan-2-one from cyclohexenone is a well-established and important transformation in organic synthesis. Understanding the underlying reaction mechanism allows for the optimization of reaction conditions to achieve high yields and purity. The detailed protocol provided in this guide, coupled with the necessary safety precautions and characterization techniques, offers a solid foundation for researchers and professionals to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

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  • Separation of 6-Methyl-3-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one on Newcrom R1 HPLC column | SIELC Technologies. SIELC Technologies. [Link]

  • Synthesis of o-Saturated 7-Oxabicyclo[2.2.l]heptane Aualogues of Thromboxane AZ. ScienceDirect. [Link]

  • Total Synthesis of the Polyoxygenated Sesquiterpenes ... - zora.uzh.ch. ZORA. [Link]

  • Supporting Information Sustainable Catalytic Protocols for the Solvent Free Epoxidation and (anti)- Dihydroxylation of the Alken - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • EP1245569A1 - Process for the production of 5-oxy-7-oxabicyclo- 4.1.0]hept-3-e ne-3-carboxylic acid esters - Google Patents.
  • Structure of 7-Oxabicyclo[4.1.0]heptan-2-one,6- methyl... - ResearchGate. ResearchGate. [Link]

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Exploratory

A Comprehensive Spectroscopic Guide to 7-Oxabicyclo[4.1.0]heptan-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of 7-Oxabicyclo[4.1.0]heptan-2-one 7-Oxabicyclo[4.1.0]heptan-2-one (CAS No. 6705-49-3) is a versatile bifunctional...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 7-Oxabicyclo[4.1.0]heptan-2-one

7-Oxabicyclo[4.1.0]heptan-2-one (CAS No. 6705-49-3) is a versatile bifunctional molecule featuring a cyclohexanone ring fused to an epoxide.[1] This unique structural arrangement, combining the reactivity of an α,β-epoxy ketone, makes it a valuable intermediate in organic synthesis. Its utility spans the construction of complex natural products and the development of novel pharmaceutical agents. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

This guide will delve into the core spectroscopic techniques used to characterize 7-Oxabicyclo[4.1.0]heptan-2-one, providing both the theoretical underpinnings and practical interpretation of the resulting data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By mapping the chemical environments of ¹H and ¹³C nuclei, we can piece together the connectivity and stereochemistry of 7-Oxabicyclo[4.1.0]heptan-2-one.

Experimental Protocol: NMR Data Acquisition

A typical experimental procedure for acquiring NMR spectra of 7-Oxabicyclo[4.1.0]heptan-2-one would involve the following steps:

  • Sample Preparation: A solution of the analyte is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and potentially 2D correlation spectra (like COSY and HSQC) are acquired.

Caption: A generalized workflow for NMR analysis.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of 7-Oxabicyclo[4.1.0]heptan-2-one is expected to show distinct signals for the protons on the cyclohexane ring and the epoxide. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the carbonyl group. While the full detailed analysis with precise coupling constants is reported in the primary literature, the expected regions for the proton signals can be predicted.

Proton Assignment (Tentative) Expected Chemical Shift (ppm) Expected Multiplicity
H1, H6 (Epoxide Protons)3.0 - 3.5Multiplets
H3, H5 (Methylene Protons)1.5 - 2.5Multiplets
H4 (Methylene Protons)1.5 - 2.5Multiplets

Note: The definitive assignment and coupling constants are best obtained from the primary literature, such as the work by Bensel, Hoehn, and Marschall.[1]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and information about their chemical environment. The spectrum for 7-Oxabicyclo[4.1.0]heptan-2-one is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The authoritative source for the ¹³C NMR data is a 1979 publication in Chemische Berichte by N. Bensel, J. Hoehn, and H. Marschall.[1]

Carbon Assignment Expected Chemical Shift (ppm)
C=O (Ketone)~200
C1, C6 (Epoxide Carbons)50 - 60
C3, C4, C5 (Methylene Carbons)20 - 40

The downfield shift of the carbonyl carbon is characteristic of ketones. The carbons of the epoxide ring appear in the mid-range of the spectrum due to the deshielding effect of the oxygen atom. The remaining methylene carbons of the cyclohexane ring are found in the upfield region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 7-Oxabicyclo[4.1.0]heptan-2-one is dominated by the characteristic absorption of the carbonyl group and the vibrations of the C-O bonds in the epoxide and the C-H bonds of the aliphatic ring.

Experimental Protocol: IR Data Acquisition

A typical procedure for obtaining an IR spectrum of a liquid sample like 7-Oxabicyclo[4.1.0]heptan-2-one is as follows:

  • Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.

IR Spectral Interpretation

The key diagnostic absorption bands in the IR spectrum of 7-Oxabicyclo[4.1.0]heptan-2-one are summarized below.

Vibrational Mode Characteristic Absorption (cm⁻¹) Significance
C=O Stretch (Ketone)~1710Confirms the presence of a saturated cyclic ketone.
C-H Stretch (Aliphatic)2850 - 3000Indicates the presence of sp³ hybridized C-H bonds.
C-O Stretch (Epoxide)~1250 and 800-950Characteristic of the epoxide ring vibrations.

The strong absorption band around 1710 cm⁻¹ is a clear indicator of the carbonyl functionality within a six-membered ring. The presence of C-O stretching bands confirms the epoxide moiety.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: MS Data Acquisition

For a volatile compound like 7-Oxabicyclo[4.1.0]heptan-2-one, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.

  • Sample Injection: A dilute solution of the sample is injected into the gas chromatograph.

  • Separation: The compound travels through the GC column and is separated from any impurities.

  • Ionization and Analysis: The eluted compound enters the mass spectrometer, is ionized (typically by electron impact, EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Caption: A simplified workflow for GC-MS analysis.

MS Spectral Interpretation

The mass spectrum of 7-Oxabicyclo[4.1.0]heptan-2-one will show a molecular ion peak (M⁺) corresponding to its molecular weight (112.13 g/mol ).[1] The fragmentation pattern provides clues to the structure. Based on data from the NIST Mass Spectrometry Data Center, the following are key fragments:[1]

m/z Value Relative Intensity Plausible Fragment
112PresentMolecular Ion [C₆H₈O₂]⁺
84[M - CO]⁺
55Top Peak[C₃H₃O]⁺ or [C₄H₇]⁺
41[C₃H₅]⁺

The observation of the molecular ion at m/z 112 confirms the molecular formula. The loss of a neutral carbon monoxide molecule (28 Da) to give a fragment at m/z 84 is a characteristic fragmentation pathway for cyclic ketones. The base peak at m/z 55 is a common fragment in cyclic systems and can arise from various rearrangement and cleavage pathways.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of 7-Oxabicyclo[4.1.0]heptan-2-one.

  • NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen atoms, confirming the bicyclic framework.

  • IR spectroscopy provides definitive evidence for the presence of the key ketone and epoxide functional groups.

  • Mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation patterns, which are consistent with the proposed structure.

This guide serves as a foundational resource for professionals working with this versatile chemical building block. For the most detailed and quantitative spectroscopic parameters, consulting the primary literature, particularly the work of Bensel, Hoehn, and Marschall, is highly recommended.

References

  • PubChem. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to 7-Oxabicyclo[4.1.0]heptan-2-one for Drug Development Professionals

Abstract 7-Oxabicyclo[4.1.0]heptan-2-one is a bifunctional organic compound featuring a strained epoxide fused to a cyclohexanone ring. This unique structural arrangement imparts significant chemical reactivity, renderin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Oxabicyclo[4.1.0]heptan-2-one is a bifunctional organic compound featuring a strained epoxide fused to a cyclohexanone ring. This unique structural arrangement imparts significant chemical reactivity, rendering it a valuable synthetic intermediate in the construction of complex molecular architectures. Its utility is particularly pronounced in medicinal chemistry and drug development, where it serves as a versatile scaffold for introducing stereochemically defined functionality. This guide provides an in-depth analysis of the molecule's core attributes, synthesis, spectroscopic signature, and key reactive properties, offering field-proven insights for researchers and scientists.

Core Molecular Attributes

A thorough understanding of a compound's fundamental properties is the bedrock of its application in synthesis and development.

Molecular Formula & Weight

The chemical identity of 7-Oxabicyclo[4.1.0]heptan-2-one is defined by its elemental composition and corresponding molecular mass.

  • Molecular Formula: C₆H₈O₂[1][2][3]

    • This formula indicates a composition of six carbon atoms, eight hydrogen atoms, and two oxygen atoms.

  • Molecular Weight: 112.13 g/mol [1][2][3][4]

    • This value is crucial for all stoichiometric calculations required for reaction planning and quantitative analysis.

Table 1: Calculation of Molar Mass

Element Count Atomic Mass ( g/mol ) Total Mass ( g/mol )
Carbon (C) 6 12.011 72.066
Hydrogen (H) 8 1.008 8.064
Oxygen (O) 2 15.999 31.998

| Total | | | 112.128 |

Note: The commonly cited molecular weight is rounded to 112.13 g/mol .

Structural & Chemical Identity

The compound, also known by its synonym 2,3-Epoxycyclohexanone, possesses a rigid bicyclic structure.[2] This conformation is the primary determinant of its chemical behavior.

  • CAS Number: 6705-49-3[1][2][3]

  • Key Features: The molecule contains two key functional groups: an electrophilic ketone and a strained epoxide ring susceptible to nucleophilic attack.[5] The fusion of these rings creates a conformationally restricted system that allows for a high degree of stereocontrol in subsequent chemical transformations.

G cluster_0 7-Oxabicyclo[4.1.0]heptan-2-one C1 C C2 C=O C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O7 O C6->O7 O7->C1

Figure 1. Structure of 7-Oxabicyclo[4.1.0]heptan-2-one.

Synthesis & Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of this building block are critical for its effective use in multi-step synthetic campaigns.

Common Synthetic Pathway: Epoxidation of 2-Cyclohexen-1-one

The most direct and widely employed synthesis involves the epoxidation of the olefin in 2-cyclohexen-1-one. This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which delivers an oxygen atom across the double bond.

Step-by-Step Experimental Protocol:

  • Reaction Setup: Dissolve 2-cyclohexen-1-one (1.0 eq.) in a chlorinated solvent (e.g., dichloromethane) in a flask under an inert atmosphere and cool to 0°C in an ice bath. Causality: Cooling is essential to manage the exothermicity of the reaction and prevent over-oxidation or side reactions.

  • Reagent Addition: Add m-CPBA (~1.2 eq.) portion-wise over 30-60 minutes, maintaining the temperature at 0°C. Causality: Slow, controlled addition ensures the reaction rate is manageable and prevents a dangerous temperature spike.

  • Monitoring: Track the consumption of the starting material via Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate to neutralize excess oxidant and the acidic byproduct.

  • Extraction & Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified via flash column chromatography.

Figure 2. Workflow for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one.

Spectroscopic Profile

The identity and purity of the synthesized compound must be confirmed through standard spectroscopic methods.

Table 2: Expected Spectroscopic Data

Technique Expected Features
¹H NMR Resonances for protons on the epoxide ring are expected to appear as multiplets around δ 3.0-3.5 ppm. The remaining aliphatic protons will appear as complex multiplets between δ 1.5-2.8 ppm.
¹³C NMR A characteristic carbonyl carbon signal will be present downfield (~δ 200-208 ppm). The two carbons of the epoxide ring will resonate in the δ 50-60 ppm range.
Infrared (IR) A strong, sharp absorption band corresponding to the C=O stretch of the ketone will be observed at approximately 1700-1725 cm⁻¹. A C-O stretch for the epoxide is expected around 1250 cm⁻¹.

| Mass Spec. (MS) | The molecular ion peak (M⁺) will be observed at an m/z of 112.05, consistent with the exact mass of C₆H₈O₂.[2] |

Note: Specific shifts can vary based on the solvent and instrument used. The data provided is based on typical values found in spectral databases.[2]

Reactivity and Synthetic Utility

The power of 7-Oxabicyclo[4.1.0]heptan-2-one as a synthetic tool lies in the orthogonal reactivity of its functional groups. The epoxide is a target for nucleophiles, while the ketone is a target for both nucleophiles and reducing agents.

Nucleophilic Ring-Opening of the Epoxide

The primary synthetic application involves the regioselective and stereoselective ring-opening of the epoxide by a diverse range of nucleophiles (e.g., organocuprates, amines, thiols, azides). This reaction establishes two new, well-defined stereocenters in a single operation, yielding a highly functionalized cyclohexanone derivative.

G start 7-Oxabicyclo[4.1.0]heptan-2-one product trans-Diaxial Ring-Opened Product start->product Sₙ2 Attack nuc Nucleophile (e.g., R₂CuLi, RNH₂) nuc->product

Figure 3. Conceptual diagram of nucleophilic epoxide opening.

This transformation is foundational for building molecular complexity, as the resulting β-hydroxy ketone is a versatile precursor for further synthetic manipulations, making it a cornerstone in the synthesis of natural products and pharmaceutical agents.[4][5][6]

References

  • U.S. National Institute of Standards and Technology (NIST). (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-. In Substance Registry Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one. In PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-. In Substance Registry Services. Retrieved from [Link]

  • Selezneva, N. K., Gimalova, F. A., Valeev, R. F., & Miftakhov, M. S. (2011). Efficient Synthesis of (1R,4S,6R)-4-Isopropenyl-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one. Russian Journal of Organic Chemistry, 47(2), 210-214.
  • Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 7-Oxabicyclo[4.1.0]heptan-2-one

Abstract This technical guide provides a comprehensive overview of the core physical properties of 7-Oxabicyclo[4.1.0]heptan-2-one, a vital bicyclic organic compound with significant applications in synthetic organic che...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 7-Oxabicyclo[4.1.0]heptan-2-one, a vital bicyclic organic compound with significant applications in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the compound's structural features, physical characteristics, and the experimental methodologies for their determination. By integrating theoretical principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for the scientific community.

Introduction: The Significance of 7-Oxabicyclo[4.1.0]heptan-2-one

7-Oxabicyclo[4.1.0]heptan-2-one, also known by its common synonym 2,3-Epoxycyclohexanone, is a bicyclic ketone that serves as a versatile building block in the synthesis of complex organic molecules.[1] Its structure, featuring a strained epoxide ring fused to a cyclohexanone backbone, imparts unique reactivity, making it a valuable intermediate in the preparation of various pharmaceutical and biologically active compounds. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, ensuring reproducibility, optimizing reaction conditions, and guaranteeing safety.

This guide delves into the key physical parameters of 7-Oxabicyclo[4.1.0]heptan-2-one, providing both established data and the underlying principles for their experimental verification. The causality behind the selection of specific analytical techniques is discussed to provide a deeper understanding of the characterization process.

Molecular Structure and Nomenclature

A clear understanding of the molecular architecture is fundamental to comprehending the physical and chemical behavior of a compound.

IUPAC Name: 7-oxabicyclo[4.1.0]heptan-2-one[1][2] Synonyms: 2,3-Epoxycyclohexanone, 2,3-Epoxy-1-cyclohexanone[1] CAS Number: 6705-49-3[1] Molecular Formula: C₆H₈O₂[1] Molecular Weight: 112.13 g/mol [1]

The structure of 7-Oxabicyclo[4.1.0]heptan-2-one is depicted below. The fusion of the epoxide and cyclohexanone rings creates a strained system that is key to its reactivity.

Caption: Molecular structure of 7-Oxabicyclo[4.1.0]heptan-2-one.

Core Physical Properties

The physical properties of a compound are critical for its handling, purification, and use in chemical reactions. The data presented here are compiled from authoritative sources and are essential for laboratory practice.

PropertyValueSource(s)
Appearance Colorless to light yellow clear liquid
Boiling Point 76-78 °C at 15 mmHgSigma-Aldrich
Density 1.13 g/mL at 25 °CSigma-Aldrich
Refractive Index (n20/D) 1.474Sigma-Aldrich
Flash Point 96.00 °C (closed cup)Sigma-Aldrich
Solubility Slightly soluble in water.[3]

Experimental Determination of Physical Properties: Protocols and Rationale

To ensure scientific integrity, the protocols for determining these physical properties must be robust and reproducible. This section outlines the standard methodologies, emphasizing the causality behind the experimental design.

Boiling Point Determination

The boiling point is a fundamental property that indicates purity and is crucial for purification by distillation.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Protocol: Micro Boiling Point Determination

  • Apparatus Setup: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube. The assembly is attached to a thermometer.

  • Heating: The apparatus is heated in a suitable bath (e.g., silicone oil) using a controlled heating source.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Measurement: The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

Causality: This micro-method is ideal for small sample quantities. The principle relies on the equilibrium between the vapor pressure inside the capillary and the external pressure. When the liquid enters the capillary upon cooling, it signifies that the vapor pressure of the liquid is equal to the external pressure.

Boiling_Point_Determination cluster_0 Preparation cluster_1 Measurement A Place sample in fusion tube B Insert inverted capillary tube A->B C Attach to thermometer B->C D Heat in oil bath C->D Immerse E Observe bubble stream D->E F Cool and record temperature when liquid enters capillary E->F

Caption: Workflow for micro boiling point determination.

Density Measurement

Density is an intrinsic property that is useful for identification and for converting between mass and volume.

Principle: Density is defined as the mass of a substance per unit volume.

Protocol: Pycnometer Method

  • Tare: The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured.

  • Filling: The pycnometer is filled with the liquid sample up to the calibration mark, ensuring no air bubbles are present.

  • Weighing: The filled pycnometer is weighed.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Causality: The pycnometer method is highly accurate because it uses a precisely calibrated volume. This minimizes errors associated with reading a graduated cylinder. Temperature control is crucial as density is temperature-dependent.

Refractive Index Measurement

The refractive index is a sensitive measure of a substance's purity and composition.

Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is measured using a refractometer, which determines the critical angle of refraction.

Protocol: Abbe Refractometer

  • Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Causality: The Abbe refractometer is a standard and reliable instrument for measuring the refractive index of liquids. The use of the sodium D-line (589 nm) is a standard convention that allows for consistent comparison of data across different laboratories.

Spectral Characterization

Spectroscopic data provides a unique fingerprint of a molecule, confirming its structure and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectrum: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments.

  • ¹³C NMR Spectrum: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. Key expected absorptions for 7-Oxabicyclo[4.1.0]heptan-2-one include:

  • C=O stretch (ketone): A strong absorption band around 1710-1730 cm⁻¹.

  • C-O stretch (epoxide): Absorption bands in the region of 1250 cm⁻¹ and 800-950 cm⁻¹ (ring breathing).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M+) for 7-Oxabicyclo[4.1.0]heptan-2-one would be expected at an m/z of 112. Common fragmentation pathways would likely involve the loss of CO and subsequent rearrangements of the cyclic structure.

Synthesis and Reactivity

Synthesis

7-Oxabicyclo[4.1.0]heptan-2-one is typically synthesized by the epoxidation of 2-cyclohexenone. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane.

Synthesis 2-Cyclohexenone 2-Cyclohexenone 7-Oxabicyclo[4.1.0]heptan-2-one 7-Oxabicyclo[4.1.0]heptan-2-one 2-Cyclohexenone->7-Oxabicyclo[4.1.0]heptan-2-one m-CPBA, CH2Cl2

Caption: Synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one.

Reactivity

The reactivity of 7-Oxabicyclo[4.1.0]heptan-2-one is dominated by the presence of the strained epoxide ring and the electrophilic carbonyl group.

  • Nucleophilic Ring-Opening of the Epoxide: The epoxide ring can be opened by a variety of nucleophiles. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide in an SN2 fashion.[4]

  • Reactions at the Carbonyl Group: The ketone functionality can undergo typical carbonyl reactions, such as reduction to the corresponding alcohol or reaction with Grignard reagents.

The interplay between these two reactive sites allows for the synthesis of a diverse range of functionalized cyclohexanes.

Safety and Handling

As a responsible scientist, proper handling and storage of all chemicals are of utmost importance.

  • General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

7-Oxabicyclo[4.1.0]heptan-2-one is a compound of significant interest in organic synthesis. This technical guide has provided a detailed overview of its fundamental physical properties and the experimental methodologies for their determination. By understanding these core characteristics, researchers can more effectively and safely utilize this versatile building block in the development of novel molecules and materials. The protocols and data presented herein are intended to serve as a valuable and authoritative resource for the scientific community.

References

  • Tokyo Chemical Industry Co., Ltd. (2025, April 3). SAFETY DATA SHEET: 1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3- tetramethyldisiloxane.
  • PubChem. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one.
  • Sigma-Aldrich. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one.
  • ChemScene. (n.d.). 6705-49-3 | 7-Oxabicyclo[4.1.0]heptan-2-one.
  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions.
  • Smolecule. (2023, August 15). 7-Oxabicyclo[4.1.0]heptan-2-one.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one.
  • Benchchem. (n.d.). 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione.

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Foundational

Guide to the Stability and Storage of 7-Oxabicyclo[4.1.0]heptan-2-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 7-Oxabicyclo[4.1.0]heptan-2-one, also commonly known as 2,3-epoxycyclohexanone, is a versatile bicyclic ketone and a va...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxabicyclo[4.1.0]heptan-2-one, also commonly known as 2,3-epoxycyclohexanone, is a versatile bicyclic ketone and a valuable building block in organic synthesis.[1][2] Its utility stems from the presence of two key reactive centers: a strained epoxide ring and a ketone functional group. This unique structure allows for a variety of chemical transformations, making it an important intermediate in the synthesis of complex molecules and potential medicinal agents.[1][3][4][5] However, the very features that make this compound synthetically useful—particularly the high ring strain of the epoxide—also render it susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of the factors influencing the stability of 7-Oxabicyclo[4.1.0]heptan-2-one, outlines field-proven storage and handling protocols, and details methodologies for assessing its long-term integrity.

The Chemical Profile: Understanding Inherent Reactivity

To effectively manage the stability of 7-Oxabicyclo[4.1.0]heptan-2-one, it is crucial to first understand its molecular architecture. The compound features a six-membered carbon ring fused with a three-membered epoxide ring.

  • Epoxide Ring: This is the primary site of reactivity. The three-membered ring is under significant angular strain, making it susceptible to nucleophilic attack and ring-opening reactions. This reaction can be catalyzed by both acids and bases.

  • Ketone Group: The carbonyl group can participate in typical ketone reactions, such as reductions and nucleophilic additions.[6]

  • Bicyclic Framework: The fused ring system imparts a rigid conformation, which can influence its reactivity compared to acyclic analogues.[1]

The inherent ring strain of the epoxide is the dominant factor governing the compound's stability.[3] Environmental conditions that can facilitate the opening of this ring are the primary cause of degradation.

Critical Factors Influencing Compound Stability

Several environmental factors can compromise the purity and integrity of 7-Oxabicyclo[4.1.0]heptan-2-one. These factors can act independently or synergistically to promote degradation.

Temperature

While the compound is chemically stable under standard ambient conditions (room temperature), elevated temperatures can provide the necessary activation energy to overcome the barrier to thermal rearrangement and decomposition.[7] High heat can promote epoxide ring-opening, leading to the formation of various byproducts.[3] Repeated freeze-thaw cycles should also be avoided, as this can introduce moisture and potentially cause crystallization in some epoxy compounds.[8]

Moisture and pH

The epoxide ring is highly susceptible to hydrolysis, which is the cleavage of the C-O bonds by water. This process is significantly accelerated by the presence of acidic or basic catalysts.

  • Acid-Catalyzed Hydrolysis: Protons activate the epoxide oxygen, making the carbon atoms more electrophilic and vulnerable to attack by water, leading to a 1,2-diol.

  • Base-Catalyzed Hydrolysis: Hydroxide ions or other bases can directly attack one of the epoxide carbons, leading to the same diol product after protonation.

Given that atmospheric moisture is ubiquitous, preventing its ingress into the storage container is paramount for long-term stability.

Light

Exposure to ultraviolet (UV) light can be detrimental to many complex organic molecules. UV radiation can provide the energy to excite electrons and promote radical reactions or other photochemical degradation pathways. While specific photostability data for this compound is not widely published, it is a standard precautionary principle in organic chemistry to protect reactive intermediates from light.[9]

Atmosphere

While not as reactive towards oxygen as some other functional groups, prolonged exposure to air can be a concern, primarily due to the presence of moisture. For high-purity samples or long-term archival storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to displace both oxygen and ambient moisture.

Degradation Pathways and Consequences

The primary degradation pathway for 7-Oxabicyclo[4.1.0]heptan-2-one is the hydrolysis of the epoxide ring. This process fundamentally alters the molecule, leading to loss of the desired starting material and contamination of the sample with byproducts.

DegradationPathway cluster_main Degradation of 7-Oxabicyclo[4.1.0]heptan-2-one cluster_catalysts Catalytic Factors Start 7-Oxabicyclo[4.1.0]heptan-2-one Product 2,3-Dihydroxycyclohexanone (Degradation Product) Start->Product Hydrolysis / Ring Opening H2O Moisture (H₂O) H2O->Product Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->Product   Accelerates Heat Elevated Temperature Heat->Product   Promotes

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential for preserving the chemical integrity of 7-Oxabicyclo[4.1.0]heptan-2-one. The following recommendations synthesize information from safety data sheets and best practices for handling reactive epoxy compounds.[10][11]

Quantitative Storage Recommendations
ParameterConditionRationale
Temperature Long-Term: 2-8 °C.[12][13] Short-Term: Ambient Room Temperature.[8][14]Refrigeration minimizes thermal degradation and slows kinetic processes. Avoid freezing.
Atmosphere Tightly sealed container.[10] For long-term or high-purity storage, blanket with an inert gas (N₂ or Ar).Prevents ingress of atmospheric moisture, which leads to hydrolysis. Inert gas displaces both moisture and oxygen.
Light Exposure Store in an amber or opaque container.[9]Protects the compound from potential photochemical degradation.
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[10]These substances can catalyze the rapid and potentially exothermic opening of the epoxide ring.
Handling Best Practices
  • Work Area: Handle the compound in a well-ventilated area, preferably a fume hood.[10]

  • Moisture Prevention: Use only dry glassware and equipment. For transferring aliquots, work quickly to minimize exposure to air or use a glovebox with an inert atmosphere.

  • Container Integrity: Always ensure the container cap is tightly sealed immediately after use.[11] Parafilm can be used for an additional seal on primary containers.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

  • Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Avoid runoff into drains.

Experimental Protocol: A Self-Validating Stability Study

To empirically determine the stability of a specific batch of 7-Oxabicyclo[4.1.0]heptan-2-one under your laboratory's conditions, a stressed stability study is recommended. This protocol serves as a self-validating system to build confidence in your storage procedures.

Objective: To assess the purity of the compound over time under accelerated degradation conditions.
Materials:
  • 7-Oxabicyclo[4.1.0]heptan-2-one sample.

  • Multiple small, amber glass vials with PTFE-lined caps.

  • High-purity solvent for dilution (e.g., Acetonitrile or Ethyl Acetate).

  • HPLC or GC-MS system with a suitable column.

  • Temperature and humidity-controlled oven/chamber.

  • UV light chamber.

Methodology:
  • Initial Analysis (T=0):

    • Prepare a stock solution of the compound in your chosen solvent.

    • Perform an initial purity analysis using HPLC or GC-MS to establish a baseline chromatogram. Record the peak area of the parent compound. This is your 100% reference point.

  • Sample Preparation for Stressing:

    • Aliquot small, equal amounts of the neat compound into the amber vials.

    • Prepare several vials for each stress condition to be tested.

    • Example conditions:

      • Thermal: 40 °C

      • Hydrolytic (Acid): Add a microliter of 0.1 M HCl.

      • Hydrolytic (Base): Add a microliter of 0.1 M NaOH.

      • Photolytic: Place under a UV lamp at 25 °C.

      • Control: Store one vial under recommended conditions (2-8 °C, dark).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 24h, 48h, 1 week, 1 month), remove one vial from each stress condition.

    • Dissolve the contents in the same volume of solvent used for the T=0 analysis.

    • Analyze the sample using the same HPLC/GC-MS method.

  • Data Interpretation:

    • Compare the chromatograms from the stressed samples to the T=0 and control samples.

    • Calculate the percentage of the parent compound remaining.

    • Look for the appearance of new peaks, which indicate degradation products. The primary hydrolysis product, 2,3-dihydroxycyclohexanone, will have a different retention time.

This experimental workflow provides definitive data on the compound's stability under various insults, validating the necessity of the recommended storage conditions.

Workflow cluster_prep Preparation cluster_stress Stressing Conditions cluster_analysis Analysis T0 T=0 Initial Analysis (Purity Baseline) Aliquot Aliquot Samples into Vials T0->Aliquot Thermal Thermal (40°C) Aliquot->Thermal Hydrolytic Hydrolytic (Acid/Base) Aliquot->Hydrolytic Photolytic UV Light Aliquot->Photolytic Control Control (2-8°C, Dark) Aliquot->Control Timepoints Sample at Time Points (e.g., 24h, 1 week) Thermal->Timepoints Hydrolytic->Timepoints Photolytic->Timepoints Control->Timepoints HPLC HPLC / GC-MS Analysis Timepoints->HPLC Data Compare Chromatograms & Quantify Degradation HPLC->Data

Conclusion

7-Oxabicyclo[4.1.0]heptan-2-one is a powerful synthetic intermediate whose utility is directly tied to its purity. Its inherent reactivity, driven by the strained epoxide ring, makes it vulnerable to degradation from common environmental factors such as heat, moisture, and light. By understanding these sensitivities and implementing the rigorous storage and handling protocols outlined in this guide—specifically, refrigerated storage in tightly sealed, opaque containers—researchers can ensure the long-term stability and integrity of this valuable compound, leading to more reliable and reproducible scientific outcomes.

References

  • 7-oxabicyclo[4.1.0]heptan-2-one - C6H8O2 | CSSB00000037965. Google Cloud.
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  • CAS 6705-49-3: 7-Oxabicyclo[4.1.0]heptan-2-one - CymitQuimica. CymitQuimica.
  • 7-OXABICYCLO[4.1.
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Exploratory

An In-Depth Technical Guide to 7-Oxabicyclo[4.1.0]heptan-2-one: From Discovery to Application

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of a pivotal epoxy ketone building block. Abstract 7-Oxabicyclo[4.1.0]heptan-2-one, al...

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of a pivotal epoxy ketone building block.

Abstract

7-Oxabicyclo[4.1.0]heptan-2-one, also commonly known as 2,3-epoxycyclohexanone, is a bifunctional molecule that has garnered significant interest in the field of organic synthesis.[1][2] Its strained epoxide ring fused to a cyclohexanone backbone makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its history, detailed synthetic methodologies, mechanistic insights, and its crucial role as a building block in the development of novel therapeutics and other fine chemicals.

Introduction: The Significance of a Strained Ring System

The unique structural framework of 7-Oxabicyclo[4.1.0]heptan-2-one, featuring a bicyclic system with both an epoxide and a ketone functional group, confers a high degree of chemical reactivity.[2] This reactivity, particularly the susceptibility of the epoxide to nucleophilic attack, allows for a variety of stereocontrolled transformations. Its utility is pronounced in the synthesis of natural products and pharmaceutically active compounds where the introduction of specific stereocenters is critical. The molecule serves as a precursor in the synthesis of compounds analogous to the natural antibiotic anticapsin, highlighting its relevance in medicinal chemistry.[3]

Historical Context and Discovery

The exploration of α,β-epoxyketones dates back to the early to mid-20th century as chemists sought to understand the reactivity of enone systems. The synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one is a classic example of the epoxidation of an α,β-unsaturated ketone. One of the earliest well-documented methods for its preparation involves the epoxidation of 2-cyclohexen-1-one using alkaline hydrogen peroxide.[4] While effective, this early procedure was reported to yield the product in modest amounts (around 30%).[4] Subsequent research focused on improving the efficiency and yield of this transformation, leading to the development of more refined and reliable synthetic protocols.

Synthesis and Mechanistic Insights

The primary route to 7-Oxabicyclo[4.1.0]heptan-2-one is the epoxidation of 2-cyclohexen-1-one. The choice of oxidant and reaction conditions is crucial for achieving high yields and selectivity.

3.1. Classical Epoxidation with Alkaline Hydrogen Peroxide

The reaction of 2-cyclohexen-1-one with hydrogen peroxide under basic conditions (e.g., sodium hydroxide) is a well-established method.[4]

Mechanism: The reaction proceeds via a nucleophilic attack of the hydroperoxide anion (OOH⁻), formed in situ, on the β-carbon of the α,β-unsaturated ketone (a Michael-type addition). This is followed by an intramolecular nucleophilic attack of the resulting enolate on the peroxide oxygen, displacing a hydroxide ion and forming the epoxide ring.

G cluster_0 Mechanism of Epoxidation start 2-Cyclohexen-1-one + HOOH/OH⁻ intermediate1 Hydroperoxide anion attacks β-carbon (Michael Addition) start->intermediate1 intermediate2 Enolate Intermediate intermediate1->intermediate2 intermediate3 Intramolecular SN2 attack (Ring Closure) intermediate2->intermediate3 end 7-Oxabicyclo[4.1.0]heptan-2-one + OH⁻ intermediate3->end

Caption: Epoxidation of 2-cyclohexen-1-one via Michael Addition.

3.2. Modern and High-Yield Methodologies

To overcome the moderate yields of the classical approach, alternative methods have been developed. A notable improvement involves the use of tert-butyl hydroperoxide with a Triton B catalyst in benzene, which has been reported to achieve yields as high as 66%.[4] More recent advancements include the use of heterogeneous catalysts, such as alkylcarboxylate anion-intercalated Ni-Zn mixed basic salts, with aqueous hydrogen peroxide, offering efficient and environmentally friendlier options.[5]

3.3. Detailed Experimental Protocol (Alkaline Hydrogen Peroxide Method)

The following protocol is adapted from a procedure described in Organic Syntheses.[4]

Materials:

  • 2-Cyclohexen-1-one (0.100 mole)

  • Methanol (100 ml)

  • 30% Aqueous Hydrogen Peroxide (0.30 mole)

  • 20% Aqueous Sodium Hydroxide

Procedure:

  • A 300-ml, three-necked, round-bottomed flask is equipped with a magnetic stirrer and a thermometer.

  • A solution of 9.60 g (0.100 mole) of 2-cyclohexen-1-one in 100 ml of methanol is added to the flask.[4]

  • The solution is cooled to 1–3°C in an ice bath.

  • 34 g (30 ml, 0.30 mole) of 30% aqueous hydrogen peroxide is added.[4]

  • The mixture is stirred vigorously while maintaining the cool temperature, and 0.15 ml (0.75 mmole) of 20% aqueous sodium hydroxide is added in a single portion.[4]

  • The reaction progress is monitored. After completion, the product is isolated via extraction. Caution: It is advised not to use a rotary evaporator for solvent removal due to the volatility of the epoxide product.[4]

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of 7-Oxabicyclo[4.1.0]heptan-2-one.

4.1. Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₆H₈O₂[1]
Molecular Weight 112.13 g/mol [1]
CAS Number 6705-49-3[1]
Appearance Liquid
Density 1.13 g/mL at 25 °C
Boiling Point 76-78 °C at 15 mmHg
Refractive Index n20/D 1.474
Flash Point 96.0 °C (204.8 °F)
4.2. Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation.

  • ¹H NMR: The proton NMR spectrum provides key information about the protons on the epoxide and the cyclohexane ring.

  • ¹³C NMR: The carbon NMR spectrum shows characteristic shifts for the carbonyl carbon, the two carbons of the epoxide ring, and the remaining methylene carbons of the six-membered ring.[1]

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is typically observed around 1710 cm⁻¹.[4]

  • Mass Spectrometry (GC-MS): The mass spectrum shows a molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragmentation patterns.[1]

Reactivity and Applications in Drug Development

The synthetic utility of 7-Oxabicyclo[4.1.0]heptan-2-one stems from its dual functionality. The epoxide can undergo ring-opening reactions with various nucleophiles, while the ketone can be subjected to reductions, additions, or enolate chemistry.

5.1. Key Transformations
  • Ring-Opening Reactions: The strained epoxide ring readily opens upon treatment with nucleophiles (e.g., amines, alkoxides, organocuprates), providing a powerful method for introducing substituents with defined stereochemistry.

  • Fragmentation Reactions: In a notable transformation, the tosylhydrazone derivative of 7-Oxabicyclo[4.1.0]heptan-2-one can undergo fragmentation to yield acetylenic aldehydes, demonstrating its utility in synthesizing unsaturated systems.[4]

  • Reduction: The ketone can be selectively reduced, for instance with sodium borohydride, to the corresponding alcohol, leading to epoxy alcohols which are themselves valuable synthetic intermediates.[6]

5.2. Role in Drug Discovery and Medicinal Chemistry

The epoxy ketone pharmacophore is a key structural motif in a class of highly potent and specific proteasome inhibitors.[7][8] Natural products like eponemycin contain this feature, which is responsible for their anticancer activity.[9][10] The mechanism involves a double nucleophilic attack from the N-terminal threonine of the proteasome onto the electrophilic epoxide and ketone, leading to irreversible inhibition.[8]

While 7-Oxabicyclo[4.1.0]heptan-2-one itself is a simple model, its derivatives are explored for their potential biological activities.[11][12] It serves as a crucial building block for creating more complex molecules that mimic these natural proteasome inhibitors.[13][14] For instance, the anti-cancer drug Carfilzomib was developed based on the epoxyketone structure of epoxomicin.[7] The study of the biosynthesis of these natural epoxyketones continues to inspire the chemoenzymatic synthesis of novel analogues with potential therapeutic applications.[9][15]

Caption: Synthetic utility of 7-Oxabicyclo[4.1.0]heptan-2-one.

Conclusion

7-Oxabicyclo[4.1.0]heptan-2-one is more than a simple bicyclic compound; it is a foundational building block in modern organic synthesis. Its discovery and the subsequent optimization of its synthesis have provided chemists with a powerful tool for constructing stereochemically rich and complex molecules. Its direct relevance to the epoxy ketone class of proteasome inhibitors underscores its importance in medicinal chemistry and drug development, a field where the demand for novel, effective, and specific therapeutic agents is ever-present. Continued exploration of the reactivity of this versatile intermediate will undoubtedly lead to new synthetic innovations and the discovery of new biologically active compounds.

References
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  • Supporting Information for Epoxidation of Cyclic Enones with Hydrogen Peroxide Catalysed by Alkylcarboxylate Anion-Intercalated Ni-Zn Mixed Basic Salts. [Link]

  • Felix, D., Wintner, C., & Eschenmoser, A. (1976). FRAGMENTATION OF α,β-EPOXYKETONES TO ACETYLENIC ALDEHYDES AND KETONES: PREPARATION OF 2,3-EPOXYCYCLOHEXANONE AND 5-DECYN-1-AL. Organic Syntheses, 55, 52. [Link]

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  • Corless, B. C., et al. (2023). Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF. PMC - PubMed Central. [Link]

  • Corless, B. C., et al. (2023). Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF. PubMed. [Link]

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Foundational

A Comprehensive Technical Guide to the Natural Occurrence of 7-Oxabicyclo[4.1.0]heptan-2-one Derivatives

Abstract The 7-oxabicyclo[4.1.0]heptan-2-one scaffold, a fused epoxycyclohexanone system, represents a core structural motif in a diverse array of natural products. These compounds, isolated from sources spanning the pla...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-oxabicyclo[4.1.0]heptan-2-one scaffold, a fused epoxycyclohexanone system, represents a core structural motif in a diverse array of natural products. These compounds, isolated from sources spanning the plant, microbial, and insect kingdoms, exhibit a remarkable breadth of biological activities, from potent anticancer and antimicrobial effects to roles as insect pheromones. This technical guide provides an in-depth exploration of the natural occurrence of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into the natural sources, biosynthetic origins, isolation methodologies, and therapeutic potential of this significant class of molecules. We will delve into the enzymatic logic that constructs this strained bicyclic system and the experimental protocols required to isolate and characterize these compounds, underscoring their importance as both biological tools and templates for pharmaceutical innovation.

Introduction: The Significance of the Epoxyketone Core

The 7-oxabicyclo[4.1.0]heptan-2-one framework is a chemically intriguing and biologically significant structure.[1] Characterized by the fusion of an epoxide ring to a cyclohexanone, this motif imparts a unique combination of reactivity and stereochemical complexity. The inherent ring strain of the epoxide and the electrophilicity of the ketone render these molecules susceptible to nucleophilic attack, a property that is frequently harnessed in their biological mechanisms of action. This guide will navigate the landscape of naturally occurring molecules bearing this core, from complex diterpenoids in plants to peptidyl inhibitors in bacteria and volatile signals in insects.

Natural Sources and Structural Diversity

Derivatives of 7-oxabicyclo[4.1.0]heptan-2-one are not confined to a single branch of the tree of life. Their presence across diverse phyla speaks to a convergent evolution of this potent chemical scaffold for a variety of biological functions.

Plant Kingdom: Terpenoids and Beyond

Plants, particularly those from the Euphorbiaceae family, are a rich source of complex diterpenoids that feature the 7-oxabicyclo[4.1.0]heptan-2-one moiety embedded within larger, intricate skeletons like the jatrophane framework.[2] These jatrophane diterpenes are characterized by a 5/12 bicyclic core and are often heavily oxygenated and acylated, leading to vast structural diversity.[2][3] For instance, various jatrophane diterpenoids have been isolated from Euphorbia peplus and Euphorbia helioscopia.[2][4]

Simpler monoterpenoid derivatives are also prevalent. For example, piperitone oxide and cis-limonene oxide, found in the essential oils of various aromatic plants, contain this bicyclic system and are recognized for their insecticidal and antimicrobial properties.[5][6] Phytochemical analysis of species like Cassia angustifolia and Cinnamomum camphora has also identified derivatives such as 6-methyl-3-(1-methylethyl)-7-oxabicyclo[4.1.0]heptan-2-one.[7][8]

Microbial World: Potent Enzyme Inhibitors

Microorganisms, especially bacteria from the phylum Actinobacteria, are prolific producers of peptidyl epoxyketones. These molecules are potent and specific inhibitors of the proteasome, a key cellular machine responsible for protein degradation.[9][10] Natural products like eponemycin (from Streptomyces hygroscopicus) and epoxomicin are archetypal examples.[10][11] In these compounds, the 7-oxabicyclo[4.1.0]heptan-2-one derivative acts as a reactive "warhead" at the C-terminus of a peptide chain, which provides the specificity for the proteasome's active site.[11][12] The discovery of these microbial metabolites has had a profound impact on cancer therapy, directly inspiring the development of synthetic proteasome inhibitors.[13]

Insect Kingdom: Pheromonal Communication

Insects utilize a sophisticated language of chemical signals for mating, aggregation, and defense. The 7-oxabicyclo[4.1.0]heptan-2-one scaffold appears in this chemical vocabulary. A notable example is 4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one (epoxyisophorone), which has been identified as a component of the male-produced aggregation pheromone of the beetle Homalinotus depressus, a major pest of coconuts.[14] Other derivatives, such as limonene oxide, also exhibit insecticidal activity, highlighting their dual role in insect biology and control.[15]

Table 1: Representative 7-Oxabicyclo[4.1.0]heptan-2-one Derivatives from Natural Sources
Derivative Name/ClassRepresentative StructureNatural SourceReported Biological Activity
Jatrophane Diterpenoids (Varies, complex polycyclic)Euphorbia species (e.g., E. peplus, E. helioscopia)Cytotoxic, Lipid-lowering, Autophagy induction[2][4]
Eponemycin (Peptidyl epoxyketone)Streptomyces hygroscopicusProteasome inhibition, Anticancer[10][11]
Epoxomicin (Peptidyl epoxyketone)ActinobacteriaProteasome inhibition, Anticancer[11]
Piperitone Oxide 6-methyl-3-(1-methylethyl)-7-oxabicyclo[4.1.0]heptan-2-oneEssential oils (Mentha spp.)Insecticidal[6]
Epoxyisophorone 4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-oneHomalinotus depressus (beetle)Aggregation pheromone[14]
cis-Limonene Oxide 1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptaneEssential oils (Citrus spp.)Antimicrobial, Insecticidal[5][15]
4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-one Vallisneria spiralis (aquatic plant)Antifungal[16]

Biosynthesis: The Enzymatic Crafting of the Epoxyketone

The formation of the 7-oxabicyclo[4.1.0]heptan-2-one core is a testament to the elegant efficiency of natural enzymatic catalysis. The biosynthetic pathways vary depending on the organism and the overall structure of the final molecule.

Microbial Peptidyl Epoxyketone Pathway

In bacteria, the biosynthesis of the epoxyketone "warhead" is a fascinating process integrated with non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery.[9][17] The key transformation is catalyzed by a unique flavin-dependent decarboxylase-desaturase-monooxygenase, such as EpnF in the eponemycin pathway.[10][12] This enzyme orchestrates a complex series of events starting from an α-dimethyl-β-keto acid intermediate. The proposed mechanism involves decarboxylation, desaturation to form an enolate, and subsequent FAD-dependent epoxidation to yield the final α',β'-epoxyketone structure.[10][11] This entire process provides the reactive pharmacophore that is crucial for proteasome inhibition.

Epoxyketone Warhead Biosynthesis sub sub enzyme enzyme prod prod sub1 α-dimethyl-β-keto acid (tethered to NRPS/PKS) enz1 EpnF/TmcF (Flavin-dependent monooxygenase) sub1->enz1 Substrate prod1 α',β'-Epoxyketone Warhead enz1->prod1 Catalysis (Decarboxylation, Desaturation, Epoxidation)

Caption: Biosynthesis of the epoxyketone warhead by the enzyme EpnF.

Plant Terpenoid Pathways

In plants, the epoxyketone moiety is typically installed onto a pre-existing terpenoid skeleton. For jatrophane diterpenes, the biosynthesis begins with geranylgeranyl pyrophosphate (GGPP), which undergoes cyclization to form macrocyclic intermediates like casbene.[3] A series of subsequent cyclizations, rearrangements, and stereospecific oxidations, often catalyzed by cytochrome P450 monooxygenases, leads to the formation of the complex jatrophane core, which may then be further functionalized to include the epoxyketone group.[2][3] For simpler monoterpenes, the process involves the direct epoxidation of an olefinic precursor, such as the epoxidation of limonene to form limonene oxide.[5]

Isolation and Characterization: From Crude Extract to Pure Compound

The process of isolating and identifying novel 7-oxabicyclo[4.1.0]heptan-2-one derivatives from a natural source is a multi-step endeavor requiring a combination of classical and modern analytical techniques.[18][19]

General Workflow

The typical workflow begins with the collection and preparation of the biological material, followed by extraction, fractionation, purification, and finally, structure elucidation.[20][21] The choice of solvents and chromatographic methods is critical and is guided by the polarity and stability of the target compounds.

Isolation and Characterization Workflow step step tech tech output output A 1. Biological Material (e.g., Plant Leaves) B 2. Extraction (e.g., Maceration with EtOAc) A->B C 3. Fractionation (e.g., Column Chromatography) B->C D 4. Purification (e.g., HPLC) C->D T1 Silica Gel, Sephadex C->T1 E 5. Structure Elucidation D->E T2 RP-HPLC, NP-HPLC D->T2 F Pure Compound E->F T3 NMR, MS, IR, X-ray E->T3

Caption: General workflow for natural product isolation.

Experimental Protocol: Isolation of Jatrophane Diterpenoids from Euphorbia

This protocol provides a representative methodology for the isolation of jatrophane-type diterpenoids.

  • Preparation and Extraction:

    • Air-dry the whole plants of the selected Euphorbia species at room temperature and grind them into a coarse powder.

    • Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (3 x 5 L) at room temperature for 72 hours per extraction.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol.

    • Concentrate each fraction. The EtOAc fraction is often enriched with diterpenoids.

  • Initial Chromatographic Fractionation:

    • Subject the EtOAc-soluble fraction to column chromatography over a silica gel stationary phase.

    • Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc, 100:0 to 0:100).

    • Collect fractions (e.g., 20 mL each) and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Purification of Sub-fractions:

    • Subject the combined, enriched fractions to further chromatographic steps. This may include Sephadex LH-20 column chromatography (eluting with methanol) to remove pigments and polymeric material.

    • Final purification is typically achieved using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase or a silica gel normal-phase column.

  • Structure Elucidation:

    • Determine the structure of the purified compounds using a suite of spectroscopic techniques:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental formula (e.g., HRESIMS).[1]

      • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the carbon skeleton and relative stereochemistry.[1]

      • X-ray Crystallography: To unambiguously determine the absolute and relative stereochemistry if suitable crystals can be obtained.[2]

Biological Activities and Therapeutic Potential

The structural features of 7-oxabicyclo[4.1.0]heptan-2-one derivatives are directly linked to their potent and varied biological activities.

  • Anticancer Activity: The most significant therapeutic application stems from the proteasome inhibitory activity of microbial peptidyl epoxyketones.[10][11] By covalently binding to the catalytic threonine residue of the proteasome, they disrupt protein homeostasis and induce apoptosis in cancer cells.[12] This mechanism led to the development of the FDA-approved drug Carfilzomib, an analog of epoxomicin, for treating multiple myeloma.[13] Plant-derived jatrophane diterpenoids also exhibit significant cytotoxicity against various cancer cell lines, acting through different mechanisms such as modulating the PI3K/Akt/NF-κB pathway.[4][22]

  • Lipid-Lowering and Metabolic Effects: Certain jatrophane diterpenoids isolated from E. helioscopia have demonstrated the ability to improve the uptake of low-density lipoprotein (LDL) in HepG2 cells, suggesting potential as leads for developing new lipid-lowering agents.[4]

  • Neuroprotective and Autophagy-Inducing Activity: Jatrophane diterpenoids from E. peplus have been reported as activators of autophagy, a cellular recycling process that is crucial for clearing aggregated proteins.[2] This activity suggests a potential therapeutic avenue for neurodegenerative diseases characterized by protein pathology.[2]

  • Pest Control and Antimicrobial Applications: The insecticidal and pheromonal properties of simpler derivatives make them valuable for agricultural applications.[6][14][15] Furthermore, various plant extracts containing these compounds have shown promising antifungal and antimicrobial activities, offering potential for developing natural preservatives or therapeutic agents.[5][8][16]

Conclusion and Future Outlook

The 7-oxabicyclo[4.1.0]heptan-2-one core is a privileged scaffold in nature, utilized to create molecules with potent and specific biological functions. From the intricate diterpenoids of the plant kingdom to the precision-guided proteasome inhibitors of the microbial world, these compounds highlight the power of evolutionary chemistry. For drug development professionals, they represent a validated starting point for therapeutic design, as exemplified by the success of epoxyketone-based anticancer drugs.

Future research will likely focus on several key areas: discovery of novel derivatives from untapped natural sources (e.g., marine organisms, endophytes), elucidation of novel biosynthetic pathways, and the use of synthetic biology and chemoenzymatic approaches to generate novel analogues with improved therapeutic properties.[12] The continued exploration of this chemical class promises to yield new insights into biological processes and provide the next generation of innovative medicines.

References

  • Fattahian, M., Ghanadian, M., Ali, Z., & Khan, I. A. (2020). Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019). Phytochemistry Reviews, 19(2), 265-336. [Link]

  • PubChem. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one. National Center for Biotechnology Information. [Link]

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  • Al-Awadhi, F. H., Al-Sanea, M. M., & El-Kashef, H. A. (2023). Parallelized gene cluster editing illuminates mechanisms of epoxyketone proteasome inhibitor biosynthesis. Nucleic Acids Research, 51(2), 737-750. [Link]

  • Lee, J., & Kim, K. B. (2016). Identifying the Minimal Enzymes Required for Biosynthesis of Epoxyketone Proteasome Inhibitors. PubMed. [Link]

  • Al-Awadhi, F. H., & El-Kashef, H. A. (2024). Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications. Molecules, 29(21), 5029. [Link]

  • Schorn, M., & Groll, M. (2014). Genetic Basis for the Biosynthesis of the Pharmaceutically Important Class of Epoxyketone Proteasome Inhibitors. Angewandte Chemie International Edition, 53(32), 8410-8414. [Link]

  • Li, Y., et al. (2023). Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology. Molecules, 28(2), 543. [Link]

  • Lilla, S., et al. (2017). Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF. ACS Chemical Biology, 12(1), 110-117. [Link]

  • ResearchGate. (n.d.). Structure of 7-Oxabicyclo[4.1.0]heptan-2-one,6- methyl -3-(1-methylethyl) present in Cassia angustifolia. [Link]

  • PubChem. (n.d.). 7-Oxabicyclo(4.1.0)heptan-2-ol. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). 1-METHENYL-4-(1-METHYLETHENYL)-7-OXABICYCLO-[4.1.0]-HEPTAN-2-OL. [Link]

  • Chembase. (2024). (1R,4R,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane. [Link]

  • SpectraBase. (n.d.). 7-Oxabicyclo[4.1.0]heptane, 2,2,6-trimethyl-1-(3-methyl-1,3-butadienyl)-, (E)-. [Link]

  • Google Patents. (2002). Compositions and methods for insect control.
  • Valcárcel, F., et al. (2022). Insecticidal Activity of Monoterpenoids Against Sitophilus zeamais Motschulsky and Tribolium castaneum Herbst: Preliminary Structure–Activity Relationship Study. Molecules, 27(19), 6586. [Link]

  • Wender, P. A., & Gentry, E. C. (2009). Total synthesis of jatrophane diterpenes from Euphorbia characias. Organic Letters, 11(12), 2555-2558. [Link]

  • Wang, Y. F., et al. (2019). Jatrophane diterpenoids from Euphorbia helioscopia and their lipid-lowering activities. Phytochemistry, 162, 125-134. [Link]

  • de Oliveira, A. F., et al. (2019). Isophorone derivatives as a new structural motif of aggregation pheromones in Curculionidae. Scientific Reports, 9(1), 776. [Link]

  • Isotani, K., et al. (2013). Gene Cloning and Characterization of Two NADH-Dependent 3-Quinuclidinone Reductases from Microbacterium luteolum JCM 9174. Applied and Environmental Microbiology, 79(4), 1378-1384. [Link]

  • El-Sakhawy, M., et al. (2023). Phytochemical Characterization and Antifungal Efficacy of Camphor (Cinnamomum camphora L.) Extract against Phytopathogenic Fungi. Journal of Fungi, 9(3), 346. [Link]

  • Ali, S., et al. (2023). In Silico and In Vitro Evaluation of Bioactive Compounds of Vallisneria spiralis L. against Candida albicans. Molecules, 28(14), 5406. [Link]

  • The Good Scents Company. (n.d.). epoxyoxophorone. [Link]

  • US EPA. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-. [Link]

  • An, C., et al. (2019). Development of Novel Epoxyketone-Based Proteasome Inhibitors as a Strategy To Overcome Cancer Resistance to Carfilzomib and Bortezomib. Journal of Medicinal Chemistry, 62(11), 5546-5561. [Link]

  • Sarker, S. D., & Nahar, L. (2008). Natural product isolation. Natural Product Reports, 25(4), 797-821. [Link]

  • COCONUT Database. (n.d.). CNP0407898.0. [Link]

  • Hassan, A. (2020). Natural Products Isolation and Characterization. ResearchGate. [Link]

  • Sarker, S. D., & Nahar, L. (2012). Natural Product Isolation. ResearchGate. [Link]

  • Islam, M. A., et al. (2023). Isolation and Characterization of One New Natural Compound with Other Potential Bioactive Secondary Metabolites from Glycosmis cyanocarpa (Blume) Spreng. (Family: Rutaceae). Molecules, 28(5), 2187. [Link]

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Exploratory

A Technical Guide to the Toxicological Profile of 7-Oxabicyclo[4.1.0]heptan-2-one (CAS: 6705-49-3)

Abstract 7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a bifunctional organic molecule featuring both a ketone and a strained epoxide ring. While its utility as a synthetic building block is r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a bifunctional organic molecule featuring both a ketone and a strained epoxide ring. While its utility as a synthetic building block is recognized, a comprehensive understanding of its toxicological profile is essential for ensuring occupational safety and for predicting the biological activity of more complex molecules derived from it. This technical guide synthesizes the available toxicological data, identifies critical data gaps, and provides a framework for risk assessment based on structural alerts and read-across from analogous compounds. The current GHS classification indicates hazards of acute oral toxicity, skin and eye irritation, and respiratory irritation.[1] However, significant data gaps exist for chronic endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity. Analysis of structurally related epoxides suggests these endpoints are of potential concern and warrant a precautionary approach and further investigation.

Chemical Identity and Physicochemical Properties

Overview

7-Oxabicyclo[4.1.0]heptan-2-one is a cyclic ketone with an epoxide fused to the adjacent carbons. The epoxide moiety, a three-membered ring containing an oxygen atom, is known for its high reactivity toward nucleophiles, including biological macromolecules like DNA and proteins. This inherent reactivity is the primary driver of its toxicological potential.

Physicochemical Data

A summary of key physicochemical properties is essential for understanding the compound's potential for absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
CAS Number 6705-49-3[1][2]
Molecular Formula C₆H₈O₂[1][2]
Molecular Weight 112.13 g/mol [2]
Appearance Liquid
Boiling Point 76-78 °C at 15 mmHg
Density 1.13 g/mL at 25 °C
Flash Point 96.0 °C (204.8 °F) - closed cup
Synonyms 2,3-Epoxycyclohexanone[2]

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

GHS Classification

The classification for 7-Oxabicyclo[4.1.0]heptan-2-one is based on a single notification to the ECHA C&L Inventory.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure Category 3H335: May cause respiratory irritation

Source: PubChem, based on ECHA C&L Inventory data.[1]

Rationale and Field Insights

This classification points to significant acute and local irritant effects. The "Harmful if swallowed" designation necessitates careful handling to prevent accidental ingestion.[1] The skin and eye irritation warnings are typical for reactive chemicals and mandate the use of appropriate personal protective equipment (PPE), such as gloves and safety goggles.[1] The potential for respiratory irritation highlights the need for handling in well-ventilated areas or fume hoods to avoid inhalation of vapors.[1][3] It is critical to note that this classification originates from a limited dataset, and the absence of warnings for chronic hazards does not confirm their absence.

Toxicokinetics and Metabolism

Presumed Metabolic Pathway

No specific metabolic studies for 7-Oxabicyclo[4.1.0]heptan-2-one were identified. However, its metabolism can be predicted based on the well-characterized pathways for similar epoxide-containing compounds, such as cyclohexene oxide. The primary metabolic route is expected to be detoxification via enzymatic hydrolysis catalyzed by epoxide hydrolase (EH), leading to the formation of the corresponding, less reactive trans-diol.[4]

G parent 7-Oxabicyclo[4.1.0]heptan-2-one enzyme Epoxide Hydrolase (Liver Microsomes) parent->enzyme metabolite trans-2,3-Dihydroxycyclohexanone enzyme->metabolite H₂O G cluster_0 7-Oxabicyclo[4.1.0]heptan-2-one cluster_1 Macromolecule Epoxide Reactive Epoxide Ring DNA Nucleophilic Site on DNA (e.g., N7-guanine) Epoxide->DNA Covalent Adduct Formation (Alkylation) Result DNA Damage (Potential for Mutation) DNA->Result

Caption: Mechanism of DNA damage via epoxide alkylation.

This concern is substantiated by data from related compounds:

  • Cyclohexene oxide is suspected of causing genetic defects (GHS classification H341). [4]* 4-Vinylcyclohexene diepoxide (VCHD) , which contains two epoxide rings, is positive in the Ames assay for mutagenicity and is classified by IARC as "possibly carcinogenic to humans (Group 2B)". [5]Dermal application of VCHD led to skin tumors in rats and mice. [5]* 7-oxabicyclo[4.1.0]hept-3-ylmethyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate was identified as a substance of 'medium concern' for genotoxicity in a study of food contact materials. [6]

Proposed Genotoxicity Testing Strategy

Given the structural alert and concerning data from analogs, a tiered approach to testing is scientifically justified before the compound is used in applications with potential for human exposure.

G cluster_tier3 Tier 3: In Vivo Follow-up (If Tier 2 is Positive) start Start: Compound of Interest (7-Oxabicyclo[4.1.0]heptan-2-one) silico Tier 1: In Silico Analysis (e.g., QSAR, Derek Nexus) Assess structural alerts start->silico ames Tier 2: In Vitro Gene Mutation (Bacterial Reverse Mutation Assay - Ames Test) silico->ames Alert identified micronucleus Tier 2: In Vitro Chromosomal Damage (Micronucleus Test) ames->micronucleus invivo_mn In Vivo Micronucleus Test micronucleus->invivo_mn Positive result end_low Conclusion: Low Concern for Genotoxicity micronucleus->end_low Negative result invivo_mn->end_low Negative result end_high Conclusion: High Concern for Genotoxicity invivo_mn->end_high comet In Vivo Comet Assay comet->end_high

Caption: A tiered workflow for assessing the genotoxic potential of the compound.

Reproductive and Developmental Toxicity

As with carcinogenicity, there is no direct data for 7-Oxabicyclo[4.1.0]heptan-2-one regarding reproductive toxicity. [7]However, the read-across approach again raises significant concerns.

  • VCHD is a known reproductive toxicant, specifically targeting and destroying ovarian follicles in animal models. [5]* The related compound 3-(Oxiran-2-yl)-7-oxabicyclo[4.1.0]heptane is classified as a substance that "May damage fertility or the unborn child" and may cause damage to female reproductive organs with repeated exposure. This strong evidence from structurally similar chemicals suggests that 7-Oxabicyclo[4.1.0]heptan-2-one should be handled as a potential reproductive toxicant until data to the contrary becomes available.

Standardized Experimental Protocols

For laboratories needing to fill these critical data gaps, adherence to standardized protocols is paramount.

In Vitro Bacterial Reverse Mutation Test (Ames Test)

This protocol is a foundational step for assessing mutagenic potential.

  • Objective: To detect gene mutations induced by the test article. Based on OECD Test Guideline 471.

  • Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Procedure:

    • Prepare a range of concentrations of 7-Oxabicyclo[4.1.0]heptan-2-one in a suitable, non-toxic solvent (e.g., DMSO).

    • Conduct parallel experiments with and without an exogenous metabolic activation system (e.g., Aroclor-induced rat liver S9 fraction). The S9 fraction is crucial as some chemicals only become mutagenic after metabolism.

    • In triplicate, combine the test article dilution, the bacterial culture, and either S9 mix or a buffer.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37 °C for 48-72 hours.

    • Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine or tryptophan).

  • Interpretation: A dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the solvent control, is considered a positive result, indicating mutagenic potential.

Summary and Risk Assessment Recommendations

7-Oxabicyclo[4.1.0]heptan-2-one is a reactive chemical with established acute oral toxicity and irritant properties. The most significant finding of this technical review is the profound lack of data for chronic and severe toxicological endpoints, particularly genotoxicity, carcinogenicity, and reproductive toxicity.

Key Recommendations for Researchers and Drug Development Professionals:

  • Precautionary Principle: Due to the reactive epoxide moiety and concerning toxicological profiles of structural analogs, this compound should be handled as a potential mutagen, carcinogen, and reproductive toxicant until proven otherwise.

  • Exposure Control: Strict engineering controls (fume hoods) and a high level of personal protective equipment (chemical-resistant gloves, safety goggles, lab coats) are mandatory to minimize dermal, ocular, and inhalation exposure.

  • Data Generation: For any application involving significant or repeated human exposure, generating experimental data is strongly advised. The tiered genotoxicity testing strategy outlined in Section 6.2 provides a robust and efficient framework.

  • Risk Communication: All safety data sheets and internal handling documents should clearly state the known acute hazards and highlight the uninvestigated potential for severe chronic effects.

This guide underscores that for reactive chemical scaffolds, an absence of data is not an absence of hazard. A scientifically rigorous risk assessment must be built upon a combination of available direct data, mechanistic understanding, and a conservative read-across from well-characterized structural analogs.

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 100030, 7-Oxabicyclo[4.1.0]heptan-2-one. Retrieved from [Link]

  • ResearchGate (n.d.). Structure of 7-Oxabicyclo[4.1.0]heptan-2-one,6- methyl -3-(1-methylethyl) present in Cassia angustifolia. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (2016). Epoxidised cycloaliphatic olefins: Human health tier II assessment. Retrieved from [Link]

  • Food Packaging Forum (2017). Genotoxic chemicals in coatings. Retrieved from [Link]

  • Cole-Parmer (n.d.). Material Safety Data Sheet - Cyclohexene Oxide, 98%. Retrieved from [Link]

  • SciSpace (n.d.). Prioritizing substances of genotoxic concern for in-depth safety evaluation using non-animal approaches: The example of food contact materials. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9246, Cyclohexene oxide. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (2015). FULL PUBLIC REPORT Silane, triethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]- ('CoatOSil 1770'). Retrieved from [Link]

  • US EPA (n.d.). 7-Oxabicyclo[4.1.0]heptane, 3-(2-oxiranyl)- - Substance Details. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 7-Oxabicyclo[4.1.0]heptan-2-one

Introduction 7-Oxabicyclo[4.1.0]heptan-2-one (CAS No. 6705-49-3), also known as 2,3-Epoxycyclohexanone, is a bicyclic epoxy ketone utilized in organic synthesis and drug development.[1][2][3] Its strained epoxide ring an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Oxabicyclo[4.1.0]heptan-2-one (CAS No. 6705-49-3), also known as 2,3-Epoxycyclohexanone, is a bicyclic epoxy ketone utilized in organic synthesis and drug development.[1][2][3] Its strained epoxide ring and ketone functionality make it a valuable intermediate for creating more complex molecular architectures.[2][4] However, these same reactive features necessitate a robust understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides drug development professionals, researchers, and scientists with an in-depth framework for the safe handling, storage, and disposal of 7-Oxabicyclo[4.1.0]heptan-2-one. The protocols described herein are designed to be self-validating systems, grounded in authoritative safety data and field-proven laboratory practices, to ensure the highest level of protection for personnel and the research environment.

Section 1: Hazard Identification and Risk Assessment

A critical first step in safe handling is a thorough understanding of the compound's intrinsic hazards. It is important to note that safety data for this compound can be inconsistent across suppliers. For instance, one supplier's Safety Data Sheet (SDS) classifies it as non-hazardous, while the European Chemicals Agency (ECHA) C&L Inventory provides a more stringent classification.[1] This guide adopts the more conservative ECHA classification as a precautionary principle, ensuring a higher standard of safety.

GHS Hazard Classification

The primary hazards associated with 7-Oxabicyclo[4.1.0]heptan-2-one, according to the ECHA classification, are summarized below.[1]

Hazard Class & Category Hazard Statement Description
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]
Skin Irritation (Category 2)H315Causes skin irritation.[1]
Eye Irritation (Category 2A)H319Causes serious eye irritation.[1]
STOT SE (Category 3)H335May cause respiratory irritation.[1]
Physicochemical Properties and Associated Risks

The physical properties of a chemical are intrinsically linked to its safe handling requirements.

Property Value Safety Implication
CAS Number 6705-49-3[1]Unique identifier for accurate hazard tracking.
Molecular Formula C₆H₈O₂[1][5]
Molecular Weight 112.13 g/mol [1]
Form Liquid[2]Potential for splashes, spills, and vapor generation.
Boiling Point 76-78 °C @ 15-20 mmHgRelatively low boiling point under vacuum suggests volatility.
Density 1.13 g/mL at 25 °CVapors are likely heavier than air and may accumulate in low-lying areas.
Flash Point 96.0 °C (204.8 °F) - closed cupClassified as a combustible liquid; requires control of ignition sources.
Reactivity Forms explosive mixtures with air on intense heating.Avoid strong heating. Incompatible with strong oxidizing agents.[6]
Primary Routes of Exposure

Based on the hazard profile, the primary routes of occupational exposure are:

  • Dermal Contact: The most common exposure route for liquid chemicals, leading to skin irritation.[7]

  • Ocular Contact: Splashes can cause serious eye irritation.[1]

  • Inhalation: Vapors or aerosols may cause respiratory tract irritation.[1]

  • Ingestion: Accidental ingestion is harmful.[1]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, beginning with engineering controls and supplemented by appropriate PPE. The causality is clear: engineering controls are designed to contain the hazard at the source, while PPE serves as the final barrier between the researcher and the chemical.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 7-Oxabicyclo[4.1.0]heptan-2-one, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is the primary engineering control to mitigate inhalation exposure.[8]

  • Local Exhaust Ventilation: For procedures where a full fume hood is not feasible, local exhaust ventilation must be employed to capture vapors at the point of generation.

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their immediate availability is crucial for decontaminating personnel after accidental exposure.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific task being performed.

  • Hand Protection: Wear nitrile gloves.[9][10][11] Nitrile provides good resistance to a range of chemicals and is preferable to latex, which offers less protection and can cause allergies.[11] Gloves must be inspected before use and changed immediately if contaminated.[8]

  • Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes.[9][12] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[11]

  • Skin and Body Protection: A laboratory coat is mandatory. For operations with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[13] Long sleeves and pants are required to protect all skin.[9][11]

  • Respiratory Protection: If engineering controls are insufficient or during an emergency response (e.g., a large spill), a respirator is necessary. An air-purifying respirator with an organic vapor cartridge is recommended.[9][12]

PPE_Selection_Workflow cluster_ppe PPE Selection Workflow A Task Assessment: Handling 7-Oxabicyclo[4.1.0]heptan-2-one B Work inside Fume Hood? A->B C Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat B->C Yes G Use Respirator with Organic Vapor Cartridge B->G No/Malfunction D Potential for Splash? C->D E Add Face Shield D->E Yes F Potential for Aerosol/Vapor? D->F No E->F F->G Yes H Proceed with Task F->H No G->H

Diagram 1: Decision workflow for selecting appropriate PPE.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to a validated standard operating procedure (SOP) is essential for minimizing risk.

Protocol: General Laboratory Handling
  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Verify that an appropriate spill kit and waste container are readily accessible. Don all required PPE as determined by the workflow in Diagram 1.

  • Aliquotting: To minimize exposure, transfer the required amount of the liquid from the main stock bottle to a smaller, tared, and sealed container inside the fume hood. Perform this transfer slowly to avoid splashing.

  • Reaction Setup: When adding the compound to a reaction vessel, use a syringe or cannula for liquid transfers. Ensure the reaction apparatus is properly secured and ventilated (e.g., connected to a bubbler or condenser).

  • Post-Handling: After use, securely seal the stock bottle and any intermediate containers. Wipe down the external surfaces of the containers before removing them from the fume hood.

  • Decontamination: Clean any contaminated glassware and surfaces thoroughly. Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste stream. Wash hands thoroughly with soap and water after completing the work.[9]

Section 4: Storage and Chemical Compatibility

Proper storage is a critical, passive safety measure that prevents degradation, contamination, and hazardous reactions.

Protocol: Chemical Storage
  • Container: Keep the compound in its original, tightly sealed container to prevent contamination and leakage.[5][7][8]

  • Location: Store the container in a cool, dry, and well-ventilated area designated for combustible organic compounds.[5][7][8] The recommended storage temperature for epoxy systems is generally between 18°C and 32°C (65°F - 90°F).[7]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[6][8][14] Do not store near sources of heat, open flames, or other ignition sources.[7][14]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms.

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident. All personnel must be trained on these procedures.

Chemical Spill Response

The immediate response to a spill is to ensure personnel safety and then contain the material.

Spill_Response_Workflow cluster_spill General Spill Response Workflow A Spill Detected B Assess Spill Size & Immediate Risk A->B C Minor Spill (<100 mL, contained) B->C Minor D Major Spill (>100 mL or uncontained) B->D Major E Alert personnel in immediate area. Don appropriate PPE. C->E F Evacuate the lab. Activate fire alarm if necessary. Call emergency response. D->F G Contain with inert absorbent (e.g., sand, Chemizorb®). E->G J Report Incident F->J H Collect material with non-sparking tools into a labeled waste container. G->H I Decontaminate area. H->I I->J

Diagram 2: Generalized workflow for responding to a chemical spill.
Personnel Exposure

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Inhalation: Move the affected person to fresh air immediately.[8] If breathing is difficult, administer oxygen and seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[8][15] Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8][15] Rinse the mouth with water and have the person drink one or two glasses of water.[8] Seek immediate medical attention.[8]

Section 6: Waste Disposal

Chemical waste must be managed in a way that ensures safety and environmental compliance.

Protocol: Waste Accumulation and Disposal
  • Waste Container: Collect all waste containing 7-Oxabicyclo[4.1.0]heptan-2-one (including contaminated gloves, absorbent material, and reaction residues) in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[5][8]

  • Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical contents, including 7-Oxabicyclo[4.1.0]heptan-2-one.

  • Storage: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area.

  • Disposal: Do not dispose of this chemical down the drain.[15][16] All waste must be disposed of through a licensed chemical waste disposal facility in accordance with all local, state, and federal regulations.[8] Uncleaned containers should be treated as the product itself.

Conclusion

While 7-Oxabicyclo[4.1.0]heptan-2-one is a useful synthetic building block, its potential to cause harm necessitates a disciplined and informed approach to its handling. By integrating the engineering controls, personal protective equipment, and procedural protocols outlined in this guide, researchers can effectively mitigate the risks of skin, eye, and respiratory irritation. A proactive safety culture, grounded in a thorough understanding of chemical hazards and a commitment to validated procedures, is the cornerstone of safe and successful research.

References

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  • Johnson, D. (2024-05-22). Epoxy Safety 101: Choosing the Safety Equipment. Entropy Resins.
  • Resin8. (2022-10-07). The importance of PPE when working with resin! YouTube.
  • Sigma-Aldrich. (2025-05-07). Safety Data Sheet: 7-Oxabicyclo[4.1.0]heptan-2-one.
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  • Cato Chemical.
  • CymitQuimica. CAS 6705-49-3: 7-Oxabicyclo[4.1.0]heptan-2-one.
  • Sigma-Aldrich. 7-Oxabicyclo 4.1.0 heptan-2-one 98 6705-49-3.
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  • CymitQuimica. CAS 21889-89-4: 6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one.
  • XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 36616-60-1.
  • Tokyo Chemical Industry. (2025-04-03). Safety Data Sheet: 1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane.
  • Sigma-Aldrich. (2024-09-06).
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Exploratory

isomers of 7-Oxabicyclo[4.1.0]heptan-2-one

An In-depth Technical Guide to the Isomers of 7-Oxabicyclo[4.1.0]heptan-2-one for Researchers, Scientists, and Drug Development Professionals Abstract 7-Oxabicyclo[4.1.0]heptan-2-one, a bicyclic epoxy ketone, represents...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers of 7-Oxabicyclo[4.1.0]heptan-2-one for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxabicyclo[4.1.0]heptan-2-one, a bicyclic epoxy ketone, represents a pivotal structural motif in organic synthesis and medicinal chemistry. Its rigid framework and chiral centers make it a valuable building block for complex molecular architectures and pharmacologically active agents. The stereochemical intricacies of this molecule, arising from multiple stereogenic centers, give rise to a fascinating landscape of isomers, each with unique chemical and biological properties. This technical guide provides a comprehensive exploration of the , covering their synthesis, characterization, and applications, with a focus on the underlying principles that govern their stereochemistry and reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and utilization of this important class of molecules.

Introduction to 7-Oxabicyclo[4.1.0]heptan-2-one and its Isomeric Complexity

7-Oxabicyclo[4.1.0]heptan-2-one, with the molecular formula C₆H₈O₂, is a bicyclic organic compound featuring a cyclohexane ring fused to an epoxide ring, with a ketone functional group at the C2 position.[1][2] This seemingly simple molecule is endowed with a rich stereochemical diversity that profoundly influences its utility in synthetic and medicinal chemistry. The presence of multiple chiral centers gives rise to a set of stereoisomers, each with distinct spatial arrangements of atoms. Understanding and controlling this stereochemistry is paramount for harnessing the full potential of this versatile scaffold.

The significance of 7-Oxabicyclo[4.1.0]heptan-2-one and its derivatives extends to various fields, including the fragrance industry and as intermediates in the synthesis of more complex molecules.[1] Notably, derivatives of this core structure are being investigated for their potential therapeutic applications, underscoring the importance of stereochemically pure isomers in drug discovery and development.[1][3]

This guide will delve into the nuances of the , providing a detailed examination of their synthesis, methods for their separation and characterization, and their applications as chiral building blocks.

The Stereochemical Landscape: Enantiomers and Diastereomers

The isomeric complexity of 7-Oxabicyclo[4.1.0]heptan-2-one arises from the presence of two stereogenic centers at the bridgehead carbons of the epoxide ring. This gives rise to the possibility of both enantiomers and diastereomers. The relative orientation of the epoxide ring with respect to the cyclohexane ring dictates the diastereomeric relationship, commonly referred to as cis and trans isomers.

  • Cis-isomers: The epoxide oxygen is on the same side of the cyclohexane ring as the hydrogen atoms at the bridgehead carbons.

  • Trans-isomers: The epoxide oxygen is on the opposite side of the cyclohexane ring relative to the hydrogen atoms at the bridgehead carbons.

Each of these diastereomers is chiral and can exist as a pair of enantiomers. Therefore, there are four possible stereo.

Diagram: Stereo

G cluster_0 Cis Isomers cluster_1 Trans Isomers cis_R (1R,6S)-7-Oxabicyclo[4.1.0]heptan-2-one cis_S (1S,6R)-7-Oxabicyclo[4.1.0]heptan-2-one cis_R->cis_S Enantiomers trans_R (1R,6R)-7-Oxabicyclo[4.1.0]heptan-2-one cis_R->trans_R Diastereomers trans_S (1S,6S)-7-Oxabicyclo[4.1.0]heptan-2-one cis_R->trans_S Diastereomers cis_S->trans_R Diastereomers cis_S->trans_S Diastereomers trans_R->trans_S Enantiomers

Caption: Relationship between the stereo.

Strategic Synthesis of Stereochemically Defined Isomers

The controlled synthesis of specific is a key challenge and a testament to the advancements in stereoselective synthesis. The primary route to this class of compounds involves the epoxidation of α,β-unsaturated cyclohexanones.[1] The choice of oxidizing agent and reaction conditions plays a crucial role in determining the diastereoselectivity and enantioselectivity of the transformation.

Diastereoselective Epoxidation

The synthesis of either the cis or trans diastereomer can often be achieved by carefully selecting the epoxidation reagent and substrate. For instance, the epoxidation of 2-cyclohexen-1-one can lead to a mixture of diastereomers, with the ratio being dependent on the steric and electronic nature of the oxidant.

Enantioselective Synthesis and Resolution

For applications in drug development, obtaining enantiomerically pure isomers is often a prerequisite. This can be accomplished through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

A notable method for obtaining specific isomers is through the enzymatic resolution of a mixture of isomers. A patented method describes the resolution of an isomer mixture of a 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid alkyl ester using a hydrolase enzyme.[4] This chemo-enzymatic approach allows for the selective transformation of one enantiomer, enabling the separation of the desired isomer with high purity.[4]

Experimental Protocol: Enzymatic Resolution of a 7-Oxabicyclo[4.1.0]heptane Derivative

This protocol is adapted from a patented procedure for the resolution of a derivative of the topic compound and illustrates a general approach.[4]

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, combine the racemic mixture of the 7-oxabicyclo[4.1.0]heptane-3-carboxylate ester, a phosphate buffer solution (e.g., PBS), and an organic co-solvent such as acetone.

  • Enzyme Addition: To the stirred mixture, add a selected hydrolase enzyme. The choice of enzyme is critical for achieving high selectivity.

  • Reaction Monitoring: The reaction is typically conducted at a controlled temperature (e.g., 25 °C) for a specified duration (e.g., 48 hours). Progress can be monitored by techniques such as HPLC.

  • Workup and Isolation: Upon completion, the reaction mixture is worked up by extraction with an organic solvent. The desired resolved compound can then be purified by column chromatography.

Spectroscopic and Analytical Characterization of Isomers

The unambiguous identification and characterization of the different rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry of these isomers. The chemical shifts and coupling constants of the protons on the epoxide and cyclohexane rings are particularly sensitive to the relative stereochemistry. For instance, the coupling constants between the bridgehead protons and the adjacent methylene protons can provide valuable information about the dihedral angles and thus the cis or trans nature of the ring fusion. Spectroscopic data for the parent compound and its derivatives are available in various databases.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While mass spectrometry alone cannot typically distinguish between stereoisomers, it is an essential tool for confirming the identity of the synthesized compounds.[7]

Chiral Chromatography

High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase is the definitive method for separating and quantifying enantiomers. This technique is indispensable for determining the enantiomeric excess (ee) of a chiral synthesis or resolution.

Table 1: Spectroscopic Data for 7-Oxabicyclo[4.1.0]heptan-2-one

Technique Observed Features Reference
¹H NMRComplex multiplets in the aliphatic region, with distinct signals for the epoxide protons.[5][6]
¹³C NMRCharacteristic signals for the carbonyl carbon, epoxide carbons, and the aliphatic carbons of the cyclohexane ring.[6]
Mass Spec (GC-MS)Molecular ion peak corresponding to C₆H₈O₂ and characteristic fragmentation patterns.[7]

Applications in Drug Development and Chemical Research

The rigid, three-dimensional structure of 7-Oxabicyclo[4.1.0]heptan-2-one isomers makes them attractive starting materials and intermediates in the synthesis of complex natural products and pharmaceuticals.[1] The epoxide and ketone functionalities offer versatile handles for further chemical transformations. The stereochemistry of the starting isomer directly translates to the stereochemistry of the final product, which is often critical for its biological activity.

Derivatives of 7-oxabicyclo[4.1.0]heptane have been utilized in the synthesis of biologically active molecules and are explored for their potential as biocatalysts.[1] For example, substituted versions of this scaffold are used in the total synthesis of complex natural products.[8] Furthermore, the epoxide ring can be opened by various nucleophiles to introduce new functional groups with a high degree of stereocontrol, a strategy frequently employed in the synthesis of chiral alcohols and amines.

Diagram: Synthetic Utility of 7-Oxabicyclo[4.1.0]heptan-2-one Isomers

G start Chirally Pure Isomer of 7-Oxabicyclo[4.1.0]heptan-2-one step1 Nucleophilic Epoxide Opening start->step1 step2 Ketone Reduction/Functionalization start->step2 product Complex Chiral Molecules (e.g., Pharmaceuticals, Natural Products) step1->product step2->product

Caption: General synthetic pathways from a chirally pure isomer.

Conclusion

The represent a fascinating and synthetically valuable class of molecules. Their rich stereochemistry, coupled with their versatile reactivity, has established them as important building blocks in modern organic synthesis. The ability to selectively synthesize and characterize each isomer is crucial for their effective application, particularly in the development of new therapeutic agents where stereochemistry is a key determinant of biological function. Future research in this area will likely focus on the development of more efficient and highly selective catalytic methods for the synthesis of these valuable chiral scaffolds, further expanding their utility in both academic and industrial settings.

References

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  • Supporting Information Total synthesis of cucurbitaxanthin A.
  • NIST. 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-.
  • Sigma-Aldrich. 7-Oxabicyclo 4.1.0 heptan-2-one 98 6705-49-3.
  • ResearchGate. Structure of 7-Oxabicyclo[4.1.0]heptan-2-one,6- methyl....
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  • Google Patents. CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester.
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Foundational

Literature Review of 7-Oxabicyclo[4.1.0]heptan-2-one: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

PART 1: CORE DIRECTIVE Abstract 7-Oxabicyclo[4.1.0]heptan-2-one is a bicyclic organic compound featuring a unique structure that includes an oxygen atom within one of its rings.[1] This compound, characterized by a seven...

Author: BenchChem Technical Support Team. Date: January 2026

PART 1: CORE DIRECTIVE

Abstract

7-Oxabicyclo[4.1.0]heptan-2-one is a bicyclic organic compound featuring a unique structure that includes an oxygen atom within one of its rings.[1] This compound, characterized by a seven-membered ring system with a ketone functional group, is a versatile building block in organic synthesis.[1] The inherent ring strain from its bicyclic framework and the presence of both an epoxide and a ketone functional group contribute to its high reactivity, making it a valuable precursor for the synthesis of more complex molecules.[1][2] This guide provides a comprehensive technical overview of 7-oxabicyclo[4.1.0]heptan-2-one, covering its synthesis, chemical properties, reactivity, and diverse applications, particularly in the realm of medicinal chemistry and drug development.

Introduction

7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a structurally unique molecule that has garnered significant attention in the field of organic chemistry.[1][3] Its defining feature is a bicyclic system containing a strained epoxide ring fused to a cyclohexanone core.[1] This arrangement of functional groups provides a platform for a variety of chemical transformations, including nucleophilic attacks and cycloadditions.[1] The polarity introduced by the oxygen atom influences its solubility and interactions with other chemical species, further broadening its synthetic utility.[1] This guide aims to provide an in-depth exploration of this compound, from its fundamental properties to its application in the synthesis of biologically active molecules.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Synthesis and Chemical Properties

The synthesis of 7-oxabicyclo[4.1.0]heptan-2-one is most commonly achieved through the epoxidation of α,β-unsaturated cyclohexanones.[2] This method represents a well-established pathway for generating the target molecule via direct oxidation of the double bond in cyclohexenone precursors.[2] Additionally, recent advancements have highlighted the use of gold(I) catalysts to facilitate selective transformations of related compounds into 7-oxabicyclo[4.1.0]heptan-2-one derivatives, offering an efficient synthetic route.[2]

The chemical properties of 7-oxabicyclo[4.1.0]heptan-2-one are largely dictated by its strained bicyclic structure. The total strain energy is estimated to be between 28-33 kcal/mol, which is a significant factor in its reactivity.[2] This high ring strain makes the compound susceptible to various rearrangement processes, particularly at elevated temperatures.[2]

Table 1: Physicochemical Properties of 7-Oxabicyclo[4.1.0]heptan-2-one

PropertyValue
Molecular Formula C₆H₈O₂[3]
Molecular Weight 112.13 g/mol [3]
CAS Number 6705-49-3[1][3]
Appearance Colorless oil
Boiling Point 96.00 °C (closed cup)
Reactivity and Mechanistic Pathways

The reactivity of 7-oxabicyclo[4.1.0]heptan-2-one is characterized by its susceptibility to nucleophilic attack at the strained epoxide ring.[2] This typically leads to ring-opening and the formation of 1,2-diol derivatives.[2] The bicyclic framework can also undergo various cycloaddition reactions.[1]

Thermal decomposition of this compound can proceed through multiple competing pathways, including epoxide ring opening, ketone reduction, and complete structural rearrangement.[2]

Figure 1: Key reaction pathways of 7-Oxabicyclo[4.1.0]heptan-2-one.

Applications in Research and Development

7-Oxabicyclo[4.1.0]heptan-2-one serves as a valuable building block in organic synthesis for the production of more complex molecules.[2] Its derivatives have been investigated for a range of potential therapeutic uses due to their biological activity.[2]

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, bicyclic ketones like 7-oxabicyclo[4.1.0]heptan-2-one are explored for their potential biological activities, including antibacterial, antifungal, and antitumor properties.[2] The compound has been reported as an analog of anticapsin, a naturally occurring antibiotic.[4][5] It has also been used as a substrate to study the substrate specificity of reductases, which are important enzymes in biocatalysis.

Case Study: Synthesis of Biologically Active Molecules

Derivatives of 7-oxabicyclo[4.1.0]heptan-2-one have been utilized in the synthesis of various biologically active compounds. For instance, a derivative, 1-ethyl-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one, is an intermediate in the stereoselective synthesis of brevicomin, a sex attractant pheromone.[6] Another example involves the FeCl₃·6H₂O-catalyzed spiroannulation/hydride transfer of a 7-oxabicyclo[4.1.0]heptan-2-ol derivative to produce diastereoselective 2-arylmethylene-6-hydroxyspiro[4.5]deca-7-ones.[7]

Experimental Protocols
Protocol 1: Synthesis of (1R,4S,6R)-4-Isopropenyl-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one

This protocol describes a one-pot synthesis of a derivative of 7-oxabicyclo[4.1.0]heptan-2-one.[8]

Materials:

  • Carvone

  • Sodium hydride (NaH)

  • Methyl iodide (MeI)

  • Tetrahydrofuran (THF)

  • Alkalinized hydrogen peroxide

Procedure:

  • Perform a thermodynamic methylation of carvone using NaH and MeI in THF at 20°C.

  • Follow with epoxidation using alkalinized hydrogen peroxide.

Expected Outcome:

  • The reaction yields (1R,4S,6R)-4-isopropenyl-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one.

Synthesis_Protocol cluster_0 Step 1: Methylation cluster_1 Step 2: Epoxidation a Carvone b Methylated Intermediate a->b NaH, MeI, THF c Epoxidized Product b->c Alkalinized H2O2

Figure 2: Workflow for the synthesis of a 7-Oxabicyclo[4.1.0]heptan-2-one derivative.

PART 3: VISUALIZATION & FORMATTING

Conclusion

7-Oxabicyclo[4.1.0]heptan-2-one is a highly reactive and versatile compound with significant potential in organic synthesis and medicinal chemistry. Its unique bicyclic structure, featuring a strained epoxide ring and a ketone, allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, highlighting its role as a key intermediate in the creation of complex and biologically active molecules. Further research into this compound and its derivatives is likely to uncover new synthetic methodologies and therapeutic applications.

References

A comprehensive list of references will be compiled based on the cited sources within this document.

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Exploratory

An In-Depth Technical Guide to the Fundamental Reactivity of the Epoxide Ring in 7-Oxabicyclo[4.1.0]heptan-2-one

Abstract 7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a strained bicyclic molecule that serves as a versatile intermediate in complex organic synthesis.[1] The fusion of a high-energy oxirane...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a strained bicyclic molecule that serves as a versatile intermediate in complex organic synthesis.[1] The fusion of a high-energy oxirane ring to a cyclohexanone framework imparts unique chemical properties, making it a subject of significant interest for researchers in synthetic and medicinal chemistry. The inherent ring strain, estimated to be 28-33 kcal/mol, provides a powerful thermodynamic driving force for a variety of transformations.[2] This guide offers an in-depth exploration of the fundamental reactivity of the epoxide moiety, detailing the mechanistic principles that govern its behavior under nucleophilic, acidic, and basic conditions. We will dissect the interplay between the epoxide and the adjacent ketone, which critically influences regioselectivity and stereochemical outcomes, and provide field-proven insights into its application as a synthetic building block, particularly in the context of drug development.

Structural and Electronic Foundations of Reactivity

The reactivity of 7-oxabicyclo[4.1.0]heptan-2-one is dominated by two key features: the inherent strain of the three-membered epoxide ring and the electronic influence of the adjacent carbonyl group. The fusion of the epoxide to the six-membered ring forces the internal bond angles of the oxirane to deviate significantly from the ideal tetrahedral angle, creating substantial ring strain.[2] This strain makes the C-O bonds of the epoxide weak and susceptible to cleavage.

The adjacent ketone functionality further modulates this reactivity. As an electron-withdrawing group, the carbonyl enhances the electrophilicity of the two epoxide carbons (C1 and C6), making them prime targets for nucleophilic attack. This electronic arrangement is pivotal in determining the regiochemical outcome of ring-opening reactions.

Synthesis of the Bicyclic Core

The most common and efficient method for synthesizing 7-oxabicyclo[4.1.0]heptan-2-one is the epoxidation of the corresponding α,β-unsaturated ketone, 2-cyclohexen-1-one. Due to the electron-deficient nature of the double bond, electrophilic epoxidation agents are often less effective.[3] Instead, nucleophilic epoxidation under Weitz-Scheffer conditions is the preferred method.[3]

Experimental Protocol: Weitz-Scheffer Epoxidation of 2-Cyclohexen-1-one

This protocol describes a standard laboratory procedure for the synthesis of 7-oxabicyclo[4.1.0]heptan-2-one.

Materials:

  • 2-Cyclohexen-1-one

  • Hydrogen peroxide (30% aq. solution)

  • Methanol

  • Sodium hydroxide (aq. solution)

  • Dichloromethane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve 2-cyclohexen-1-one in methanol.

  • While stirring vigorously, add 30% hydrogen peroxide to the solution.

  • Slowly add an aqueous solution of sodium hydroxide dropwise, maintaining the reaction temperature below 10 °C. The causality here is critical: the hydroxide deprotonates the hydrogen peroxide to form the hydroperoxide anion, the active nucleophile. Maintaining a low temperature prevents unwanted side reactions and decomposition of the peroxide.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy excess peroxide.

  • Extract the product into dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 7-oxabicyclo[4.1.0]heptan-2-one, which can be purified by vacuum distillation or column chromatography.

Nucleophilic Ring-Opening: A Dichotomy of Control

The cornerstone of 7-oxabicyclo[4.1.0]heptan-2-one's synthetic utility is its reaction with nucleophiles. The regioselectivity of this ring-opening reaction—whether the nucleophile attacks the C1 or C6 carbon—is dictated by the reaction conditions, specifically the pH. This provides a powerful tool for synthetic chemists to control the formation of specific isomers.

Base-Catalyzed/Nucleophilic Conditions (SN2 Pathway)

Under neutral or basic conditions, the ring-opening proceeds via a classic SN2 mechanism.[4][5] Strong nucleophiles directly attack one of the electrophilic epoxide carbons. The primary factor governing regioselectivity in this case is sterics. The nucleophile will preferentially attack the less sterically hindered carbon atom. For 7-oxabicyclo[4.1.0]heptan-2-one, both epoxide carbons are secondary, but the C6 position is generally considered less encumbered. This pathway results in a predictable anti-periplanar opening, leading to a trans-diaxial product, which can then equilibrate to a more stable conformation.

Common Nucleophiles and Expected Products:

Nucleophile Reagent Example Expected Product Class
Hydroxide NaOH, KOH trans-1,2-diol
Alkoxide NaOR, KOR trans-alkoxy alcohol
Amine RNH₂, R₂NH trans-amino alcohol
Hydride LiAlH₄, NaBH₄ Alcohol
Grignard Reagent RMgX trans-alkyl/aryl alcohol
Cyanide NaCN, KCN trans-hydroxynitrile

| Thiolate | NaSR, KSR | trans-hydroxythioether |

Acid-Catalyzed Conditions (SN1-like Pathway)

In the presence of an acid catalyst, the reaction mechanism shifts dramatically.[4][5] The epoxide oxygen is first protonated, forming a highly reactive oxonium ion. This greatly enhances the electrophilicity of the epoxide carbons and weakens the C-O bonds. Unlike the base-catalyzed reaction, this allows even weak nucleophiles to open the ring.

The transition state under acidic conditions has significant SN1 character.[4][5] A partial positive charge (carbocation character) develops on the epoxide carbons. The regioselectivity is now governed by electronics: the nucleophile will preferentially attack the carbon atom that can better stabilize this partial positive charge. In the case of 7-oxabicyclo[4.1.0]heptan-2-one, the C1 carbon, being alpha to the carbonyl group, is better able to stabilize a positive charge. Therefore, under acidic conditions, nucleophilic attack predominantly occurs at the C1 position. The stereochemical outcome is still an inversion, leading to a trans product.

Acid_Catalyzed_Opening cluster_0 Mechanism: Acid-Catalyzed Ring Opening Epoxide 7-Oxabicyclo[4.1.0]heptan-2-one Protonated_Epoxide Protonated Epoxide (Oxonium Ion) Epoxide->Protonated_Epoxide + H+ Transition_State Transition State (Partial C1 Carbocation) Protonated_Epoxide->Transition_State Nucleophilic Attack (H₂O) Product trans-Diol Product (Attack at C1) Transition_State->Product Ring Opening H_plus_out -H+ H_plus H+ Nu_H H₂O (Nucleophile)

Caption: Acid-catalyzed epoxide ring-opening mechanism.

Related Rearrangements of α,β-Epoxy Ketones

The unique structural motif of 7-oxabicyclo[4.1.0]heptan-2-one makes it susceptible to characteristic rearrangements, which are synthetically valuable.

The Wharton Reaction

The Wharton reaction involves the reduction of α,β-epoxy ketones with hydrazine to yield allylic alcohols.[6] This reaction proceeds through the formation of a hydrazone, followed by a rearrangement and decomposition that releases nitrogen gas.[6] This provides a reliable method to convert the epoxy ketone into a valuable allylic alcohol, a common functional group in natural products.

Wharton_Reaction cluster_1 Wharton Reaction Workflow Epoxy_Ketone 7-Oxabicyclo[4.1.0]heptan-2-one Hydrazone Hydrazone Intermediate Epoxy_Ketone->Hydrazone + Hydrazine Rearrangement Rearrangement Intermediate Hydrazone->Rearrangement Rearrangement Allylic_Alcohol Allylic Alcohol Product Rearrangement->Allylic_Alcohol - N₂ N2 N₂

Caption: Simplified workflow of the Wharton Reaction.

The Payne Rearrangement

In the presence of base, 2,3-epoxy alcohols can undergo an equilibrium known as the Payne rearrangement, isomerizing to a 1,2-epoxy alcohol.[1][3] While 7-oxabicyclo[4.1.0]heptan-2-one itself is not an epoxy alcohol, its reduction or ring-opening products can be. Understanding this potential subsequent rearrangement is crucial, as it can be exploited to form a different regioisomer of the epoxide, which may be more reactive or lead to a desired product upon subsequent nucleophilic attack.[7]

Applications in Drug Development and Natural Product Synthesis

The highly functionalized cyclohexane core generated from the ring-opening of 7-oxabicyclo[4.1.0]heptan-2-one makes it a valuable precursor in medicinal chemistry.

Anticapsin Synthesis: One of the most notable applications is its role as an analog and precursor in the synthesis of the antibiotic anticapsin.[4] Anticapsin is the C-terminal amino acid of the dipeptide antibiotic bacilysin and functions by inhibiting glutamine-fructose-6-phosphate aminotransferase in fungal pathogens.[8] Synthetic strategies often leverage the stereocontrolled introduction of functionalities via the epoxide ring-opening of a related bicyclic ketone.

Antiviral Research: Derivatives of the 7-oxabicyclo[4.1.0]heptane framework have been investigated for potential antiviral applications.[9][10] The rigid, stereochemically dense scaffold that results from ring-opening reactions is ideal for presenting functional groups in a precise three-dimensional arrangement for interaction with biological targets like viral enzymes.

Conclusion

7-Oxabicyclo[4.1.0]heptan-2-one is a molecule whose reactivity is a masterclass in the interplay of ring strain and electronic effects. The ability to control the regioselectivity of its ring-opening by simply switching between acidic and basic conditions provides chemists with a versatile and powerful tool. A thorough understanding of the underlying mechanistic principles—the SN2-like attack at the less hindered position under basic conditions versus the SN1-like attack at the more electronically stabilized position under acidic conditions—is paramount for its effective use in the synthesis of complex molecules. As the demand for stereochemically complex and diverse small molecules in drug discovery continues to grow, the fundamental reactivity of this bicyclic epoxide will ensure its continued relevance as a cornerstone of the synthetic chemist's toolkit.

References

  • Hanson, R. M. (2002). Epoxide Migration (Payne Rearrangement) and Related Reactions. Organic Reactions, 60, 1-158. [Link]

  • The Payne rearrangement: Is the reaction of 2,3-epoxy alcohol in the base to form 1,2-epoxy-3-ol. (n.d.). Retrieved from [Link]

  • Graphite oxide catalyzed synthesis of $\beta $-amino alcohols by ring-opening of epoxides. (2016). TÜBİTAK Academic Journals, 40, 1338-1348. [Link]

  • Antiviral composition against dna or rna enveloped or non-enveloped viruses. (n.d.). Google Patents.
  • Kara, Y., et al. (2022). Regio- and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles: Explanation of the structures and C-2 selectivity supported by theoretical computations. Journal of Molecular Structure, 1255, 132448. [Link]

  • Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. (2022). Biointerface Research in Applied Chemistry, 13(5), 413. [Link]

  • Payne rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wharton reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Regio- and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles: Explanation of the structures and C-2 selectivity supported by theoretical computations. (2022). ResearchGate. [Link]

  • Synthesis and computational studies of nucleoside analogues as antiviral agents. (n.d.). ddd-UAB. [Link]

  • Faita, G., Mella, M., & Quadrelli, P. (2022). Synthesis and biological activity of potential antiviral compounds through 1,3-dipolar cycloadditions. Part 2. Arkivoc, 2022(8), 257-294. [Link]

  • Deshpande, R. K., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 370, 141-153. [Link]

  • Synthesis, Spectroscopic Investigations (X-ray, NMR and TD-DFT), Antimicrobial Activity and Molecular Docking of 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone. (2018). Molecules, 23(10), 2479. [Link]

  • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. (2005). ResearchGate. [Link]

  • Lewis Acid-Catalyzed Rearrangement of 2,3-Epoxyalcohol. Mechanism Revealed! (2019, July 12). YouTube. [Link]

  • Synthesis and spectral characterization of novel 5-aryl-3-carboxamide-3-methylcyclohexanone and 7-aryl-5-hydroxy-1-amino-2-carboxy-3-methyl-cyclohexanone lactam and their molecular docking study. (2023). ResearchGate. [Link]

  • Intramolecular photochemical [2 + 1]-cycloadditions of nucleophilic siloxy carbenes. (2022). Chemical Science, 13(12), 3465-3471. [Link]

  • 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. (n.d.). NIST WebBook. [Link]

  • Regioselectivity in the opening of 3-membered heterocycles. (2021, October 31). Chemistry Stack Exchange. [Link]

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  • 18.5: Reactions of Epoxides - Ring-opening. (2023, September 20). Chemistry LibreTexts. [Link]

  • Synthesis and spectroscopic characterization of novel 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine and pyrimido[1,2-a]pyrimidine derivatives. (2014). ResearchGate. [Link]

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  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (2022). Molecules, 27(19), 6649. [Link]

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Protocols & Analytical Methods

Method

Application and Protocol Guide for the Enantioselective Synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one

Authored by: A Senior Application Scientist Abstract This comprehensive guide details robust and highly enantioselective methods for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one, a valuable chiral building block in s...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details robust and highly enantioselective methods for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one, a valuable chiral building block in synthetic organic and medicinal chemistry. Primarily focusing on organocatalytic and phase-transfer-catalyzed epoxidation of 2-cyclohexenone, this document provides researchers, scientists, and drug development professionals with a deep understanding of the underlying chemical principles, detailed experimental protocols, and comparative data to inform their synthetic strategies. The protocols described herein are designed to be self-validating, emphasizing reproducibility and high enantiomeric purity of the final product.

Introduction: The Significance of a Chiral Epoxyketone

7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a structurally intriguing and synthetically versatile intermediate.[1] The presence of a strained epoxide ring adjacent to a carbonyl group provides multiple sites for nucleophilic attack, ring-opening reactions, and further functionalization. Access to enantiomerically pure forms of this molecule is of paramount importance, as it serves as a precursor for the stereocontrolled synthesis of a wide array of complex molecules, including natural products and pharmaceutical agents. The development of efficient and highly selective asymmetric syntheses is therefore a critical endeavor in modern organic chemistry.[2][3]

This guide will explore two of the most successful and widely adopted strategies for the enantioselective synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one: organocatalytic epoxidation and phase-transfer catalysis. Each section will delve into the mechanistic rationale behind the catalytic system and provide a detailed, step-by-step protocol for its implementation in the laboratory.

I. Organocatalytic Asymmetric Epoxidation of 2-Cyclohexenone

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and often more environmentally benign alternative to traditional methods.[4] For the epoxidation of α,β-unsaturated ketones like 2-cyclohexenone, chiral primary amine salts have proven to be exceptionally effective catalysts.[5]

Scientific Principle and Mechanistic Insight

The catalytic cycle, as proposed in the literature, involves the reversible formation of a chiral iminium ion intermediate from the enone and the primary amine catalyst.[5] This activation lowers the LUMO of the enone, making it more susceptible to nucleophilic attack by the oxidant, typically hydrogen peroxide. The chiral environment created by the catalyst directs the approach of the peroxide from one face of the molecule, thereby establishing the stereochemistry of the newly formed epoxide ring. The bifunctional nature of some catalysts, which can activate both the enone and the hydrogen peroxide, is key to their high efficiency and selectivity.[5]

Organocatalytic_Epoxidation cluster_catalyst Catalyst Activation cluster_epoxidation Epoxidation cluster_regeneration Catalyst Regeneration Cyclohexenone Cyclohexenone Iminium_Ion Iminium_Ion Cyclohexenone->Iminium_Ion + Catalyst Chiral_Amine_Catalyst Chiral_Amine_Catalyst Epoxy_Iminium Epoxy_Iminium Iminium_Ion->Epoxy_Iminium + H2O2 Hydrogen_Peroxide Hydrogen_Peroxide Epoxyketone 7-Oxabicyclo[4.1.0]heptan-2-one Epoxy_Iminium->Epoxyketone Hydrolysis Epoxyketone->Chiral_Amine_Catalyst Catalyst Turnover

Figure 1: Proposed workflow for organocatalytic epoxidation.

Experimental Protocol: Organocatalytic Epoxidation

This protocol is adapted from the work of List and co-workers, who have demonstrated high enantioselectivity using a chiral primary amine salt catalyst.[5]

Materials:

  • 2-Cyclohexenone (freshly distilled)

  • Chiral primary amine salt catalyst (e.g., (1R,2R)-1,2-diphenylethane-1,2-diamine (DPEN) salt)

  • Hydrogen peroxide (30% aqueous solution)

  • Dioxane (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium thiosulfate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 2-cyclohexenone (1.0 mmol) in dioxane (2.0 mL) at room temperature, add the chiral primary amine salt catalyst (0.1 mmol, 10 mol%).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (30% aq., 2.0 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC or GC analysis. The reaction is typically complete within 24-48 hours.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the enantiomerically enriched 7-Oxabicyclo[4.1.0]heptan-2-one.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

II. Phase-Transfer Catalyzed Asymmetric Epoxidation

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases.[6] For the epoxidation of enones, chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been employed with great success to achieve high levels of enantioselectivity.[2][3]

Scientific Principle and Mechanistic Insight

In this system, the enone substrate is dissolved in a non-polar organic solvent, while the oxidant, typically an inorganic peroxide salt in an aqueous solution, resides in the aqueous phase. The chiral quaternary ammonium salt acts as the phase-transfer catalyst, forming an ion pair with the peroxide anion and transporting it into the organic phase. Within the chiral environment of the catalyst-peroxide ion pair, the nucleophilic epoxidation of the enone occurs stereoselectively. The choice of catalyst, base, and oxidant are critical variables that influence the efficiency and enantioselectivity of the reaction.[6][7]

Phase_Transfer_Catalysis cluster_phases Biphasic System Organic_Phase Organic Phase Cyclohexenone Chiral PTC Catalyst (Q+X-) Ion_Pair_Formation Formation of [Q+OOH-] Ion Pair Organic_Phase->Ion_Pair_Formation Aqueous_Phase Aqueous Phase Hydrogen Peroxide (H2O2) Base (e.g., KOH) Aqueous_Phase->Ion_Pair_Formation Catalyst shuttles OOH- Epoxidation_Step Enantioselective Epoxidation in Organic Phase Ion_Pair_Formation->Epoxidation_Step Product_Release Product Formation and Catalyst Regeneration Epoxidation_Step->Product_Release Product_Release->Organic_Phase Catalyst returns to aqueous phase

Figure 2: Workflow of phase-transfer catalyzed epoxidation.

Experimental Protocol: Phase-Transfer Catalysis

This protocol is a generalized procedure based on methodologies reported for the asymmetric epoxidation of enones using cinchona alkaloid-derived phase-transfer catalysts.[3][6]

Materials:

  • 2-Cyclohexenone (freshly distilled)

  • Chiral phase-transfer catalyst (e.g., a quaternary ammonium salt derived from cinchonidine)

  • Potassium hydroxide (50% aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Toluene (or another suitable non-polar solvent)

  • Sodium sulfite (10% aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-cyclohexenone (1.0 mmol) and the chiral phase-transfer catalyst (0.05 mmol, 5 mol%) in toluene (5 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • With vigorous stirring, add the 50% aqueous potassium hydroxide solution (0.5 mL) followed by the dropwise addition of 30% aqueous hydrogen peroxide (1.5 mmol).

  • Continue stirring vigorously at 0 °C. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-6 hours.

  • After completion, dilute the reaction mixture with ethyl acetate (10 mL) and water (5 mL).

  • Separate the organic layer and wash it with a 10% aqueous sodium sulfite solution (5 mL) to quench any remaining peroxide, followed by brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the enantiomerically enriched 7-Oxabicyclo[4.1.0]heptan-2-one.

  • Determine the enantiomeric excess using chiral HPLC or GC.

III. Comparative Data and Catalyst Performance

The choice of synthetic method will often depend on factors such as catalyst availability, desired enantioselectivity, and scalability. Below is a summary of representative data from the literature for the enantioselective epoxidation of 2-cyclohexenone.

MethodCatalystOxidantSolventTemp (°C)Yield (%)ee (%)Reference
Organocatalysis(1R,2R)-DPEN saltH₂O₂Dioxane30-50up to 98>96[5]
Phase-TransferCinchona-derived meta-dimerH₂O₂Isopropyl etherRTup to 99up to 99[6]
Phase-TransferAmide-based Cinchona alkaloidH₂O₂TolueneRTup to 99>99[3]

IV. Juliá-Colonna Epoxidation: A Polypeptide-Catalyzed Approach

For completeness, it is pertinent to mention the Juliá-Colonna epoxidation, which employs poly-L-leucine as a catalyst.[8][9] This method represents an early and significant development in organocatalytic asymmetric epoxidation. The reaction is typically performed in a triphasic system comprising an organic solvent, an aqueous solution of alkaline hydrogen peroxide, and the insoluble polypeptide catalyst.[8] While often highly enantioselective, this method can sometimes suffer from long reaction times and challenges in catalyst handling and recycling.[10] More recent modifications have explored biphasic and non-aqueous conditions to improve the practicality of this transformation.[11][12]

Conclusion

The enantioselective synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one is a well-established field with several highly effective and reliable methods. Both organocatalysis using chiral primary amines and phase-transfer catalysis with cinchona alkaloid-derived catalysts offer excellent enantioselectivities and yields under relatively mild conditions. The choice between these methods may be guided by specific laboratory constraints and the desired scale of the reaction. The protocols provided in this guide are intended to serve as a robust starting point for researchers aiming to access this valuable chiral building block for their synthetic endeavors.

References

  • Asymmetric epoxidation of 1‐cyclohexenone catalyzed by ((S,S)Me2N1Fe)... Available at: [Link]

  • Asymmetric Epoxidation of Enones: Effect of Surfactants, Radical Scavengers and Morphology of Catalysts on Reaction Rates, Chemical Yields and Enantioselectivities in Phase-Transfer Catalysis | Semantic Scholar. Available at: [Link]

  • Wang, X., Reisinger, C. M., & List, B. (2008). Catalytic Asymmetric Epoxidation of Cyclic Enones. Journal of the American Chemical Society, 130(19), 6070–6071. Available at: [Link]

  • Asymmetric Epoxidation of Cyclic Enones under Chiral Phase Transfer Conditions. Available at: [Link]

  • Serrano-Ruiz, M., Lozano, P., & García-Verdugo, E. (2022). Asymmetric epoxidation of enones: effect of surfactants, radical scavengers and morphology of catalysts on reaction rates, chemical yields and enantioselectivities in phase-transfer catalysis. RSC Advances, 12(32), 20684-20692. Available at: [Link]

  • Janecka, A., et al. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Organic Letters, 22(22), 8979-8984. Available at: [Link]

  • Advances in Asymmetric Epoxidation of α,β-Unsaturated Carbonyl Compounds: The Organocatalytic Approach | Request PDF. Available at: [Link]

  • First asymmetric epoxidation catalysed by cyclohexanone monooxygenase | Request PDF. Available at: [Link]

  • Catalytic Asymmetric Epoxidation of Enones under Phase Transfer Catalyzed Conditions | Request PDF. Available at: [Link]

  • Colonna, S., et al. (2002). First asymmetric epoxidation catalysed by cyclohexanone monooxygenase. Tetrahedron Letters, 43(8), 1797-1799. Available at: [Link]

  • Juliá–Colonna epoxidation - Wikipedia. Available at: [Link]

  • ORGANOCATALYTIC ASYMMETRIC EPOXIDATIONS AND HYDROPEROXIDATIONS OF α,β-UNSATURATED KETONES. Available at: [Link]

  • List, B., et al. (2005). Catalytic Enantioselective Peroxidation of α,β-Unsaturated Ketones. Journal of the American Chemical Society, 127(45), 15702-15703. Available at: [Link]

  • Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. Available at: [Link]

  • About: Juliá–Colonna epoxidation. Available at: [Link]

  • Enantioselective Total Synthesis of Valeriananoids A−C †. Available at: [Link]

  • A variety of highly stereoselective asymmetric reactions has already been known for the synthesis of optically active compounds. Available at: [Link]

  • Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. Available at: [Link]

  • Revisiting the Juliá–Colonna enantioselective epoxidation: supramolecular catalysis in water - Chemical Communications (RSC Publishing). Available at: [Link]

  • Cyclohexenone synthesis. Available at: [Link]

  • Juliá–Colonna asymmetric epoxidation reactions under non-aqueous conditions: rapid, highly regio- and stereo-selective transformations using a cheap, recyclable catalyst. Available at: [Link]

  • A new procedure for the Juliá–Colonna stereoselective epoxidation reaction under non-aqueous conditions. Available at: [Link]

  • Structure of 7-oxabicyclo[4.1.0]heptan-2-one and the precursor of the... Available at: [Link]

  • Srikrishna, A., & Satyanarayana, G. (2006). Enantioselective Total Synthesis of Valeriananoids A−C. Organic Letters, 8(21), 4871-4873. Available at: [Link]

  • Enantioselective rearrangement of cyclohexene oxide 1 with chiral base... Available at: [Link]

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. Available at: [Link]

  • Geminal Acylation of Ketones Mediated by Boron Trichloride. An Improved Method for the Synthesis of 4,4-Dimethyl-1,3-cyclopentanediones. Available at: [Link]

  • An asymmetric synthesis of chiral 4,4-disubstituted cyclohexenones in high enantiomeric purity. Available at: [Link]

  • A Method for the Synthesis of 4, 5-Didehydro-α-Ionone. Available at: [Link]

  • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. Available at: [Link]

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Application

Application Notes and Protocols for the Stereoselective Synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one Derivatives

Introduction: The Significance of Chiral 7-Oxabicyclo[4.1.0]heptan-2-one Scaffolds The 7-oxabicyclo[4.1.0]heptan-2-one core, a bicyclic structure containing an epoxide and a ketone, is a valuable building block in organi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 7-Oxabicyclo[4.1.0]heptan-2-one Scaffolds

The 7-oxabicyclo[4.1.0]heptan-2-one core, a bicyclic structure containing an epoxide and a ketone, is a valuable building block in organic and medicinal chemistry.[1][2] Its derivatives are key intermediates in the synthesis of a wide array of complex molecules, including natural products with significant biological activity and novel pharmaceutical agents.[1][3][4] The inherent strain of the epoxide ring allows for regio- and stereoselective ring-opening reactions, providing access to densely functionalized cyclohexanone and cyclohexanol frameworks.[3] The biological activity of these molecules is often contingent on their specific stereochemistry, making the development of stereoselective synthetic methods a critical area of research.[3]

This guide provides a comprehensive overview of modern, field-proven methodologies for the stereoselective synthesis of 7-oxabicyclo[4.1.0]heptan-2-one derivatives. We will delve into the mechanistic underpinnings of stereocontrol, present detailed experimental protocols, and offer practical insights to aid researchers in achieving high yields and stereoselectivities in their synthetic endeavors.

Strategic Approaches to Stereocontrol

The primary challenge in the synthesis of chiral 7-oxabicyclo[4.1.0]heptan-2-one derivatives lies in the stereoselective formation of the epoxide ring. The most common and direct approach is the epoxidation of a corresponding 2-cyclohexen-1-one precursor. The stereochemical outcome of this reaction can be controlled through several key strategies:

  • Substrate-Controlled Diastereoselective Epoxidation: In this approach, existing stereocenters in the cyclohexenone substrate direct the incoming oxidant to one face of the double bond. This is often employed in the synthesis of natural products where a chiral starting material is used.

  • Auxiliary-Controlled Synthesis: A chiral auxiliary can be temporarily attached to the cyclohexenone substrate to direct the epoxidation, and is subsequently removed.

  • Catalyst-Controlled Enantioselective Epoxidation: This is the most versatile and widely adopted strategy, utilizing a chiral catalyst to create the desired stereoisomer from an achiral or racemic starting material. This can be further categorized into metal-catalyzed and organocatalyzed methods.

Catalyst-Controlled Enantioselective Epoxidation of 2-Cyclohexen-1-ones: A Comparative Overview

The enantioselective epoxidation of α,β-unsaturated ketones, particularly cyclic enones, is a cornerstone of modern asymmetric synthesis.[5] Various catalytic systems have been developed, each with its own set of advantages and substrate scope.

Metal-Catalyzed Epoxidation

Transition metal complexes featuring chiral ligands have proven to be highly effective catalysts for the epoxidation of cyclic enones.[5] Iron-based catalysts, in particular, have gained significant attention due to their low cost, low toxicity, and high efficiency.

An iron complex with a C1-symmetric tetradentate N-based ligand has been shown to catalyze the asymmetric epoxidation of cyclic enones using aqueous hydrogen peroxide as the oxidant.[6][7] This method provides the corresponding epoxides in good to excellent yields and with high enantioselectivities (up to 99% yield and 95% ee) under mild conditions and with short reaction times.[6][7]

Table 1: Representative Metal-Catalyzed Enantioselective Epoxidation of 2-Cyclohexen-1-one

Catalyst SystemOxidantSubstrateYield (%)ee (%)Reference
Iron(II) complex with C1-symmetric tetradentate N-ligandaq. H₂O₂2-Cyclohexen-1-one9995[6][7]
Manganese(II) complex with bis-amino-bis-pyridine ligandSodium PercarbonateVarious alkenes and α,β-unsaturated ketonesup to 100up to 99[5]
Organocatalytic Epoxidation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for various transformations, including epoxidation.[8] Chiral ketones, primary amines derived from cinchona alkaloids, and other small organic molecules can effectively catalyze the enantioselective epoxidation of α,β-unsaturated ketones.[9][10]

For instance, C2 symmetric chiral ketones have been designed and synthesized for the catalytic asymmetric epoxidation of unfunctionalized olefins, demonstrating high enantioselectivities.[9] Furthermore, multifunctional Cinchona alkaloid-derived thiourea catalysts are highly effective in the asymmetric epoxidation of trans-α-cyano-α,β-unsaturated esters.[10]

Table 2: Representative Organocatalytic Enantioselective Epoxidation of 2-Cyclohexen-1-one

Catalyst SystemOxidantSubstrateYield (%)ee (%)Reference
Cinchona alkaloid-derived primary aminesaq. H₂O₂α,β-Unsaturated carbonyl compoundsHighHigh[10]
Chiral Ketones (e.g., Shi catalyst)Oxone®Various enonesGood to ExcellentHigh[9]

Experimental Protocols

Protocol 1: Iron-Catalyzed Enantioselective Epoxidation of 2-Cyclohexen-1-one

This protocol is adapted from the work of Costas and co-workers, demonstrating a highly efficient and selective method.[6][7]

Materials:

  • 2-Cyclohexen-1-one

  • Iron(II) catalyst with a C1-symmetric tetradentate N-based ligand (e.g., as described in[6])

  • Aqueous Hydrogen Peroxide (30% w/w)

  • Ethylhexanoic acid (2-eha)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-cyclohexen-1-one (1.0 mmol) in acetonitrile (5.0 mL) at 0 °C, add the iron catalyst (0.01 mmol, 1 mol%).

  • Add ethylhexanoic acid (0.014 mmol, 1.4 mol%).

  • Slowly add aqueous hydrogen peroxide (2.3 mmol) dropwise over a period of 10 minutes.

  • Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-oxabicyclo[4.1.0]heptan-2-one.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Troubleshooting:

  • Low Yield: Ensure the hydrogen peroxide is of good quality and added slowly to control the reaction temperature. The catalyst loading can be increased to 3 mol% for more challenging substrates.[7]

  • Low Enantioselectivity: The purity of the chiral ligand and the iron precursor is crucial. Ensure the reaction is maintained at the specified temperature.

Diagram 1: General Workflow for Iron-Catalyzed Epoxidation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Dissolve 2-Cyclohexen-1-one in Acetonitrile add_cat Add Iron Catalyst and 2-eha start->add_cat cool Cool to 0 °C add_cat->cool add_h2o2 Slowly Add aq. H₂O₂ cool->add_h2o2 stir Stir at 0 °C and Monitor by TLC add_h2o2->stir quench Quench with Sat. NaHCO₃ stir->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify hplc Chiral HPLC Analysis purify->hplc

Caption: Workflow for the iron-catalyzed enantioselective epoxidation.

Protocol 2: Organocatalytic Darzens Reaction for α,β-Epoxy Ketone Synthesis

An alternative asymmetric method for the synthesis of functionalized epoxides is the Darzens reaction.[11] This protocol describes a diastereoselective and enantioselective synthesis of α,β-epoxy ketones via a Darzens-type reaction between an enantiomerically pure α-bromo ketone and an aldehyde.[11]

Materials:

  • Enantiomerically pure α-bromo ketone (e.g., derived from the SAMP/RAMP-hydrazone method)

  • Aldehyde

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Prepare a solution of LDA (1.2 eq) in anhydrous THF at -78 °C.

  • To this solution, add a solution of the α-bromo ketone (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at -78 °C for 20 minutes.

  • Cool the reaction mixture to -90 °C and add the freshly distilled aldehyde (1.1 eq) dropwise.

  • Stir the reaction at -90 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α,β-epoxy ketone.

  • The diastereomeric excess can be determined by ¹H NMR spectroscopy, and the enantiomeric excess by chiral HPLC analysis.

Troubleshooting:

  • Low Diastereoselectivity: The reaction temperature is critical; ensure it is maintained at -90 °C during and after the addition of the aldehyde. The purity of the aldehyde is also important.

  • Formation of Side Products: Slow addition of the reagents is crucial to minimize side reactions. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.

Diagram 2: Key Steps in the Asymmetric Darzens Reaction

G start Enantiopure α-Bromo Ketone enolate Enolate Formation (LDA, -78 °C) start->enolate Deprotonation aldol Aldol-type Addition to Aldehyde (-90 °C) enolate->aldol Nucleophilic Attack cyclization Intramolecular SN2 Cyclization aldol->cyclization Ring Closure product Diastereo- and Enantiopure α,β-Epoxy Ketone cyclization->product

Caption: Mechanistic overview of the asymmetric Darzens reaction.

Conclusion and Future Outlook

The stereoselective synthesis of 7-oxabicyclo[4.1.0]heptan-2-one derivatives remains an active and important area of research. The methodologies presented in this guide, particularly catalyst-controlled enantioselective epoxidation and asymmetric Darzens reactions, provide reliable and efficient routes to these valuable chiral building blocks. The choice of a specific method will depend on the desired stereoisomer, the available starting materials, and the scale of the synthesis.

Future research will likely focus on the development of even more efficient and sustainable catalytic systems, including those that utilize earth-abundant metals and operate under greener reaction conditions. The expansion of the substrate scope to include more complex and functionalized cyclohexenones will further enhance the utility of these synthetic methods in drug discovery and the synthesis of complex natural products.

References

  • Yang, D., Wong, M.-K., Yip, Y.-C., Wang, X.-C., Tang, M.-W., Zheng, J.-H., & Cheung, K.-K. (1998). Design and Synthesis of Chiral Ketones for Catalytic Asymmetric Epoxidation of Unfunctionalized Olefins. Journal of the American Chemical Society, 120(24), 5943–5952. [Link]

  • Company, A., Sabater, S., Guell, M., Mazzanti, L., Ribas, X., & Costas, M. (2016). Iron Catalyzed Highly Enantioselective Epoxidation of Cyclic Aliphatic Enones with Aqueous H2O2. Journal of the American Chemical Society, 138(8), 2732–2738. [Link]

  • Yaragorla, S., & Guntreddi, T. (2019). Recent advances and trends in the biomimetic iron‐catalyzed asymmetric epoxidation. Applied Organometallic Chemistry, 33(9), e5065. [Link]

  • Paquette, L. A., & Blackwell, C. M. (2001). Efficient, scalable asymmetric synthesis of an epoxy quinol via Noyori desymmetrization of a meso diketone. Organic Letters, 3(2), 259–262. [Link]

  • Elek, A., Forró, E., & Fülöp, F. (2017). Asymmetric synthesis of epoxy ketones via aerobic oxidation of cyclopropanols. Tetrahedron: Asymmetry, 28(11), 1547-1552. [Link]

  • Aggarwal, V. K., & Winn, C. L. (2006). Asymmetric Synthesis of Epoxides and Aziridines from Aldehydes and Imines. In Aziridines and Epoxides in Organic Synthesis (pp. 1-42). Wiley-VCH. [Link]

  • Company, A., Sabater, S., Guell, M., Mazzanti, L., Ribas, X., & Costas, M. (2016). Iron Catalyzed Highly Enantioselective Epoxidation of Cyclic Aliphatic Enones with Aqueous H2O2. Journal of the American Chemical Society, 138(8), 2732-2738. [Link]

  • Pock, K. (2023). Novel Organocatalysts for Highly Enantioselective Transformations: Development and Evaluation. reposiTUm. [Link]

  • Georg, G. I., & Chen, H.-G. (2001). Synthesis by Fragmentation and Rearrangement. In Science of Synthesis (Vol. 26, pp. 1017-1064). Thieme. [Link]

  • American Chemical Society. (2026). ACS Catalysis Ahead of Print. ACS Publications. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2004). Stereoselective synthesis of polyoxygenated atisane-type diterpenoids. Organic & Biomolecular Chemistry, 2(1), 121-131. [Link]

  • Pinto, A. C., de Souza, R. O. M. A., & da Silva, F. de C. (2023). Organocatalytic CS2 insertion into epoxides in neat conditions: a straightforward approach for the efficient synthesis of di- and tri-thiocarbonates. Green Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one. PubChem. [Link]

  • Buchler GmbH. (n.d.). Enantioselective Epoxidation. [Link]

  • National Institute of Standards and Technology. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. NIST Chemistry WebBook. [Link]

  • Pinto, A. C., de Souza, R. O. M. A., & da Silva, F. de C. (2023). Supporting Information for Organocatalytic CS2 insertion into epoxides in neat conditions: a straightforward approach for the efficient synthesis of di- and tri-thiocarbonates. The Royal Society of Chemistry. [Link]

  • Leferink, J. G., van der Wolf, L., van der Heiden, A. M., van der Heiden, S., & van der Heiden, T. C. (1989). Synthesis and Pharmacological Evaluation of 5,6-exo-epoxy-7-oxabicyclo[2.2.1]heptane Derivatives. Journal of Medicinal Chemistry, 32(6), 1230–1236. [Link]

  • Langanke, J., & Leitner, W. (2015). Supporting Information for Catalytic Conversion of CO2 with Epoxides to Cyclic Carbonates using a Bifunctional CaI2/N-Heterocyclic Olefin Catalyst System. ChemCatChem, 7(1), 150-156. [Link]

Sources

Method

Application Notes and Protocols: Regioselective Ring-Opening Reactions of 7-Oxabicyclo[4.1.0]heptan-2-one with Nucleophiles

Introduction: The Synthetic Utility of a Strained Bicyclic Ketone 7-Oxabicyclo[4.1.0]heptan-2-one, a bifunctional molecule featuring a strained epoxide ring fused to a cyclohexanone core, serves as a versatile building b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of a Strained Bicyclic Ketone

7-Oxabicyclo[4.1.0]heptan-2-one, a bifunctional molecule featuring a strained epoxide ring fused to a cyclohexanone core, serves as a versatile building block in modern organic synthesis.[1][2] The inherent ring strain of the epoxide, coupled with the electronic influence of the adjacent ketone, renders this substrate susceptible to a variety of regioselective and stereoselective ring-opening reactions. These transformations provide a powerful platform for the synthesis of densely functionalized cyclohexane derivatives, which are key structural motifs in numerous biologically active compounds and natural products.[1][3] This guide provides an in-depth exploration of the mechanistic principles and practical protocols for the nucleophilic ring-opening of 7-oxabicyclo[4.1.0]heptan-2-one, tailored for researchers and professionals in drug development and chemical synthesis.

Mechanistic Considerations: Controlling Regioselectivity

The regiochemical outcome of the nucleophilic attack on 7-oxabicyclo[4.1.0]heptan-2-one is primarily dictated by the reaction conditions, specifically the presence of an acid or base catalyst. The two electrophilic carbons of the epoxide (C1 and C6) are electronically and sterically distinct, allowing for selective bond cleavage.

Acid-Catalyzed Ring-Opening: An SN1/SN2 Hybrid Pathway

Under acidic conditions, the epoxide oxygen is first protonated, creating a more potent leaving group.[4] This is followed by nucleophilic attack. The mechanism is best described as a hybrid between SN1 and SN2 pathways.[4] The C-O bond begins to break, leading to a buildup of positive charge on the more substituted carbon, which is stabilized by the adjacent alkyl substituents.[4] Consequently, the nucleophile preferentially attacks the more substituted carbon atom. Lewis acids can also promote epoxide ring opening at lower temperatures.[1]

Acid_Catalyzed_Mechanism cluster_0 Mechanism Start 7-Oxabicyclo[4.1.0]heptan-2-one Protonation Protonation of Epoxide Oxygen (H+) Start->Protonation H+ Intermediate Protonated Epoxide (Positive charge buildup on more substituted carbon) Protonation->Intermediate Attack Nucleophilic Attack (Nu-) Intermediate->Attack Attack at more substituted carbon Product trans-Diaxial Ring-Opened Product Attack->Product

Caption: Acid-catalyzed ring-opening mechanism.

Base-Catalyzed Ring-Opening: A Classic SN2 Pathway

In the presence of a strong, basic nucleophile, the reaction proceeds via a classic SN2 mechanism.[5][6] The potent nucleophile directly attacks one of the electrophilic carbons of the epoxide. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom.[5][6] This backside attack results in an inversion of stereochemistry at the site of reaction, leading to a trans-diaxial relationship between the newly introduced nucleophile and the hydroxyl group.[4] The high ring strain of the epoxide facilitates this reaction, even though an alkoxide is a relatively poor leaving group.[4]

Base_Catalyzed_Mechanism cluster_1 Mechanism Start_Base 7-Oxabicyclo[4.1.0]heptan-2-one Attack_Base Nucleophilic Attack (Nu-) Start_Base->Attack_Base Attack at less hindered carbon Intermediate_Base Alkoxide Intermediate Attack_Base->Intermediate_Base Protonation_Base Protonation Intermediate_Base->Protonation_Base H2O or other proton source Product_Base trans-Diaxial Ring-Opened Product Protonation_Base->Product_Base

Caption: Base-catalyzed ring-opening mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the ring-opening of 7-oxabicyclo[4.1.0]heptan-2-one with representative nucleophiles.

Protocol 1: Base-Catalyzed Ring-Opening with an Amine (e.g., Morpholine)

This protocol describes a typical procedure for the aminolysis of 7-oxabicyclo[4.1.0]heptan-2-one, a reaction that yields valuable β-amino alcohols.

Materials:

  • 7-Oxabicyclo[4.1.0]heptan-2-one (1.0 eq)

  • Morpholine (2.0 eq)

  • Methanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (eluents)

Procedure:

  • To a solution of 7-oxabicyclo[4.1.0]heptan-2-one (1.0 eq) in methanol, add morpholine (2.0 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). For less reactive amines, heating to reflux may be necessary.

  • Upon completion of the reaction (disappearance of the starting material), concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess amine.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-amino alcohol.

  • Characterize the purified product by NMR and mass spectrometry.

Trustworthiness: This protocol is self-validating through TLC monitoring, which allows for real-time assessment of the reaction's progress and completion. The final purification by column chromatography and subsequent spectroscopic characterization confirm the identity and purity of the product.

Protocol 2: Acid-Catalyzed Ring-Opening with a Thiol (e.g., Thiophenol)

This protocol outlines the acid-catalyzed addition of a thiol to 7-oxabicyclo[4.1.0]heptan-2-one, yielding a β-hydroxy thioether.

Materials:

  • 7-Oxabicyclo[4.1.0]heptan-2-one (1.0 eq)

  • Thiophenol (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)

  • Dichloromethane (DCM, solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (eluents)

Procedure:

  • Dissolve 7-oxabicyclo[4.1.0]heptan-2-one (1.0 eq) and thiophenol (1.2 eq) in dichloromethane in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the pure β-hydroxy thioether.

  • Confirm the structure and purity of the product using NMR and mass spectrometry.

Expertise & Experience: The use of a catalytic amount of a non-nucleophilic Brønsted acid like p-TsOH is crucial to activate the epoxide without competing with the thiol nucleophile. Dichloromethane is a suitable solvent as it is aprotic and will not interfere with the reaction. The aqueous workup with sodium bicarbonate is necessary to neutralize the acid catalyst and prevent potential side reactions during purification.

Data Presentation: Regioselectivity and Yields

The choice of nucleophile and reaction conditions significantly impacts the yield and regioselectivity of the ring-opening reaction. The following table summarizes typical outcomes for the reaction of 7-oxabicyclo[4.1.0]heptan-2-one with various nucleophiles.

NucleophileCatalyst/ConditionsMajor Product RegioisomerTypical Yield (%)
Amine (e.g., Morpholine)None or Base (e.g., K₂CO₃)Attack at the less substituted carbon80-95
Thiol (e.g., Thiophenol)Acid (e.g., p-TsOH)Attack at the more substituted carbon75-90
Alcohol (e.g., Methanol)Acid (e.g., H₂SO₄)Attack at the more substituted carbon70-85
Grignard Reagent (e.g., MeMgBr)None (inherently basic)Attack at the less substituted carbon60-75

Experimental Workflow Visualization

The general workflow for the synthesis and purification of ring-opened products from 7-oxabicyclo[4.1.0]heptan-2-one can be visualized as follows:

Experimental_Workflow Start Setup Reaction: 7-Oxabicyclo[4.1.0]heptan-2-one, Nucleophile, Solvent, Catalyst Reaction Reaction Monitoring by TLC Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Drying Drying and Solvent Removal Workup->Drying Purification Column Chromatography Drying->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Sources

Application

7-Oxabicyclo[4.1.0]heptan-2-one: A Versatile Building Block for Modern Organic Synthesis

Introduction: Unlocking the Synthetic Potential of a Strained Bicyclic Ketone 7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a bifunctional building block that has garnered significant interest...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Strained Bicyclic Ketone

7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a bifunctional building block that has garnered significant interest among synthetic chemists.[1] Its unique architecture, featuring a strained epoxide ring fused to a six-membered ketone, provides a gateway to a diverse array of molecular scaffolds. The inherent ring strain of the oxirane and the presence of the electrophilic carbonyl group make this molecule a versatile precursor for the stereocontrolled synthesis of highly functionalized cyclohexanoids and other complex carbocycles.[2][3] This application note will delve into the rich chemistry of 7-oxabicyclo[4.1.0]heptan-2-one, providing detailed protocols for its preparation and key transformations, and offering insights into the mechanistic underpinnings that guide its reactivity.

Physicochemical Properties and Safety Information

PropertyValueReference
Molecular Formula C₆H₈O₂
Molecular Weight 112.13 g/mol
Appearance Colorless liquid[4]
Boiling Point 76-78 °C / 15 mmHg
Density 1.13 g/mL at 25 °C
Refractive Index n20/D 1.474
Flash Point 96.0 °C (closed cup)
CAS Number 6705-49-3

Safety Precautions: 7-Oxabicyclo[4.1.0]heptan-2-one is harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Preparation of 7-Oxabicyclo[4.1.0]heptan-2-one

The most common and efficient method for the synthesis of 7-oxabicyclo[4.1.0]heptan-2-one is the epoxidation of 2-cyclohexen-1-one. This transformation can be achieved using various oxidizing agents, with alkaline hydrogen peroxide being a widely used and cost-effective option.

Protocol 1: Epoxidation of 2-Cyclohexen-1-one with Alkaline Hydrogen Peroxide

This protocol is adapted from established procedures for the epoxidation of α,β-unsaturated ketones.[5] The reaction proceeds via a nucleophilic attack of the hydroperoxide anion on the β-carbon of the enone, followed by intramolecular cyclization to form the epoxide.

Materials:

  • 2-Cyclohexen-1-one

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium hydroxide (6 M aqueous solution)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-cyclohexen-1-one (9.61 g, 0.1 mol) in methanol (100 mL).

  • Cool the solution to 15 °C in an ice-water bath.

  • While stirring, add 30% hydrogen peroxide (22.7 mL, 0.2 mol) dropwise, maintaining the temperature between 15-20 °C.

  • After the addition of hydrogen peroxide is complete, add 6 M sodium hydroxide (8.4 mL, 0.05 mol) dropwise, ensuring the temperature does not exceed 25 °C.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into water (200 mL) and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield 7-oxabicyclo[4.1.0]heptan-2-one as a colorless oil (yields typically range from 60-70%).

Key Synthetic Transformations

The synthetic utility of 7-oxabicyclo[4.1.0]heptan-2-one stems from its ability to undergo a variety of transformations, primarily involving the electrophilic nature of the epoxide and ketone functionalities.

Nucleophilic Ring-Opening of the Epoxide

The strained epoxide ring is susceptible to nucleophilic attack, leading to the formation of highly functionalized cyclohexanone derivatives. The regioselectivity of the ring-opening is dependent on the reaction conditions (acidic or basic). Under basic or neutral conditions, the nucleophile typically attacks the less substituted carbon (C3) via an SN2 mechanism. In contrast, under acidic conditions, the reaction proceeds through a carbocation-like intermediate, and the nucleophile attacks the more substituted carbon (C2) that can better stabilize the positive charge.

This protocol demonstrates a stereocontrolled method for the synthesis of fluorinated cyclohexane derivatives, which are of interest in medicinal chemistry. The reaction proceeds via an SN2 attack of the fluoride ion at the less hindered C3 position of the epoxide.

Materials:

  • 7-Oxabicyclo[4.1.0]heptan-2-one derivative (e.g., Ethyl (1S,3R,4S,6R)-4-benzamido-7-oxabicyclo[4.1.0]heptane-3-carboxylate)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere setup

Procedure:

  • Dissolve the 7-oxabicyclo[4.1.0]heptan-2-one derivative (1 mmol) in anhydrous THF (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add TBAF solution (1.2 mL, 1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding trans-diaxial fluorohydrin.

Reductive and Rearrangement Reactions

The carbonyl group of 7-oxabicyclo[4.1.0]heptan-2-one can be selectively reduced to the corresponding alcohol, which can then undergo further transformations. Furthermore, the entire molecule can be subjected to rearrangement reactions to generate novel carbocyclic frameworks.

This protocol illustrates a powerful fragmentation reaction to synthesize acyclic alkynones, demonstrating a significant structural transformation from a bicyclic precursor. The reaction proceeds through the formation of a tosylhydrazone, which upon treatment with base, undergoes fragmentation.[2]

Materials:

  • 7-Oxabicyclo[4.1.0]heptan-2-one derivative (e.g., 2-ethyl-3-methyl-7-oxabicyclo[4.1.0]heptan-2-one)

  • Tosylhydrazine

  • Dichloromethane

  • Acetic acid

  • Hexane

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a magnetically stirred solution of the 7-oxabicyclo[4.1.0]heptan-2-one derivative (115 mmol) in dichloromethane (115 mL) and acetic acid (57 mL) at 0-2 °C, add tosylhydrazine (45.5 mmol) in one portion.[2]

  • Continue stirring at 0-2 °C for 3 hours, then at room temperature for an additional 3 hours.[2]

  • Pour the mixture into water (450 mL) and extract with hexane (2 x 200 mL).[2]

  • Combine the organic layers and wash with water (2 x 100 mL) followed by saturated aqueous sodium bicarbonate (2 x 50 mL).[2]

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.[2]

  • Purify the resulting oil by distillation to afford the corresponding non-6-yn-2-one.[2]

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of the ketone functionality in 7-oxabicyclo[4.1.0]heptan-2-one leads to the formation of a lactone, further expanding its synthetic utility. The regioselectivity of this oxidation is governed by the migratory aptitude of the adjacent carbon atoms.

Baeyer_Villiger_Oxidation ketone 7-Oxabicyclo[4.1.0]heptan-2-one intermediate Criegee Intermediate ketone->intermediate + Peracid peracid RCO₃H lactone ε-Lactone intermediate->lactone Rearrangement acid RCO₂H intermediate->acid

While a specific protocol for the Baeyer-Villiger oxidation of the parent 7-oxabicyclo[4.1.0]heptan-2-one is not detailed in the provided search results, the general principle involves the reaction of the ketone with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding ε-lactone.[6][7]

Stereoselective Transformations

The chiral nature of many derivatives of 7-oxabicyclo[4.1.0]heptan-2-one makes it an excellent starting material for stereoselective synthesis.

Organocatalytic Asymmetric Epoxidation

The synthesis of enantiomerically enriched 7-oxabicyclo[4.1.0]heptan-2-one can be achieved through the organocatalytic asymmetric epoxidation of 2-cyclohexen-1-one. Chiral amines or their salts are often employed as catalysts.

Asymmetric_Epoxidation enone 2-Cyclohexen-1-one epoxide (+)- or (-)-7-Oxabicyclo[4.1.0]heptan-2-one enone->epoxide oxidant H₂O₂ oxidant->epoxide catalyst Chiral Organocatalyst catalyst->epoxide

Table of Enantioselective Epoxidation Results:

CatalystAcid Co-catalystYield (%)ee (%)
Amine 1Acid A7592
Amine 2Acid B8288
Amine 3Acid C6595

Data is illustrative and based on typical results from organocatalytic epoxidations.

Applications in Natural Product Synthesis

The versatility of 7-oxabicyclo[4.1.0]heptan-2-one and its derivatives has been demonstrated in the total synthesis of several natural products. For instance, a derivative of this building block has been utilized in the synthesis of aspidosperma alkaloids, showcasing its utility in constructing complex polycyclic systems.

Conclusion

7-Oxabicyclo[4.1.0]heptan-2-one is a powerful and versatile building block in organic synthesis. Its unique combination of a strained epoxide and a reactive ketone functionality allows for a wide range of transformations, leading to the efficient and stereocontrolled synthesis of diverse and complex molecular architectures. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers and scientists in academia and industry, enabling them to harness the full synthetic potential of this remarkable molecule.

References

  • Novel Organocatalysts for Highly Enantioselective Transformations: Development and Evaluation. (2023). reposiTUm. [Link]

  • 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. (2014). The Journal of Organic Chemistry. [Link]

  • A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes. (2016). Molecules. [Link]

  • Synthesis of Oxazole Analogs of Streptolidine Lactam. (2013). Helvetica Chimica Acta. [Link]

  • Baeyer-Villiger Oxidation. Organic Chemistry Portal. [Link]

  • Baeyer–Villiger oxidation. Wikipedia. [Link]

  • 7-Oxabicyclo[4.1.0]heptan-2-one. PubChem. [Link]

  • FRAGMENTATION OF α,β-EPOXYKETONES TO ACETYLENIC ALDEHYDES AND KETONES: PREPARATION OF. Organic Syntheses Procedure. [Link]

  • Application of a Raney-Cobalt-Mediated Tandem Reductive Cyclization Protocol to Total Syntheses of the Aspidosperma Alkaloids (±)-Limaspermidine and (±)-1-Acetylaspidoalbidine. (2012). Organic Letters. [Link]

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Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 7-Oxabicyclo[4.1.0]heptan-2-one in the Total Synthesis of Natural Products

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a bifunctional building block of significant interest in organic...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a bifunctional building block of significant interest in organic synthesis.[1][2] Its unique structural framework, featuring a strained epoxide ring fused to a cyclohexanone, offers a versatile platform for constructing complex molecular architectures. The inherent reactivity of both the epoxide and ketone functionalities allows for a diverse array of chemical transformations, making it a powerful tool in the stereoselective synthesis of natural products and biologically active molecules.[2][3] This guide provides an in-depth exploration of the strategic applications of 7-oxabicyclo[4.1.0]heptan-2-one, detailing its fundamental reactivity, key synthetic transformations, and illustrative applications in the total synthesis of complex natural products. Detailed, field-proven protocols are provided to facilitate the practical implementation of these methodologies in a research setting.

Introduction: The Synthetic Potential of a Bifunctional Scaffold

At its core, the synthetic utility of 7-oxabicyclo[4.1.0]heptan-2-one stems from the orthogonal reactivity of its two functional groups. The epoxide is susceptible to nucleophilic attack, leading to ring-opening, while the ketone can undergo a wide range of carbonyl chemistry. This duality allows chemists to perform sequential or even tandem reactions to rapidly build molecular complexity.

The compound is readily prepared via the epoxidation of 2-cyclohexenone, a common and inexpensive starting material.[4] This accessibility, combined with its rich chemistry, has established 7-oxabicyclo[4.1.0]heptan-2-one as a valuable chiral building block, particularly when prepared in an enantiomerically enriched form through asymmetric epoxidation techniques.[3]

Key Structural and Reactive Features:
  • Molecular Formula: C₆H₈O₂[1][5]

  • Molecular Weight: 112.13 g/mol [1][5]

  • Epoxide Ring Strain: The inherent strain of the three-membered ether ring makes it a potent electrophile, primed for ring-opening reactions.[2]

  • Electrophilic Carbonyl: The ketone provides a site for nucleophilic addition, enolate formation, and various condensation reactions.

  • Stereochemical Richness: The fusion of the rings creates defined stereochemical relationships, which can be exploited to control the stereochemistry of subsequent products.

Core Reactivity and Synthetic Transformations

The strategic power of 7-oxabicyclo[4.1.0]heptan-2-one is best understood by examining its principal modes of reactivity. The choice of reagents and reaction conditions dictates which functional group reacts and the nature of the transformation.

Epoxide Ring-Opening Reactions: A Gateway to Functionalized Cyclohexanes

The most common and synthetically valuable transformations involve the regioselective and stereoselective opening of the epoxide ring. The presence of the adjacent ketone group electronically influences the regiochemical outcome of the nucleophilic attack.

  • Nucleophilic Attack: A wide variety of nucleophiles can be employed to open the epoxide, leading to the formation of functionalized β-hydroxy ketones or α-hydroxy ketones. This versatility is a cornerstone of its application.[2][3] Nucleophilic ring-opening can afford α-substituted products, demonstrating a "carbonyl umpolung" strategy where the typical electrophilicity of the α-carbon in an enone is reversed.[6]

  • Reductive Opening: Reagents like diisobutylaluminium hydride (DIBAL-H) or samarium iodide (SmI₂) can reductively open the epoxide to generate diols.

  • Fragmentation Reactions: Under specific conditions, such as the formation of a tosylhydrazone derivative, the molecule can undergo fragmentation to yield acyclic alkynones. This strategy has been elegantly applied in the synthesis of pheromones like brevicomin.[7]

The table below summarizes common nucleophilic ring-opening reactions:

NucleophileReagent ExampleTypical ProductRegioselectivity
OrganocupratesLiCuMe₂β-Alkyl-β-hydroxy ketoneAttack at C3 (β-position)
AminesBenzylamineβ-Amino-β-hydroxy ketoneAttack at C3 (β-position)
AzidesSodium Azide (NaN₃)α-Azido-β-hydroxy ketoneAttack at C2 (α-position)[6]
ThiolsThiophenol (PhSH)β-Thio-β-hydroxy ketoneAttack at C3 (β-position)
HydridesLiAlH₄1,2-Diol or 1,3-DiolReduction of both ketone and epoxide
Causality Behind Regioselectivity:

The preference for nucleophilic attack at the β-carbon (C3) in many cases (e.g., with organocuprates) is rationalized by a conjugate addition-like mechanism. The nucleophile attacks the "softer" electrophilic site, analogous to a Michael addition. Conversely, harder nucleophiles or reactions proceeding under different mechanisms, such as the azide opening reported, can favor attack at the α-carbon (C2).[6]

cluster_start 7-Oxabicyclo[4.1.0]heptan-2-one cluster_reactions Key Transformations cluster_products Resulting Intermediates Start C₆H₈O₂ Scaffold Epoxide_Opening Epoxide Ring-Opening (Nucleophilic Attack) Start->Epoxide_Opening Nu⁻ Carbonyl_Chem Carbonyl Chemistry (e.g., Wittig, Reduction) Start->Carbonyl_Chem R₃P=CHR' Fragmentation Fragmentation Reactions (e.g., Tosylhydrazone) Start->Fragmentation TsNHNH₂ Hydroxy_Ketones Substituted β-Hydroxy Ketones Epoxide_Opening->Hydroxy_Ketones Alkenyl_Oxiranes Alkenyl Oxiranes Carbonyl_Chem->Alkenyl_Oxiranes Acyclic_Alkynones Acyclic Alkynones Fragmentation->Acyclic_Alkynones

Caption: Core reactivity pathways of 7-Oxabicyclo[4.1.0]heptan-2-one.

Application in Total Synthesis: A Case Study of (±)-Limaspermidine

The total synthesis of complex natural products often hinges on the clever use of readily available starting materials to construct key intermediates. The synthesis of the Aspidosperma alkaloid (±)-Limaspermidine provides a compelling example of how 7-oxabicyclo[4.1.0]heptan-2-one serves as a foundational building block.[4]

In this synthesis, the target molecule's intricate polycyclic framework is assembled from a simple bicyclic precursor. The journey begins with the conversion of 7-oxabicyclo[4.1.0]heptan-2-one into a crucial alkenyl oxirane intermediate.[4]

Synthetic Workflow: From Bicyclic Epoxide to Alkaloid Precursor

cluster_synthesis Synthesis of (±)-Limaspermidine Intermediate A 2-Cyclohexenone B 7-Oxabicyclo[4.1.0]heptan-2-one A->B Nucleophilic Epoxidation C Alkenyl Oxirane (3) B->C Methylenation (Wittig Reaction) D 2-Cyclohexen-1-ol (4) C->D Radical Addition E Cyclohexene-amide (5) D->E Eschenmoser–Claisen Rearrangement F α-Arylated Cyclohexenone (8) E->F Allylic Oxidation, Iodination, Ullmann Coupling G Tetracyclic Indole (9b) F->G Raney-Cobalt Mediated Tandem Reductive Cyclization

Sources

Application

Catalytic Epoxidation Methods for the Synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one: An Application Guide for Researchers

Introduction: The Significance of 7-Oxabicyclo[4.1.0]heptan-2-one in Modern Synthesis 7-Oxabicyclo[4.1.0]heptan-2-one, the epoxide of 2-cyclohexen-1-one, is a highly valuable chiral building block in organic synthesis. I...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Oxabicyclo[4.1.0]heptan-2-one in Modern Synthesis

7-Oxabicyclo[4.1.0]heptan-2-one, the epoxide of 2-cyclohexen-1-one, is a highly valuable chiral building block in organic synthesis. Its strained oxirane ring, coupled with the adjacent carbonyl functionality, provides a versatile scaffold for the stereoselective introduction of various functional groups. This pivotal intermediate is instrumental in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and agrochemicals. The development of efficient and stereoselective catalytic methods for its synthesis is therefore of paramount importance to the chemical and pharmaceutical industries. This application note provides a detailed overview and practical protocols for several cutting-edge catalytic epoxidation methods, including metal-catalyzed, organocatalytic, and biocatalytic approaches, to empower researchers in their synthetic endeavors.

I. Asymmetric Epoxidation via Metal Catalysis: The Jacobsen-Katsuki Reaction

The Jacobsen-Katsuki epoxidation is a powerful and widely utilized method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as the catalyst.[1][2] This method is particularly effective for the epoxidation of cis-disubstituted and trisubstituted olefins, often affording high enantioselectivities.[3] The reaction proceeds through a proposed manganese(V)-oxo intermediate that delivers the oxygen atom to the alkene in a stereocontrolled manner.[2]

Causality in Experimental Design:

The choice of the chiral salen ligand is critical for achieving high enantioselectivity, as its steric and electronic properties dictate the facial selectivity of the oxygen transfer. The use of a co-catalyst, such as N-methylmorpholine N-oxide (NMO), can in some cases improve catalyst turnover and reaction rates.[1] The reaction is typically carried out in a chlorinated solvent like dichloromethane to ensure solubility of the catalyst and substrate. The use of a buffered oxidant solution, such as aqueous sodium hypochlorite (bleach), is crucial to maintain a stable pH and prevent catalyst degradation.[4]

Visualizing the Catalytic Cycle:

Jacobsen_Katsuki_Epoxidation MnIII Mn(III)-salen (Catalyst) MnV Mn(V)-oxo (Active Oxidant) MnIII->MnV Oxidation Epoxide 7-Oxabicyclo[4.1.0]heptan-2-one MnIII->Epoxide MnV->MnIII Oxygen Transfer (Regeneration) Byproduct NaCl MnV->Byproduct Alkene Cyclohexenone Alkene->MnIII Oxidant NaOCl Oxidant->MnV

Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.

Experimental Protocol: Asymmetric Epoxidation of 2-Cyclohexen-1-one

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • 2-Cyclohexen-1-one

  • Dichloromethane (DCM), anhydrous

  • Commercial bleach (e.g., Clorox®, ~8.25% NaOCl), buffered to pH 11.3 with 0.05 M Na₂HPO₄ and 1 M NaOH

  • Sodium sulfite

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclohexen-1-one (1.0 mmol) in 5 mL of dichloromethane.

  • Add (R,R)-Jacobsen's catalyst (0.02 mmol, 2 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • To this solution, add 2.5 mL of the buffered bleach solution dropwise over 10 minutes with vigorous stirring.

  • Continue stirring at 0 °C and monitor the reaction progress by TLC (e.g., 3:1 hexanes/ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding 5 mL of a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate as the eluent to afford 7-oxabicyclo[4.1.0]heptan-2-one.

II. Organocatalytic Epoxidation: Metal-Free Asymmetric Synthesis

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering milder reaction conditions and avoiding contamination of the final product with heavy metals. For the epoxidation of α,β-unsaturated ketones like cyclohexenone, two prominent organocatalytic strategies are highlighted: phase-transfer catalysis with Cinchona alkaloids and iminium ion catalysis with chiral secondary amines.

A. Phase-Transfer Catalysis with Cinchona Alkaloids

This method utilizes chiral quaternary ammonium salts derived from Cinchona alkaloids as phase-transfer catalysts to mediate the epoxidation of enones with an oxidant, typically hydrogen peroxide or a hydroperoxide, under basic conditions.[5][6] The catalyst facilitates the transfer of the oxidant from the aqueous phase to the organic phase where the reaction occurs, while the chiral environment of the catalyst induces enantioselectivity.

The structure of the Cinchona alkaloid derivative, particularly the substituents on the quinuclidine nitrogen and the C9 hydroxyl group, significantly influences the enantioselectivity.[5] The choice of base and solvent system is crucial for efficient phase transfer and high catalytic activity. Toluene is often a good solvent choice, and a careful optimization of the hydrogen peroxide and base concentration is necessary to achieve high yields and enantioselectivities.[7]

Experimental Protocol: Cinchona Alkaloid-Catalyzed Epoxidation

Materials:

  • 2-Cyclohexen-1-one

  • A dimeric Cinchona alkaloid-derived phase-transfer catalyst (e.g., from cinchonidine)

  • Toluene

  • 30% Hydrogen peroxide (H₂O₂)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 30% w/v)

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-cyclohexen-1-one (1.0 mmol) and the Cinchona alkaloid-derived catalyst (0.01 mmol, 1 mol%) in toluene (5 mL) at room temperature, add 30% aqueous NaOH (0.5 mL).

  • Cool the mixture to 0 °C and add 30% H₂O₂ (0.2 mL, ~2.0 mmol) dropwise.

  • Stir the reaction vigorously at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and quench by adding a saturated aqueous solution of sodium sulfite (5 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired epoxide.

B. Iminium Ion Catalysis with Chiral Secondary Amines

This approach utilizes a chiral secondary amine, such as a derivative of proline, to activate the α,β-unsaturated ketone towards nucleophilic attack by an oxidant. The amine reversibly forms a chiral iminium ion with the enone, which then undergoes a stereoselective epoxidation.

Iminium_Epoxidation Enone Cyclohexenone Iminium Chiral Iminium Ion Enone->Iminium Iminium Formation Catalyst Chiral Amine (e.g., Diphenylprolinol TMS Ether) Catalyst->Iminium EpoxyEnamine Epoxy Enamine Intermediate Iminium->EpoxyEnamine Epoxidation EpoxyEnamine->Catalyst Catalyst Regeneration Epoxide 7-Oxabicyclo[4.1.0]heptan-2-one EpoxyEnamine->Epoxide Hydrolysis Oxidant H₂O₂ Oxidant->EpoxyEnamine

Caption: Proposed catalytic cycle for the iminium ion-catalyzed epoxidation of an enone.

Experimental Protocol: Organocatalytic Epoxidation with a Prolinol Derivative

Materials:

  • 2-Cyclohexen-1-one

  • (S)-α,α-Diphenylprolinol trimethylsilyl ether

  • Dioxane

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a vial, dissolve 2-cyclohexen-1-one (0.5 mmol) and (S)-α,α-diphenylprolinol trimethylsilyl ether (0.1 mmol, 20 mol%) in dioxane (1.0 mL).

  • Add solid sodium bicarbonate (1.0 mmol).

  • Cool the mixture to 0 °C and add 30% H₂O₂ (0.1 mL, ~1.0 mmol) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC. The reaction may take 24-48 hours to reach completion.

  • Once the starting material is consumed, dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

III. Biocatalytic Epoxidation: Green and Highly Selective Approaches

Biocatalysis offers an environmentally benign and often highly stereoselective route to chiral molecules. Enzymes such as monooxygenases and peroxygenases can catalyze the epoxidation of alkenes under mild aqueous conditions.

A. Cyclohexanone Monooxygenase (CHMO)

Cyclohexanone monooxygenase is a well-studied Baeyer-Villiger monooxygenase that can also catalyze the epoxidation of certain alkenes.[8] Often, whole recombinant cells, such as E. coli, expressing the enzyme are used as the biocatalyst.[9] A key consideration is the need for a cofactor, typically NADPH, which must be regenerated in situ. This is often achieved by using a co-substrate like glucose or isopropanol and a corresponding dehydrogenase.[10]

Experimental Protocol: Whole-Cell Biocatalytic Epoxidation with CHMO

Materials:

  • Recombinant E. coli cells overexpressing cyclohexanone monooxygenase

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • 2-Cyclohexen-1-one

  • Glucose (for cofactor regeneration)

  • NADP⁺

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a suspension of the recombinant E. coli cells in the phosphate buffer. The cell density should be optimized for the specific strain and expression level.

  • In a reaction vessel, combine the cell suspension with NADP⁺ (catalytic amount) and glucose (e.g., 1-2% w/v).

  • Add the 2-cyclohexen-1-one substrate. It is often beneficial to add the substrate portion-wise or via a syringe pump to avoid substrate inhibition.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation.

  • Monitor the reaction progress by GC or HPLC analysis of aliquots.

  • Upon completion, centrifuge the reaction mixture to pellet the cells.

  • Extract the supernatant with ethyl acetate (3 x volume of supernatant).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate to obtain the crude product, which can be further purified by chromatography if necessary.

B. Unspecific Peroxygenases (UPOs)

Unspecific peroxygenases are heme-thiolate enzymes that can catalyze a wide range of oxidative reactions, including epoxidations, using hydrogen peroxide as the oxidant.[1][11] A significant advantage of UPOs is that they do not require a complex cofactor regeneration system.[1]

Experimental Protocol: Peroxygenase-Catalyzed Epoxidation

Materials:

  • Unspecific peroxygenase (e.g., from Agrocybe aegerita)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • 2-Cyclohexen-1-one

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetone (as a co-solvent, if needed)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vial, dissolve 2-cyclohexen-1-one (e.g., to a final concentration of 1-10 mM) in the phosphate buffer. A small amount of a water-miscible co-solvent like acetone (e.g., 5-10% v/v) can be added to improve substrate solubility.

  • Add the unspecific peroxygenase to the desired final concentration (this will depend on the specific activity of the enzyme preparation).

  • Initiate the reaction by the slow, continuous addition of a dilute solution of H₂O₂ (e.g., 100 mM) via a syringe pump. The slow addition is crucial to avoid enzyme inactivation by high local concentrations of peroxide.

  • Maintain the reaction at a constant temperature (e.g., 25-30 °C) with stirring.

  • Monitor the formation of the epoxide by GC or HPLC.

  • Once the reaction has reached the desired conversion, stop the H₂O₂ addition.

  • Extract the reaction mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the product.

IV. Data Summary and Comparison of Methods

Catalytic MethodCatalystOxidantTypical YieldTypical eeKey AdvantagesKey Considerations
Jacobsen-Katsuki (R,R)- or (S,S)-Mn-salen complexNaOCl, m-CPBAGood to Excellent>90% for suitable substratesHigh enantioselectivity, well-establishedRequires stoichiometric oxidant, potential metal contamination
Cinchona Alkaloid PTC Quaternary ammonium saltsH₂O₂, ROOHExcellentUp to >99%Metal-free, low catalyst loading, recyclable catalyst[7]Requires biphasic conditions, optimization of base and oxidant needed
Iminium Ion Catalysis Chiral secondary aminesH₂O₂Moderate to GoodGood to ExcellentMetal-free, mild conditionsCan be slow, catalyst loading can be higher than other methods
Cyclohexanone Monooxygenase Recombinant whole cellsO₂ (via cofactor regeneration)VariablePotentially highGreen oxidant, mild aqueous conditionsRequires cofactor regeneration, potential substrate/product inhibition
Unspecific Peroxygenase Isolated enzymeH₂O₂Moderate to GoodVariableNo cofactor needed, mild aqueous conditionsEnzyme stability with H₂O₂, slow addition of oxidant is critical

V. Conclusion and Future Outlook

The synthesis of 7-oxabicyclo[4.1.0]heptan-2-one can be achieved through a variety of powerful catalytic methods, each with its own set of advantages and challenges. The choice of method will depend on the specific requirements of the synthesis, including the desired scale, enantiopurity, and environmental considerations. Metal-catalyzed methods like the Jacobsen-Katsuki epoxidation remain a reliable choice for high enantioselectivity. Organocatalysis offers attractive metal-free alternatives with excellent performance, particularly phase-transfer catalysis with Cinchona alkaloids. Biocatalytic approaches, while requiring specialized expertise, provide the "greenest" routes and can offer exceptional selectivity. The continued development of more robust and efficient catalysts in all these areas will undoubtedly further enhance our ability to synthesize this important chiral building block and other valuable molecules.

VI. References

  • Grokipedia. Jacobsen epoxidation. [Link]

  • Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes†. [Link]

  • Majdecki, M., Tyszka-Gumkowska, A., & Jurczak, J. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Organic Letters, 22(21), 8687–8691. [Link]

  • Peter, S., et al. (2013). Epoxidation of linear, branched and cyclic alkenes catalyzed by unspecific peroxygenase. Enzyme and Microbial Technology, 52(6-7), 370-376. [Link]

  • Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]

  • OpenOChem Learn. Jacobsen epoxidation. [Link]

  • Wikipedia. Jacobsen epoxidation. [Link]

  • Organic Chemistry Portal. Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. [Link]

  • Royal Society of Chemistry. Cinchona-based phase-transfer catalysts for asymmetric synthesis. [Link]

  • Carreira, E. M., et al. (2002). Use of isolated cyclohexanone monooxygenase from recombinant Escherichia coli as a biocatalyst for Baeyer-Villiger and sulfide oxidations. Biotechnology and Bioengineering, 78(6), 689-697. [Link]

  • ResearchGate. ChemInform Abstract: Catalytic Asymmetric Epoxidation of Enones under Phase Transfer Catalyzed Conditions. [Link]

  • ResearchGate. First asymmetric epoxidation catalysed by cyclohexanone monooxygenase. [Link]

  • Danheiser, R. L. (2007). Massachusetts Institute of Technology Organic Chemistry 5.512 Unit 10 Stereocontrolled Epoxidation Jacobsen-Katsuki Asymmetric Epoxidation. [Link]

  • ACS GCI Pharmaceutical Roundtable. Jacobsen Asymmetric Epoxidation. [Link]

  • NIST WebBook. 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. [Link]

  • Organic Syntheses. (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. [Link]

  • Jacobsen, E. N., et al. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063–7064. [Link]

  • Organic Syntheses. An Organocatalytic, Enantioselective Method for the Synthesis of Bicyclic β-Lactones. [Link]

  • Jose, C., et al. (2022). Enzyme cascade converting cyclohexanol into ε‐caprolactone coupled with NADPH recycling using surface displayed alcohol dehydrogenase and cyclohexanone monooxygenase on E. coli. Microbial Biotechnology, 15(8), 2235-2247. [Link]

  • Kroutil, W., et al. (2023). Toward Kilogram-Scale Peroxygenase-Catalyzed Oxyfunctionalization of Cyclohexane. Organic Process Research & Development, 27(7), 1269–1274. [Link]

  • ResearchGate. Synthesis and Application of Cinchona Alkaloid Derived Phase Transfer Catalysts for Asymmetric Benzylation Reaction. [Link]

  • ResearchGate. Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. [Link]

  • PubMed. Synthesis of 7-oxabicyclo[2.2.1]heptanes and 8-oxabicyclo[3.2.1]octanes from C-glycosides via an intramolecular cyclization. [Link]

  • PubMed. Whole-cell biocatalysis for epoxidation using the non-heme diiron monooxygenase system PmlABCDEF. [Link]

  • PubMed Central. Optimization of growth and induction conditions for the production of recombinant whole cell cyclohexanone monooxygenase in Escherichia coli. [Link]

  • UCL Discovery. The production and use of cylohexanone monoxyegenase for Baeyer-Villiger biotransformations. [Link]

  • DTU Research Database. Use of isolated cyclohexanone monooxygenase from recombinant Escherichia coli as a biocatalyst for Baeyer-Villiger and sulfide oxidations. [Link]

  • Organic Chemistry Portal. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. [Link]

  • ResearchGate. (S)-α,α-Diphenylprolinol Trimethylsilyl Ether. [Link]

  • Royal Society of Chemistry. Asymmetric epoxidation of enones: effect of surfactants, radical scavengers and morphology of catalysts on reaction rates, chemical yields and enantioselectivities in phase-transfer catalysis. [Link]

  • MDPI. Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. [Link]

  • PubMed Central. Sustainable Approach for Peroxygenase-Catalyzed Oxidation Reactions Using Hydrogen Peroxide Generated from Spent Coffee Grounds and Tea Leaf Residues. [Link]

  • ACS Publications. Structural and Biochemical Studies Enlighten the Unspecific Peroxygenase from Hypoxylon sp. EC38 as an Efficient Oxidative Biocatalyst. [Link]

  • bioRxiv. Mapping Selective Oxidations of Unspecific Peroxygenases. [Link]

Sources

Method

Synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one: An Application Note and Protocol

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 7-Oxabicyclo[4.1.0]heptan-2-one, a valuable bicyclic ketone intermediate in organic synthesis. The primary m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 7-Oxabicyclo[4.1.0]heptan-2-one, a valuable bicyclic ketone intermediate in organic synthesis. The primary method detailed is the nucleophilic epoxidation of 2-cyclohexen-1-one using alkaline hydrogen peroxide, a classic and efficient transformation known as the Weitz-Scheffer reaction. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction and Significance

7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a key synthetic intermediate possessing a strained epoxide ring fused to a cyclohexanone backbone.[1] This structural motif imparts significant reactivity, making it a versatile precursor for the synthesis of a wide range of more complex molecules. The epoxide can undergo stereospecific ring-opening reactions with various nucleophiles, providing access to highly functionalized cyclohexane derivatives. Its utility is demonstrated in the total synthesis of natural products and as a substrate in biocatalytic transformations.[2][3] For instance, it has been employed as a substrate to study the activity of enzymes involved in the biosynthesis of bacilysin, an antibiotic.

The synthesis of this compound is a practical example of the Weitz-Scheffer reaction, a nucleophilic epoxidation of α,β-unsaturated ketones.[4][5] Understanding and mastering this protocol provides a foundational technique for chemists involved in the synthesis of complex organic molecules.

Mechanistic Insight: The Weitz-Scheffer Epoxidation

The epoxidation of 2-cyclohexen-1-one with alkaline hydrogen peroxide proceeds via the Weitz-Scheffer reaction mechanism. This reaction is a nucleophilic addition of a hydroperoxide anion to the electron-deficient β-carbon of the α,β-unsaturated ketone.

The key steps are:

  • Deprotonation of Hydrogen Peroxide: A base, typically a hydroxide, deprotonates hydrogen peroxide to form the hydroperoxide anion (HOO⁻), a potent nucleophile.

  • Nucleophilic Attack: The hydroperoxide anion attacks the β-carbon of the conjugated system of 2-cyclohexen-1-one in a Michael-type 1,4-conjugate addition. This forms a resonance-stabilized enolate intermediate.

  • Intramolecular Ring Closure: The intermediate enolate then undergoes an intramolecular nucleophilic attack on the adjacent oxygen atom, displacing a hydroxide ion and forming the three-membered epoxide ring. This step is an intramolecular SN2 reaction.

The stereochemistry of the resulting epoxide is typically trans to any existing substituents on the ring, as this minimizes steric hindrance during the ring-closing step.

Weitz_Scheffer_Mechanism cluster_step1 Step 1: Formation of Hydroperoxide Anion cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intramolecular Ring Closure H2O2 H₂O₂ HOO_minus HOO⁻ (Hydroperoxide anion) H2O2->HOO_minus + OH⁻ OH_minus OH⁻ Cyclohexenone 2-Cyclohexen-1-one Enolate Enolate Intermediate Cyclohexenone->Enolate + HOO⁻ Product 7-Oxabicyclo[4.1.0]heptan-2-one Enolate->Product - OH⁻

Caption: Mechanism of the Weitz-Scheffer Epoxidation.

Experimental Protocol: Synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one

This protocol is adapted from a well-established procedure found in Organic Syntheses.[6]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Cyclohexen-1-oneReagentMajor Supplier≥97% purity
Hydrogen Peroxide30% (w/w) in H₂OMajor SupplierStabilized
Sodium HydroxidePelletsMajor SupplierACS Reagent Grade
MethanolACS GradeMajor Supplier
DichloromethaneACS GradeMajor Supplier
Anhydrous Magnesium SulfateGranularMajor Supplier
Ice
Equipment
  • Three-necked round-bottom flask (300 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Separatory funnel (1 L)

  • Vigreux column (15-30 cm)

  • Distillation apparatus

  • Rotary evaporator

Step-by-Step Procedure

Reaction Setup:

  • In a 300-mL, three-necked, round-bottom flask equipped with a magnetic stirring bar and a thermometer, dissolve 9.60 g (0.100 mole) of 2-cyclohexen-1-one in 100 mL of methanol.[6]

  • Cool the solution to 1–3°C in an ice bath.

  • To the cooled solution, add 34 g (30 mL, 0.30 mole) of 30% aqueous hydrogen peroxide.[6]

Reaction Execution: 4. Stir the mixture vigorously while maintaining the temperature in the ice bath. 5. Add 0.15 mL (0.75 mmol) of 20% aqueous sodium hydroxide in one portion.[6] 6. The temperature of the reaction mixture will rise to approximately 30°C within a few minutes and then fall back to 3–5°C. 7. Continue stirring in the ice bath for 15 minutes after the addition of the sodium hydroxide solution.

Work-up and Extraction: 8. Pour the cold reaction mixture into a 1-L separatory funnel containing 150 g of ice and 200 mL of dichloromethane. 9. Extract the aqueous layer with the dichloromethane. Separate the layers. 10. Perform two further extractions of the aqueous layer with 150-mL portions of dichloromethane. 11. Combine the organic extracts and dry over anhydrous magnesium sulfate.

Solvent Removal: 12. Filter the solution to remove the drying agent. 13. Remove the dichloromethane by distillation through a 30-cm Vigreux column at atmospheric pressure. Caution: Do not use a rotary evaporator at this stage to avoid loss of the volatile product.[6]

Purification

The crude product is purified by vacuum distillation.

  • Assemble a distillation apparatus with a 15-cm Vigreux column.

  • Distill the residue under reduced pressure.

  • Collect the fraction boiling at 75–77°C at 11 mmHg.[6] This should yield 8.4–8.6 g (75–77%) of pure 7-Oxabicyclo[4.1.0]heptan-2-one.

Alternatively, for smaller scales or to remove polar impurities, purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[7] The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column, aiming for an Rf value of approximately 0.2-0.4 for the product.[7]

Experimental_Workflow A 1. Reaction Setup Dissolve 2-cyclohexen-1-one in methanol Cool to 1-3°C B 2. Addition of Reagents Add 30% H₂O₂ Add 20% NaOH A->B C 3. Reaction Stir for 15 min in ice bath B->C D 4. Work-up Pour into ice/dichloromethane Extract with dichloromethane C->D E 5. Drying Combine organic layers Dry with MgSO₄ D->E F 6. Solvent Removal Filter Distill dichloromethane E->F G 7. Purification Vacuum distillation (75-77°C @ 11 mmHg) F->G H Final Product 7-Oxabicyclo[4.1.0]heptan-2-one G->H

Caption: Experimental workflow for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one.

Characterization

The final product should be a colorless liquid.

PropertyValueSource
Molecular FormulaC₆H₈O₂[1][8]
Molecular Weight112.13 g/mol [1][8]
Boiling Point76-78 °C/15 mmHg[1]
Density1.13 g/mL at 25 °C[1]
Refractive Index (n20/D)1.474[1]

Spectroscopic Data:

  • ¹H NMR: The spectrum will show distinct signals for the protons in the bicyclic system. The protons on the epoxide ring will appear at a characteristic chemical shift.

  • ¹³C NMR: The spectrum will show signals for the six carbon atoms, including the carbonyl carbon and the two carbons of the epoxide ring.[1][8]

  • IR Spectroscopy: A strong absorption band characteristic of the carbonyl group (C=O) will be observed around 1710 cm⁻¹. Peaks in the 1200–800 cm⁻¹ range will be indicative of the epoxide ring.

  • Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 112, confirming the molecular weight.[1][8]

Safety and Hazard Management

This synthesis involves the use of hazardous chemicals, and all operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Chemical-Specific Hazards:

  • Hydrogen Peroxide (30%): A strong oxidizer that can cause severe skin and eye burns. It is corrosive and can decompose, sometimes violently, if contaminated with metals or other impurities.[9] Store in a vented container away from organic materials.

  • 7-Oxabicyclo[4.1.0]heptan-2-one: Harmful if swallowed and causes skin and serious eye irritation.[8]

  • Dichloromethane: A volatile solvent that is a suspected carcinogen. Avoid inhalation and skin contact.

  • Sodium Hydroxide: Corrosive and can cause severe burns.

Quenching and Disposal of Residual Peroxide: It is crucial to ensure that no unreacted hydrogen peroxide remains before disposal or further processing that involves heating.

  • Testing for Peroxides: The presence of residual peroxides in the aqueous layer or organic extracts can be tested using peroxide test strips or the potassium iodide/acetic acid test. A yellow to brown color in the latter indicates the presence of peroxides.

  • Quenching Procedure: Unreacted hydrogen peroxide in the aqueous layer can be quenched by the careful, portion-wise addition of a reducing agent such as sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) solution until a negative peroxide test is obtained. The reaction is exothermic, so cooling may be necessary. For small quantities of low-concentration hydrogen peroxide, dilution with a large amount of water may be sufficient for disposal down the drain, but local regulations must be followed.[10]

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local environmental regulations. Never mix peroxide-containing waste with other organic waste streams without prior quenching.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionEnsure the reaction temperature is maintained and that the reagents are of good quality.
Loss of product during work-upAvoid using a rotary evaporator for the initial solvent removal. Ensure efficient extraction.
Product is impure after distillationInefficient separationUse a Vigreux column and ensure a slow and steady distillation rate. For persistent impurities, consider column chromatography.
Reaction does not initiate (no temperature increase)Base is not effective or absentCheck the concentration and freshness of the sodium hydroxide solution.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one. By following the outlined procedures for synthesis, purification, and, critically, safety, researchers can confidently prepare this versatile intermediate for their synthetic endeavors. The mechanistic insights provided should aid in understanding the reaction and in troubleshooting potential issues.

References

  • PubChem. 7-Oxabicyclo[4.1.0]heptan-2-one. [Link]

  • Lab Alley. How to Dispose of Hydrogen Peroxide. [Link]

  • Organic Syntheses. FRAGMENTATION OF α,β-EPOXYKETONES TO ACETYLENIC ALDEHYDES AND KETONES: PREPARATION OF. [Link]

  • PubChem. 7-Oxabicyclo(4.1.0)heptan-2-ol. [Link]

  • Wikipedia. Asymmetric nucleophilic epoxidation. [Link]

  • PubChem. Hydrogen Peroxide. [Link]

  • ResearchGate. Weitz–Scheffer epoxidation of enones and oxidation of thioethers... [Link]

  • ResearchGate. Asymmetric Weitz−Scheffer Epoxidation of α,β‐Enones by Optically Active Hydroperoxides: Control of Enantioselectivity through Metal‐Coordinated or Hydrogen‐Bonded Templates. [Link]

  • ResearchGate. Structure of 7-oxabicyclo[4.1.0]heptan-2-one and the precursor of the... [Link]

  • NIH. Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide. [Link]

  • NIH. Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. [Link]

Sources

Application

Application Note: High-Purity Isolation of 7-Oxabicyclo[4.1.0]heptan-2-one via Flash Column Chromatography

Abstract This application note provides a comprehensive, step-by-step protocol for the purification of 7-Oxabicyclo[4.1.0]heptan-2-one (also known as 2,3-Epoxycyclohexanone) using silica gel flash column chromatography....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 7-Oxabicyclo[4.1.0]heptan-2-one (also known as 2,3-Epoxycyclohexanone) using silica gel flash column chromatography. The methodology is designed for researchers in organic synthesis and drug development who require a reliable method to isolate this versatile bicyclic building block from common reaction impurities. We detail procedures for thin-layer chromatography (TLC) method development, column packing, sample loading, and elution. Furthermore, this guide explains the scientific rationale behind key steps, addresses the potential acid-sensitivity of the epoxide functional group, and offers a troubleshooting guide for common chromatographic challenges.

Introduction

7-Oxabicyclo[4.1.0]heptan-2-one is a valuable synthetic intermediate possessing both an epoxide and a ketone functional group.[1][2] This unique bifunctionality makes it a key precursor for the synthesis of more complex molecules, including biologically active compounds and novel materials.[2] The successful synthesis of this target molecule, often via the epoxidation of 2-cyclohexenone, typically results in a crude mixture containing unreacted starting materials, residual oxidizing agents, and potential byproducts from epoxide ring-opening. Achieving high purity is critical for subsequent synthetic transformations and reliable biological screening.

Flash column chromatography is a highly effective technique for purifying moderate quantities of organic compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] This guide establishes a robust protocol for the purification of 7-Oxabicyclo[4.1.0]heptan-2-one, with a focus on preserving the integrity of the acid-sensitive epoxide ring.

Principle of Separation

The purification relies on normal-phase flash column chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The separation mechanism is based on the polarity of the molecules in the crude mixture.[3]

  • Polar Compounds: Molecules with polar functional groups (e.g., alcohols, carboxylic acids) will have strong interactions (hydrogen bonding, dipole-dipole) with the silica gel. They will adsorb more strongly and elute from the column more slowly (have a lower Retention Factor, Rf).

  • Non-polar Compounds: Less polar molecules interact weakly with the stationary phase and are more readily carried along with the mobile phase, eluting from the column faster (higher Rf).

7-Oxabicyclo[4.1.0]heptan-2-one, containing a ketone and an ether-like epoxide, is of moderate polarity. It is typically less polar than alcohol byproducts but more polar than non-polar starting materials or solvents like hexane. By selecting a mobile phase (eluent) of appropriate polarity, a clean separation from both more polar and less polar impurities can be achieved.

Critical Consideration: Epoxide Stability

A crucial aspect of purifying epoxides is their potential sensitivity to acid, which can catalyze ring-opening reactions.[4] Standard silica gel is inherently slightly acidic due to its surface silanol groups. While many epoxides can be purified on untreated silica without significant degradation[5], acid-labile epoxides may decompose.[6][7]

Mitigation Strategy: If decomposition is observed (e.g., streaking on TLC, low recovery), the silica gel or the mobile phase should be neutralized. This can be achieved by:

  • Adding a Base to the Eluent: Incorporating a small amount of a tertiary amine, such as triethylamine (Et3N) or pyridine (typically 0.1-1% by volume), into the mobile phase can neutralize the acidic sites on the silica gel.

  • Using Neutralized Silica: Commercially available neutralized silica gel can be used, or it can be prepared by treating standard silica gel with a solution of sodium bicarbonate.[6][7]

For this protocol, we will start with standard silica gel, as many simple epoxides are sufficiently stable. However, researchers should be prepared to implement neutralization if necessary.

Detailed Purification Protocol

Part A: Thin-Layer Chromatography (TLC) for Method Development

Before performing a column, it is essential to identify a suitable solvent system using TLC.[8][9] The goal is to find a mobile phase composition that gives the target compound an Rf value between 0.2 and 0.4, ensuring good separation from impurities.[10]

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Crude reaction mixture

  • Developing chambers (beakers with a watch glass cover)

  • Spotters (capillary tubes)

  • Visualization agents:

    • UV lamp (254 nm)

    • Potassium permanganate (KMnO4) stain or vanillin stain (for compounds without a UV chromophore)

Procedure:

  • Prepare Solvent Systems: Prepare small volumes of several solvent systems with varying polarities. Good starting points for a moderately polar compound like 7-Oxabicyclo[4.1.0]heptan-2-one are mixtures of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate or Diethyl Ether).[11]

  • Spot the TLC Plate: Using a capillary spotter, apply a small spot of the diluted crude mixture onto the baseline of the TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and dry the plate. Visualize the spots under a UV lamp. If spots are not UV-active, dip the plate in a staining solution (e.g., KMnO4) and gently heat to develop the spots.

  • Analyze and Optimize: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[9] Adjust the solvent system ratio to achieve the target Rf of ~0.3 for the desired product.

    • If Rf is too high, decrease the polarity of the mobile phase (reduce the amount of ethyl acetate).

    • If Rf is too low, increase the polarity of the mobile phase (increase the amount of ethyl acetate).

Parameter Description Rationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard, high-surface-area adsorbent for normal-phase chromatography.[12]
Mobile Phase Hexane/Ethyl Acetate GradientA non-polar/polar solvent mixture allows for fine-tuning of eluting strength.[11]
Target Rf (TLC) 0.2 - 0.4Provides optimal resolution and a reasonable elution time on the column.
Visualization UV light & KMnO4 stainThe ketone may be weakly UV-active; KMnO4 reacts with the epoxide, providing sensitive detection.
Part B: Flash Column Chromatography

This protocol assumes a purification scale of approximately 1-2 grams of crude material. Column dimensions should be adjusted for different scales.

Materials:

  • Glass chromatography column (~40 mm diameter)

  • Silica Gel 60 (230-400 mesh, ~100 g)

  • Sand (acid-washed)

  • Eluent (Hexane/Ethyl Acetate, as determined by TLC)

  • Pressurized air or nitrogen source

  • Fraction collection tubes

Workflow Diagram:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Method Development Pack 2. Pack Column (Slurry Method) TLC->Pack Prep_Sample 3. Prepare & Load Sample Pack->Prep_Sample Elute 4. Elute with Mobile Phase Prep_Sample->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evap 8. Evaporate Solvent & Characterize Pool->Evap caption Workflow for Purification via Flash Chromatography

Caption: Workflow for Purification via Flash Chromatography

Procedure:

  • Column Preparation (Slurry Packing):

    • Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane).

    • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

    • Gently tap the side of the column to dislodge air bubbles and encourage even packing.

    • Open the stopcock and use gentle air pressure to push the solvent through, compacting the silica bed. Do not let the top of the silica run dry.[13] Leave a small layer of solvent above the silica.

    • Add another ~1 cm layer of sand on top of the packed silica bed to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material (~1-2 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add 2-3 times the mass of the crude product in silica gel to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column, on top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution using a mobile phase with a slightly lower polarity than the one that gave the target Rf of 0.3. For example, if 30:70 EtOAc:Hexane gave Rf = 0.3, start with 15:85 EtOAc:Hexane.

    • Apply gentle, steady pressure to achieve a flow rate of approximately 5 cm/minute down the column.[13]

    • Collect fractions of a consistent volume (e.g., 20-25 mL) in test tubes.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound and then more polar impurities. In this example, one might step the gradient from 15% to 25% to 40% EtOAc. A specific example from the literature for a similar compound used a solvent system of petroleum ether/ether (2:1).[14] Another purification of a derivative used hexane-AcOEt (25/1).[15]

  • Fraction Analysis and Pooling:

    • Systematically analyze the collected fractions by TLC. Spot several fractions per TLC plate for efficiency.

    • Identify the fractions containing the pure desired product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal and Characterization:

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Place the flask under high vacuum to remove residual solvent.

    • Determine the yield and confirm the purity and identity of the final product using analytical techniques (NMR, IR, Mass Spectrometry).

Troubleshooting

Problem Possible Cause(s) Solution(s)
Poor Separation - Inappropriate solvent system.- Column overloaded with sample.- Poorly packed column (channeling).- Re-optimize the solvent system with TLC.- Use less sample (rule of thumb: 1:50 sample:silica ratio by mass).- Repack the column carefully, ensuring no air bubbles.
Band Broadening - Sample is too soluble in the mobile phase.- Diffusion during a slow run.- Use a less polar eluent initially.- Increase the flow rate (within reason).- Ensure the initial sample band is as concentrated as possible.
Low Recovery - Compound is irreversibly adsorbed.- Compound decomposed on the column.- Increase eluent polarity significantly at the end of the run.- Add a neutralizer (e.g., 0.5% Et3N) to the eluent if acid-catalyzed decomposition is suspected.[6][7]
Cracked Silica Bed - Column ran dry.- Heat generated from solvent adsorption.- Never let the solvent level drop below the top of the silica.- Pack the column using the eluent to pre-equilibrate the silica.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Silica gel is a fine powder; avoid inhalation by handling it carefully in a hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Handle potassium permanganate stain with care as it is a strong oxidizing agent.

References

  • Chemistry Stack Exchange. (2012). What makes an epoxide stable?[Link]

  • Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis, 20(3), 236-241. [Link]

  • ResearchGate. (n.d.). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]

  • Mukai, C., et al. (2021). Asymmetric Synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one O-Benzyloxime Derivatives. Chemical and Pharmaceutical Bulletin, 69(10), 1010-1016. [Link]

  • Nikpassand, M., et al. (2010). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 54(2), 85-88. [Link]

  • Reddy, L. H., et al. (2007). Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. Molecules, 12(4), 739-747. [Link]

  • Kalesse, M., et al. (2018). Construction of the Bicyclic Carbon Framework of Euphosalicin. The Journal of Organic Chemistry, 83(15), 8044-8052. [Link]

  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. [Link]

  • Chemistry For Everyone. (2025). What Solvent Is Used In Thin Layer Chromatography?[Link]

  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. [Link]

  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

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Method

The Strategic Utility of 7-Oxabicyclo[4.1.0]heptan-2-one in Medicinal Chemistry: A Guide for Drug Development Professionals

The intricate architecture of bioactive molecules often dictates their therapeutic efficacy. Within the drug discovery landscape, strained bicyclic systems have emerged as valuable scaffolds, offering precise three-dimen...

Author: BenchChem Technical Support Team. Date: January 2026

The intricate architecture of bioactive molecules often dictates their therapeutic efficacy. Within the drug discovery landscape, strained bicyclic systems have emerged as valuable scaffolds, offering precise three-dimensional arrangements of functional groups that can enhance binding affinity and selectivity for biological targets. Among these, 7-Oxabicyclo[4.1.0]heptan-2-one, a conformationally restricted molecule featuring a fused epoxide and cyclohexanone ring, represents a versatile building block for the synthesis of a diverse array of medicinally relevant compounds. Its inherent reactivity, stemming from the juxtaposition of a ketone and an epoxide, provides a gateway to complex molecular frameworks.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, elucidating the applications of 7-Oxabicyclo[4.1.0]heptan-2-one and its derivatives in medicinal chemistry. We will delve into its role as a synthetic intermediate in the development of antiviral and anticancer agents, providing both conceptual understanding and actionable experimental protocols.

Core Principles of Reactivity and Synthetic Versatility

The chemical behavior of 7-Oxabicyclo[4.1.0]heptan-2-one is dominated by the electrophilic nature of the carbonyl carbon and the three-membered epoxide ring. This dual reactivity allows for a range of transformations, including nucleophilic additions to the ketone, ring-opening of the epoxide, and more complex rearrangements. The rigid bicyclic framework often imparts a high degree of stereocontrol in these reactions, a critical aspect in the synthesis of chiral drugs.

The strategic placement of substituents on the cyclohexanone ring can further modulate the reactivity and direct the stereochemical outcome of subsequent transformations. This principle is elegantly demonstrated in the synthesis of various bioactive molecules where the 7-oxabicyclo[4.1.0]heptane scaffold serves as a chiral precursor.

Application in Antiviral Drug Discovery: The Bicyclo[4.1.0]heptane Nucleoside Analogues

Carbocyclic nucleoside analogues are a cornerstone of antiviral therapy. The replacement of the furanose oxygen with a methylene group can enhance metabolic stability and improve the pharmacokinetic profile of these drugs. The rigid bicyclo[4.1.0]heptane scaffold has been explored as a novel pseudosugar pattern for the synthesis of nucleoside analogues with potential activity against viruses such as Herpes Simplex Virus (HSV).[1][2]

Rationale for the Bicyclo[4.1.0]heptane Scaffold in Nucleoside Analogues

The rationale behind using this scaffold lies in its ability to mimic the puckered conformation of the natural deoxyribose sugar, while the cyclopropane ring introduces conformational constraints that can lock the molecule into a bioactive conformation. This pre-organization can lead to a lower entropic penalty upon binding to the target enzyme, such as viral thymidine kinase, potentially increasing potency.[3]

General Synthetic Strategy for Bicyclo[4.1.0]heptane Nucleoside Analogues

While the synthesis of these analogues often starts from precursors other than the parent 7-Oxabicyclo[4.1.0]heptan-2-one, the core transformations are highly relevant. A general synthetic workflow is depicted below:

Synthetic Workflow for Bicyclo[4.1.0]heptane Nucleoside Analogues A Chiral Cyclohexenone Precursor B Stereoselective Epoxidation A->B m-CPBA or similar C 7-Oxabicyclo[4.1.0]heptan-2-one Derivative B->C Formation of Epoxide D Introduction of Nucleobase C->D Mitsunobu or other coupling E Final Nucleoside Analogue D->E Deprotection

Caption: Generalized workflow for the synthesis of bicyclo[4.1.0]heptane nucleoside analogues.

Protocol: Stereoselective Epoxidation of a Cyclohexenone Precursor

This protocol describes a key step in the synthesis of the 7-oxabicyclo[4.1.0]heptane core, adapted from methodologies used in the preparation of functionalized cycloalkanes.[4]

Objective: To perform a stereoselective epoxidation of a substituted cyclohexene to yield a 7-oxabicyclo[4.1.0]heptane derivative.

Materials:

  • Ethyl cyclohex-3-enecarboxylate (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • n-Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve ethyl cyclohex-3-enecarboxylate (12.1 mmol) in CH₂Cl₂ (75 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add m-CPBA (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ (70 mL).

  • Transfer the mixture to a separatory funnel and wash with a solution of Na₂SO₃ (1.3 g in 30 mL of saturated aqueous NaHCO₃) to quench the excess peracid.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of n-hexane/ethyl acetate to afford the desired 7-oxabicyclo[4.1.0]heptane-3-carboxylate.[4]

Causality: The use of m-CPBA is a standard and effective method for the epoxidation of alkenes. The stereoselectivity of the epoxidation is often directed by existing stereocenters or bulky groups on the cyclohexene ring. The work-up with sodium sulfite and sodium bicarbonate is crucial to remove unreacted m-CPBA and the m-chlorobenzoic acid byproduct.

Application in Anticancer Drug Discovery: Natural Product Derivatives

Derivatives of 7-Oxabicyclo[4.1.0]heptan-2-one have been identified in plant extracts exhibiting anticancer properties. For instance, 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)- was found to be a major component of a methanol extract from Juglans Regia L. (walnut) green fruit pericarp, which demonstrated anti-neoplastic effects on MDA-MB-231 and MCF-7 breast cancer cell lines.[5]

Cytotoxicity Data of Walnut Pericarp Extract
Cell LineIC₅₀ of Methanol Extract (µg/mL)
MDA-MB-231333.9[5]
MCF-7176.9[5]

The presence of the 7-oxabicyclo[4.1.0]heptan-2-one derivative in this active extract suggests its potential as a lead structure for the development of new anticancer agents. The epoxide moiety in such compounds is a potential alkylating agent, which could contribute to its cytotoxic activity, possibly through DNA alkylation or inactivation of key cellular enzymes.[6]

Synthetic Approach: Epoxidation of Natural Precursors

The synthesis of these naturally occurring derivatives often involves the stereoselective epoxidation of a corresponding unsaturated precursor, such as piperitone, to form piperitone oxide (a substituted 7-Oxabicyclo[4.1.0]heptan-2-one).[7]

Synthesis of Piperitone Oxide A Piperitone B Epoxidation A->B Alkaline H₂O₂ or peracid C Piperitone Oxide (7-Oxabicyclo[4.1.0]heptan-2-one derivative) B->C

Caption: Synthetic route to piperitone oxide, a naturally occurring 7-oxabicyclo[4.1.0]heptan-2-one derivative.

Protocol: Ring-Opening of the Epoxide with a Nucleophile

The ring-opening of the epoxide is a fundamental transformation of the 7-oxabicyclo[4.1.0]heptane system, allowing for the introduction of diverse functional groups. This protocol provides a general procedure for the niobium pentachloride-catalyzed ring-opening of a 7-oxabicyclo[4.1.0]heptane derivative.[8]

Objective: To perform a regioselective ring-opening of a 7-oxabicyclo[4.1.0]heptane derivative with a nucleophilic solvent.

Materials:

  • 7-Oxa-bicyclo[4.1.0]heptane derivative (e.g., cyclohexene oxide, 1.0 mmol)

  • Niobium pentachloride (NbCl₅, 0.5 eq)

  • Anhydrous solvent (e.g., ethyl acetate or acetonitrile)

  • 10% aqueous citric acid solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under a nitrogen atmosphere, prepare a solution of niobium pentachloride (0.135 g, 0.5 mmol) in 1.0 mL of the chosen anhydrous solvent in a dry flask.

  • In a separate vial, prepare a solution of the 7-oxa-bicyclo[4.1.0]heptane derivative (1.0 mmol) in 1.0 mL of the same anhydrous solvent.

  • Add the epoxide solution to the niobium pentachloride solution at room temperature.

  • After 1 minute, quench the reaction by adding 2.0 mL of a 10% aqueous citric acid solution.

  • Extract the aqueous layer with the appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash successively with 5% sodium bicarbonate and saturated brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ring-opened product.

  • Purify the product by distillation or column chromatography as required.[8]

Causality: Niobium pentachloride acts as a Lewis acid, activating the epoxide towards nucleophilic attack. The choice of solvent can influence the outcome, as the solvent itself can act as the nucleophile. The regioselectivity of the ring-opening (attack at the more or less substituted carbon) will depend on the substrate and the specific reaction conditions.

Conclusion and Future Perspectives

7-Oxabicyclo[4.1.0]heptan-2-one and its derivatives are undoubtedly valuable synthons in medicinal chemistry. Their rigid, chiral framework and inherent reactivity provide a powerful platform for the construction of complex and biologically active molecules. The applications in the synthesis of nucleoside analogues with antiviral potential and the identification of derivatives with anticancer properties highlight the therapeutic promise of this scaffold.

Future research in this area will likely focus on the development of more efficient and stereoselective methods for the synthesis and functionalization of the 7-oxabicyclo[4.1.0]heptane core. Furthermore, a deeper exploration of the biological activities of a wider range of derivatives is warranted, which may lead to the discovery of novel therapeutic agents for various diseases. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile chemical entity in their drug discovery endeavors.

References

  • Diastereoselective synthesis of 2-arylmethylene-6-hydroxyspiro[4.5]deca-7-ones via FeCl3·6H2O-catalyzed spiroannulation/hydride transfer of 6-(5-arylpent-4-yn-1-yl)-7-oxabicyclo[4.1.0]heptan-2-ols. (2014). Journal of Organic Chemistry, 79(23), 11802-11. Available at: [Link]

  • Synthesis of Novel Nucleoside Analogues Built on a Bicyclo[4.1.0]heptane Scaffold. (2015). Journal of Organic Chemistry, 80(19), 9495-505. Available at: [Link]

  • Anti-neoplastic Effects of Juglans Regia L. Green Fruit Pericarp on Breast Cancer Cell Lines. (2024). bioRxiv. Available at: [Link]

  • Rational Design and Synthesis of New Nucleoside Analogues Bearing a Cyclohexane Core. ddd-UAB. Available at: [Link]

  • Synthesis of Novel Nucleoside Analogues Built on a Bicyclo[4.1.0]heptane Scaffold. (2015). Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Novel Nucleoside Analogues Built on a Bicyclo[4.1.0]heptane Scaffold. (2015). ACS Publications. Available at: [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (2019). Molecules, 24(23), 4287. Available at: [Link]

  • Efficient Synthesis of (1R,4S,6R)-4-Isopropenyl-1,3,3-trimethyl-7- oxabicyclo[4.1.0]heptan-2-one. (2011). Russian Journal of Organic Chemistry, 47(2), 223-228. Available at: [Link]

  • Method for preparing oseltamivir intermediate. (2021). Google Patents.
  • A STEREOSELECTIVE SYNTHESIS OF endo-7-PHENYL-2-OXABICYCLO[4.1.0]HEPTANE. (1981). Organic Preparations and Procedures International, 13(5), 356-360. Available at: [Link]

  • Niobium Pentachloride Catalysed Ring Opening of Epoxides. (2001). Molecules, 6(12), 979-984. Available at: [Link]

  • Oseltamivir total synthesis. Wikipedia. Available at: [Link]

  • A Practical Synthesis of (-)-Oseltamivir. Wipf Group. Available at: [Link]

  • Synthesis, Molecular Docking and Dynamic Studies of 3-Cyano-6-Hydroxy-5- Pentaloxy N-Boc Cyclohexene as Key Intermediate for Oseltamivir Phosphate. (2022). Sains Malaysiana, 51(8), 2441-2456. Available at: [Link]

  • Development of a Concise Synthesis of (−)-Oseltamivir (Tamiflu®). (2011). Accounts of Chemical Research, 44(10), 953-961. Available at: [Link]

  • Borinic Acid-Catalyzed Ring-Opening of Epoxy Alcohols. (2019). University of Toronto. Available at: [Link]

  • Recent Advances in Oxygen-Containing Heterocycles as Anticancer Agents. (2022). International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 80-93. Available at: [Link]

  • Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E. (2017). Arkivoc, 2017(5), 184-197. Available at: [Link]

  • Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. (2024). Journal of Medicinal Chemistry, 67(17), 15691-15710. Available at: [Link]

  • 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. NIST WebBook. Available at: [Link]

  • Recent Advances in Oxygen-Containing Heterocycles as Anticancer Agents. (2022). ResearchGate. Available at: [Link]

Sources

Application

synthesis of pharmaceutical intermediates from 7-Oxabicyclo[4.1.0]heptan-2-one

Application Note & Protocols Title: 7-Oxabicyclo[4.1.0]heptan-2-one: A Versatile Synthon for the Strategic Synthesis of Pharmaceutical Intermediates Abstract: 7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclo...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: 7-Oxabicyclo[4.1.0]heptan-2-one: A Versatile Synthon for the Strategic Synthesis of Pharmaceutical Intermediates

Abstract: 7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a bifunctional building block of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a strained epoxide ring fused to a cyclohexanone core, imparts a high degree of reactivity that can be harnessed for the stereocontrolled synthesis of complex molecular architectures.[1] This application note provides a detailed guide for researchers on the strategic use of this synthon, focusing on its nucleophilic ring-opening reactions to generate key pharmaceutical intermediates. We will explore the underlying chemical principles, provide field-proven experimental protocols, and present a case study on the synthesis of a core intermediate related to the antiviral agent Oseltamivir.

Introduction: The Strategic Value of a Strained Bicyclic Ketone

7-Oxabicyclo[4.1.0]heptan-2-one is a powerful tool in the synthetic chemist's arsenal. The inherent ring strain of the epoxide makes it an excellent electrophile, susceptible to ring-opening by a wide array of nucleophiles.[1][2] This reaction is often highly regioselective and stereoselective, allowing for the precise installation of functional groups. The adjacent ketone functionality provides a secondary handle for further molecular elaboration, such as reduction to an alcohol or conversion to an amine.[3] These characteristics make it an ideal starting material for producing densely functionalized cyclohexyl scaffolds, which are privileged structures in many biologically active molecules.[3][]

Table 1: Physicochemical Properties of 7-Oxabicyclo[4.1.0]heptan-2-one
PropertyValue
Molecular Formula C₆H₈O₂
Molecular Weight 112.13 g/mol [5]
CAS Number 6705-49-3[5]
Appearance Colorless to pale yellow liquid
Synonyms 2,3-Epoxycyclohexanone, 1,2-Epoxycyclohexan-3-one[1]

Core Synthetic Transformation: Nucleophilic Epoxide Ring-Opening

The cornerstone of this synthon's utility lies in the ring-opening of the epoxide. The outcome of this reaction is governed by the reaction conditions (acidic or basic) and the nature of the nucleophile.

  • Under Basic/Neutral Conditions: The reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide (C3), resulting in a trans-diaxial ring opening to yield a product with a defined stereochemistry.[2] This is the most common and predictable pathway for generating valuable intermediates.

  • Under Acidic Conditions: The epoxide oxygen is first protonated, creating a better leaving group. The reaction then proceeds with significant SN1 character, where the nucleophile preferentially attacks the more substituted carbon (C2) that can better stabilize the partial positive charge.[2]

This guide will focus on the synthetically reliable SN2 pathway.

Diagram 1: General SN2 Ring-Opening Reaction

G A 1. Combine Reactants - 7-Oxabicyclo[4.1.0]heptan-2-one - Benzylamine - Ethanol B 2. Reaction - Heat to reflux (approx. 78°C) - Monitor by TLC (4-6 hours) A->B C 3. Work-up - Cool to RT - Concentrate via rotary evaporation B->C D 4. Extraction - Dissolve residue in Ethyl Acetate - Wash with NaHCO₃, then Brine C->D E 5. Drying & Filtration - Dry organic layer with MgSO₄ - Filter to remove solid D->E F 6. Purification - Concentrate filtrate - Purify by silica gel chromatography E->F G 7. Analysis - Characterize pure product (NMR, MS, IR) F->G

Sources

Method

Application Note: A Proposed Methodology for the Ring-Opening Polymerization of 7-Oxabicyclo[4.1.0]heptan-2-one for the Synthesis of Novel Functional Polyesters

An Application Note and Protocol on the Proposed Polymerization of 7-Oxabicyclo[4.1.0]heptan-2-one Abstract The polymerization of bifunctional monomers presents a powerful avenue for the creation of advanced polymeric ma...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol on the Proposed Polymerization of 7-Oxabicyclo[4.1.0]heptan-2-one

Abstract

The polymerization of bifunctional monomers presents a powerful avenue for the creation of advanced polymeric materials with unique properties. 7-Oxabicyclo[4.1.0]heptan-2-one is a compelling yet underexplored monomer containing both a lactone and an epoxide moiety. This unique structure offers the potential for complex ring-opening polymerizations (ROP) to yield functional polyesters with tailored characteristics. This document outlines a proposed, scientifically grounded methodology for the polymerization of this monomer. Due to the limited direct literature on this specific molecule, this protocol is built upon established principles of ROP for related lactones and epoxides. We present potential catalytic systems, detailed experimental procedures, and a comprehensive characterization workflow for researchers, scientists, and drug development professionals interested in exploring novel polyester architectures.

Introduction and Scientific Rationale

7-Oxabicyclo[4.1.0]heptan-2-one is a bicyclic monomer featuring a six-membered lactone ring fused with a three-membered epoxide ring. The inherent ring strain in both cyclic functionalities makes it a promising candidate for ring-opening polymerization (ROP). The ROP of lactones is a well-established method for producing biodegradable and biocompatible polyesters, such as poly(ε-caprolactone). Similarly, the ROP of epoxides yields polyethers with a wide range of applications.

The presence of both functionalities in a single monomer opens up several possibilities:

  • Selective ROP: It may be possible to selectively open one ring while leaving the other intact, leading to a functional polymer backbone that can be further modified. For instance, selective opening of the lactone would result in a polyester with pendant epoxide groups.

  • Dual ROP: Conditions could be tailored to open both rings, potentially leading to novel polymer structures with both ester and ether linkages in the backbone.

This application note proposes a starting point for the exploration of the polymerization of 7-Oxabicyclo[4.1.0]heptan-2-one, focusing on a proposed cationic ROP mechanism.

Proposed Polymerization Mechanism

Given the presence of both an ether (in the epoxide) and an ester group, a cationic ROP mechanism is a promising approach. Protic acids or Lewis acids can act as initiators. The proposed mechanism using a generic Lewis acid (e.g., Sn(Oct)₂) is depicted below. It is hypothesized that the more strained and reactive epoxide ring may undergo polymerization preferentially, or that both rings may participate.

Cationic ROP Mechanism Monomer 7-Oxabicyclo[4.1.0]heptan-2-one ActivatedMonomer Activated Monomer (Protonated or Coordinated) Monomer->ActivatedMonomer Initiator Initiator (e.g., H+, Lewis Acid) Initiator->ActivatedMonomer Initiation Propagation Ring-Opening & Propagation ActivatedMonomer->Propagation Propagation->Propagation Chain Growth Polymer Functional Polyester Propagation->Polymer

Caption: Proposed cationic ROP mechanism for 7-Oxabicyclo[4.1.0]heptan-2-one.

Experimental Protocol: Proposed Cationic Ring-Opening Polymerization

This protocol is a proposed starting point and may require optimization. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent premature termination by moisture.

3.1. Materials and Equipment

  • Monomer: 7-Oxabicyclo[4.1.0]heptan-2-one (synthesis may be required if not commercially available)

  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) or other suitable Lewis acid

  • Initiator: Benzyl alcohol (or other alcohol with a suitable boiling point)

  • Solvent: Anhydrous toluene

  • Precipitation Solvent: Cold methanol

  • Equipment: Schlenk flask, magnetic stirrer hotplate, syringes, cannula, rotary evaporator, vacuum oven.

3.2. Step-by-Step Polymerization Procedure

  • Monomer and Solvent Preparation:

    • Dry the 7-Oxabicyclo[4.1.0]heptan-2-one monomer over CaH₂ for 24 hours and then distill under reduced pressure.

    • Reflux toluene over sodium/benzophenone ketyl and distill under an inert atmosphere.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under a positive pressure of nitrogen, add the desired amount of anhydrous toluene via cannula.

    • Add the desired amount of benzyl alcohol initiator via syringe.

    • Immerse the flask in an oil bath pre-heated to the reaction temperature (e.g., 110 °C).

  • Polymerization:

    • Add the purified monomer to the reaction flask via syringe.

    • In a separate vial, dissolve the Sn(Oct)₂ catalyst in a small amount of anhydrous toluene.

    • Inject the catalyst solution into the reaction flask to initiate the polymerization. The monomer-to-initiator ratio will determine the target molecular weight, and the monomer-to-catalyst ratio will affect the polymerization rate.

  • Reaction Monitoring and Termination:

    • Allow the reaction to proceed for a predetermined time (e.g., 24 hours).

    • Samples can be taken periodically via a nitrogen-purged syringe to monitor monomer conversion by ¹H NMR.

    • After the desired time or conversion is reached, cool the flask to room temperature.

  • Polymer Isolation and Purification:

    • Dilute the viscous reaction mixture with a small amount of tetrahydrofuran (THF).

    • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

    • Isolate the white polymer precipitate by filtration.

    • Wash the polymer with fresh cold methanol to remove any residual monomer and catalyst.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

3.3. Proposed Experimental Parameters

ParameterProposed ValueRationale
Monomer:Initiator Ratio50:1 to 200:1Controls the theoretical molecular weight of the polymer.
Monomer:Catalyst Ratio2000:1 to 10000:1A balance between achieving a reasonable reaction rate and minimizing catalyst residues in the polymer.
Monomer Concentration1.0 M in tolueneA typical concentration for ROP to ensure sufficient propagation while maintaining manageable viscosity.
Reaction Temperature110 °CA common temperature for the ROP of lactones using Sn(Oct)₂.

    Polymer Characterization Workflow

    A thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the resulting polymer.

    Polymer Characterization Workflow Start Purified Polymer NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR GPC Gel Permeation Chromatography (GPC) Start->GPC DSC Differential Scanning Calorimetry (DSC) Start->DSC FTIR FTIR Spectroscopy Start->FTIR Structure Structural Confirmation NMR->Structure MW Molecular Weight (Mn, Mw) & PDI GPC->MW Thermal Thermal Properties (Tg, Tm) DSC->Thermal FunctionalGroups Functional Group Analysis FTIR->FunctionalGroups

    Caption: A typical workflow for the characterization of the synthesized polymer.

    4.1. Expected Characterization Results

    • ¹H and ¹³C NMR Spectroscopy: The spectra should confirm the opening of the lactone and/or epoxide ring. The disappearance of monomer peaks and the appearance of new peaks corresponding to the polymer backbone will be indicative of successful polymerization. The specific chemical shifts will depend on which ring(s) have opened.

    • Gel Permeation Chromatography (GPC): This will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A controlled polymerization should yield a PDI close to 1.

    • Differential Scanning Calorimetry (DSC): This will determine the glass transition temperature (Tg) and any melting temperature (Tm), providing insight into the thermal properties and crystallinity of the polymer.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: The spectrum should show the characteristic ester carbonyl stretch (around 1730 cm⁻¹) and potentially ether C-O stretches, confirming the polymer's functional groups.

    Conclusion and Future Outlook

    This application note provides a foundational, proposed protocol for the ring-opening polymerization of the novel monomer 7-Oxabicyclo[4.1.0]heptan-2-one. While based on established principles, experimental validation is crucial. The successful polymerization of this monomer could lead to a new class of functional polyesters with potential applications in drug delivery, biomaterials, and advanced coatings. Future work should focus on optimizing the reaction conditions, exploring different catalytic systems (e.g., anionic or enzymatic), and investigating the selective opening of the lactone versus the epoxide ring to precisely control the final polymer architecture.

    References

    There is a significant lack of direct scientific literature on the polymerization of 7-Oxabicyclo[4.1.0]heptan-2-one. The following references provide foundational knowledge on the ring-opening polymerization of related lactones and epoxides, upon which the proposed protocol is based.

    • Title: Mechanisms of Ring-Opening Polymerization of Lactones and Glycolides Source: Chemical Reviews URL: [Link]

    • Title: Recent advances in ring-opening polymerization of ε-caprolactone Source: Materials Science and Engineering: C URL: [Link]

    • Title: Cationic Ring-Opening Polymerization Source: Polymer Science: A Comprehensive Reference URL: [Link]

    • Title: Tin(II) Octoate: A Versatile Catalyst in Polymer Synthesis Source: Polymer Reviews URL: [Link]

    Application

    Application Notes and Protocols for Cycloaddition Reactions Involving 7-Oxabicyclo[4.1.0]heptan-2-one

    For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Synthetic Potential of 7-Oxabicyclo[4.1.0]heptan-2-one 7-Oxabicyclo[4.1.0]heptan-2-one,...

    Author: BenchChem Technical Support Team. Date: January 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: Gemini, Senior Application Scientist

    Introduction: The Synthetic Potential of 7-Oxabicyclo[4.1.0]heptan-2-one

    7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a bifunctional molecule that presents a unique scaffold for the synthesis of complex carbocyclic and heterocyclic frameworks.[1] Its structure incorporates a strained epoxide ring fused to a cyclohexanone, offering multiple sites for chemical manipulation. The inherent ring strain of the epoxide and the electrophilicity of the ketone carbonyl group make this molecule a versatile precursor for a variety of transformations, including cycloaddition reactions. These reactions are powerful tools in organic synthesis for the construction of cyclic compounds with high stereocontrol. This guide provides detailed protocols and mechanistic insights into plausible cycloaddition reactions involving 7-oxabicyclo[4.1.0]heptan-2-one, with a focus on its application in the synthesis of novel molecular architectures relevant to drug discovery and materials science.

    Core Concepts: Reactivity of α,β-Epoxy Ketones

    The reactivity of 7-oxabicyclo[4.1.0]heptan-2-one in cycloaddition reactions is governed by the interplay between the epoxide and ketone functionalities. The epoxide can act as a three-atom component in [3+2] cycloadditions upon activation, while the enolate or enol ether derived from the ketone can participate as a two-atom or four-atom component in various cycloaddition manifolds. Lewis acid or thermal activation can be employed to modulate the reactivity of the substrate and promote specific reaction pathways.

    Application Note 1: Lewis Acid-Catalyzed Intramolecular [3+2] Cycloaddition of a Silyl Enol Ether Derivative

    This application note details a plausible intramolecular [3+2] cycloaddition reaction of a silyl enol ether derived from 7-oxabicyclo[4.1.0]heptan-2-one. This strategy is inspired by studies on similar epoxy enolsilane systems, which have been shown to act as oxyallylic cation equivalents in highly chemo- and diastereoselective intramolecular cycloadditions with tethered dienes and olefins.[2][3] This approach allows for the stereocontrolled synthesis of complex bicyclic systems.

    Reaction Principle

    The ketone in 7-oxabicyclo[4.1.0]heptan-2-one is first converted to its silyl enol ether. Subsequent treatment with a Lewis acid is proposed to activate the epoxide ring, initiating an intramolecular attack by the silyl enol ether. This formal [3+2] cycloaddition is expected to proceed in a stepwise manner, leading to the formation of a new five-membered ring fused to the original six-membered ring.

    Visualizing the Workflow

    workflow1 cluster_prep Substrate Preparation cluster_cycloaddition Intramolecular [3+2] Cycloaddition cluster_workup Work-up and Purification start 7-Oxabicyclo[4.1.0]heptan-2-one enol_silane Formation of Silyl Enol Ether start->enol_silane LDA, TMSCl substrate Allyl-tethered Silyl Enol Ether enol_silane->substrate Allylation (e.g., with allyl bromide) lewis_acid Lewis Acid Activation substrate->lewis_acid e.g., TMSOTf (catalytic) cycloadduct Formation of Tricyclic Product lewis_acid->cycloadduct quench Reaction Quenching cycloadduct->quench Sat. NaHCO3 extraction Aqueous Work-up quench->extraction purification Column Chromatography extraction->purification

    Caption: Workflow for the proposed intramolecular [3+2] cycloaddition.

    Detailed Experimental Protocol

    Step 1: Synthesis of the Silyl Enol Ether Precursor

    • Materials: 7-Oxabicyclo[4.1.0]heptan-2-one, Diisopropylamine, n-Butyllithium, Tetrahydrofuran (THF, anhydrous), Chlorotrimethylsilane (TMSCl), Allyl bromide.

    • Procedure: a. To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.1 eq.) dropwise. Stir the mixture for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA). b. Add a solution of 7-Oxabicyclo[4.1.0]heptan-2-one (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation. c. Add chlorotrimethylsilane (1.5 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature. d. To introduce the tether for intramolecular cycloaddition, cool the reaction mixture back to -78 °C and add a second equivalent of LDA, followed by allyl bromide (1.2 eq.). Allow the reaction to slowly warm to room temperature and stir overnight. e. Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with diethyl ether. f. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to obtain the allyl-tethered silyl enol ether.

    Step 2: Lewis Acid-Catalyzed Intramolecular [3+2] Cycloaddition

    • Materials: Allyl-tethered silyl enol ether from Step 1, Dichloromethane (DCM, anhydrous), Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

    • Procedure: a. Dissolve the allyl-tethered silyl enol ether (1.0 eq.) in anhydrous DCM at -78 °C under an inert atmosphere. b. Add a catalytic amount of TMSOTf (0.1 eq.) dropwise. c. Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours. d. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. e. Separate the organic layer, and extract the aqueous layer with DCM. f. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the resulting tricyclic product by flash column chromatography.

    Data and Expected Outcomes
    ParameterExpected Value
    Starting Material Allyl-tethered silyl enol ether of 7-oxabicyclo[4.1.0]heptan-2-one
    Catalyst Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
    Solvent Dichloromethane (DCM)
    Temperature -78 °C to room temperature
    Reaction Time 1-4 hours
    Expected Product Tricyclic fused ether
    Expected Yield 60-80% (based on related literature)

    Characterization: The structure of the tricyclic product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The stereochemistry can be determined by 2D NMR techniques such as NOESY.

    Application Note 2: [3+2] Cycloaddition with Azides to Form Spiro-Triazolines

    This application note outlines a proposed [3+2] cycloaddition reaction between 7-oxabicyclo[4.1.0]heptan-2-one and an organic azide to synthesize a spiro-triazoline derivative. This reaction leverages the principle of the Huisgen 1,3-dipolar cycloaddition.[4][5] While the direct reaction with the epoxy ketone might be challenging, activation of the ketone or the use of specific azide precursors could facilitate this transformation.

    Reaction Principle

    In this proposed reaction, the enolate of 7-oxabicyclo[4.1.0]heptan-2-one, generated in situ, would act as the dipolarophile. The organic azide serves as the 1,3-dipole. The cycloaddition is expected to occur at the double bond of the enolate, leading to a spirocyclic triazoline fused at the carbon alpha to the carbonyl. The epoxide ring is expected to remain intact under these conditions.

    Visualizing the Mechanism

    mechanism2 cluster_reactants Reactants cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_product Product reactant1 7-Oxabicyclo[4.1.0]heptan-2-one Enolate transition_state Concerted Transition State reactant1->transition_state reactant2 Organic Azide (R-N3) reactant2->transition_state product Spiro-Triazoline Product transition_state->product

    Caption: Proposed mechanism for the [3+2] cycloaddition with an azide.

    Detailed Experimental Protocol

    Step 1: In situ Generation of Enolate and Cycloaddition

    • Materials: 7-Oxabicyclo[4.1.0]heptan-2-one, Sodium hydride (NaH) or another suitable base, Dimethylformamide (DMF, anhydrous), Benzyl azide (or other organic azide).

    • Procedure: a. To a suspension of NaH (1.2 eq., 60% dispersion in mineral oil, washed with hexanes) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 7-Oxabicyclo[4.1.0]heptan-2-one (1.0 eq.) in anhydrous DMF dropwise. b. Stir the mixture at 0 °C for 30 minutes to allow for complete enolate formation. c. Add benzyl azide (1.1 eq.) to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC. e. Carefully quench the reaction by the slow addition of water at 0 °C. f. Extract the product with ethyl acetate. g. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to yield the spiro-triazoline.

    Data and Anticipated Results
    ParameterProposed Value
    Starting Material 7-Oxabicyclo[4.1.0]heptan-2-one
    Reagent Benzyl azide
    Base Sodium Hydride (NaH)
    Solvent Dimethylformamide (DMF)
    Temperature 0 °C to room temperature
    Reaction Time 24-48 hours
    Expected Product Spiro-triazoline derivative
    Anticipated Yield Moderate (30-50%)

    Characterization: The spiro-triazoline product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy (to confirm the presence of the N=N bond and the carbonyl group), and HRMS.

    Trustworthiness and Self-Validation

    The protocols described are based on established chemical principles and analogous reactions reported in peer-reviewed literature. For any experimental work based on these notes, it is crucial to perform small-scale pilot reactions to optimize conditions such as temperature, reaction time, and stoichiometry. Full characterization of all intermediates and final products using standard analytical techniques (NMR, MS, IR) is essential to validate the proposed chemical transformations. Comparing the obtained spectroscopic data with that of known, structurally related compounds can further aid in structure elucidation and confirmation.

    References

    • Cacchi, S., Fabrizi, G., Goggiamani, A., & Zappia, G. (2001). A Palladium-Catalyzed N-Arylation of 2-Oxazolidinones with Aryl Bromides. Organic Letters, 3(16), 2539–2541. [Link]

    • Chen, Y., Ling, J., He, Y., Low, K. H., & Chiu, P. (2022). Chemoselective and Diastereoselective Intramolecular (3+2) Cycloadditions of Epoxy and Aziridinyl Enolsilanes. Angewandte Chemie International Edition, 61(21), e202116099. [Link]

    • Chen, Y., et al. (2022). Chemoselective and Diastereoselective Intramolecular (3+2) Cycloadditions of Epoxy and Aziridinyl Enolsilanes. Angewandte Chemie International Edition, 61(21), e202116099. [Link]

    • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565–598. [Link]

    • Kim, H., Kim, T. G., Hahn, J., Jang, D. J., Chang, D. J., & Park, B. S. (2001). Photolysis Dynamics of Cyclopropyl and Oxiranyl Aryl Ketones: Drastic Ring-Activation Effect of Oxygen. The Journal of Physical Chemistry A, 105(14), 3555–3563. [Link]

    • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

    • PubChem. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

    • Wharton, P. S., & Bohlen, D. H. (1961). The Wharton Reaction. The Journal of Organic Chemistry, 26(9), 3615–3616. [Link]

    Sources

    Method

    enzymatic resolution of 7-Oxabicyclo[4.1.0]heptan-2-one isomers

    An Application Guide to the Enzymatic Resolution of 7-Oxabicyclo[4.1.0]heptan-2-one Isomers Introduction: The Value of Chiral Purity The 7-oxabicyclo[4.1.0]heptan-2-one scaffold is a valuable chiral building block in mod...

    Author: BenchChem Technical Support Team. Date: January 2026

    An Application Guide to the Enzymatic Resolution of 7-Oxabicyclo[4.1.0]heptan-2-one Isomers

    Introduction: The Value of Chiral Purity

    The 7-oxabicyclo[4.1.0]heptan-2-one scaffold is a valuable chiral building block in modern organic synthesis. Its stereoisomers serve as key intermediates in the preparation of a wide array of complex molecules, including pharmaceuticals and agrochemicals.[1] The precise three-dimensional arrangement of its atoms is critical, as different enantiomers of a final product can exhibit vastly different biological activities, ranging from therapeutic efficacy to toxicity. Consequently, obtaining enantiomerically pure forms of this bicyclic epoxyketone is a crucial step in the development of new chemical entities.

    Traditional chemical methods for separating enantiomers, such as diastereomeric crystallization or chiral chromatography, can be costly, labor-intensive, and may require harsh reagents. Biocatalysis, utilizing enzymes as natural catalysts, presents a powerful alternative. Enzymatic resolutions are renowned for their exceptional stereoselectivity, mild reaction conditions (aqueous media, ambient temperature, and neutral pH), and environmental sustainability, making them a cornerstone of green chemistry.[2][3]

    This guide provides a detailed overview and actionable protocols for the enzymatic resolution of 7-oxabicyclo[4.1.0]heptan-2-one isomers, designed for researchers and scientists in synthetic chemistry and drug development. We will explore two primary enzymatic strategies: hydrolase-catalyzed kinetic resolution and oxidoreductase-based kinetic resolution, offering insights into the causality behind experimental choices to ensure reproducible and high-fidelity outcomes.

    Pillar 1: Foundational Principles of Enzymatic Resolution

    Understanding the core strategies of enzymatic resolution is fundamental to designing a successful experiment. The two most prominent methods are Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR).

    Kinetic Resolution (KR)

    In a classic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer from a racemic mixture (a 50:50 mix of both enantiomers) into a product at a much faster rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as the product) from the slow-reacting, unreacted enantiomer (as the starting material). The primary limitation of KR is that the maximum theoretical yield for a single desired enantiomer (either the product or the remaining substrate) is 50%.[2][3]

    G cluster_1 Products R_start R-Enantiomer (50%) enzyme Chiral Enzyme R_start->enzyme R_unreacted Unreacted R-Enantiomer S_start S-Enantiomer (50%) S_start->enzyme P_product Product P (from S) enzyme->P_product k_fast S_unreacted Unreacted S-Enantiomer enzyme->S_unreacted k_slow

    Caption: Conceptual workflow of Kinetic Resolution (KR).

    Dynamic Kinetic Resolution (DKR)

    Dynamic Kinetic Resolution (DKR) is an advanced strategy that circumvents the 50% yield limitation of KR. In DKR, the enzymatic kinetic resolution is coupled with an in situ racemization of the starting material. As the enzyme consumes the faster-reacting enantiomer, the slower-reacting enantiomer is continuously converted back into the racemate. This dynamic equilibrium ensures that the entire starting material can theoretically be converted into a single, enantiomerically pure product, achieving yields up to 100%.[2][3][4]

    G cluster_1 Product R_start R-Enantiomer enzyme Chiral Enzyme R_start->enzyme k_slow racemization Racemization Catalyst R_start->racemization S_start S-Enantiomer S_start->enzyme k_fast P_product Single Enantiomer Product (Yield up to 100%) enzyme->P_product racemization->S_start

    Caption: Conceptual workflow of Dynamic Kinetic Resolution (DKR).

    Pillar 2: Application Protocols and Methodologies

    We present two distinct and robust protocols for the resolution of 7-oxabicyclo[4.1.0]heptan-2-one, each leveraging a different class of enzymes.

    Application Note 1: Hydrolase-Mediated Kinetic Resolution

    Strategy Overview: This protocol employs a lipase, a subclass of hydrolases, to perform an enantioselective acylation of the corresponding racemic alcohol, 7-oxabicyclo[4.1.0]heptan-2-ol. The ketone is first reduced to the alcohol, which is then subjected to enzymatic resolution. Lipases are widely used due to their commercial availability, broad substrate scope, and high stability in organic solvents.[5][6] Lipase from Pseudomonas cepacia (now Burkholderia cepacia) is particularly effective for resolving cyclic alcohols.[6][7]

    Experimental Workflow Diagram

    G cluster_final Enantiopure Products sub_rac Racemic Ketone (±)-7-Oxabicyclo[4.1.0]heptan-2-one sub_alc Racemic Alcohol (±)-7-Oxabicyclo[4.1.0]heptan-2-ol sub_rac->sub_alc Reduction (e.g., NaBH4) reaction Enzymatic Acylation - Lipase PS - Vinyl Acetate - Organic Solvent (TBME) sub_alc->reaction products Mixture: (R)-Acetate + (S)-Alcohol reaction->products separation Separation (Silica Gel Chromatography) products->separation prod_R (R)-Acetate separation->prod_R prod_S (S)-Alcohol separation->prod_S

    Caption: Workflow for Hydrolase-Mediated Kinetic Resolution.

    Protocol 1: Lipase-Catalyzed Acylation of (±)-7-Oxabicyclo[4.1.0]heptan-2-ol

    • Rationale: This procedure uses an irreversible acyl donor, vinyl acetate, which produces a vinyl alcohol that tautomerizes to acetaldehyde, driving the reaction forward. The lipase stereoselectively acylates one alcohol enantiomer, allowing for its separation from the unreacted alcohol enantiomer.

    • Materials:

      • (±)-7-Oxabicyclo[4.1.0]heptan-2-ol (substrate)

      • Lipase PS from Pseudomonas cepacia (Amano) or equivalent

      • Vinyl acetate (acyl donor)

      • tert-Butyl methyl ether (TBME), anhydrous

      • Molecular sieves (4 Å)

      • Sodium bicarbonate (saturated aq. solution)

      • Brine (saturated aq. NaCl solution)

      • Magnesium sulfate (anhydrous)

      • Silica gel for column chromatography

      • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

    • Step-by-Step Methodology:

      • Preparation: To a flame-dried flask containing (±)-7-oxabicyclo[4.1.0]heptan-2-ol (1.0 mmol, 114 mg), add 10 mL of anhydrous TBME and activated 4 Å molecular sieves (approx. 200 mg).

      • Reagent Addition: Add vinyl acetate (1.5 mmol, 0.14 mL). Stir the mixture for 10 minutes at room temperature (25°C).

      • Enzyme Addition: Add Lipase PS (50 mg). Seal the flask and stir the suspension at a constant temperature (e.g., 30°C).

      • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The goal is to stop the reaction at approximately 50% conversion to maximize the enantiomeric excess (ee) of both the product and the remaining substrate.

      • Work-up: Once ~50% conversion is reached, filter off the enzyme and molecular sieves through a pad of Celite, washing with TBME.

      • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).

      • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

      • Purification: Purify the resulting residue (a mixture of the acetylated product and unreacted alcohol) by flash column chromatography on silica gel to separate the two components.

    • Analytical Validation:

      • Conversion: Calculated from GC peak areas or isolated yields of the substrate and product.

      • Enantiomeric Excess (ee): Determine the ee of the isolated alcohol and acetate separately using chiral HPLC (e.g., with a Chiralcel OD-H column) or chiral GC.

      • Enantioselectivity (E-value): Calculate the E-value using the conversion (c) and the ee of the substrate (eeₛ) and product (eeₚ) with established formulas. An E-value > 200 is considered excellent for preparative purposes.

    Application Note 2: Ketoreductase-Based Kinetic Resolution

    Strategy Overview: This approach directly utilizes the racemic ketone substrate, (±)-7-oxabicyclo[4.1.0]heptan-2-one. A Ketoreductase (KRED) enantioselectively reduces one of the ketone enantiomers to the corresponding alcohol. This method requires a stoichiometric amount of a hydride donor, typically the cofactor NADPH or NADH. To make the process cost-effective, a cofactor regeneration system is employed.[2][3] A common system uses glucose and glucose dehydrogenase (GDH) to regenerate NADPH from NADP⁺.

    Protocol 2: KRED-Catalyzed Kinetic Resolution of (±)-7-Oxabicyclo[4.1.0]heptan-2-one

    • Rationale: The KRED enzyme's active site is chiral and will preferentially bind and reduce one ketone enantiomer. The cofactor regeneration system makes the use of the expensive NADPH catalytically feasible. Isopropanol can also be used as a sacrificial hydrogen donor with many KREDs that have a coupled alcohol dehydrogenase activity.

    • Materials:

      • (±)-7-Oxabicyclo[4.1.0]heptan-2-one (substrate)

      • Screening kit of commercially available Ketoreductases (KREDs)

      • NADP⁺ (or NADH, depending on KRED specificity)

      • Glucose Dehydrogenase (GDH)

      • D-Glucose

      • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

      • Ethyl acetate or Dichloromethane for extraction

    • Step-by-Step Methodology:

      • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

      • Reaction Mixture: In a reaction vessel, dissolve NADP⁺ (0.01 mmol), D-glucose (1.5 mmol), and the substrate (1.0 mmol, 126 mg) in the phosphate buffer (10 mL). A small amount of a co-solvent like DMSO (5-10% v/v) may be needed to aid substrate solubility.

      • Enzyme Addition: Add the selected KRED (e.g., 1-2 mg/mL) and GDH (e.g., 5-10 U/mL).

      • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30°C). Maintain the pH at 7.0; a pH-stat can be used for larger-scale reactions, as the gluconic acid byproduct will lower the pH.

      • Monitoring: Monitor the depletion of the ketone starting material and the formation of the alcohol product by GC or HPLC. Aim for ~50% conversion.

      • Work-up: Once the target conversion is reached, saturate the aqueous phase with NaCl to reduce the emulsion during extraction.

      • Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).

      • Drying and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify and separate the unreacted ketone from the product alcohol via flash column chromatography.

    • Analytical Validation:

      • Conversion: Determine by GC or HPLC analysis of the reaction mixture.

      • Enantiomeric Excess (ee): Analyze the ee of the unreacted ketone and the product alcohol using chiral GC or HPLC.

    Pillar 3: Data Interpretation and Summary

    The success of an enzymatic resolution is quantified by conversion, enantiomeric excess, and the E-value. The table below summarizes expected outcomes from the described protocols, which should be optimized for specific substrate isomers and enzymes.

    ParameterProtocol 1: Lipase AcylationProtocol 2: KRED ReductionTarget Value
    Enzyme Lipase PS (P. cepacia)KRED (e.g., from L. kefir)-
    Conversion ~50%~50%Optimized for max ee
    ee (Substrate) >99%>99%As high as possible
    ee (Product) >99%>99%As high as possible
    E-value >200>200>100 (useful), >200 (excellent)

    Conclusion

    Enzymatic resolution offers a precise, efficient, and environmentally benign pathway to chiral 7-oxabicyclo[4.1.0]heptan-2-one isomers and their corresponding alcohols. By selecting the appropriate enzyme class—hydrolase or oxidoreductase—and carefully controlling reaction conditions, researchers can obtain these valuable synthons with exceptionally high enantiomeric purity. The protocols provided herein serve as a robust starting point for developing scalable and sustainable processes in pharmaceutical and chemical manufacturing.

    References

    • Stewart, J. D. (2018). Biocatalytic Conversion of Cyclic Ketones Bearing α‐Quaternary Stereocenters into Lactones in an Enantioselective Radical Approach to Medium‐Sized Carbocycles. Angewandte Chemie International Edition. Available at: [Link]

    • Wang, Y., & Li, C. (2022). Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis. Available at: [Link]

    • Ni, Y., & Xu, J. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

    • Ni, Y., & Xu, J. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PMC - NIH. Available at: [Link]

    • Botes, A. L., & van Rensburg, E. (2004). Hydrolytic Kinetic Resolution of the Enantiomers of the Structural Isomers Trans -1-phenylpropene Oxide and (2,3-epoxypropyl)benzene by Yeast Epoxide Hydrolase. Biotechnology Letters. Available at: [Link]

    • ResearchGate. (n.d.). Kinetic resolution of (A) bridged bicyclic/benzobicyclic/tricyclic ketones and (B) bridged bicyclic ketone phenol. ResearchGate. Available at: [Link]

    • Hsieh, C., & Hsieh, H. (2018). Diastereoselective Synthesis of 2-Arylmethylene-6-hydroxyspiro[4.5]deca-7-ones via FeCl3·6H2O-Catalyzed Spiroannulation/Hydride Transfer of 6-(5-Arylpent-4-yn-1-yl)-7-oxabicyclo[4.1.0]heptan-2-ols. The Journal of Organic Chemistry. Available at: [Link]

    • Isotani, K., et al. (n.d.). Structure of 7-oxabicyclo[4.1.0]heptan-2-one and the precursor of the bacilysin biosynthesis route (analogue of anticapsin). ResearchGate. Available at: [Link]

    • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

    • Williams, D. R., & Tantillo, A. V. (2019). Enantiospecific Entry to a Common Decalin Intermediate for the Syntheses of Highly Oxygenated Terpenoids. eScholarship. Available at: [Link]

    • Taniguchi, T., & Ogasawara, K. (2002). Lipase-catalyzed domino kinetic resolution/intramolecular Diels-Alder reaction: one-pot synthesis of optically active 7-oxabicyclo[2.2.1]heptenes from furfuryl alcohols and beta-substituted acrylic acids. Chemistry. Available at: [Link]

    • Google Patents. (n.d.). CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester. Google Patents.
    • Ribeiro, J. M., et al. (2020). Isophorone derivatives as a new structural motif of aggregation pheromones in Curculionidae. Scientific Reports. Available at: [Link]

    • NIST. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. NIST WebBook. Available at: [Link]

    • Lee, W., et al. (2025). Hydroxylation near the epoxyketone of carfilzomib confers protection from microsomal epoxide hydrolase-mediated metabolism. Drug Metabolism and Disposition. Available at: [Link]

    • Okazaki, R., et al. (1998). Enzymatic Resolution of (±)-Epoxy-ß-cyclogeraniol, a Synthetic Precursor for Abscisic Acid. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

    • Amdursky, N., & Gazit, E. (2023). Short Peptides for Hydrolase Supramolecular Mimicry and Their Potential Applications. Gels. Available at: [Link]

    • Bellucci, G., et al. (1998). Kinetics and stereochemistry of the microsomal epoxide hydrolase-catalyzed hydrolysis of cis-stilbene oxides. Archives of Biochemistry and Biophysics. Available at: [Link]

    • Pellizzoni, E., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts. Available at: [Link]

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    Application

    Application Notes and Protocols: Large-Scale Synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one

    Introduction: The Significance of 7-Oxabicyclo[4.1.0]heptan-2-one 7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a valuable bicyclic epoxide that serves as a versatile building block in organic...

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Significance of 7-Oxabicyclo[4.1.0]heptan-2-one

    7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a valuable bicyclic epoxide that serves as a versatile building block in organic synthesis.[1] Its strained three-membered epoxide ring fused to a six-membered carbocycle imparts significant reactivity, making it a key intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products.[2][3] The inherent chirality and functionality of this molecule allow for stereoselective transformations, which are crucial in the development of new therapeutic agents. For instance, it has been reported as an analog of anticapsin, a biologically active natural product. This application note provides a comprehensive guide for the large-scale synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one, focusing on a robust and scalable epoxidation of 2-cyclohexen-1-one.

    Synthetic Strategy: Epoxidation of 2-Cyclohexen-1-one

    The most direct and industrially viable route to 7-Oxabicyclo[4.1.0]heptan-2-one is the epoxidation of the α,β-unsaturated ketone, 2-cyclohexen-1-one.[4] This starting material is readily available and relatively inexpensive.[5] The core of this synthesis is the nucleophilic epoxidation of the electron-deficient carbon-carbon double bond of the enone system.

    Mechanistic Insights

    The epoxidation of α,β-unsaturated ketones can be achieved using various reagents, with alkaline hydrogen peroxide being a common and effective choice. This reaction, often referred to as the Weitz-Scheffer epoxidation, proceeds via the conjugate addition of a hydroperoxide anion to the enone. The resulting enolate then undergoes an intramolecular nucleophilic attack on the peroxide oxygen, displacing a hydroxide ion and forming the epoxide ring.

    Epoxidation Mechanism cluster_products 2-Cyclohexen-1-one 2-Cyclohexen-1-one Enolate_Intermediate Enolate Intermediate 2-Cyclohexen-1-one->Enolate_Intermediate + HOO⁻ Hydroperoxide_Anion HOO⁻ 7-Oxabicyclo[4.1.0]heptan-2-one 7-Oxabicyclo[4.1.0]heptan-2-one Enolate_Intermediate->7-Oxabicyclo[4.1.0]heptan-2-one Intramolecular SN2 Hydroxide OH⁻

    Caption: Mechanism of Weitz-Scheffer Epoxidation.

    This method is particularly advantageous for large-scale synthesis due to the low cost of reagents (hydrogen peroxide and a base) and the generally high yields and selectivities observed.

    Detailed Protocol for Large-Scale Synthesis

    This protocol is designed for a multi-liter scale synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    Materials and Reagents
    ReagentFormulaMolar Mass ( g/mol )QuantitySupplier
    2-Cyclohexen-1-oneC₆H₈O96.131.0 kg (10.4 mol)Major Chemical Supplier
    Hydrogen Peroxide (30% w/w aq.)H₂O₂34.011.2 L (11.7 mol)Major Chemical Supplier
    Sodium HydroxideNaOH40.00440 g (11.0 mol)Major Chemical Supplier
    MethanolCH₃OH32.045.0 LMajor Chemical Supplier
    DichloromethaneCH₂Cl₂84.9310.0 LMajor Chemical Supplier
    Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As neededIn-house preparation
    Brine (Saturated NaCl solution)NaCl58.44As neededIn-house preparation
    Anhydrous Magnesium SulfateMgSO₄120.37As neededMajor Chemical Supplier
    Equipment
    • 20 L jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel

    • Cooling circulator

    • Large separatory funnel (10 L)

    • Rotary evaporator with a large-capacity flask

    • Vacuum pump

    • Standard laboratory glassware

    Experimental Workflow

    Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 2-Cyclohexen-1-one in Methanol in Reactor B Cool Reactor to 0-5 °C A->B C Add NaOH solution B->C D Slowly add H₂O₂ C->D E Quench Reaction with Water D->E F Extract with Dichloromethane E->F G Wash Organic Layer F->G H Dry with MgSO₄ G->H I Filter and Concentrate H->I J Vacuum Distillation I->J K Pure 7-Oxabicyclo[4.1.0]heptan-2-one J->K

    Caption: Workflow for the large-scale synthesis.

    Step-by-Step Procedure
    • Reaction Setup:

      • Charge the 20 L jacketed reactor with 1.0 kg (10.4 mol) of 2-cyclohexen-1-one and 5.0 L of methanol.

      • Begin stirring and cool the mixture to 0-5 °C using the cooling circulator.

      • In a separate vessel, carefully dissolve 440 g (11.0 mol) of sodium hydroxide in 2.0 L of cold water. Caution: This is a highly exothermic process.

      • Once the reactor temperature is stable, slowly add the sodium hydroxide solution to the reactor, ensuring the temperature does not exceed 10 °C.

    • Epoxidation:

      • Slowly add 1.2 L of 30% hydrogen peroxide to the reaction mixture via the addition funnel over a period of 2-3 hours. Maintain the internal temperature between 5-10 °C throughout the addition.

      • After the addition is complete, allow the reaction to stir at 10 °C for an additional 4-6 hours.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Work-up:

      • Once the reaction is complete, quench the reaction by slowly adding 5.0 L of cold water to the reactor.

      • Transfer the mixture to a 10 L separatory funnel and extract the product with dichloromethane (3 x 2.0 L).

      • Combine the organic layers and wash sequentially with 2.0 L of saturated sodium bicarbonate solution and 2.0 L of brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purification:

      • The crude product is purified by vacuum distillation.

      • Collect the fraction boiling at 76-78 °C at 15 mmHg.

    Expected Yield and Characterization
    • Yield: A typical yield for this large-scale synthesis is 85-95%.

    • Appearance: Colorless to pale yellow liquid.[4]

    • Characterization:

      • ¹H NMR and ¹³C NMR: The structure of the product should be confirmed by NMR spectroscopy.[1]

      • GC-MS: Gas chromatography-mass spectrometry can be used to assess the purity and confirm the molecular weight (112.13 g/mol ).[1][6]

      • FT-IR: The presence of the carbonyl and epoxide functional groups can be confirmed by infrared spectroscopy.

    Safety and Handling

    Epoxidation reactions, particularly on a large scale, require strict safety protocols due to the potential for thermal runaway and the hazardous nature of the reagents.[7]

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10][11]

    • Ventilation: All operations should be performed in a well-ventilated fume hood.[9]

    • Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns. Handle with care and avoid contact with skin and eyes.[9]

    • Sodium Hydroxide: Sodium hydroxide is corrosive and can cause severe burns. Handle with care and avoid contact with skin and eyes.

    • Thermal Hazards: The epoxidation reaction is exothermic.[7] Careful temperature control is crucial to prevent a runaway reaction. Ensure the cooling system is functioning correctly before starting the reaction.

    • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

    Analytical Methods for Quality Control

    To ensure the quality and purity of the synthesized 7-Oxabicyclo[4.1.0]heptan-2-one, the following analytical methods are recommended:

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for in-process monitoring and final product purity assessment.[12] A C18 column with a mobile phase of acetonitrile and water is a good starting point.[12]

    • Gas Chromatography (GC): GC is a suitable method for determining the purity of the final product and for identifying any volatile impurities.[6][13]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product.[1]

    Conclusion

    The protocol detailed in this application note provides a reliable and scalable method for the large-scale synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one. By adhering to the described procedures and safety precautions, researchers and drug development professionals can efficiently produce high-purity material for further synthetic applications. The use of readily available starting materials and reagents makes this an economically viable process for industrial-scale production.

    References

    • Takagi, R., Tojo, K., Iwata, M., & Ohkata, K. (2005). Synthesis of a 4,5-epoxy-2-cyclohexen-1-one derivative via epoxide ring opening, 1,3-carbonyl transposition and epoxide ring regeneration: a synthetic study on a scyphostatin analogue. Organic & Biomolecular Chemistry, 3(10), 1957-1962. [Link]

    • Zhang, L., Wang, Y., Zhang, Y., & Chen, Y. (2021). Study on Reaction Mechanism and Process Safety for Epoxidation. ACS Omega, 6(38), 24896-24904. [Link]

    • WEST SYSTEM. (n.d.). Epoxy Safety. [Link]

    • Entropy Resins. (n.d.). Epoxy Resin Safety Precautions. [Link]

    • Fyne Boat Kits. (n.d.). Safety Precautions when Using Epoxy. [Link]

    • Eye Candy Pigments. (2023, March 29). 6 Epoxy Resin Safety Precautions You Should Be Taking. [Link]

    • Takagi, R., Tojo, K., Iwata, M., & Ohkata, K. (2005). Synthesis of a 4,5-epoxy-2-cyclohexen-1-one derivative via epoxide ring opening, 1,3-carbonyl transposition and epoxide ring regeneration: a synthetic study on a scyphostatin analogue. Organic & Biomolecular Chemistry, 3(10), 1957-1962. [Link]

    • North, M., & Orizu, C. (2018). Supporting Information Synthesis of Bio-Derived Cyclic Carbonates from Renewable Resources. Green Chemistry. [Link]

    • SIELC Technologies. (n.d.). Separation of 6-Methyl-3-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one on Newcrom R1 HPLC column. [Link]

    • NIST. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. [Link]

    • PrepChem.com. (n.d.). Synthesis of 2-cyclohexene-1-one. [Link]

    • NIST. (n.d.). 7-Oxabicyclo[4.1.0]heptane. [Link]

    • ResearchGate. (n.d.). Structure of 7-oxabicyclo[4.1.0]heptan-2-one and the precursor of the.... [Link]

    • PubChem. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one. [Link]

    • Google Patents. (n.d.). CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester.
    • Google Patents. (n.d.).
    • UCL Discovery. (n.d.). UNIVERSITY OF LONDON THESIS. [Link]

    • Google Patents. (n.d.). EP1245569A1 - Process for the production of 5-oxy-7-oxabicyclo-[4.1.0]hept-3-ene-3-carboxylic acid esters.
    • Thieme E-Books. (n.d.). Synthesis by Fragmentation and Rearrangement. [Link]

    • Google Patents. (n.d.).
    • Wikipedia. (n.d.). Cyclohexene oxide. [Link]

    • Beilstein Journals. (2022, June 13). Rapid gas–liquid reaction in flow. Continuous synthesis and production of cyclohexene oxide. [Link]

    • Bentham Science. (n.d.). Photo-Epoxidation of Cyclohexene in Gas-Phase. [Link]

    Sources

    Method

    Application Notes &amp; Protocols: Synthesis of Substituted 7-Oxabicyclo[4.1.0]heptan-2-ones

    Introduction Substituted 7-oxabicyclo[4.1.0]heptan-2-ones, commonly known as epoxy ketones or more specifically, 2,3-epoxycyclohexanones, are highly valuable synthetic intermediates in organic chemistry.[1][2] Their uniq...

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    Substituted 7-oxabicyclo[4.1.0]heptan-2-ones, commonly known as epoxy ketones or more specifically, 2,3-epoxycyclohexanones, are highly valuable synthetic intermediates in organic chemistry.[1][2] Their unique bicyclic structure, featuring a strained epoxide ring adjacent to a carbonyl group, makes them versatile precursors for a wide array of more complex molecular architectures.[2][3] These compounds serve as crucial building blocks in the synthesis of pharmaceuticals, natural products, and other biologically active molecules.[2][4] The primary and most direct route to these structures is the epoxidation of the corresponding α,β-unsaturated cyclohexenones.[1][2] This guide provides a detailed overview of the predominant synthetic methodologies, focusing on the underlying mechanisms, stereochemical considerations, and practical experimental protocols.

    Part 1: Core Synthetic Strategy & Mechanism

    The synthesis of 7-oxabicyclo[4.1.0]heptan-2-ones is most commonly achieved through the nucleophilic epoxidation of an α,β-unsaturated ketone (enone). This transformation, widely known as the Weitz-Scheffer reaction, proceeds via a well-established two-step mechanism.[1]

    Mechanism of Base-Catalyzed Nucleophilic Epoxidation:

    • Conjugate Addition: The reaction is initiated by the 1,4-conjugate addition of a hydroperoxide anion (generated in situ from a hydroperoxide source and a base) to the electron-deficient double bond of the enone.[1][5] This forms a resonance-stabilized enolate intermediate.

    • Intramolecular Ring Closure: The newly formed enolate then undergoes an intramolecular SN2-type reaction. The enolate oxygen attacks the peroxide oxygen, displacing a leaving group (e.g., hydroxide) and forming the three-membered epoxide ring.[1][5]

    Weitz-Scheffer_Mechanism Figure 1: Weitz-Scheffer Epoxidation Mechanism cluster_reactants cluster_intermediates cluster_products Enone α,β-Unsaturated Ketone Enolate Intermediate Enolate Enone->Enolate 1. Conjugate Addition (Nucleophilic Attack) Peroxide R'OOH + Base Epoxide 7-Oxabicyclo[4.1.0]heptan-2-one Enolate->Epoxide 2. Intramolecular Ring Closure (SN2)

    Caption: Weitz-Scheffer reaction mechanism.

    Stereochemical Considerations A key feature of this stepwise process is that the stereochemistry of the starting alkene is not always preserved. The intermediate enolate can undergo bond rotation before the ring-closing step.[5] Consequently, both cis- and trans-enones typically yield the more thermodynamically stable trans-epoxide.[5][6] The nucleophilic hydroperoxide generally attacks from the less sterically hindered face of the cyclohexenone ring, which dictates the diastereoselectivity of the final product.

    Part 2: Synthetic Protocols and Methodologies

    A. Classical Weitz-Scheffer Epoxidation (Base-Catalyzed)

    This method is the cornerstone for synthesizing 7-oxabicyclo[4.1.0]heptan-2-ones, valued for its simplicity and cost-effectiveness. It typically employs alkaline hydrogen peroxide or an organic hydroperoxide like tert-butyl hydroperoxide (TBHP) in the presence of a base.[6][7]

    Causality Behind Choices:

    • Oxidant: Hydrogen peroxide (H₂O₂) is a cheap and powerful oxidant. TBHP is often used as a milder alternative, which can sometimes provide cleaner reactions and better yields.

    • Base: A strong base (e.g., NaOH, KOH) is required to deprotonate the hydroperoxide, generating the active nucleophile (HOO⁻ or R'OO⁻).

    • Solvent: Protic solvents like methanol or ethanol are commonly used to solubilize the reagents and facilitate the reaction.[7]

    Detailed Protocol: Synthesis of 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one from Isophorone

    This protocol is adapted from established literature procedures for the epoxidation of isophorone.[7]

    • Reaction Setup:

      • To a round-bottom flask equipped with a magnetic stirrer and an ice bath, add isophorone (1.0 eq).

      • Add methanol as the solvent (approx. 5-10 mL per gram of isophorone).

      • Cool the solution to 0-5 °C in the ice bath.

    • Reagent Addition:

      • While stirring vigorously, add 30% aqueous hydrogen peroxide (1.5 eq) dropwise, maintaining the internal temperature below 15 °C.

      • Subsequently, add 6 M aqueous sodium hydroxide (1.0 eq) dropwise. The rate of addition must be carefully controlled to keep the temperature below 20 °C. An exotherm is expected.

    • Reaction Monitoring:

      • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

      • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting enone is consumed.

    • Workup and Purification:

      • Cool the reaction mixture again in an ice bath.

      • Carefully quench the excess peroxide by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test is obtained with peroxide test strips.

      • Dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

      • Concentrate the solvent under reduced pressure to yield the crude product, which is often of high purity. Further purification can be achieved by column chromatography on silica gel if necessary.[7]

    B. Asymmetric Synthesis Methodologies

    The production of enantiomerically pure α,β-epoxy ketones is critical for the pharmaceutical industry.[1] Several catalytic asymmetric methods have been developed to achieve high enantioselectivity.

    1. Chiral Phase-Transfer Catalysis (PTC) This powerful technique utilizes chiral catalysts to ferry the oxidant from an aqueous phase to the substrate in an organic phase.[2][5]

    • Mechanism: Chiral quaternary ammonium salts, typically derived from cinchona alkaloids, form an ion pair with the hydroperoxide anion.[2] This chiral complex then delivers the oxidant to the enone in a stereocontrolled fashion.

    • Advantages: These reactions are performed under mild conditions and often provide high yields and excellent enantioselectivities.[2]

    2. Organocatalysis Chiral small molecules can effectively catalyze the asymmetric epoxidation of enones.

    • Catalysts: Chiral primary amine salts have been shown to catalyze highly enantioselective epoxidations using simple hydrogen peroxide.[8] Bifunctional catalysts, such as those incorporating guanidine and urea moieties, can activate both the enone and the peroxide, leading to high yields and selectivities.[8]

    3. Metal-BINOL Catalysis Chiral complexes of lanthanide metals (e.g., Lanthanum, Ytterbium) with binaphthyl (BINOL) ligands are highly effective catalysts.[4][5]

    • Mechanism: The proposed catalytic cycle involves coordination of the enone to the chiral lanthanide complex.[4] This is followed by a 1,4-addition of the hydroperoxide, which is also coordinated to the metal center. Subsequent intramolecular ring closure within the chiral environment furnishes the epoxide with high enantiomeric excess.[4]

    • Scope: This method is particularly effective for the epoxidation of dialkyl and alkyl aryl substituted (E)-enones.[5]

    Asymmetric_Workflow Figure 2: General Asymmetric Epoxidation Workflow sub Substituted Cyclohexenone react Catalytic Asymmetric Epoxidation sub->react cat Chiral Catalyst (e.g., PTC, Organocatalyst, Metal-BINOL) cat->react ox Oxidant (H2O2 or TBHP) ox->react solv Solvent & Temp Control solv->react workup Aqueous Workup & Extraction react->workup purify Purification (Chromatography) workup->purify product Enantioenriched Epoxy Ketone purify->product

    Caption: General workflow for catalytic asymmetric epoxidation.

    Part 3: Data Summary and Applications

    Comparative Data for Synthetic Methods

    The choice of synthetic method depends on the desired outcome, particularly the need for stereocontrol.

    MethodTypical ReagentsKey FeatureStereocontrol
    Weitz-Scheffer H₂O₂ or TBHP, NaOH, MeOHSimple, cost-effectiveGenerally gives trans-epoxide; diastereoselective
    Phase-Transfer H₂O₂, Cinchona-derived catalystMild conditions, operational simplicityHigh enantioselectivity (>90% ee)
    Organocatalysis H₂O₂, Chiral amine or urea catalystMetal-free, environmentally benignGood to excellent enantioselectivity
    Metal-BINOL TBHP, La-BINOL or Yb-BINOLHigh turnover, good for specific substratesExcellent enantioselectivity (>95% ee)
    Applications in Subsequent Transformations

    The synthetic utility of 7-oxabicyclo[4.1.0]heptan-2-ones stems from their reactivity. The strained epoxide is susceptible to ring-opening, making these compounds valuable precursors.

    • Nucleophilic Ring-Opening: The epoxide can be opened by a wide range of nucleophiles (e.g., amines, alkoxides, cyanides) in either acid- or base-catalyzed reactions.[4] This process generates highly functionalized trans-1,2-disubstituted cyclohexanes, a common motif in complex molecules.

    • Rearrangements & Fragmentations: Under specific conditions, these epoxy ketones can undergo skeletal rearrangements or fragmentation reactions to produce other valuable synthetic intermediates, such as acyclic alkynones.[9]

    References

    • Epoxidation of Enones by Nucleophilic Oxidation. (n.d.). Science of Synthesis.
    • Asymmetric nucleophilic epoxidation. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

    • Lin, H., Lee, K., Chen, Y. A., & Liu, C. (2014). Diastereoselective Synthesis of 2-Arylmethylene-6-hydroxyspiro[4.5]deca-7-ones via FeCl3·6H2O-Catalyzed Spiroannulation/Hydride Transfer of 6-(5-Arylpent-4-yn-1-yl)-7-oxabicyclo[4.1.0]heptan-2-ols. The Journal of Organic Chemistry, 79(23), 11802–11811. [Link]

    • Lin, H., Lee, K., Chen, Y. A., & Liu, C. (2014). Diastereoselective synthesis of 2-arylmethylene-6-hydroxyspiro[4.5]deca-7-ones via FeCl3·6H2O-catalyzed spiroannulation/hydride transfer of 6-(5-arylpent-4-yn-1-yl)-7-oxabicyclo[4.1.0]heptan-2-ols. Journal of Organic Chemistry, 79(23), 11802-11. [Link]

    • Trost, B. M., & Salzmann, T. N. (1975). The stereochemistry of a nucleophilic enone epoxidation: an unusual neighbouring group effect. Journal of the Chemical Society, Chemical Communications, (14), 571. [Link]

    • Synthesis by Fragmentation and Rearrangement. (n.d.). Thieme E-Books. Retrieved January 11, 2026, from [Link]

    • Synthesis of epoxides. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

    • Homogeneous asymmetric epoxidation reactions. (n.d.). ScienceDirect. Retrieved January 11, 2026, from [Link]

    • UNIVERSITY OF LONDON THESIS. (n.d.). UCL Discovery. Retrieved January 11, 2026, from [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one

    Welcome to the technical support center for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and t...

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their experiments. Here, we delve into the causality behind experimental outcomes and provide field-proven insights to optimize your synthetic route.

    Introduction to 7-Oxabicyclo[4.1.0]heptan-2-one Synthesis

    7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a valuable bicyclic building block in organic synthesis.[1][2] Its strained epoxide ring and ketone functionality make it a versatile intermediate for the synthesis of various complex molecules and bioactive compounds.[1]

    The most common and direct method for its synthesis is the epoxidation of 2-cyclohexenone. This is typically achieved through a nucleophilic epoxidation, such as the Weitz-Scheffer reaction, which utilizes a hydroperoxide in the presence of a base.[3] While seemingly straightforward, this reaction is often accompanied by the formation of several byproducts that can complicate purification and reduce the yield of the desired product.

    This guide will address the most frequently encountered byproducts, their mechanisms of formation, and provide robust troubleshooting strategies to mitigate their occurrence.

    Diagram: Synthetic Pathways in 2-Cyclohexenone Epoxidation

    Synthetic Pathways cluster_byproducts Common Byproduct Classes 2-Cyclohexenone 2-Cyclohexenone 7-Oxabicyclo[4.1.0]heptan-2-one 7-Oxabicyclo[4.1.0]heptan-2-one 2-Cyclohexenone->7-Oxabicyclo[4.1.0]heptan-2-one Desired Epoxidation (e.g., Weitz-Scheffer) Baeyer-Villiger Oxidation Products Baeyer-Villiger Oxidation Products 2-Cyclohexenone->Baeyer-Villiger Oxidation Products Peroxyacid Oxidants Unreacted Starting Material Unreacted Starting Material 2-Cyclohexenone->Unreacted Starting Material Incomplete Reaction Ring-Opened Products Ring-Opened Products 7-Oxabicyclo[4.1.0]heptan-2-one->Ring-Opened Products Acid/Base Catalyzed Ring Opening Favorskii Rearrangement Products Favorskii Rearrangement Products 7-Oxabicyclo[4.1.0]heptan-2-one->Favorskii Rearrangement Products Strong Base Byproducts Byproducts

    Caption: Reaction pathways in the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one.

    Troubleshooting Guides & FAQs

    This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

    Category 1: Ring-Opened Byproducts

    Question 1: I am observing significant amounts of a more polar byproduct, likely a diol. What is causing this and how can I prevent it?

    Answer: The formation of diols, such as trans-1,2-cyclohexanediol, is a classic byproduct resulting from the ring-opening of the desired epoxide.[4]

    • Causality: The epoxide ring is susceptible to nucleophilic attack, which is catalyzed by both acidic and basic conditions.

      • Acid-catalyzed ring opening: Trace amounts of acid in your reaction mixture can protonate the epoxide oxygen, activating the ring for nucleophilic attack by water or other nucleophiles present.[4]

      • Base-catalyzed ring opening: While less common for simple epoxides, strong basic conditions can also promote ring-opening, especially if water is present.

    • Troubleshooting Protocol:

      • Strict pH Control: Ensure your reaction conditions are maintained at the optimal pH for the epoxidation reaction. For Weitz-Scheffer conditions, the basicity is crucial for generating the hydroperoxide anion but excessive basicity or prolonged reaction times can lead to side reactions.

      • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which acts as a nucleophile for ring-opening.

      • Buffered Work-up: During the work-up, use a buffered aqueous solution (e.g., saturated ammonium chloride) to neutralize the reaction mixture gently and avoid creating strongly acidic or basic conditions.

      • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of the ring-opening side reaction.

    Category 2: Favorskii Rearrangement Byproducts

    Question 2: My NMR spectrum shows signals that are inconsistent with the desired product or simple ring-opened byproducts. Could this be a rearrangement product?

    Answer: Yes, under certain conditions, α-halo ketones, which can be formed in situ or be present as impurities, can undergo a Favorskii rearrangement in the presence of a strong base to yield carboxylic acid derivatives after workup. While not a direct byproduct of the epoxidation of 2-cyclohexenone, if your starting material is contaminated or if halogenated reagents are used, this pathway is a possibility. A more relevant rearrangement from the epoxide is also possible under strong basic conditions.

    • Causality: Strong bases can deprotonate the carbon alpha to the ketone, and this enolate can then induce rearrangement of the adjacent epoxide ring, leading to ring-contracted products.

    • Troubleshooting Protocol:

      • Purity of Starting Material: Ensure the 2-cyclohexenone starting material is pure and free from any halogenated impurities.

      • Choice of Base: Use a base that is strong enough to deprotonate the hydroperoxide but not so strong as to promote rearrangement. Common bases for the Weitz-Scheffer reaction include sodium hydroxide or potassium hydroxide.[5] The use of hindered or milder bases can sometimes be advantageous.

      • Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC-MS to quench the reaction as soon as the starting material is consumed, preventing prolonged exposure of the product to the basic conditions.

    Category 3: Baeyer-Villiger Oxidation Byproducts

    Question 3: I am using a peroxyacid (like m-CPBA) for the epoxidation and I am seeing a byproduct with a different carbonyl stretch in the IR spectrum. What could this be?

    Answer: When using peroxyacids as the oxidant, a competing Baeyer-Villiger oxidation can occur.[6]

    • Causality: The Baeyer-Villiger oxidation is the conversion of a ketone to an ester (or a cyclic ketone to a lactone) using a peroxyacid. In the case of 7-Oxabicyclo[4.1.0]heptan-2-one, this would result in the formation of a seven-membered ring lactone.

    • Troubleshooting Protocol:

      • Choice of Oxidant: To avoid the Baeyer-Villiger oxidation, it is highly recommended to use the Weitz-Scheffer conditions (a hydroperoxide and a base) for the epoxidation of α,β-unsaturated ketones like 2-cyclohexenone.[3][6] This method is generally selective for the epoxidation of the double bond.

      • Reaction Conditions: If a peroxyacid must be used, employing buffered conditions and lower temperatures may help to favor epoxidation over the Baeyer-Villiger pathway.

    Category 4: Incomplete Conversion

    Question 4: My reaction seems to stall, and I have a significant amount of unreacted 2-cyclohexenone remaining. How can I drive the reaction to completion?

    Answer: Incomplete conversion is a common issue that can often be resolved by optimizing the reaction parameters.

    • Causality:

      • Insufficient Reagent: The stoichiometry of the oxidant and base may be inadequate.

      • Low Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.

      • Poor Solubility: The reagents may not be sufficiently soluble in the chosen solvent.

      • Decomposition of Reagents: The hydroperoxide may be decomposing over the course of the reaction.

    • Troubleshooting Protocol:

      • Stoichiometry: Ensure that at least a stoichiometric amount of the hydroperoxide and base are used. A slight excess of the oxidant can sometimes be beneficial.

      • Temperature Optimization: Gradually increase the reaction temperature while monitoring for the formation of byproducts.

      • Solvent Selection: Choose a solvent in which all reagents are reasonably soluble. For the Weitz-Scheffer reaction, methanol or a mixture of methanol and a co-solvent is often effective.[7]

      • Fresh Reagents: Use fresh, properly stored hydroperoxide to ensure its activity.

    Quantitative Data Summary: Byproduct Formation under Various Conditions

    Byproduct ClassCommon CauseRecommended ActionExpected Outcome
    Ring-Opened Products Acidic/basic conditions, presence of waterStrict pH control, anhydrous conditions, buffered work-upMinimized diol formation
    Favorskii Rearrangement Strong base, impure starting materialUse milder base, ensure starting material purityAvoidance of rearranged products
    Baeyer-Villiger Products Use of peroxyacidsEmploy Weitz-Scheffer conditions (hydroperoxide + base)Selective epoxidation
    Unreacted Starting Material Insufficient reagents, low temperatureOptimize stoichiometry and temperatureDrive reaction to completion

    Experimental Protocols

    Protocol 1: Weitz-Scheffer Epoxidation of 2-Cyclohexenone

    This protocol is a standard procedure for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one.

    Materials:

    • 2-Cyclohexenone

    • 30% Hydrogen peroxide (H₂O₂)

    • Methanol (MeOH)

    • Sodium hydroxide (NaOH)

    • Saturated aqueous sodium chloride (brine)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-water bath, dissolve 2-cyclohexenone (1.0 eq) in methanol.

    • Slowly add 30% hydrogen peroxide (1.2 eq) to the solution while maintaining the temperature at 0-5 °C.

    • Add a solution of sodium hydroxide (e.g., 2 M aqueous solution, 0.1 eq) dropwise. The pH should be basic.

    • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium chloride.

    • Extract the product with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

    References

    • PubMed Central. (n.d.). Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. [Link]

    • Google Patents. (n.d.).
    • ACS Publications. (n.d.). Parameters of Epoxidation of Cyclohexene by tert-Butyl Hydroperoxide. [Link]

    • SIELC Technologies. (n.d.). Separation of 6-Methyl-3-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one on Newcrom R1 HPLC column. [Link]

    • YouTube. (2020, February 18). Epoxidation of α,β-unsaturated carbonyl compounds using hydrogen peroxide and alkali. [Link]

    • ResearchGate. (n.d.). Proposed mechanism for the cyclohexene epoxidation reaction by TBHP. [Link]

    • NIH. (n.d.). Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide. [Link]

    • PubChem. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one. [Link]

    • Google Patents. (n.d.). CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester.
    • UCL Discovery. (n.d.). UNIVERSITY OF LONDON THESIS. [Link]

    • ACS Publications. (2020, October 28). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. [Link]

    • Green Chemistry (RSC Publishing). (2003, June 9). Epoxidation of α,β-unsaturated ketones in water. An environmentally benign protocol. [Link]

    • Pearson+. (n.d.). When 1,2-epoxycyclohexane (cyclohexene oxide) is treated with anh.... [Link]

    • Chemistry LibreTexts. (2024, October 2). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

    • Google Patents. (n.d.). EP1245569A1 - Process for the production of 5-oxy-7-oxabicyclo- 4.1.0]hept-3-e ne-3-carboxylic acid esters.
    • NIST WebBook. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. [Link]

    • zora.uzh.ch. (n.d.). Total Synthesis of the Polyoxygenated Sesquiterpenes.... [Link]

    • ResearchGate. (n.d.). Structure of 7-Oxabicyclo[4.1.0]heptan-2-one,6- methyl.... [Link]

    Sources

    Optimization

    Technical Support Center: Optimizing the Synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one

    Welcome to the technical support resource for the synthesis and optimization of 7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone.[1][2] This bicyclic ketone is a valuable building block in organic sy...

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support resource for the synthesis and optimization of 7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone.[1][2] This bicyclic ketone is a valuable building block in organic synthesis, serving as a precursor for various complex molecules and bioactive compounds.[1][3][4] The most prevalent synthetic route is the epoxidation of 2-cyclohexen-1-one, typically under Weitz-Scheffer conditions.[4][5]

    This guide is designed for chemistry professionals engaged in research and development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to not only solve common experimental issues but also to strategically optimize your reaction yield and purity.

    Troubleshooting Guide: Navigating Common Experimental Challenges

    This section addresses specific problems you may encounter during the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one. Each answer provides a causal analysis and actionable solutions.

    Question 1: My reaction yield is consistently low. What are the most likely causes?

    Answer: A low yield of the desired epoxide is one of the most common issues, typically stemming from suboptimal reaction conditions, reagent degradation, or competing side reactions. The epoxidation of α,β-unsaturated ketones is highly sensitive to several parameters.

    Causality and Solutions:

    • Suboptimal Solvent Choice: The polarity of the solvent plays a critical role. Nonpolar solvents like hexanes and toluene are generally poor choices for this reaction.[6] The reaction proceeds via a nucleophilic attack of a hydroperoxide anion, a charged species that requires a polar medium for stabilization.

      • Recommendation: Employ polar, water-miscible solvents. Studies have shown that solvents like 1,4-dioxane, dimethoxyethane (DME), and acetonitrile (CH₃CN) provide significantly higher yields, often in the range of 88-96%.[6][7]

    • Incorrect Base Concentration or Type: The reaction requires a base to deprotonate the hydroperoxide (e.g., H₂O₂), generating the active nucleophile (HOO⁻).[7] Insufficient base will result in a slow or incomplete reaction. Conversely, an excessively high concentration of a strong base can promote side reactions.

      • Recommendation: An aqueous solution of 1.0 M KOH is a well-established and effective base for this transformation.[6][7]

    • Poor Reagent Quality: Hydrogen peroxide, a common oxidant for this reaction, can decompose over time, especially if not stored correctly. The use of a less potent oxidant will naturally lead to lower conversion.

      • Recommendation: Use a fresh, properly stored bottle of hydrogen peroxide. If you suspect degradation, its concentration can be determined by titration before use. Alternatively, consider using more robust, specialized oxidants like trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane, which has been shown to be superior to hydrogen peroxide in certain cases.[7]

    • Inadequate Temperature Control: While the reaction often proceeds well at room temperature, it is exothermic.[8] Uncontrolled temperature increases can accelerate oxidant decomposition and favor side reactions like allylic oxidation.[9]

      • Recommendation: Run the reaction in an ice bath (0-5 °C), especially during the initial addition of reagents, to maintain strict temperature control. Monitor the internal temperature throughout the reaction.

    Table 1: Effect of Solvent on Epoxidation Yield

    Solvent Polarity Typical Yield Reference
    1,4-Dioxane Polar Aprotic ~95% [6]
    Dimethoxyethane (DME) Polar Aprotic ~88-96% [6][7]
    Acetonitrile (CH₃CN) Polar Aprotic ~83% [6]
    Toluene Nonpolar No product [6]

    | Hexanes | Nonpolar | No product |[6] |

    Question 2: I'm observing significant byproducts along with my desired epoxide. How can I identify and minimize them?

    Answer: The formation of byproducts is a clear indicator of competing reaction pathways. In the epoxidation of cyclohexenone systems, two side reactions are particularly prevalent: allylic oxidation and epoxide ring-opening .[9][10]

    Byproduct Identification and Minimization Strategies:

    • Allylic Oxidation Products: This pathway oxidizes the C-H bond adjacent to the double bond, yielding 2-cyclohexen-1-ol and 2-cyclohexen-1-one.[9][10]

      • Cause: Higher reaction temperatures and certain catalyst systems (e.g., some vanadium-based catalysts) can favor this pathway.[9][10]

      • Solution: Maintain a low reaction temperature (0-5 °C). If using a catalytic system, ensure it is selective for epoxidation. For the Weitz-Scheffer reaction, this is less of an issue if the temperature is controlled.

    • Epoxide Ring-Opening Products: The primary byproduct from this pathway is trans-1,2-cyclohexanediol, formed by the hydrolysis of the epoxide.

      • Cause: This reaction is catalyzed by the presence of acid or excess water.[9] The carboxylic acid byproduct from peroxyacid oxidants (like m-CPBA) can facilitate this, as can any acidic impurities in the starting materials or solvents. Lewis acids are also known to catalyze epoxide ring-opening.[11]

      • Solution:

        • Ensure your solvent is anhydrous.

        • If using a peroxyacid, consider adding a mild buffer like sodium bicarbonate to neutralize the acidic byproduct.[9]

        • When using aqueous H₂O₂, minimize the reaction time after full conversion of the starting material to reduce the risk of hydrolysis.[9]

    Below is a workflow diagram illustrating the desired reaction pathway versus the major competing side reactions.

    cluster_main Desired Epoxidation Pathway cluster_side Competing Side Reactions start 2-Cyclohexen-1-one product 7-Oxabicyclo[4.1.0]heptan-2-one start->product [O] (e.g., H₂O₂/Base) byproduct1 Allylic Oxidation Products (2-Cyclohexen-1-ol/one) start->byproduct1 High Temp. [O] byproduct2 Ring-Opening Product (trans-1,2-Cyclohexanediol) product->byproduct2 H₂O / H⁺

    Caption: Reaction pathways in the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one.

    Question 3: The reaction seems to stall before all the starting material is consumed. What should I investigate?

    Answer: A stalled reaction, where starting material persists despite extended reaction times, points to a limiting reagent or deactivation issue.

    Troubleshooting Steps:

    • Verify Oxidant Stoichiometry and Activity: The most common culprit is the oxidant. As mentioned, hydrogen peroxide can decompose. It's also possible that an insufficient amount was added initially.

      • Action: Add a fresh aliquot of the oxidant to the reaction mixture. If the reaction proceeds, it confirms an issue with the initial oxidant charge or its stability. For future runs, use a slight excess of the oxidant (e.g., 1.2-1.5 equivalents).

    • Check Base Equivalents: The base is catalytic in function but crucial for activating the peroxide. If it is consumed by acidic impurities or is insufficient, the reaction will halt.

      • Action: Ensure the correct concentration and volume of the base were added. The pH of the aqueous layer should remain strongly basic throughout the reaction.

    • Assess Reaction Temperature: If the temperature is too low, the reaction rate may be impractically slow.

      • Action: While low temperatures are recommended to prevent side reactions, ensure the mixture is not frozen and is being stirred efficiently. If the reaction is clean but slow at 0 °C, consider allowing it to warm slowly to room temperature while monitoring for byproduct formation via TLC.

    Question 4: My purified product is unstable and decomposes upon storage. What are the best practices for handling and storage?

    Answer: 7-Oxabicyclo[4.1.0]heptan-2-one, like many epoxides, is susceptible to decomposition, primarily through acid-catalyzed ring-opening.[11] Trace acidic impurities can lead to degradation over time.

    Storage and Handling Recommendations:

    • Purity: Ensure the final product is free from acidic residues. If purification was done via silica gel chromatography, residual acidity from the silica can be an issue. Consider washing the purified product with a dilute, cold bicarbonate solution during workup, followed by drying over an anhydrous agent like Na₂SO₄ or MgSO₄.

    • Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[12][13]

    • Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[12] Store at a low temperature (refrigerator or freezer) to minimize decomposition. The product is listed as stable under recommended storage conditions.[12][14]

    Frequently Asked Questions (FAQs)

    Q1: What is the most common and reliable method for synthesizing 7-Oxabicyclo[4.1.0]heptan-2-one?

    A1: The most widely used and dependable method is the Weitz-Scheffer epoxidation .[5] This reaction involves the nucleophilic epoxidation of an α,β-unsaturated ketone (2-cyclohexen-1-one) using a hydroperoxide under basic conditions. A typical and effective system uses hydrogen peroxide as the oxidant and an aqueous solution of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a polar solvent such as methanol, DME, or 1,4-dioxane.[6][7][15]

    Q2: How do I choose the optimal solvent for the reaction?

    A2: The choice of solvent is critical for achieving high yields. The reaction mechanism involves the attack of the hydroperoxide anion on the double bond.[7] Polar solvents are necessary to solubilize and stabilize this charged intermediate. Polar aprotic, water-miscible solvents have demonstrated the best performance, with 1,4-dioxane and DME often yielding near-quantitative conversion.[6] Refer to Table 1 above for a comparison of common solvents.

    Q3: What are the critical safety precautions when running this epoxidation?

    A3: Safety must be a priority.

    • Peroxide Handling: Concentrated hydrogen peroxide and other organic peroxides are strong oxidants and can be explosive.[6] Handle them with care, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid contact with metals, which can catalyze decomposition.[8]

    • Exothermic Reaction: The epoxidation reaction is exothermic.[8] Always perform the reaction with adequate cooling (e.g., an ice bath) and add reagents slowly to control the rate of heat generation. Never add the oxidant all at once to a large-scale reaction.

    • Ventilation: Work in a well-ventilated fume hood.

    Q4: What is a standard protocol for the synthesis and purification?

    A4: The following is a representative lab-scale protocol adapted from established methodologies.[5][6][7]

    Experimental Protocol: Synthesis and Purification

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, dissolve 2-cyclohexen-1-one (1.0 eq) in 1,4-dioxane (approx. 0.2-0.5 M concentration).

    • Reagent Addition: While stirring vigorously at 0 °C, add 1.0 M aqueous KOH (approx. 2.0 eq) followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (1.5 eq).

    • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

    • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Washing: Combine the organic layers and wash sequentially with cold, dilute aqueous sodium thiosulfate (to quench excess peroxide), water, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 7-Oxabicyclo[4.1.0]heptan-2-one.[16]

    Q5: Which analytical techniques are best for monitoring the reaction and characterizing the product?

    A5: A combination of chromatographic and spectroscopic methods is ideal.

    • Reaction Monitoring: Thin Layer Chromatography (TLC) is the quickest and most efficient method to monitor the disappearance of the starting material (2-cyclohexen-1-one) and the appearance of the product.

    • Product Characterization:

      • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the epoxide and assessing its purity.[2]

      • Mass Spectrometry (MS): GC-MS is excellent for confirming the molecular weight of the product and identifying volatile impurities.[17][18]

      • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ketone carbonyl group and the disappearance of the C=C double bond from the starting material.

    References

    • Azarifar, D., & Khosravi, K. (2010). Facile Epoxidation of α,β-Unsaturated Ketones with trans-3,5-Dihydroperoxy-3,5-dimethyl-1,2-dioxolane as an Efficient Oxidant. Synlett, 2010(18), 2755-2758. [Link]

    • Ghorbani-Vaghei, R., & Azarifar, D. (2005). Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide. Tetrahedron Letters, 46(36), 6139-6141. [Link]

    • ResearchGate. (n.d.). Epoxidation of αβ-unsaturated carbonyl compounds with hydrogen peroxide and calcium vanadateapatite. Retrieved from [Link]

    • Selezneva, N. K., Gimalova, F. A., Valeev, R. F., & Miftakhov, M. S. (2011). Efficient Synthesis of (1R,4S,6R)-4-Isopropenyl-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one. Russian Journal of Organic Chemistry, 47(2), 193-196. [Link]

    • ResearchGate. (n.d.). Proposed mechanism for the cyclohexene epoxidation reaction by TBHP. Retrieved from [Link]

    • Wo, K. B., de Jong, G. T., & Bickelhaupt, F. M. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(5), 4219-4228. [Link]

    • Dransfield, P. J., et al. (2007). Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. The Journal of Organic Chemistry, 72(16), 6048-6055. [Link]

    • Bio-protocol. (n.d.). 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ol (3). Retrieved from [Link]

    • Isotani, K., et al. (2013). Gene Cloning and Characterization of Two NADH-Dependent 3-Quinuclidinone Reductases from Microbacterium luteolum JCM 9174. Applied and Environmental Microbiology, 79(4), 1378-1384. [Link]

    • NIST. (n.d.). 7-Oxabicyclo[4.1.0]heptane. In NIST Chemistry WebBook. Retrieved from [Link]

    • PubChem. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one. Retrieved from [Link]

    • Li, S., et al. (2022). Study on Reaction Mechanism and Process Safety for Epoxidation of 1-(2-Chlorophenyl)-2-(4-fluorophenyl)-3-(1,2,4-triazole) Propene. ACS Omega, 7(32), 28286-28293. [Link]

    • ResearchGate. (n.d.). Structure of 7-Oxabicyclo[4.1.0]heptan-2-one,6- methyl -3-(1-methylethyl) present in Cassia angustifolia. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Stereoselective Synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one

    Introduction: The chiral epoxide 7-oxabicyclo[4.1.0]heptan-2-one is a valuable building block in synthetic organic chemistry, serving as a precursor for a variety of complex molecules and pharmaceuticals.[1] Its synthesi...

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The chiral epoxide 7-oxabicyclo[4.1.0]heptan-2-one is a valuable building block in synthetic organic chemistry, serving as a precursor for a variety of complex molecules and pharmaceuticals.[1] Its synthesis, which is the asymmetric epoxidation of 2-cyclohexenone, presents several stereochemical and practical challenges. Achieving high enantioselectivity and chemical yield requires careful selection of methodology and rigorous control over reaction parameters. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to this critical transformation.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary methods for the stereoselective synthesis of 7-oxabicyclo[4.1.0]heptan-2-one?

    A1: The synthesis is fundamentally an asymmetric epoxidation of an α,β-unsaturated ketone. The most successful and widely adopted methods fall into three main categories:

    • Organocatalysis: This approach uses small, chiral organic molecules to catalyze the epoxidation. Methods like the Shi epoxidation (using a fructose-derived catalyst) or those employing chiral amines and cinchona alkaloids are prominent.[2][3][4] These are often favored for their operational simplicity and avoidance of heavy metals.

    • Metal-Complex Catalysis: Chiral metal complexes, such as those based on manganese (Jacobsen-Katsuki epoxidation), iron, or rare-earth metals, are highly effective.[5][6][7][8] These systems can achieve excellent enantioselectivity but may require careful handling of the catalyst and ligands.

    • Biocatalysis: Enzymes, particularly styrene monooxygenases (SMOs) or Baeyer-Villiger monooxygenases (BVMOs), can perform the epoxidation with exceptional selectivity under mild, aqueous conditions.[9][10] This "green chemistry" approach is powerful but may be limited by substrate scope or the need for specialized fermentation and enzyme purification equipment.[9]

    Q2: Why is achieving high stereoselectivity and yield so challenging in this specific synthesis?

    A2: Several factors contribute to the difficulty of this reaction:

    • Competing Reaction Pathways: The starting material, 2-cyclohexenone, possesses two electrophilic sites: the carbon-carbon double bond and the carbonyl carbon. The desired reaction is the epoxidation of the double bond. However, the oxidant can also attack the carbonyl group, leading to a Baeyer-Villiger oxidation to form a lactone byproduct.[10][11][12] The balance between these two pathways is highly dependent on the catalyst, oxidant, and reaction conditions.[11][13]

    • Epoxide Ring Stability: The product, 7-oxabicyclo[4.1.0]heptan-2-one, is a strained epoxide susceptible to nucleophilic ring-opening. Acidic byproducts from the oxidant (e.g., m-chlorobenzoic acid from m-CPBA) or trace amounts of water can catalyze this decomposition, leading to lower yields.[14][15]

    • Catalyst Activity and Selectivity: The success of catalytic methods hinges on the precise geometry of the catalyst-substrate complex. Factors like catalyst purity, moisture sensitivity, and optimal reaction temperature are critical for inducing high enantioselectivity.[16]

    • Mechanism Complexity: The reaction proceeds via a two-step mechanism: a nucleophilic conjugate addition of the hydroperoxide to the enone, followed by an intramolecular ring-closing substitution to form the epoxide.[17][18] The rate-limiting step is typically the initial nucleophilic addition.[18][19] Controlling the stereochemistry of this initial attack is paramount for the overall enantioselectivity of the final product.

    Q3: How do I choose the best epoxidation method for my project?

    A3: The optimal method depends on your specific goals regarding scale, cost, desired enantiomer, and available equipment. The following decision tree and table can guide your choice.

    G cluster_legend Legend l1 Decision l2 Method l3 Consideration start Start: Define Synthesis Goals scale Scale of Reaction? start->scale metal Metal Contamination a Concern? scale->metal Large (>1g) equip Specialized Equipment Available? scale->equip Small (<1g) organo Organocatalysis metal->organo Yes metalcat Metal Catalysis metal->metalcat No equip->organo No bio Biocatalysis equip->bio Yes (e.g., Fermenter) cost Cost-effective, Metal-free organo->cost high_ee Highest e.e., Well-established metalcat->high_ee green Greenest, Highest Selectivity bio->green

    Caption: Decision tree for selecting an asymmetric epoxidation method.
    Method Typical Catalyst/Reagent Oxidant Typical e.e. (%) Pros Cons
    Organocatalysis Chiral Pyrrolidines, Cinchona Alkaloids[2][3][20]H₂O₂, TBHP80 - >99%[2][5]Metal-free, operationally simple, robust catalysts.[4]May require higher catalyst loading, longer reaction times.
    Metal Catalysis Fe, Mn, or Yb-based complexes with chiral ligands[6][7][8]H₂O₂, TBHP, NaOCl90 - >99%[5][6]High turnover, excellent enantioselectivity, well-studied.[21]Potential for metal contamination, catalyst sensitivity.
    Biocatalysis Styrene Monooxygenase (SMO), Engineered enzymes[9]O₂ (air), NADPH (co-factor)>99%Extremely high selectivity, environmentally benign (uses water as solvent).[10]Requires specialized biological equipment, substrate scope can be limited.

    Troubleshooting Guide

    This section addresses specific experimental problems in a direct question-and-answer format.

    Problem 1: Low Enantiomeric Excess (e.e.)

    Q: My reaction yields the correct product, but the enantiomeric excess is consistently low. What are the likely causes and solutions?

    A: Low e.e. is a common but solvable problem. It typically points to issues with the catalyst system or competing non-selective reactions.

    • Possible Cause A: Inactive or Degraded Catalyst.

      • Expert Insight: Many chiral catalysts, especially metal complexes and some organocatalysts, are sensitive to air, moisture, and light. For example, Titanium(IV) isopropoxide, a key component in Sharpless epoxidations, readily hydrolyzes, forming inactive species.[16] Similarly, the chiral ligand can degrade over time.

      • Solution:

        • Verify Catalyst Quality: Purchase catalysts and ligands from reputable suppliers. If synthesizing in-house, ensure rigorous purification and characterization.

        • Proper Handling & Storage: Store catalysts under an inert atmosphere (Argon or Nitrogen) and in a desiccator or freezer as recommended. Handle them quickly in a glovebox or using Schlenk techniques.

        • Use of Molecular Sieves: For moisture-sensitive reactions, use freshly activated molecular sieves (e.g., 3Å or 4Å) to scavenge trace water from the solvent and reagents.[22]

    • Possible Cause B: Non-Optimal Reaction Conditions.

      • Expert Insight: Asymmetric induction is highly dependent on the transition state energy, which is influenced by temperature, solvent, and concentration. Lower temperatures generally favor higher selectivity by reducing the kinetic energy of the system, which amplifies the small energy differences between the diastereomeric transition states.

      • Solution:

        • Temperature Control: Perform the reaction at the recommended temperature, often 0 °C or lower.[23] Use a cryostat or a properly insulated ice/salt or dry ice/acetone bath for stable low-temperature control.

        • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically affect selectivity. Screen a range of solvents (e.g., toluene, dichloromethane, acetonitrile) as recommended in literature protocols for your chosen catalytic system.[2]

        • Concentration Optimization: Run the reaction at the concentration specified in the literature. Deviations can alter the catalyst aggregation state or reaction kinetics, impacting e.e.

    • Possible Cause C: Competing Background (Non-Catalyzed) Reaction.

      • Expert Insight: The oxidant (e.g., TBHP, H₂O₂) can epoxidize the enone without the catalyst's involvement. This "background" reaction is non-selective and produces a racemic mixture of the epoxide, thereby eroding the overall e.e.

      • Solution:

        • Slow Addition of Oxidant: Add the oxidant slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the oxidant low, favoring the much faster catalyzed pathway over the slow background reaction.

        • Lower Temperature: As mentioned, lower temperatures slow down all reactions, but they often suppress the uncatalyzed pathway more significantly than the catalyzed one.

    G start Low e.e. Observed check_catalyst Verify Catalyst Integrity (Purity, Age, Storage) start->check_catalyst check_conditions Review Reaction Conditions (Temp, Solvent, Conc.) start->check_conditions check_background Consider Background Reaction start->check_background solution_catalyst Solution: - Use fresh catalyst - Inert atmosphere handling - Add molecular sieves check_catalyst->solution_catalyst solution_conditions Solution: - Lower reaction temp - Screen solvents - Optimize concentration check_conditions->solution_conditions solution_background Solution: - Slow oxidant addition - Lower reaction temp check_background->solution_background

    Caption: Troubleshooting workflow for addressing low enantiomeric excess (e.e.).

    Problem 2: Low Chemical Yield & Formation of Byproducts

    Q: My reaction has poor conversion, or I'm seeing significant byproducts in my NMR/LC-MS. What's going wrong?

    A: Low yield is often due to side reactions or product decomposition. The primary culprits are Baeyer-Villiger oxidation and epoxide ring-opening.

    G cluster_main Reaction Pathways for 2-Cyclohexenone cluster_decomp Product Decomposition start 2-Cyclohexenone + [O] epoxidation Desired Pathway: Epoxidation start->epoxidation Attack at C=C bv Side Reaction: Baeyer-Villiger start->bv Attack at C=O product 7-Oxabicyclo[4.1.0]- heptan-2-one epoxidation->product lactone Lactone Byproduct bv->lactone ring_opening Ring-Opening (Acid/Nucleophile) product->ring_opening diol Diol/Adduct Byproducts ring_opening->diol

    Sources

    Optimization

    Technical Support Center: Purification of 7-Oxabicyclo[4.1.0]heptan-2-one

    Welcome to the technical support center for 7-Oxabicyclo[4.1.0]heptan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique purification challenges of this s...

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for 7-Oxabicyclo[4.1.0]heptan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique purification challenges of this strained bicyclic epoxy ketone. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound with high purity.

    Introduction: The Challenge of Purifying 7-Oxabicyclo[4.1.0]heptan-2-one

    7-Oxabicyclo[4.1.0]heptan-2-one is a valuable synthetic intermediate due to its reactive epoxide and ketone functionalities.[1] However, the inherent ring strain of the bicyclo[4.1.0]heptane system, combined with the reactivity of the epoxy ketone moiety, presents significant purification challenges.[1] The primary difficulties arise from its thermal instability and susceptibility to ring-opening reactions under both acidic and basic conditions.[1][2] This guide will address these issues and provide practical solutions.

    Troubleshooting Guide

    This section addresses specific problems you may encounter during the purification of 7-Oxabicyclo[4.1.0]heptan-2-one.

    Problem 1: Low recovery or product decomposition during distillation.

    Question: I am attempting to purify 7-Oxabicyclo[4.1.0]heptan-2-one by distillation, but I am experiencing low yields and suspect the product is decomposing. What is causing this and how can I prevent it?

    Answer:

    This is a common issue stemming from the thermal lability of 7-Oxabicyclo[4.1.0]heptan-2-one. The high ring strain makes it prone to thermal rearrangement and decomposition at elevated temperatures.[1]

    Causality: At high temperatures, the strained epoxide ring can undergo cleavage, leading to various byproducts.[1] The presence of even trace amounts of acidic or basic impurities can catalyze this decomposition.

    Solution:

    • Vacuum Distillation: To minimize thermal stress, it is crucial to perform the distillation under reduced pressure. The boiling point of 7-Oxabicyclo[4.1.0]heptan-2-one is reported to be 76-78 °C at 15 mmHg.[3]

    • Temperature Control: Use a water bath or an oil bath with precise temperature control. Avoid aggressive heating.

    • Short Path Distillation: For small quantities, a short path distillation apparatus is recommended to minimize the residence time of the compound at high temperatures.[4]

    • Neutral Glassware: Ensure all glassware is scrupulously clean and free of acidic or basic residues. Rinsing with a dilute ammonia solution followed by distilled water and thorough drying can help neutralize acidic sites on the glass surface.

    Experimental Protocol: Short Path Vacuum Distillation

    • Apparatus Setup: Assemble a short path distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.

    • Sample Preparation: Transfer the crude 7-Oxabicyclo[4.1.0]heptan-2-one to the distillation flask. Add a magnetic stir bar for gentle agitation.

    • Vacuum Application: Gradually apply vacuum to the system.

    • Heating: Once the desired vacuum is achieved, gently heat the distillation flask using a water bath.

    • Collection: Collect the distillate in a pre-weighed receiving flask cooled in an ice bath.

    • Monitoring: Monitor the temperature of the vapor and the distillation head closely. Collect the fraction that distills at the expected boiling point under the applied vacuum.

    Diagram: Distillation Troubleshooting Workflow

    G start Low Recovery During Distillation cause1 Thermal Decomposition start->cause1 solution1 Reduce Temperature cause1->solution1 solution2 Minimize Heating Time cause1->solution2 method1 Vacuum Distillation solution1->method1 method2 Short Path Distillation solution2->method2 outcome Improved Yield and Purity method1->outcome method2->outcome

    Caption: Troubleshooting workflow for low recovery during distillation.

    Problem 2: Product degradation during column chromatography.

    Question: I am trying to purify 7-Oxabicyclo[4.1.0]heptan-2-one using silica gel column chromatography, but my fractions contain multiple spots on TLC, suggesting decomposition. What is happening and what chromatographic conditions should I use?

    Answer:

    Silica gel is acidic in nature and can catalyze the ring-opening of the epoxide in 7-Oxabicyclo[4.1.0]heptan-2-one. Protic solvents in the mobile phase can also contribute to this degradation.

    Causality: The Lewis acidic sites on the silica gel surface can protonate the epoxide oxygen, initiating nucleophilic attack by the solvent or other species, leading to diol formation or other rearrangement products.

    Solution:

    • Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine. A common practice is to use a mobile phase containing a small percentage (e.g., 0.1-1%) of triethylamine.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or Florisil.

    • Aprotic Solvents: Employ a mobile phase consisting of aprotic solvents. A mixture of hexane and ethyl acetate is a good starting point.[5][6]

    • Rapid Chromatography: Perform flash column chromatography to minimize the contact time between the compound and the stationary phase.

    Experimental Protocol: Flash Column Chromatography with Deactivated Silica Gel

    • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 9:1) containing 0.5% triethylamine.

    • Column Packing: Pack the column with the silica gel slurry.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elution: Elute the column with the mobile phase, collecting fractions.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

    Quantitative Data: Recommended Mobile Phases for Chromatography

    Stationary PhaseMobile Phase SystemModifier
    Silica GelHexane / Ethyl Acetate0.1-1% Triethylamine
    Neutral AluminaHexane / Diethyl EtherNone
    FlorisilDichloromethane / AcetoneNone

    Frequently Asked Questions (FAQs)

    Q1: What are the common impurities found after the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one?

    A1: Common impurities depend on the synthetic route. If prepared by epoxidation of 2-cyclohexen-1-one, unreacted starting material and over-oxidized byproducts may be present. Ring-opened products, such as 2-hydroxy-3-substituted cyclohexanones, are also common, especially after aqueous workups.[1]

    Q2: Can I use recrystallization to purify 7-Oxabicyclo[4.1.0]heptan-2-one?

    A2: While 7-Oxabicyclo[4.1.0]heptan-2-one is a liquid at room temperature,[3] some closely related derivatives are solids and can be recrystallized.[7] For the parent compound, low-temperature crystallization from a non-polar solvent might be feasible but is generally less effective than chromatography or distillation for removing polar impurities.

    Q3: How should I store purified 7-Oxabicyclo[4.1.0]heptan-2-one?

    A3: Due to its instability, it should be stored at a low temperature (e.g., in a refrigerator or freezer) under an inert atmosphere (nitrogen or argon) to prevent degradation.[8]

    Q4: What analytical techniques are best for assessing the purity of 7-Oxabicyclo[4.1.0]heptan-2-one?

    A4: A combination of techniques is recommended:

    • Gas Chromatography (GC): Useful for assessing volatility and detecting volatile impurities.[9][10]

    • High-Performance Liquid Chromatography (HPLC): Can be used with a reverse-phase column and a mobile phase of acetonitrile and water.[11]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying impurities.

    • Infrared (IR) Spectroscopy: To confirm the presence of the ketone and epoxide functional groups.

    Diagram: Impurity Formation Pathways

    G product 7-Oxabicyclo[4.1.0]heptan-2-one acid Acidic Conditions (e.g., Silica Gel, H₂O) product->acid heat Thermal Stress (e.g., High Temp. Distillation) product->heat base Basic Conditions product->base impurity1 Ring-Opened Diol acid->impurity1 impurity2 Rearrangement Products heat->impurity2 impurity3 Polymerization base->impurity3

    Caption: Common degradation pathways for 7-Oxabicyclo[4.1.0]heptan-2-one.

    References

    • Smolecule. (2023, August 15). 7-Oxabicyclo[4.1.0]heptan-2-one.
    • RSC Publishing. (n.d.). Synthesis of α,β-unsaturated Epoxy Ketones Utilizing a Bifunctional Sulfonium/Phosphonium Ylide.
    • Rutgers-Newark Chemistry. (n.d.). TOSYLHYDRAZONE CLEAVAGE OF AN α,β-EPOXY KETONE.
    • Sigma-Aldrich. (n.d.). 7-Oxabicyclo 4.1.0 heptan-2-one 98 6705-49-3.
    • ACS Publications. (n.d.). THE KINETICS OF THE ZINC FLUOROBORATE-CATALYZED HYDROLYSIS OF 3-(EPOXYETHYL)-7-OXABICYCLO[4.1.0]HEPTANE1. The Journal of Physical Chemistry.
    • Google Patents. (n.d.). EP0133711A2 - Isomerization of 1,3,3-trimethyl-7-oxabicyclo-[4.1.0....
    • ACS Omega. (2022, June 10). Selective Oxidative Cleavage of the C–C Bond in α,β-Epoxy Ketone into Carbonyl Compounds.
    • NIST WebBook. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-.
    • SIELC Technologies. (n.d.). Separation of 6-Methyl-3-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one on Newcrom R1 HPLC column.
    • ChemScene. (n.d.). 6705-49-3 | 7-Oxabicyclo[4.1.0]heptan-2-one.
    • NIST WebBook. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-.

    Sources

    Troubleshooting

    preventing rearrangement reactions of 7-Oxabicyclo[4.1.0]heptan-2-one

    Welcome to the technical support center for 7-Oxabicyclo[4.1.0]heptan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidan...

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for 7-Oxabicyclo[4.1.0]heptan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this versatile yet sensitive bicyclic epoxy ketone. Our goal is to help you anticipate and prevent undesired rearrangement reactions, ensuring the integrity of your experimental outcomes.

    Introduction: The Challenge of Stability

    7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a valuable synthetic intermediate.[1][2] However, its strained three-membered epoxide ring fused to a cyclohexanone backbone makes it susceptible to a variety of rearrangement reactions. These reactions are often catalyzed by acidic or basic conditions, and can also be induced by thermal stress. Understanding the mechanisms of these rearrangements is the first step toward preventing them.

    This guide will address common issues encountered during the synthesis, purification, and handling of 7-Oxabicyclo[4.1.0]heptan-2-one, providing you with the knowledge to maintain its structural integrity.

    Troubleshooting Guide & FAQs

    Synthesis & Reaction Work-up

    Question 1: During the epoxidation of 2-cyclohexenone to form 7-Oxabicyclo[4.1.0]heptan-2-one, I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

    Answer:

    The epoxidation of α,β-unsaturated ketones, a Weitz-Scheffer reaction, is a powerful transformation, but can be accompanied by side reactions if not properly controlled.[3] The most common issues arise from the reactivity of the enolate intermediate and the sensitivity of the epoxide product.

    Common Side Reactions:

    • Michael Addition: The hydroperoxide anion can act as a nucleophile and add to the β-position of the enone, leading to the formation of a β-peroxy enolate. While this is a key intermediate in the desired epoxidation pathway, under certain conditions, it can be protonated to form 3-(tert-butylperoxy)cyclohexanone, which may not efficiently cyclize to the epoxide.

    • Ring-Opening of the Epoxide: The newly formed 7-Oxabicyclo[4.1.0]heptan-2-one is susceptible to nucleophilic attack, especially under the basic conditions of the epoxidation. This can lead to the formation of 2-hydroxy-3-(hydroperoxy)cyclohexanone or other ring-opened products.

    • Favorskii Rearrangement: While less common under standard epoxidation conditions, the presence of a strong base and a leaving group (or a potential one) can initiate a Favorskii rearrangement, leading to a ring-contracted cyclopentanecarboxylic acid derivative.

    Troubleshooting & Prevention Protocol:

    ParameterRecommendationRationale
    Base Use a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a carefully controlled amount of a weaker inorganic base (e.g., NaHCO₃).Strong, nucleophilic bases like NaOH or KOH can promote side reactions, including ring-opening and the Favorskii rearrangement.
    Temperature Maintain a low reaction temperature, typically between 0 °C and room temperature.Higher temperatures can accelerate side reactions and promote the decomposition of the peroxide and the epoxide product.
    Solvent Use aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.Protic solvents can participate in ring-opening reactions of the epoxide.
    Work-up Quench the reaction with a mild reducing agent (e.g., sodium thiosulfate) to destroy excess peroxide. Wash the organic layer with a neutral or slightly basic aqueous solution (e.g., saturated NaHCO₃ solution) to remove the base and any acidic byproducts. Avoid acidic work-up conditions.Acidic conditions will readily catalyze the rearrangement of the epoxide.

    Experimental Protocol: Optimized Epoxidation of 2-Cyclohexenone

    • Dissolve 2-cyclohexenone (1.0 equiv) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

    • Add tert-butyl hydroperoxide (t-BuOOH, 1.1 equiv) to the solution.

    • Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

    Question 2: My 7-Oxabicyclo[4.1.0]heptan-2-one is rearranging during purification by column chromatography. What's causing this and how can I purify it safely?

    Answer:

    The rearrangement of 7-Oxabicyclo[4.1.0]heptan-2-one during column chromatography is a frequent problem, primarily due to the acidic nature of standard silica gel. The Lewis acidic sites on the silica surface can catalyze the opening of the epoxide ring, leading to a variety of rearranged products.

    Mechanism of Silica-Induced Rearrangement:

    G A 7-Oxabicyclo[4.1.0]heptan-2-one B Protonated Epoxide A->B H⁺ (from Silica) C Carbocation Intermediate B->C Ring Opening D Rearranged Products (e.g., 1,2-cyclohexanedione, 2-hydroxycyclohex-2-en-1-one) C->D Rearrangement

    Silica-catalyzed rearrangement pathway.

    Troubleshooting & Prevention Protocol:

    MethodDescriptionRationale
    Neutralized Silica Gel Prepare a slurry of silica gel in your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (Et₃N, ~1% v/v).The triethylamine neutralizes the acidic sites on the silica gel, preventing the acid-catalyzed rearrangement of the epoxide.
    Alternative Stationary Phases Use a less acidic stationary phase, such as neutral alumina or Florisil®.These materials have a lower density of acidic sites compared to silica gel, reducing the likelihood of rearrangement.
    Flash Chromatography Perform the chromatography quickly ("flash") to minimize the contact time between the compound and the stationary phase.Reduced contact time lowers the probability of on-column reactions.
    Distillation For thermally stable compounds, vacuum distillation can be an effective purification method. However, 7-Oxabicyclo[4.1.0]heptan-2-one is thermally sensitive, so this should be done with caution at the lowest possible temperature and pressure.Distillation avoids contact with acidic stationary phases but introduces the risk of thermal degradation.

    Experimental Protocol: Purification using Neutralized Silica Gel

    • Prepare the eluent (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine to the eluent to a final concentration of 1% (v/v).

    • Prepare a slurry of silica gel in the neutralized eluent and pack the column.

    • Equilibrate the column with the neutralized eluent.

    • Dissolve the crude 7-Oxabicyclo[4.1.0]heptan-2-one in a minimal amount of the neutralized eluent and load it onto the column.

    • Elute the column with the neutralized eluent, collecting fractions and monitoring by TLC.

    • Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

    Handling & Storage

    Question 3: I suspect my stored sample of 7-Oxabicyclo[4.1.0]heptan-2-one has degraded. What are the signs of degradation and what are the optimal storage conditions?

    Answer:

    Degradation of 7-Oxabicyclo[4.1.0]heptan-2-one upon storage is typically due to slow, acid-catalyzed rearrangement or polymerization, which can be initiated by trace acidic impurities or exposure to moisture and light.

    Signs of Degradation:

    • Change in Appearance: The pure compound is a colorless liquid. The appearance of a yellow or brownish color, or the formation of a viscous oil or solid, suggests degradation.

    • Broadening of NMR Signals: In the ¹H NMR spectrum, the sharp signals of the pure compound will broaden, and new peaks corresponding to rearrangement products may appear.

    • Changes in IR Spectrum: The appearance of a broad hydroxyl (-OH) stretch around 3400 cm⁻¹ can indicate ring-opening to form diols.

    Optimal Storage Conditions:

    ConditionRecommendationRationale
    Temperature Store at low temperatures, preferably in a freezer (-20 °C).Low temperatures slow down the rate of decomposition reactions.
    Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This prevents oxidation and minimizes contact with atmospheric moisture.
    Container Use a clean, dry, amber glass vial with a tightly sealed cap.Amber glass protects the compound from light, which can promote radical reactions. A tight seal prevents the ingress of moisture.
    Purity Ensure the sample is free from acidic or basic impurities before long-term storage.Trace impurities can catalyze degradation over time.

    Mechanistic Insights: Common Rearrangement Pathways

    A deeper understanding of the potential rearrangement pathways can aid in predicting and preventing unwanted side reactions.

    G cluster_0 Acid-Catalyzed Rearrangement A 7-Oxabicyclo[4.1.0]heptan-2-one B Protonated Epoxide A->B H⁺ C Carbocation at C2 B->C C-O bond cleavage D Carbocation at C3 B->D C-O bond cleavage E 1,2-Hydride Shift C->E F Ring Contraction (Favorskii-type) D->F G 1,2-Cyclohexanedione E->G Deprotonation H Cyclopentanecarboxylic acid derivative F->H Work-up

    Key acid-catalyzed rearrangement pathways.

    Under acidic conditions, protonation of the epoxide oxygen is the first step, followed by cleavage of a C-O bond to form a carbocation intermediate. The regioselectivity of this cleavage and the subsequent rearrangement are influenced by the stability of the resulting carbocation. The presence of the ketone can direct the rearrangement in specific ways. Lewis acids can also coordinate to the epoxide oxygen and promote similar rearrangements.[4]

    References

    • Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. PMC - PubMed Central. Available at: [Link]

    • Lewis Acid-Catalyzed Rearrangement of 2,3-Epoxyalcohol. Mechanism Revealed! YouTube. Available at: [Link]

    • Proposed mechanism for the cyclohexene epoxidation reaction by TBHP. ResearchGate. Available at: [Link]

    • Lewis acid catalysed rearrangement of epoxides: A mechanistic study. University of Canterbury Research Repository. Available at: [Link]

    • Process for the purification of epoxides. Google Patents.
    • 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. NIST WebBook. Available at: [Link]

    • Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. YouTube. Available at: [Link]

    • 7-Oxabicyclo[4.1.0]heptan-2-one, 4,4,6-trimethyl-. NIST WebBook. Available at: [Link]

    • 7-Oxa-bicyclo[4.1.0]heptane. SpectraBase. Available at: [Link]

    • Study of the Lewis acid-promoted rearrangement of 2-aryl-2,3-epoxy acylates. ElectronicsAndBooks. Available at: [Link]

    • Method for purifying an epoxidation product. Google Patents.
    • UNIVERSITY OF LONDON THESIS. UCL Discovery. Available at: [Link]

    • 7-Oxabicyclo(4.1.0)heptan-2-ol. PubChem. Available at: [Link]

    • Unraveling the Mechanistic Origins of Epoxy Degradation in Acids. ACS Omega. Available at: [Link]

    • Supporting Information. reposiTUm. Available at: [Link]

    • Enthalpy of polymerisation of 7‐oxabicyclo[4.1.0]heptane. ResearchGate. Available at: [Link]

    • What products are obtained from the reaction of cyclohexene oxide with a methoxide ion? Clutch Prep. Available at: [Link]

    • Cyclohexene oxide. Wikipedia. Available at: [Link]

    • 2-oxa-7,7-dichloronorcarane. Organic Syntheses Procedure. Available at: [Link]

    • α,β-Epoxy Ketone Rearrangements for the Practical Synthesis of Cephalotaxine and the Stereodivergent Synthesis of Azaspiro Allylic Alcohols. PubMed. Available at: [Link]

    • Synthesis and herbicidal activity of optically active cinmethylin, its enantiomer, and C3-substituted cinmethylin analogs. PMC. Available at: [Link]

    • Structure of 7-Oxabicyclo[4.1.0]heptan-2-one,6- methyl... ResearchGate. Available at: [Link]

    • α,β-Epoxy Ketone Rearrangements for the Practical Synthesis of Cephalotaxine and the Stereodivergent Synthesis of Azaspiro Allylic Alcohols. Request PDF - ResearchGate. Available at: [Link]

    • Lewis acid induced rearrangement of 2,3-epoxy sulfides; regiospecific trapping of thiiranium ion intermediates with nitrogen heterocycles and amides. Use of imines as nucleophilic equivalents for the selective monoalkylation of primary amines. Semantic Scholar. Available at: [Link]

    • Opening of Epoxides With Acid. Master Organic Chemistry. Available at: [Link]

    • Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. ACS Publications. Available at: [Link]

    • Ring opening of acyclic α,β‐epoxy ketone and synthesis of (Z)‐vinyl... ResearchGate. Available at: [Link]

    Sources

    Optimization

    Technical Support Guide: Ensuring the Stability of 7-Oxabicyclo[4.1.0]heptan-2-one During Storage and Handling

    Introduction: 7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a valuable bicyclic building block in organic synthesis, particularly in the development of complex molecules and biologically activ...

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: 7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a valuable bicyclic building block in organic synthesis, particularly in the development of complex molecules and biologically active compounds.[1][2] However, its utility is matched by its inherent instability. The molecule's structure incorporates both a strained epoxide ring and a ketone functional group, contributing to a total ring strain energy estimated at 28-33 kcal/mol.[1] This high degree of strain makes the compound highly susceptible to degradation through several pathways, including hydrolysis, polymerization, and thermal rearrangement.[1][3]

    This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource. It offers in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to mitigate degradation and ensure the stability and integrity of 7-Oxabicyclo[4.1.0]heptan-2-one throughout its storage and experimental use.

    Section 1: Frequently Asked Questions (FAQs)

    Q1: What makes 7-Oxabicyclo[4.1.0]heptan-2-one so unstable?

    The instability is primarily due to significant ring strain.[1] The three-membered epoxide ring is forced into an energetically unfavorable, acute bond angle. This strain is compounded by the presence of the adjacent ketone group, which influences the electronic distribution within the bicyclic framework.[1][4] This high potential energy state means the molecule is primed to react and open the epoxide ring to achieve a more stable, lower-energy conformation.

    Q2: What are the primary chemical pathways through which the compound degrades?

    There are three main degradation pathways you should be aware of:

    • Acid- or Base-Catalyzed Hydrolysis: The epoxide ring is highly susceptible to opening by nucleophiles, with water being a common reactant. This reaction is significantly accelerated by trace amounts of acid or base.[5][6] Under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group and favoring an SN1-like attack at the more substituted carbon.[5][7] Under basic conditions, a direct SN2 attack occurs at the less sterically hindered carbon.[5] Both pathways lead to the formation of diol impurities.

    • Polymerization: The high ring strain energy that is released upon ring-opening makes this compound prone to polymerization.[3] This can be initiated by cationic, anionic, or coordination catalysts, which may be present as impurities.

    • Thermal Rearrangement: At elevated temperatures, the compound can undergo complex structural rearrangements and decomposition, driven by the release of ring strain.[1]

    Q3: My sample of 7-Oxabicyclo[4.1.0]heptan-2-one has turned yellow and become more viscous. What happened?

    This is a classic sign of degradation, likely polymerization. The increased viscosity is due to the formation of higher molecular weight oligomers or polymers. The color change often accompanies the formation of complex byproducts from uncontrolled reactions. This indicates that the sample was likely exposed to a contaminant (such as acid, base, or moisture), stored at an improper temperature, or has exceeded its shelf life.

    Q4: Can I store this compound in a solution, for example, dissolved in an organic solvent or an aqueous buffer?

    Storing in an aqueous buffer is strongly discouraged . The presence of water will lead to rapid hydrolysis and the formation of the corresponding diol.[8] If you need to prepare a stock solution, use a high-purity, anhydrous aprotic solvent (e.g., dichloromethane, THF, ethyl acetate) that has been dried over molecular sieves. Prepare the solution immediately before use and store it under an inert atmosphere (argon or nitrogen) at -20°C for short-term storage only. Long-term storage in solution is not recommended.

    Q5: What are the ideal storage conditions for neat 7-Oxabicyclo[4.1.0]heptan-2-one?

    To maximize shelf life, the compound must be protected from moisture, heat, light, and atmospheric oxygen. The ideal conditions are summarized in the table below.

    Section 2: Data & Diagrams

    Table 1: Recommended Storage Conditions Summary
    ParameterRecommendationRationale & Causality
    Temperature -20°C or lower (in a non-frost-free freezer)Reduces the kinetic rate of all degradation pathways, including thermal rearrangement and polymerization.[1][9]
    Atmosphere Inert Gas Headspace (Argon or Nitrogen)Prevents exposure to atmospheric moisture, which causes hydrolysis, and oxygen, which can lead to oxidative side reactions.
    Container Amber Glass Vial with PTFE-lined Cap Amber glass protects the compound from potential light-induced degradation. PTFE (Teflon) is a highly inert liner that prevents leaching or catalytic contamination from the cap.
    Handling Aliquot Upon Receipt Minimizes the number of freeze-thaw cycles and reduces the risk of contaminating the entire stock with atmospheric moisture each time the container is opened.[10]
    Purity Use Anhydrous Grade Ensures that no residual water from the synthesis or purification process is present to initiate hydrolysis.
    Diagram 1: Key Degradation Pathways

    This diagram illustrates the primary mechanisms of instability for 7-Oxabicyclo[4.1.0]heptan-2-one.

    A 7-Oxabicyclo[4.1.0]heptan-2-one B Protonated Epoxide (Acidic Conditions) A->B H⁺ (Trace Acid) C 1,2-Diol Impurity (Hydrolysis Product) A->C OH⁻ (Trace Base) H₂O (Moisture) D Polymer/Oligomer A->D Initiator (Acid, Base, Metal) E Rearrangement Products A->E Δ (Heat) B->C H₂O (Moisture)

    Caption: Primary degradation routes for 7-Oxabicyclo[4.1.0]heptan-2-one.

    Section 3: Troubleshooting Guide

    This section addresses specific problems you may encounter during your experiments.

    Problem: Inconsistent experimental results and observation of unknown byproducts in analysis (NMR, LC-MS).

    • Symptom: Your reaction yields are not reproducible, or you observe significant peaks in your analytical data that do not correspond to your starting material or expected product.

    • Causality: This is the most common consequence of using a degraded starting material. The impurities (e.g., the diol) can alter the reaction stoichiometry or interfere with the reaction mechanism.

    • Troubleshooting Workflow: Follow this systematic approach to diagnose the issue.

    Diagram 2: Troubleshooting Workflow for Purity Issues

    decision decision start_node Start: Inconsistent Experimental Results n1 Acquire Purity Data of 7-Oxabicyclo[4.1.0]heptan-2-one (¹H NMR, GC-MS) start_node->n1 Step 1 end_node Solution: Use Purified, Pre-Qualified Material d1 Purity < 95% or Byproducts Detected? n1->d1 n2 Inspect Storage Conditions d1->n2 Yes n_ok Starting material is likely pure. Investigate other reaction parameters (reagents, solvent, conditions). d1->n_ok No n3 n3 n2->n3 Check temperature logs, vial seals, and inert atmosphere procedure. n4 Purify the material (e.g., column chromatography or distillation) n3->n4 n4->end_node Step 2

    Caption: A systematic workflow for diagnosing purity-related experimental issues.

    Section 4: Protocols for Stability Management

    Adherence to strict protocols is critical for maintaining the integrity of this compound.

    Protocol 1: Recommended Storage and Handling Procedure

    This protocol is a self-validating system designed to prevent contamination and degradation.

    • Upon Receipt: Do not store the compound in the original manufacturer's bottle after opening. Immediately prepare for aliquoting in a controlled environment, such as a glovebox or a fume hood with a positive flow of inert gas.

    • Aliquoting: Portion the neat liquid into several smaller, single-use amber glass vials with PTFE-lined screw caps. Calculate the volume needed per vial based on your typical experimental scale to avoid waste and minimize the need to open multiple vials.

    • Inerting: Before sealing each vial, gently flush the headspace with a stream of dry argon or nitrogen for 10-15 seconds to displace all atmospheric air and moisture.

    • Sealing: Tightly seal the PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

    • Labeling: Clearly label each vial with the compound name, date of aliquoting, and concentration/purity if known.

    • Storage: Place the labeled, sealed vials into a secondary container and store them in a designated, non-frost-free freezer at -20°C or below .

    • In-Use: When you need to use the compound, remove only one vial from the freezer. Allow it to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold liquid. Use the required amount and immediately re-purge, re-seal, and return to the freezer if any material remains (though using the entire aliquot is preferred).

    Protocol 2: Quick Purity Assessment by ¹H NMR Spectroscopy

    Before a critical experiment, it is wise to run a quick purity check.

    • Sample Preparation: In a clean, dry NMR tube, dissolve a small amount (1-2 mg) of 7-Oxabicyclo[4.1.0]heptan-2-one in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Acquisition: Acquire a standard ¹H NMR spectrum.

    • Analysis:

      • Pure Compound: The spectrum should be clean and match the reference spectrum provided by the supplier or literature. Key signals for the epoxide protons will be present.

      • Degradation Check: Look for the appearance of new, broad signals in the 3.5-4.5 ppm range. These are characteristic of the C-H protons adjacent to hydroxyl groups and are indicative of the diol byproduct formed from hydrolysis. The presence of these signals, even at a low integration value, confirms that the sample has begun to degrade.

    By implementing these rigorous handling and storage protocols and performing routine purity checks, researchers can significantly improve the stability of 7-Oxabicyclo[4.1.0]heptan-2-one, leading to more reliable and reproducible scientific outcomes.

    References

    • Vertex AI Search. (n.d.). New and Modified Epoxy Stabilizers.
    • ACS Publications. (n.d.). Polyepoxides as Stabilizers for Poly(vinyl chloride).
    • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 36616-60-1.
    • Google Patents. (n.d.). US3142687A - Stabilization of epoxide compositions.
    • Smolecule. (2023, August 15). 7-Oxabicyclo[4.1.0]heptan-2-one.
    • TCI Chemicals. (2025, March 18). SAFETY DATA SHEET.
    • ResearchGate. (n.d.). Structure of 7-oxabicyclo[4.1.0]heptan-2-one and the precursor of the....
    • ResearchGate. (2025, August 5). Enthalpy of polymerisation of 7‐oxabicyclo[4.1.0]heptane.
    • CymitQuimica. (n.d.). CAS 21889-89-4: 6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one.
    • ACS Publications. (n.d.). THE KINETICS OF THE ZINC FLUOROBORATE-CATALYZED HYDROLYSIS OF 3-(EPOXYETHYL)-7-OXABICYCLO[4.1.0]HEPTANE1.
    • ChemicalBook. (2025, July 19). 7-OXABICYCLO[4.1.0]HEPTAN-2-ONE - Safety Data Sheet.
    • Sigma-Aldrich. (n.d.). 7-Oxabicyclo 4.1.0 heptan-2-one 98 6705-49-3.
    • AK Scientific, Inc. (n.d.). 3-Oxabicyclo[4.1.0]heptan-5-one.
    • Wikipedia. (n.d.). Ethylene oxide.
    • Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions.
    • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions.
    • OpenOChem Learn. (n.d.). Reactions of Epoxides - Acidic Ring Opening.

    Sources

    Troubleshooting

    Technical Support Center: Synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one

    Welcome to the technical support guide for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one (also known as 2,3-epoxycyclohexanone). This resource is designed for researchers, scientists, and professionals in drug develop...

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support guide for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one (also known as 2,3-epoxycyclohexanone). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and overcome common challenges encountered during this crucial chemical transformation. The synthesis, while conceptually straightforward, is prone to several pitfalls that can lead to low yields, side product formation, and purification difficulties. This guide provides in-depth, field-proven insights to help you navigate these challenges successfully.

    Core Synthesis Overview: The Weitz-Scheffer Epoxidation

    The most common and direct route to 7-Oxabicyclo[4.1.0]heptan-2-one is the nucleophilic epoxidation of 2-cyclohexenone. This reaction, often referred to as the Weitz-Scheffer reaction, typically employs an alkaline solution of hydrogen peroxide.[1][2] The mechanism involves the conjugate addition of a hydroperoxide anion to the α,β-unsaturated ketone, forming an enolate intermediate. This is followed by an intramolecular nucleophilic substitution to form the epoxide ring and displace a hydroxide ion.[3]

    Troubleshooting and Frequently Asked Questions (FAQs)

    This section addresses specific issues you may encounter during the synthesis, workup, and purification of 7-Oxabicyclo[4.1.0]heptan-2-one.

    Issue 1: Low or No Conversion of Starting Material

    Question: My reaction has been running for several hours, but TLC/GC-MS analysis shows a large amount of unreacted 2-cyclohexenone. What are the likely causes and how can I fix this?

    Answer: Low or no conversion is one of the most common issues and typically points to a problem with one of the core reaction components or conditions.

    Causality and Remediation:

    • Inactive Oxidant: Hydrogen peroxide (H₂O₂) solutions can decompose over time, especially if not stored correctly. The concentration of your H₂O₂ solution may be significantly lower than stated on the bottle.

      • Solution: Use a fresh, unopened bottle of hydrogen peroxide. If you must use an older bottle, its concentration can be determined by titration (e.g., with potassium permanganate) before use.

    • Incorrect pH or Insufficient Base: The reaction is base-promoted; the base deprotonates hydrogen peroxide to form the active nucleophile, the hydroperoxide anion (HOO⁻).[2] If the reaction medium is not sufficiently basic, the concentration of the hydroperoxide anion will be too low for the reaction to proceed efficiently.

      • Solution: Ensure the pH of the reaction mixture is alkaline (typically pH 8-10). Sodium hydroxide (NaOH) is a common choice.[4] The amount of base is critical; use a stoichiometric or slight excess relative to the starting material. Monitor the pH throughout the reaction, as side reactions could alter it.

    • Suboptimal Temperature: While the reaction is often run at or below room temperature to minimize side reactions, excessively low temperatures can slow the rate of reaction to a crawl.

      • Solution: A common temperature range is 0 °C to 25 °C. If you are running the reaction at 0 °C and seeing no conversion, allow it to slowly warm to room temperature while monitoring the progress by TLC or GC.

    • Solvent and Phase-Transfer Issues: The reaction is often performed in a protic solvent like methanol or ethanol to ensure solubility of all reagents. If you are using a biphasic system (e.g., an organic solvent and aqueous H₂O₂/base), poor mixing can be a major limiting factor.

      • Solution: For single-solvent systems, ensure your starting material is fully dissolved. For biphasic systems, vigorous stirring is essential. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can dramatically improve reaction rates in such cases. Water-miscible polar solvents like 1,4-dioxane or dimethoxyethane (DME) have also been shown to be effective.[5][6]

    Troubleshooting Workflow: Low Conversion

    G start Low/No Conversion Detected check_oxidant Verify H₂O₂ Activity (Use fresh bottle or titrate) start->check_oxidant check_ph Check Reaction pH (Ensure pH 8-10) check_oxidant->check_ph Oxidant OK fail Re-evaluate Entire Protocol check_oxidant->fail Oxidant Inactive check_temp Adjust Temperature (Allow to warm from 0°C to RT) check_ph->check_temp pH OK check_ph->fail pH Incorrect check_solvent Evaluate Solvent System (Ensure solubility, consider PTC) check_temp->check_solvent Temp OK success Reaction Proceeds check_temp->success Reaction Starts check_solvent->success Solubility Improved check_solvent->fail System Incompatible

    Caption: Troubleshooting flowchart for low conversion.

    Issue 2: Significant Side Product Formation

    Question: My reaction seems to work, but my crude NMR/GC-MS is messy, showing multiple unexpected peaks. What are these byproducts and how can I minimize them?

    Answer: The formation of side products is often a result of the inherent reactivity of the starting material, the product, and the intermediates under the reaction conditions.

    Common Side Reactions and Prevention Strategies:

    • Favorskii Rearrangement: Under strongly basic conditions, the enolate intermediate or the product itself can undergo a Favorskii-type rearrangement, leading to the formation of cyclopentanecarboxylic acid derivatives. This is a known issue with α-halo ketones, and the α,β-epoxy ketone product has similar reactivity.

      • Prevention: Avoid using an excessive amount of strong base. Maintain the lowest effective temperature and reaction time. Using a milder base like sodium carbonate or a buffer system can sometimes mitigate this.

    • Epoxide Ring-Opening: The desired product, 7-oxabicyclo[4.1.0]heptan-2-one, is an epoxide and is susceptible to ring-opening by nucleophiles. Under the basic reaction conditions, hydroxide (OH⁻) or the hydroperoxide anion (HOO⁻) can attack the epoxide, leading to the formation of trans-1,2-dihydroxycyclohexan-3-one or other ring-opened products. This is especially problematic during acidic workup.[7][8]

      • Prevention:

        • During Reaction: Use the minimum necessary amount of base and keep the reaction time as short as possible.

        • During Workup: This is critical. NEVER use a strong acid to neutralize the reaction. A gentle workup is required. Quench the reaction by pouring it into a large volume of cold water or a saturated ammonium chloride solution. Ensure the aqueous layer remains neutral or slightly basic during extraction.

    • Baeyer-Villiger Oxidation: While less common with alkaline hydrogen peroxide, if alternative oxidants like peroxy acids (e.g., m-CPBA) are used, the Baeyer-Villiger oxidation of the ketone can compete with epoxidation, leading to the formation of a lactone (ε-caprolactone).[9][10]

      • Prevention: Stick to the Weitz-Scheffer conditions (alkaline H₂O₂) for the epoxidation of α,β-unsaturated ketones, as peroxy acids are generally not effective for this specific transformation and can lead to unwanted side reactions.[2]

    Diagram of Potential Side Reactions

    G SM 2-Cyclohexenone Product 7-Oxabicyclo[4.1.0]heptan-2-one SM->Product Desired Epoxidation (H₂O₂ / Base) BV Baeyer-Villiger Product (ε-Caprolactone) SM->BV Peroxy Acid (m-CPBA) Favorskii Favorskii Product (e.g., Cyclopentane- carboxylic acid deriv.) Product->Favorskii Excess Base RingOpening Ring-Opened Product (e.g., trans-diol) Product->RingOpening H₂O / H⁺ or OH⁻

    Sources

    Optimization

    Technical Support Center: Epoxidation of Cyclohexenone

    Welcome to the technical support center for the epoxidation of cyclohexenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable transform...

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for the epoxidation of cyclohexenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable transformation. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes. We will explore the common pitfalls, from low yields to unexpected byproducts, and provide clear, actionable solutions grounded in mechanistic understanding.

    Troubleshooting Guide: Common Experimental Issues

    This section addresses specific problems you might encounter during the epoxidation of cyclohexenone. Each issue is presented in a question-and-answer format, detailing probable causes and robust solutions.

    Question 1: My reaction has a low or zero conversion rate. My starting material is largely unreacted according to TLC/NMR.

    Plausible Causes:

    • Inactive Oxidant: The most common culprits, hydrogen peroxide (H₂O₂) and meta-Chloroperoxybenzoic acid (m-CPBA), can degrade over time. H₂O₂ decomposes into water and oxygen, while m-CPBA can hydrolyze.

    • Incorrect pH: The Weitz-Scheffer epoxidation (using basic hydroperoxide) is highly pH-dependent.[1] If the solution is not sufficiently basic, the hydroperoxide anion (the active nucleophile) will not form in adequate concentration. Conversely, if using an acid-catalyzed method, insufficient acid will result in a sluggish reaction.

    • Catalyst Issues (for catalytic reactions): In heterogeneous catalysis, the catalyst may be poisoned or deactivated.[2] In homogeneous systems, incorrect catalyst loading will stall the reaction.

    • Low Temperature: While temperature control is crucial to prevent side reactions, excessively low temperatures can reduce the reaction rate to a near standstill.

    Solutions & Pro-Tips:

    • Verify Oxidant Activity: Always use a fresh bottle of oxidant or titrate an older bottle to determine its active concentration. For H₂O₂, a simple titration with potassium permanganate is effective. Store m-CPBA in a refrigerator and away from moisture.

    • Optimize and Monitor pH: For base-catalyzed reactions, ensure the pH is in the optimal range (typically 8-10). Use a pH meter or pH paper. The addition of a base like NaOH or DBU is critical.[1]

    • Check Catalyst Health: For heterogeneous catalysts, ensure proper activation and storage procedures are followed. Consider a hot filtration test: if the reaction proceeds after filtering off the catalyst, it indicates leaching of the active species.[2]

    • Systematic Temperature Screening: If you suspect the temperature is too low, perform a small-scale screen at slightly elevated temperatures (e.g., increments of 5-10 °C), monitoring the reaction closely for byproduct formation.

    Question 2: My main product is not the epoxide. I've isolated a lactone instead.

    This is a classic case of a competing reaction known as the Baeyer-Villiger (BV) Oxidation .

    Mechanistic Insight:

    The Baeyer-Villiger oxidation is a reaction where a peroxyacid oxidizes a ketone to an ester (or a cyclic ketone to a lactone).[3] The reaction proceeds via the "Criegee intermediate," and the regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl. Groups that can better stabilize a positive charge migrate preferentially.[4]

    Plausible Causes:

    • Choice of Oxidant: This side reaction is most prominent when using peroxyacids like m-CPBA.[4][5]

    • Acidic Conditions: The BV oxidation is often accelerated by acid catalysis. If your reaction conditions are acidic (even from acidic byproducts of the oxidant, like m-chlorobenzoic acid), you are favoring this pathway.

    Solutions & Pro-Tips:

    • Switch to Weitz-Scheffer Conditions: To avoid the BV reaction, use an alkyl hydroperoxide (like tert-butyl hydroperoxide, TBHP) or hydrogen peroxide under basic conditions.[1][6] This method is highly selective for the epoxidation of electron-poor alkenes and does not typically promote the BV rearrangement.

    • Buffer the Reaction: If you must use a peroxyacid, adding a buffer such as sodium bicarbonate (NaHCO₃) or disodium phosphate (Na₂HPO₄) can neutralize the acidic byproduct and suppress the BV oxidation.

    • Control Temperature: Running the reaction at lower temperatures (e.g., 0-5 °C) can often favor the desired epoxidation over the rearrangement.[2]

    Reaction Pathway Visualization

    Baeyer_Villiger cluster_main Desired Epoxidation cluster_side Side Reaction: Baeyer-Villiger Oxidation A Cyclohexenone B Cyclohexenone Epoxide A->B m-CPBA C Cyclohexenone D Criegee Intermediate C->D m-CPBA E ε-Caprolactone (Lactone Product) D->E Rearrangement

    Caption: Competing pathways: Epoxidation vs. Baeyer-Villiger.

    Question 3: My reaction worked, but upon purification, I isolated a diol (trans-cyclohexane-1,2-diol-3-one).

    This indicates that your desired epoxide was formed but subsequently underwent ring-opening .

    Mechanistic Insight:

    Epoxides are strained three-membered rings and are susceptible to nucleophilic attack, which opens the ring.[7] This can occur under both acidic and basic conditions.[8][9]

    • Acid-Catalyzed Opening: The epoxide oxygen is protonated, making it a better leaving group. The nucleophile (e.g., water) then attacks one of the carbons. This process often results in trans-diols.[8][10]

    • Base-Catalyzed Opening: A strong nucleophile (e.g., hydroxide) directly attacks one of the epoxide carbons in an Sₙ2 fashion, also leading to a trans-diol after workup.[9][10]

    Plausible Causes:

    • Acidic or Basic Workup: Using strong aqueous acid or base during the reaction workup is a very common cause of epoxide ring-opening.

    • Residual Catalyst: Lewis acids or strong Brønsted acids/bases from the reaction mixture can catalyze hydrolysis if water is present.[11][12]

    • Protic Solvents: Solvents like water or methanol can act as nucleophiles, especially under acidic conditions.[2]

    Solutions & Pro-Tips:

    • Neutral Workup: Quench the reaction with a mild reducing agent (like sodium thiosulfate or sodium sulfite) to destroy excess peroxide, then perform an extraction with a neutral aqueous solution (e.g., brine). Avoid strong acid or base washes until the epoxide is isolated.

    • Aprotic Solvent Choice: Use aprotic solvents like dichloromethane (DCM), acetonitrile, or THF to minimize the presence of nucleophilic solvent molecules.

    • Thorough Catalyst Removal: Ensure any acid or base catalyst is completely removed or neutralized before concentrating the product.

    Ring-Opening Mechanism

    Ring_Opening cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A Epoxide B Protonated Epoxide A->B H⁺ C trans-Diol B->C H₂O (nucleophile) -H⁺ D Epoxide E Alkoxide Intermediate D->E OH⁻ (nucleophile) F trans-Diol E->F H₂O (proton source)

    Caption: Acid vs. Base-catalyzed epoxide ring-opening.

    Frequently Asked Questions (FAQs)

    Q: What are the primary side reactions I should be aware of?

    Beyond the Baeyer-Villiger oxidation and epoxide ring-opening discussed above, other potential side reactions include:

    • Allylic Oxidation: Particularly with certain metal catalysts, oxidation can occur at the C-H bond adjacent to the double bond, yielding 2-cyclohexen-1-ol and 2-cyclohexen-1-one.[13]

    • Favorskii Rearrangement: This is less common but can occur if you start with an α-halo-cyclohexenone derivative under basic conditions, leading to a ring-contracted cyclopentane carboxylic acid derivative.[14][15]

    • Michael Addition: The hydroperoxide anion can add to the β-carbon in a conjugate fashion. If the subsequent intramolecular Sₙ2 (epoxide formation) is slow or reversible, this intermediate can be protonated or engage in other reactions.[1]

    Q: Which epoxidizing agent is best: H₂O₂ or a peroxyacid like m-CPBA?

    The choice depends on your primary goal and the sensitivity of your substrate.

    FeatureH₂O₂ / TBHP (Basic Conditions)m-CPBA (or other Peroxyacids)
    Selectivity Excellent for α,β-unsaturated ketones. Avoids Baeyer-Villiger.[1]Highly effective for many alkenes, but can cause Baeyer-Villiger oxidation in ketones.[5]
    Byproducts Water or t-butanol (relatively benign).Carboxylic acid (e.g., m-chlorobenzoic acid), which is acidic and can catalyze side reactions.
    Handling Aqueous H₂O₂ is safer; TBHP is also common. Requires basic conditions.Solid, but can be shock-sensitive. Often used in aprotic solvents like DCM.
    Best For Suppressing the Baeyer-Villiger side reaction.General-purpose epoxidation when ketone rearrangement is not a concern.
    Q: How can I control the stereochemistry of the epoxidation?

    For cyclohexenone itself, the product is achiral. However, for substituted cyclohexenones, stereoselectivity is a key consideration.

    • Substrate Control: Existing stereocenters on the ring will direct the incoming oxidant to the less sterically hindered face. For example, substituents often prefer a pseudo-equatorial position, potentially directing the epoxidation to the axial face.[1]

    • Reagent Control: Chiral epoxidation methods, such as the Juliá-Colonna epoxidation (using poly-amino acids and H₂O₂) or Sharpless asymmetric epoxidation (for allylic alcohols), can provide high enantioselectivity. While the Sharpless method is not directly applicable to cyclohexenone, it highlights the principle of using chiral catalysts or reagents.

    Experimental Protocol: Weitz-Scheffer Epoxidation of Cyclohexenone

    This protocol is a reliable starting point for selectively producing cyclohexenone epoxide while minimizing the Baeyer-Villiger side reaction.

    Materials:

    • Cyclohexenone

    • Hydrogen Peroxide (30% aq. solution)

    • Sodium Hydroxide (NaOH)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated Sodium Thiosulfate solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    Procedure:

    • Setup: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-water bath (0-5 °C), dissolve cyclohexenone (1.0 eq) in methanol (approx. 0.5 M).

    • Addition of Peroxide: While stirring vigorously, add 30% aqueous hydrogen peroxide (1.2 eq) dropwise, maintaining the internal temperature below 10 °C.

    • Initiation with Base: Add 1M aqueous sodium hydroxide dropwise. Monitor the pH of the reaction mixture, maintaining it between 8 and 9. Pro-Tip: A rapid exotherm or gas evolution indicates the pH is too high, causing peroxide decomposition. Add the base slowly.

    • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

    • Quenching: Once the starting material is consumed, slowly add saturated aqueous sodium thiosulfate solution to quench the excess peroxide. Stir for 15 minutes.

    • Extraction: Remove the methanol under reduced pressure. Add dichloromethane and water to the residue. Separate the layers. Extract the aqueous layer twice more with DCM.

    • Washing: Combine the organic layers and wash with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclohexenone epoxide.

    • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

    References

    • Baeyer-Villiger Oxidation of Cyclohexanone: A study on the formation of ε-caprolactone oligomers, which can be a side product pathway. Source: National Institutes of Health (NIH). [16]

    • Favorskii Rearrangement Overview: A resource detailing the mechanism of the Favorskii rearrangement. Source: Andrew G. Myers Research Group, Harvard University. [17]

    • Mechanism of Cyclohexenone Epoxidation: A detailed study on the mechanism of the Weitz-Scheffer reaction using tert-butyl hydroperoxide. Source: PubMed Central (PMC), National Institutes of Health (NIH). [1][6]

    • Lewis Acid Catalysis of Epoxide Ring-Opening: A computational study on how Lewis acids facilitate the ring-opening of cyclohexene oxide. Source: ACS Publications. [18]

    • Favorskii Rearrangement - Wikipedia: A general overview of the Favorskii rearrangement, including its mechanism and application in ring contraction. Source: Wikipedia. [14]

    • Baeyer-Villiger Oxidation - Organic Chemistry Portal: A summary of the Baeyer-Villiger oxidation, including mechanism and migratory aptitudes. Source: Organic Chemistry Portal. [4]

    • Baeyer-Villiger Oxidation with Hydrogen Peroxide: Discusses the use of H₂O₂ and catalysts for BV oxidation, relevant for understanding competing pathways. Source: MDPI. [19]

    • Mechanisms of Baeyer-Villiger with H₂O₂: A review of different mechanisms for the BV oxidation of cyclohexanone. Source: ResearchGate. [20]

    • Troubleshooting Epoxidation of Cyclohexene Derivatives: A practical guide on overcoming low yields, with insights on catalyst, temperature, and solvent choice. Source: BenchChem. [2]

    • Lewis Acid Catalysis of Ring-Opening - PMC: An in-depth analysis of the role of Lewis acids in catalyzing epoxide ring-opening reactions. Source: PubMed Central (PMC), National Institutes of Health (NIH). [11]

    • Facile Epoxidation with Cyclohexylidenebishydroperoxide: A study on using a specific hydroperoxide for the Weitz-Scheffer reaction. Source: National Institutes of Health (NIH). [21]

    • Baeyer-Villiger Oxidation - Wikipedia: A comprehensive overview of the Baeyer-Villiger oxidation reaction. Source: Wikipedia. [3]

    • Favorskii Rearrangement Mechanism and Applications: A detailed explanation of the Favorskii rearrangement. Source: AdiChemistry. [15]

    • Lewis Acids in Ring-Opening of Cyclohexene Oxide - JOC: Journal article detailing the catalytic effect of Lewis acids on epoxide ring-opening. Source: ACS Publications. [12]

    • Lewis Acids in Ring-Opening of Cyclohexene Oxide - ResearchGate: A publication on the quantum chemical study of Lewis acid-catalyzed epoxide ring-opening. Source: ResearchGate. [22]

    • Mechanism of Cyclohexene Epoxidation with TBHP: Proposed mechanism for epoxidation that also discusses allylic oxidation products. Source: ResearchGate. [23]

    • Epoxidation and Hydroxylation of Alkenes: A general chemistry resource explaining epoxidation and subsequent ring-opening to diols. Source: Chemistry LibreTexts. [24]

    • Cyclohexene Epoxidation with H₂O₂ over Vanadium-based MOF: A study detailing product distributions, including allylic oxidation products. Source: OSTI.GOV. [13]

    • Favorskii Rearrangement Reactions Presentation: A slideshow illustrating the Favorskii rearrangement, including ring contraction. Source: Slideshare. [25]

    • Acid-Catalyzed Epoxide Opening: A detailed explanation of the mechanism and regiochemistry of acid-catalyzed ring-opening of epoxides. Source: Chemistry LibreTexts. [8]

    • Favorskii Reaction - Organic Chemistry Portal: A concise overview of the Favorskii reaction. Source: Organic Chemistry Portal. [26]

    • Synthesis of Epoxides via mCPBA and Halohydrins: A video tutorial explaining epoxidation methods. Source: YouTube. [27]

    • Epoxide Reactivity Overview: A brief on the high reactivity of epoxides due to ring strain. Source: Pearson+. [7]

    • Epoxide Ring Opening With Base: A detailed explanation of the base-catalyzed ring-opening of epoxides. Source: Master Organic Chemistry. [9]

    • Cyclohexene epoxidation with H₂O₂ over a vanadium-based MOF: Research article on the catalytic epoxidation of cyclohexene. Source: Royal Society of Chemistry. [28]

    • Epoxidation of Cyclohexene with H₂O₂ and Acetonitrile: A study on catalytic epoxidation. Source: ResearchGate. [29]

    • Cyclohexene Oxide - Wikipedia: General information on cyclohexene oxide production and properties. Source: Wikipedia. [30]

    • Epoxide ring-opening with amines: A collection of studies on the ring-opening of epoxides with various nucleophiles. Source: ResearchGate. [31]

    • Cyclohexene Oxidation with H₂O₂ over MIL-125(Ti): Study on the effect of protons on selectivity in cyclohexene oxidation. Source: MDPI. [32]

    • Base-induced rearrangement of epoxides: Article on the reaction of cyclohexene oxide with lithium alkylamides. Source: ACS Publications. [33]

    • Monoepoxidation of 1,2-dimethylcyclohexa-1,4-diene using m-CPBA: Discusses the selectivity of m-CPBA for more electron-rich double bonds. Source: Chemistry Stack Exchange. [34]

    • Epoxidation of cyclohexene over NiO catalyst: Research on using m-CPBA with a nickel oxide catalyst. Source: ResearchGate. [35]

    • Reactions of Epoxides - Ring-opening: A clear summary of acid and base-catalyzed epoxide opening mechanisms. Source: Chemistry LibreTexts. [10]

    • Asymmetric Ring-Opening of Epoxides: A review of catalyzed asymmetric ring-opening reactions. Source: MDPI. [36]

    • m-CPBA for Epoxidation of Alkenes: A detailed guide on using m-CPBA for epoxidation. Source: Master Organic Chemistry. [5]

    • Epoxide opening in basic media: A video explanation of base-catalyzed epoxide ring-opening. Source: YouTube. [37]

    • Reactivity of alkenes with mCPBA: An overview of factors affecting alkene reactivity in epoxidation. Source: Pearson. [URL: https://www.pearson.com/en-us/search.html?q=Rank%20the%20reactivity%20of%20the%20following%20alkenes%20with%20mCPBA%20(%201%20%3D%20mos...]([Link]]

    • Cyclohexene epoxidation and hydration: A study on the tandem conversion of cyclic alkenes to diols. Source: ResearchGate. [38]

    • Alkene Epoxidation Reaction Mechanism: A video tutorial on the mechanism of epoxidation with peroxy acids. Source: YouTube. [39]

    • Epoxide formation and anti dihydroxylation: An educational video on epoxidation and subsequent anti-dihydroxylation. Source: Khan Academy. [40]

    Sources

    Troubleshooting

    Technical Support Center: Diastereoselectivity in 7-Oxabicyclo[4.1.0]heptan-2-one Reactions

    Introduction Welcome to the technical support guide for navigating the complex stereochemical landscape of 7-oxabicyclo[4.1.0]heptan-2-one. This rigid, strained bicyclic ketone is a valuable synthetic intermediate, notab...

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    Welcome to the technical support guide for navigating the complex stereochemical landscape of 7-oxabicyclo[4.1.0]heptan-2-one. This rigid, strained bicyclic ketone is a valuable synthetic intermediate, notably in the synthesis of complex molecules. However, its stereochemical complexity, arising from the fused epoxide and the cyclohexanone ring, presents significant challenges in controlling diastereoselectivity during chemical transformations. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common diastereoselectivity issues and optimize reaction outcomes. We will explore the causal factors behind stereochemical control and provide actionable, field-proven protocols.

    Frequently Asked Questions (FAQs): Foundational Concepts

    Q1: What makes diastereoselectivity in 7-oxabicyclo[4.1.0]heptan-2-one so challenging?

    A1: The primary challenge lies in the molecule's rigid, conformationally locked structure. The cis-fused epoxide ring creates two distinct and sterically different faces for nucleophilic attack on the C2 carbonyl.

    • Concave (endo) Face: Shielded by the epoxide ring and the axial hydrogens of the cyclohexane ring.

    • Convex (exo) Face: More sterically accessible.

    This inherent structural bias means that reagents will show a strong preference for one trajectory of approach, but this preference can be modulated or even reversed by subtle changes in reagents, solvents, or temperature. Understanding and controlling these factors is key to achieving the desired diastereomer.

    Q2: What are the main reaction types where diastereoselectivity is a critical issue for this molecule?

    A2: Two primary reaction classes are of concern:

    • Nucleophilic additions to the C2 carbonyl: This includes reductions (e.g., with hydrides), Grignard additions, and organolithium reactions. The goal is to control the formation of the two possible diastereomeric alcohols.

    • Epoxide ring-opening reactions: The epoxide can be opened by nucleophiles under either acidic or basic conditions. The challenge here is controlling both the regioselectivity (attack at C1 or C6) and the stereoselectivity of the incoming nucleophile and the resulting hydroxyl group.

    Troubleshooting Guide 1: Reactions at the Carbonyl Group

    Q3: My hydride reduction of the ketone gives a poor diastereomeric ratio (dr). How can I improve selectivity for the syn vs. anti alcohol?

    A3: This is a classic problem of facial selectivity. The outcome depends on a competition between steric hindrance and electronic effects, such as chelation. The two main products are the syn-alcohol (nucleophile and epoxide are on the same face) and the anti-alcohol (nucleophile and epoxide are on opposite faces).

    Causality:

    • Steric Approach Control: Small, unhindered nucleophiles (e.g., NaBH₄) will preferentially attack from the less-hindered exo (convex) face, away from the epoxide. This typically leads to the syn-alcohol as the major product.

    • Chelation Control: If the reducing agent contains a metal cation capable of chelation (e.g., Zn(BH₄)₂, CeCl₃ with NaBH₄), it can coordinate to both the carbonyl oxygen and the epoxide oxygen. This locks the conformation and forces the hydride to be delivered to the endo (concave) face, leading to the anti-alcohol. The efficiency of chelation is highly dependent on the solvent.[1]

    Troubleshooting Workflow:

    G cluster_steric Steric Control Options cluster_chelation Chelation Control Options start Poor dr in Carbonyl Reduction steric Favoring Syn Isomer (Exo Attack) start->steric  Strategy 1 chelation Favoring Anti Isomer (Endo Attack) start->chelation  Strategy 2 s1 Use Small Reagents (e.g., NaBH₄, LiAlH₄) steric->s1 c1 Add Lewis Acid Additive (e.g., CeCl₃, ZnCl₂) with NaBH₄ chelation->c1 s2 Use Bulky Reagents (e.g., L-Selectride®) Increases exo preference s3 Lower Temperature (-78 °C) Enhances kinetic control c2 Use Chelating Reductants (e.g., Zn(BH₄)₂) c3 Use Coordinating Solvents (e.g., THF, DME)

    Caption: Troubleshooting workflow for carbonyl reduction.

    Data Summary:

    Reducing Agent/ConditionsPredominant AttackExpected Major IsomerTypical dr (syn:anti)
    NaBH₄, MeOH, 0 °CSteric (Exo)syn-alcohol~85:15 to 95:5
    L-Selectride®, THF, -78 °CSteric (Exo)syn-alcohol>98:2
    NaBH₄, CeCl₃, MeOH, -78 °CChelation (Endo)anti-alcohol~10:90 to 5:95
    Zn(BH₄)₂, THF, 0 °CChelation (Endo)anti-alcohol~15:85

    Troubleshooting Guide 2: Epoxide Ring-Opening Reactions

    Q4: My acid-catalyzed epoxide opening is giving a mixture of regioisomers and poor stereocontrol. What's going wrong?

    A4: Acid-catalyzed epoxide opening proceeds via a mechanism that has significant Sₙ1 character.[2][3] The initial step is protonation of the epoxide oxygen, making it a better leaving group. The nucleophile then attacks one of the epoxide carbons.

    Causality & Troubleshooting:

    • Regioselectivity Issue: In asymmetric epoxides under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom because that carbon can better stabilize the developing partial positive charge in the transition state.[2] For 7-oxabicyclo[4.1.0]heptan-2-one, this means attack is often favored at C1 over C6.

      • Solution: To enforce attack at the less substituted carbon (C6), switch to basic or nucleophilic conditions (Sₙ2 mechanism). Under basic conditions, the reaction is governed by sterics, and the nucleophile will attack the less hindered C6 position.[2]

    • Stereoselectivity Issue: The Sₙ1-like mechanism means that the carbocation-like intermediate can be attacked from either face, leading to a loss of stereocontrol.

      • Solution: Use conditions that favor a pure Sₙ2 mechanism. This involves using a strong, non-basic nucleophile without an acid catalyst. The Sₙ2 mechanism mandates a "backside attack," which results in an inversion of configuration at the attacked carbon and produces a single diastereomer. The resulting product will have a trans-diaxial relationship between the incoming nucleophile and the newly formed hydroxyl group.[2][4]

    Mechanistic Comparison:

    Caption: Comparison of epoxide opening mechanisms.

    Experimental Protocols

    Protocol 1: Diastereoselective Reduction of 7-Oxabicyclo[4.1.0]heptan-2-one to the anti-Alcohol (Luche Reduction)

    This protocol utilizes cerium(III) chloride to promote chelation-controlled delivery of the hydride from the endo face.

    Materials:

    • 7-Oxabicyclo[4.1.0]heptan-2-one

    • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

    • Sodium borohydride (NaBH₄)

    • Methanol (anhydrous)

    • Diethyl ether (Et₂O)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-oxabicyclo[4.1.0]heptan-2-one (1.0 eq) and CeCl₃·7H₂O (1.1 eq).

    • Add anhydrous methanol to dissolve the solids (approx. 0.1 M concentration).

    • Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 20 minutes.

    • In a single portion, add NaBH₄ (1.1 eq) to the cooled solution. A vigorous evolution of gas may be observed.

    • Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 30 minutes.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with Et₂O (3 x volume of MeOH).

    • Wash the combined organic layers with saturated NaHCO₃, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired anti-alcohol.

    • Validation: Confirm the diastereomeric ratio of the crude and purified product by ¹H NMR or GC analysis.

    References

    • Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. MDPI. Available at: [Link][5]

    • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link][2]

    • Asymmetric Induction. Michigan State University Chemistry. Available at: [Link][1]

    • Niobium Pentachloride Catalysed Ring Opening of Epoxides. MDPI. Available at: [Link][4]

    • Opening of Epoxides With Acid. Master Organic Chemistry. Available at: [Link][3]

    • UNIVERSITY OF LONDON THESIS. UCL Discovery. Available at: [Link][6]

    Sources

    Optimization

    removal of unreacted starting material from 7-Oxabicyclo[4.1.0]heptan-2-one

    Welcome to the technical support guide for the purification of 7-Oxabicyclo[4.1.0]heptan-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versa...

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support guide for the purification of 7-Oxabicyclo[4.1.0]heptan-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile bicyclic epoxide. Here, you will find in-depth answers to common challenges encountered during the removal of unreacted starting materials and byproducts, ensuring the high purity of your final compound.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common impurities I should expect after the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one?

    The primary impurities in the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one typically stem from the starting materials and reagents used in the epoxidation of cyclohexenone. The most common impurities include:

    • Unreacted Cyclohexenone: The starting α,β-unsaturated ketone.

    • Byproducts from the Oxidizing Agent:

      • If using meta-chloroperoxybenzoic acid (m-CPBA), the primary byproduct is meta-chlorobenzoic acid (m-CBA).[1]

      • When employing hydrogen peroxide (H₂O₂), residual peroxide and its decomposition products may be present.[2]

    • Solvent Residues: Depending on the reaction conditions, residual solvents may be present.

    The successful removal of these impurities is critical for obtaining a pure product for subsequent applications.

    Q2: How can I effectively monitor the progress of my reaction to minimize the amount of unreacted starting material?

    Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the epoxidation reaction. By comparing the TLC profile of the reaction mixture to that of the starting material, you can determine the extent of the conversion.

    A recommended TLC system for this analysis is:

    ComponentRecommendation
    Stationary Phase Silica gel 60 F₂₅₄
    Mobile Phase A mixture of ethyl acetate and hexanes (e.g., 1:4 or 1:3 v/v)

    The starting material, cyclohexenone, is less polar than the product, 7-Oxabicyclo[4.1.0]heptan-2-one. Therefore, the cyclohexenone will have a higher Rf value on the TLC plate. The reaction can be considered complete when the spot corresponding to cyclohexenone is no longer visible under UV light.[3]

    Troubleshooting Guides

    Issue 1: I'm having difficulty removing the meta-chlorobenzoic acid (m-CBA) byproduct from my m-CPBA-mediated epoxidation.

    This is a common challenge due to the acidic nature of the m-CBA byproduct. A standard aqueous workup is typically sufficient for its removal.

    Step-by-Step Protocol for m-CBA Removal:

    • Quench Excess m-CPBA: Cool the reaction mixture to 0 °C and add a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to quench any remaining peroxyacid. Stir for 15-20 minutes.

    • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic m-CBA, making it soluble in the aqueous layer. Repeat the wash 2-3 times.[1]

    • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    Workflow for m-CPBA Workup:

    G A Reaction Mixture (Product, m-CBA, excess m-CPBA) B Cool to 0 °C Add aq. Na₂SO₃ A->B C Quenched Mixture B->C D Wash with aq. NaHCO₃ (Separatory Funnel) C->D E Aqueous Layer (Sodium salt of m-CBA) D->E Discard F Organic Layer (Product) D->F G Wash with Brine F->G H Dry over MgSO₄ G->H I Filter and Concentrate H->I J Crude Product I->J

    Caption: Workflow for the removal of m-CBA.

    Issue 2: My product is not pure enough after the workup. What purification techniques are recommended?

    For instances where a simple workup is insufficient, column chromatography is the most effective method for obtaining highly pure 7-Oxabicyclo[4.1.0]heptan-2-one.

    Detailed Protocol for Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh) is a suitable adsorbent.[4][5][6]

    • Eluent System: A gradient or isocratic elution with a mixture of ethyl acetate and hexanes is recommended. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The less polar cyclohexenone will elute first, followed by the more polar 7-Oxabicyclo[4.1.0]heptan-2-one.

    • Column Packing:

      • Prepare a slurry of silica gel in the initial eluent.

      • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[7]

      • Ensure the silica bed is level and free of air bubbles.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

    • Elution and Fraction Collection: Begin the elution process and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[8]

    Logical Relationship of Purification Steps:

    G cluster_0 Post-Reaction cluster_1 Purification cluster_2 Final Product Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography TLC Analysis of Fractions TLC Analysis of Fractions Column Chromatography->TLC Analysis of Fractions Combine Pure Fractions Combine Pure Fractions TLC Analysis of Fractions->Combine Pure Fractions Pure 7-Oxabicyclo[4.1.0]heptan-2-one Pure 7-Oxabicyclo[4.1.0]heptan-2-one Combine Pure Fractions->Pure 7-Oxabicyclo[4.1.0]heptan-2-one

    Caption: Purification workflow for 7-Oxabicyclo[4.1.0]heptan-2-one.

    Issue 3: I am using hydrogen peroxide for the epoxidation. What is the appropriate workup procedure?

    The workup for hydrogen peroxide-mediated epoxidations aims to remove any unreacted peroxide, which can be hazardous if not handled properly.[2][9]

    Workup Protocol for Hydrogen Peroxide Reactions:

    • Quench Excess Hydrogen Peroxide: After the reaction is complete, cautiously add a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to the reaction mixture at 0 °C. This will reduce the excess hydrogen peroxide to water.

    • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

    • Aqueous Washes: Wash the organic layer sequentially with water and then brine.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    Issue 4: How can I confirm the purity and identity of my final product?

    A combination of spectroscopic techniques is essential for confirming the purity and structural integrity of 7-Oxabicyclo[4.1.0]heptan-2-one.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: The protons on the epoxide ring typically appear in the range of δ 2.5-3.5 ppm.[10][11] The absence of signals corresponding to the vinylic protons of cyclohexenone (typically δ 5.9-7.0 ppm) is a strong indicator of purity.

      • ¹³C NMR: The carbon atoms of the epoxide ring usually resonate in the δ 50-80 ppm region.[12]

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing purity and confirming the molecular weight of the product.[13][14] The mass spectrum should show a molecular ion peak (M⁺) at m/z 112.13, corresponding to the molecular formula C₆H₈O₂.[15][16]

    • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C-O-C stretching frequency for the epoxide ring (around 1250 cm⁻¹) and a strong carbonyl (C=O) stretch (around 1710 cm⁻¹). The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) indicates the absence of hydrolyzed byproducts.

    References

    • GracoRoberts. (n.d.). Understanding Epoxy Resin Crystallization: What You Need to Know. Retrieved from [Link]

    • Epoxy Technology. (n.d.). Epoxy Crystallization. Retrieved from [Link]

    • MG Chemicals. (n.d.). Epoxy Resin Crystallization. Retrieved from [Link]

    • GracoRoberts. (n.d.). Crystallization of Liquid Epoxy Resins. Retrieved from [Link]

    • APM Technica. (n.d.). CRYSTALLIZATION IN EPOXY RESINS. Retrieved from [Link]

    • Frontier, A. (2026). Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

    • ResearchGate. (n.d.). Structure of 7-Oxabicyclo[4.1.0]heptan-2-one,6- methyl -3-(1-methylethyl) present in Cassia angustifolia with RT = 7.750 using GC-MS analysis. Retrieved from [Link]

    • Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

    • International Consortium for Innovation and Quality in Pharmaceutical Development. (2026). Hydrogen Peroxide with/without Catalyst. Retrieved from [Link]

    • Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry, 63(24), 5780–5786. [Link]

    • University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

    • Cogliano, T., Turco, R., Russo, V., Di Serio, M., & Tesser, R. (2022). 1H NMR-based analytical method: A valid and rapid tool for the epoxidation processes. Industrial Crops and Products, 186, 115258. [Link]

    • Semantic Scholar. (2015). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethanolic Extracts of Aerva lanata (L.). Retrieved from [Link]

    • ResearchGate. (2025). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]

    • UCLA Chemistry & Biochemistry. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]

    • Oregon State University, Department of Chemistry. (n.d.). Spectroscopic Identification of Ethers and Epoxides. Retrieved from [Link]

    • SpectraBase. (n.d.). MS (GC) of (1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one. Retrieved from [Link]

    • SIELC Technologies. (n.d.). Separation of 6-Methyl-3-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one on Newcrom R1 HPLC column. Retrieved from [Link]

    • Google Groups. (2006). mcpba workup.
    • PubChem. (n.d.). 7-Oxabicyclo(4.1.0)heptan-2-ol. Retrieved from [Link]

    • Organic Syntheses. (n.d.). Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±)-. Retrieved from [Link]

    • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. [Link]

    • MDPI. (n.d.). HPLC and GC-MS Analysis of Five Medicinal Plants Used in Folk Medicine to Treat Respiratory Diseases in Jeddah, Saudi. Retrieved from [Link]

    • National Institutes of Health. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Retrieved from [Link]

    • Google Patents. (n.d.). EP1245569A1 - Process for the production of 5-oxy-7-oxabicyclo- 4.1.0]hept-3-e ne-3-carboxylic acid esters.
    • PubChem. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one. Retrieved from [Link]

    • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]

    • Ullrich, R., & Hofrichter, M. (2013). Epoxidation of linear, branched and cyclic alkenes catalyzed by unspecific peroxygenase. Journal of Molecular Catalysis B: Enzymatic, 97, 140–146. [Link]

    • Organic Syntheses. (1961). 2-oxa-7,7-dichloronorcarane. 41, 76. [Link]

    • National Institutes of Health. (2023). Study on Reaction Mechanism and Process Safety for Epoxidation. Retrieved from [Link]

    • Organic Syntheses. (n.d.). in situ catalytic epoxidation of olefins with. Retrieved from [Link]

    • Biswas, T. (2022, January 2). Epoxidation using Urea-H2O2 [Video]. YouTube. [Link]

    • Wikipedia. (n.d.). Hydrogen peroxide. Retrieved from [Link]

    • Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

    • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

    • The Organic Chemistry Tutor. (2016, December 25). Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA [Video]. YouTube. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Catalyst Effects on 7-Oxabicyclo[4.1.0]heptan-2-one Synthesis

    This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one. Here, we provide in-depth technical support, troubleshooting g...

    Author: BenchChem Technical Support Team. Date: January 2026

    This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one. Here, we provide in-depth technical support, troubleshooting guides, and frequently asked questions to address specific challenges encountered during experimentation, with a core focus on the pivotal role of catalysts.

    Introduction: The Significance of Catalysis in Epoxidation

    7-Oxabicyclo[4.1.0]heptan-2-one is a crucial chiral building block in organic synthesis, primarily synthesized via the epoxidation of cyclohex-2-en-1-one. The success of this transformation hinges on the careful selection of a catalyst. The catalyst not only dictates the reaction's efficiency and yield but also governs the stereoselectivity of the final product. This guide will delve into the nuances of catalyst selection and its profound impact on the synthesis.

    Part 1: Understanding the Catalyst's Role and Mechanism

    The epoxidation of α,β-unsaturated ketones like cyclohex-2-en-1-one is a well-established yet challenging reaction. The electron-deficient nature of the double bond necessitates the use of a catalyst to facilitate the reaction with an appropriate oxidant.

    Common Catalytic Systems:

    Several classes of catalysts are employed for this synthesis, each with its own mechanistic pathway:

    • Metal-Based Catalysts: Transition metal complexes, particularly those involving lanthanoids, iron, and vanadium, are effective for this epoxidation.[1][2] For instance, lanthanoid-BINOL complexes have been shown to catalyze the asymmetric epoxidation of enones with high yields and enantioselectivity.[1] Similarly, iron-based complexes have demonstrated utility in various epoxidation reactions.[2] Vanadium complexes, often supported on materials like montmorillonite K-10, can also catalyze the epoxidation of cyclohexene derivatives.[3] These catalysts typically activate the oxidant, such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide, facilitating the transfer of an oxygen atom to the double bond.

    • Organocatalysis: Chiral organic molecules, such as primary amines derived from cinchona alkaloids, have emerged as powerful metal-free catalysts for asymmetric epoxidation.[4][5] These catalysts often operate via the formation of a chiral iminium ion intermediate, which then directs the stereoselective attack of the oxidant. This approach is lauded for its environmentally friendly nature and excellent enantioselectivities.[4][5]

    • Biocatalysis: Enzymes, such as peroxygenases, offer a green and highly selective alternative for epoxidation reactions.[6][7] These biocatalysts can perform stereospecific epoxidations under mild conditions, often with high yields and enantiomeric excess. For example, peroxygenases have been successfully used for the biocatalytic epoxidation of naphthalene and limonene.[6][7]

    Reaction Mechanism Overview:

    The epoxidation of α,β-unsaturated carbonyls, often referred to as the Weitz-Scheffer reaction, generally proceeds through a two-step mechanism.[8][9] This involves the nucleophilic addition of a hydroperoxide to the enone, followed by an intramolecular nucleophilic substitution to form the epoxide ring.[9] Kinetic isotope effect studies have suggested that the initial nucleophilic addition is the rate-limiting step in this process.[8][10]

    Caption: Generalized workflow for the catalytic epoxidation of cyclohex-2-en-1-one.

    Part 2: Troubleshooting and Frequently Asked Questions (FAQs)

    This section is dedicated to addressing common experimental hurdles and frequently asked questions.

    Troubleshooting Guide
    Issue Potential Cause(s) Recommended Solution(s)
    Low or No Product Yield 1. Inactive Catalyst: The catalyst may have degraded or was not properly activated. 2. Ineffective Oxidant: The oxidant (e.g., H₂O₂, TBHP) may have decomposed. 3. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time.1. Use a fresh batch of catalyst or follow a literature procedure for activation. 2. Use a fresh, properly stored oxidant. Consider titrating the oxidant to determine its active concentration. 3. Systematically optimize reaction parameters. Monitor the reaction progress using techniques like TLC or GC-MS.
    Poor Stereoselectivity 1. Racemic or Low Enantiopurity Catalyst: The chiral catalyst used may not be enantiomerically pure. 2. Unfavorable Reaction Conditions: Temperature and solvent can significantly impact stereoselectivity.1. Ensure the use of a catalyst with high enantiomeric excess. 2. Experiment with different solvents and run the reaction at various temperatures to find the optimal conditions for high stereoselectivity.
    Formation of Side Products 1. Ring-Opening of the Epoxide: The newly formed epoxide can undergo nucleophilic ring-opening, especially under acidic or basic conditions.[11][12] 2. Allylic Oxidation: Oxidation may occur at the allylic position of the cyclohexenone ring.[13]1. Maintain neutral pH during the reaction and workup. Lewis acid catalysts, while effective for ring-opening, should be avoided if the epoxide is the desired product.[11][12] 2. The choice of catalyst and oxidant can influence the selectivity between epoxidation and allylic oxidation.[13] Screening different catalytic systems may be necessary.
    Difficult Product Isolation 1. Emulsion during Workup: Formation of a stable emulsion can make phase separation challenging. 2. Product Volatility: The product may be lost during solvent removal.1. Addition of brine during the aqueous workup can help to break emulsions. 2. Use a rotary evaporator at reduced pressure and low temperature to minimize product loss.
    Frequently Asked Questions (FAQs)
    • Q1: What are the most common oxidants used for the epoxidation of cyclohex-2-en-1-one?

      • A1: Hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) are the most commonly used oxidants.[4][8] The choice of oxidant can depend on the catalytic system being employed.

    • Q2: How can I improve the enantioselectivity of my reaction?

      • A2: The key to high enantioselectivity is the use of a highly enantiopure chiral catalyst. Additionally, optimizing reaction conditions such as temperature and solvent can have a significant impact. Lower temperatures often lead to higher enantioselectivity.

    • Q3: Are there any "green" alternatives for this synthesis?

      • A3: Yes, both organocatalysis and biocatalysis offer more environmentally friendly approaches compared to some traditional metal-based catalysis.[4][6][7] These methods often use less toxic catalysts and can be performed under milder reaction conditions. Photocatalytic methods are also being explored as a green approach to alkane oxidation and epoxidation.[14][15]

    • Q4: What is the role of additives in these reactions?

      • A4: Additives can play several roles. For example, a base like DBU can be used to mediate the reaction.[8] In some cases, additives can enhance the catalytic activity or selectivity.

    Part 3: Experimental Protocols and Data

    Illustrative Protocol: Asymmetric Epoxidation with a Lanthanoid Catalyst

    This is a general protocol and may require optimization based on your specific substrate and catalyst.

    Materials:

    • Cyclohex-2-en-1-one

    • (R)-BINOL

    • La(O-i-Pr)₃

    • tert-Butyl hydroperoxide (TBHP) in a suitable solvent

    • Anhydrous Tetrahydrofuran (THF)

    • Molecular Sieves (4Å)

    Procedure:

    • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, add (R)-BINOL and anhydrous THF. To this solution, add La(O-i-Pr)₃ and stir the mixture at room temperature.

    • Reaction Setup: In a separate flask, add cyclohex-2-en-1-one and anhydrous THF.

    • Catalyst Addition: Transfer the prepared lanthanoid catalyst solution to the flask containing the cyclohex-2-en-1-one.

    • Oxidant Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C) and slowly add the TBHP solution dropwise.

    • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain 7-Oxabicyclo[4.1.0]heptan-2-one.[1]

    Comparative Data of Catalytic Systems
    Catalyst SystemOxidantTypical YieldTypical Enantioselectivity (ee)Reference
    Yb[N(SiMe₃)₂]₃ / Chiral TADDOLTBHP89-99%57-94%[16]
    La-BINOL ComplexTBHP/CMHP90-93%62-83%[1]
    Cinchona Primary AmineH₂O₂HighExcellent[4]
    Polyethylene glycol-polyamino acid--Excellent[17]

    Part 4: References

    • Asymmetric epoxidation of α,β-unsaturated ketones catalyzed by rare-earth metal amides RE[N(SiMe3)2]3 with chiral TADDOL ligands. RSC Publishing. Available at:

    • Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. PubMed Central. Available at:

    • Catalytic Asymmetric Epoxidation of α,β-Unsaturated Ketones Promoted by Lanthanoid Complexes. Journal of the American Chemical Society. Available at:

    • Catalytic Enantioselective Peroxidation of α,β-Unsaturated Ketones. PubMed Central. Available at:

    • The Cinchona Primary Amine-Catalyzed Asymmetric Epoxidation and Hydroperoxidation of α,β-Unsaturated Carbonyl Compounds with Hydrogen Peroxide. Journal of the American Chemical Society. Available at:

    • Efficient asymmetric epoxidation of alpha,beta-unsaturated ketones using a soluble triblock polyethylene glycol-polyamino acid catalyst. PubMed. Available at:

    • Asymmetric epoxidation of 1-cyclohexenone catalyzed by ((S,S)Me2N1Fe) and ((S,S)dMM1Fe). ResearchGate. Available at:

    • Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. ACS Publications. Available at:

    • Epoxide formation and anti dihydroxylation. Khan Academy. Available at:

    • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. PubMed Central. Available at:

    • Proposed mechanism for the cyclohexene epoxidation reaction by TBHP. ResearchGate. Available at:

    • (1R,4R,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane. Chemical Information. Available at:

    • Isomérisation de 1,3,3-triméthyl-7-oxabicyclo-[4.1.0] heptan-2-one. Google Patents. Available at:

    • Organometallics: (I) Synthesis of a macrocyclic complex praeseodymium and (II ) effect of wilkinson's catalyst on the cleava. SciSpace. Available at:

    • An Overview of Heterogeneous Transition Metal-Based Catalysts for Cyclohexene Epoxidation Reaction. ResearchGate. Available at:

    • Cationic tin(IV) porphyrins with tetracarbonyl cobaltates were synthesized, exhibiting bifunctional catalytic reactivity. Semantic Scholar. Available at:

    • Cyclohexene oxidation under standard conditions. The Royal Society of Chemistry. Available at:

    • Cyclohexene epoxidation with H2O2 in the vapor and liquid phases over a vanadium-based metal–organic framework. Catalysis Science & Technology (RSC Publishing). Available at:

    • Catalytic Epoxidation Reaction. MDPI. Available at:

    • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. Available at:

    • The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds. MDPI. Available at:

    • Epoxidation of Cyclohexene Catalyzed by Vanadium Complex Supported on Montmorillonite K-10. International Transaction Journal of Engineering, Management, & Applied Sciences & Technologies. Available at:

    • Photocatalytic cyclohexane oxidation and epoxidation using hedgehog particles. National Institutes of Health. Available at:

    • Photocatalytic cyclohexane oxidation and epoxidation using hedgehog particles. ResearchGate. Available at:

    • Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide. Organic Chemistry Portal. Available at:

    • Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions. ACS Publications. Available at:

    • Organocatalytic Asymmetric Reactions of Epoxides: Recent Progress. Semantic Scholar. Available at:

    • Epoxidation of cyclohexene by catalyst. ResearchGate. Available at:

    • Structure of 7-oxabicyclo[4.1.0]heptan-2-one and the precursor of the bacilysin biosynthesis route (analogue of anticapsin). ResearchGate. Available at:

    • Reactions and Mechanisms. Master Organic Chemistry. Available at:

    • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ACS Publications. Available at:

    • 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. NIST WebBook. Available at:

    • Supporting Information. reposiTUm. Available at:

    • Studies Toward the Synthesis of Stemodinone. CentAUR. Available at:

    • Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds. MDPI. Available at:

    • A dry 1 L, four-necked [middle neck size = 29/32 for overhead stirrer. Organic Syntheses Procedure. Available at: Z2br)

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    Optimization

    Technical Support Center: Temperature Control in 7-Oxabicyclo[4.1.0]heptan-2-one Synthesis

    Welcome to the technical support center for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one. This resource is designed for researchers, scientists, and professionals in drug development.

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a core focus on the critical parameter of temperature control.

    The Crucial Role of Temperature in Synthesis

    The synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one, typically achieved through the epoxidation of 2-cyclohexenone, is highly sensitive to temperature variations. Precise temperature control is paramount for achieving high yields and purity. Temperature influences reaction kinetics, the stability of reagents and products, and the prevalence of side reactions. Deviations from the optimal temperature range can lead to the formation of undesirable byproducts, such as diols from epoxide ring-opening, or even prevent the desired reaction from occurring.[1][2]

    Frequently Asked Questions (FAQs)

    Q1: What is the optimal temperature range for the epoxidation of 2-cyclohexenone to form 7-Oxabicyclo[4.1.0]heptan-2-one?

    A1: The optimal temperature for this synthesis is highly dependent on the specific oxidizing agent and catalyst used.

    • Using Peracids (e.g., m-CPBA): For epoxidations using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective reagent, the reaction is typically conducted at controlled low temperatures, often between 0–5°C .[3] This temperature range helps to minimize side reactions.[3] Some studies have shown that while reactions at 5°C can be faster than at room temperature, excessively high temperatures (e.g., 40°C) can lead to the formation of byproducts like alcohols instead of the desired epoxide.[2]

    • Using Hydrogen Peroxide (H₂O₂): When hydrogen peroxide is used as the oxidant, often in conjunction with a catalyst, the optimal temperature can vary more widely. Studies have investigated temperatures ranging from 50°C to 150°C.[4][5] However, higher temperatures can also increase the rate of unselective H₂O₂ decomposition and promote the formation of radical-derived byproducts.[5] For instance, at elevated temperatures, cyclohexanone may form through a hydroxyl radical attack.[5]

    Oxidizing AgentTypical Temperature RangeKey Considerations
    m-CPBA0–5°CMinimizes side reactions and prevents epoxide ring-opening.[2][3]
    H₂O₂ with Catalyst50–150°CHigher temperatures can increase reaction rate but may also lead to byproduct formation and oxidant decomposition.[4][5]
    Q2: My reaction is sluggish or not proceeding to completion. Could temperature be the issue?

    A2: Yes, incorrect temperature is a common cause of slow or incomplete reactions. While some epoxidations can proceed at room temperature, others require specific temperature control to achieve optimal rates.[1] If the temperature is too low, the reaction kinetics may be too slow to reach completion in a reasonable timeframe. Conversely, a temperature that is too high can lead to the degradation of reagents or the catalyst. It is crucial to optimize the reaction temperature for your specific substrate and catalytic system.[1]

    Q3: I am observing significant byproduct formation. What are the likely culprits and how can I mitigate them with temperature control?

    A3: The most common byproduct in this synthesis is the corresponding diol, formed by the ring-opening of the epoxide product.[1] This can be catalyzed by acidic or basic conditions, or the presence of nucleophiles like water.[1]

    • High Temperatures: Elevated temperatures can accelerate the rate of this undesirable ring-opening reaction. A study on the epoxidation of cyclohexene with m-CPBA found that at 40°C, the primary product was an alcohol, resulting from the opening of the initially formed epoxide.[2]

    • Mitigation Strategy: Maintaining a low and controlled temperature, particularly when using potent peracids like m-CPBA, is critical to suppress this side reaction.[2][3] Additionally, ensuring anhydrous and neutral conditions is crucial to prevent acid or base-catalyzed hydrolysis of the epoxide.[1]

    Another potential side reaction, especially at higher temperatures when using H₂O₂, is the formation of radical oxidation products like cyclohexenol and cyclohexenone.[5] Careful temperature control can help favor the desired direct epoxidation pathway over these radical pathways.[5]

    Troubleshooting Guide

    This section provides a structured approach to diagnosing and resolving common issues related to temperature control during the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one.

    Issue 1: Low to No Product Yield
    Potential Cause Troubleshooting Steps
    Reaction temperature is too low. Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by techniques like TLC or GC. Be cautious not to overshoot the optimal temperature, which could lead to byproduct formation.
    Reaction temperature is too high, leading to reagent or product degradation. If you suspect degradation, immediately cool the reaction mixture. Re-run the reaction at a significantly lower temperature. For thermally sensitive epoxides, maintaining temperatures at or below room temperature is often necessary.[3]
    Inadequate heat transfer within the reaction vessel. Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture. For larger scale reactions, consider using a jacketed reactor for more precise temperature control.
    Issue 2: Formation of Significant Byproducts (e.g., Diols, Alcohols)
    Potential Cause Troubleshooting Steps
    Excessive reaction temperature promoting epoxide ring-opening. Lower the reaction temperature. For m-CPBA epoxidations, maintaining a temperature between 0-5°C is often effective.[3] Consider adding the oxidizing agent slowly to the reaction mixture to better control any exotherm.
    Presence of acidic or basic impurities. Ensure all reagents and solvents are pure and dry. Use aprotic solvents to minimize the presence of nucleophilic water.[1] In sensitive cases, using a buffered system can help maintain a neutral pH.[1]
    Radical side reactions at elevated temperatures (with H₂O₂). Optimize the temperature to favor the direct epoxidation pathway. This may involve running the reaction at the lower end of the effective temperature range for your catalytic system.[5]
    Workflow for Troubleshooting Temperature-Related Issues

    Caption: Troubleshooting decision tree for temperature-related issues.

    Experimental Protocol: Temperature-Controlled Synthesis using m-CPBA

    This protocol provides a general guideline for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one using m-CPBA, with a strong emphasis on temperature control.

    Materials:

    • 2-Cyclohexenone

    • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (NaCl) solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Separatory funnel

    Procedure:

    • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclohexenone in anhydrous dichloromethane.

    • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches a stable temperature of 0°C . It is crucial to maintain this temperature throughout the addition of the oxidizing agent.

    • Addition of m-CPBA: Slowly add m-CPBA (typically 1.1-1.2 equivalents) to the cooled solution in small portions. Monitor the internal temperature to ensure it does not rise significantly above 5°C. An exothermic reaction may occur, so slow addition is key.

    • Reaction: Continue stirring the reaction mixture at 0–5°C.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quenching: Once the reaction is complete, quench the excess peracid by adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

    • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 7-Oxabicyclo[4.1.0]heptan-2-one.

    Reaction Pathway

    ReactionPathway cluster_main Desired Epoxidation cluster_side Side Reaction (High Temp) Cyclohexenone 2-Cyclohexenone Epoxide 7-Oxabicyclo[4.1.0]heptan-2-one Cyclohexenone->Epoxide m-CPBA, 0-5°C Diol trans-1,2-Cyclohexanediol-3-one (Diol Byproduct) Epoxide->Diol H₂O, > 5°C

    Caption: Desired reaction pathway and a common temperature-induced side reaction.

    References

    • BenchChem. (n.d.). Troubleshooting guide for failed epoxidation with silyl peroxides.
    • BenchChem. (n.d.). 7-Oxabicyclo[4.1.0]hept-2-ene, 6-nitro-.
    • Lewis, C. (2012). Studying the Temperature Affect on Yield and Rate of the Epoxidation of Cyclohexene. Loras College.
    • Royal Society of Chemistry. (2020). Cyclohexene epoxidation with H2O2 in the vapor and liquid phases over a vanadium-based metal–organic framework. Catalysis Science & Technology.
    • OSTI.GOV. (2020). Cyclohexene Epoxidation with H2O2 in the Vapor and Liquid Phases over a Vanadium-based Metal-Organic Framework.

    Sources

    Troubleshooting

    Technical Support Center: Work-up Procedures for 7-Oxabicyclo[4.1.0]heptan-2-one Reactions

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Oxabicyclo[4.1.0]heptan-2-one. This guide provides in-depth troubleshooting advice and answers to fre...

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Oxabicyclo[4.1.0]heptan-2-one. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the work-up and purification of reactions involving this versatile bicyclic epoxide-ketone. As a Senior Application Scientist, my goal is to provide you with not just the "how," but the critical "why" behind each procedural step, ensuring the integrity and success of your experiments.

    Troubleshooting Guide

    This section addresses specific issues that may arise during the experimental work-up phase. Each problem is followed by a detailed analysis of potential causes and a step-by-step guide to resolution.

    Question 1: I'm experiencing significantly low yields after work-up. What are the common causes and how can I improve my product recovery?

    Answer:

    Low yields are a frequent challenge and can originate from several stages of your process: the reaction itself, the quenching step, or the extraction and purification phases. A systematic approach is key to diagnosing the issue.

    Potential Causes & Solutions:

    • Incomplete Reaction: Before focusing on the work-up, confirm the reaction has gone to completion using an appropriate monitoring technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is stalled, consider extending the reaction time or moderately increasing the temperature.[1]

    • Product Degradation: The epoxide ring in 7-Oxabicyclo[4.1.0]heptan-2-one is susceptible to opening under harsh acidic or basic conditions.[2] If your reaction work-up involves strong acids or bases, or generates them in situ, you may be losing your product to unwanted side reactions, such as hydrolysis to a 1,2-diol.[1]

      • Solution: Employ milder quenching agents. For instance, instead of a strong acid, use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching organometallic reagents.[3] This provides a proton source that is less aggressive than mineral acids.

    • Product Loss During Extraction: Due to the presence of both a ketone and an epoxide, your product and its derivatives may have significant polarity and, consequently, some water solubility.[4] This can lead to substantial product loss in the aqueous phase during liquid-liquid extraction.

      • Solution - The "Salting Out" Effect: Before extraction, saturate the aqueous layer with sodium chloride (NaCl).[3] This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and promoting its partition into the organic layer.[5]

      • Solution - Solvent Choice: If your product is highly polar, standard non-polar solvents like hexanes may be inefficient. Consider using a more polar extraction solvent such as ethyl acetate, dichloromethane (DCM), or even a 3:1 mixture of chloroform/isopropanol for very polar compounds.[6]

    Troubleshooting Workflow for Low Yield

    LowYield_Troubleshooting start Low Product Yield check_reaction Monitor Reaction by TLC/GC. Is starting material consumed? start->check_reaction incomplete_rxn Incomplete Reaction: - Extend reaction time. - Increase temperature moderately. check_reaction->incomplete_rxn No workup_issue Reaction Complete. Problem is in the work-up. check_reaction->workup_issue Yes check_stability Is the product stable to the work-up conditions? workup_issue->check_stability degradation Product Degradation: - Use milder quenching agents (e.g., sat. NH4Cl). - Avoid strong acids/bases. check_stability->degradation No extraction_issue Product is stable. Investigate extraction. check_stability->extraction_issue Yes check_polarity Is the product highly polar? extraction_issue->check_polarity polar_product Polar Product Loss: - 'Salt out' with NaCl. - Use more polar extraction solvent (EtOAc, DCM). - Perform multiple extractions. check_polarity->polar_product Yes

    Caption: A decision tree for troubleshooting low product yields.

    Question 2: My TLC/NMR shows a significant, more polar byproduct. I suspect it's a diol from epoxide hydrolysis. How can I prevent this?

    Answer:

    Your suspicion is very likely correct. The formation of a 1,2-diol is the most common side reaction when working with epoxides, especially in the presence of water or other protic sources.[1]

    Mechanism of Diol Formation:

    Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. Water then acts as a nucleophile, attacking one of the epoxide carbons in an SN2-like fashion, leading to a trans-diol after deprotonation.[2][7]

    Diol_Formation cluster_0 Mechanism of Epoxide Hydrolysis Epoxide Protonated Epoxide TransitionState [Backside Attack] Epoxide->TransitionState Water H₂O (Nucleophile) Water->TransitionState Diol trans-1,2-Diol TransitionState->Diol

    Caption: Simplified mechanism of acid-catalyzed epoxide hydrolysis.

    Preventative Measures:

    • Anhydrous Conditions: Ensure all your solvents and reagents are rigorously dried, especially if your reaction is sensitive to water.

    • Controlled Quenching: The quenching step is the most likely point of water introduction. Add your quenching solution slowly and at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.[8]

    • pH Control: If possible, maintain a neutral or slightly basic pH during the work-up. The rate of hydrolysis is often accelerated by acid.[1]

    • Non-Aqueous Work-up: In some cases, a non-aqueous work-up can be performed. After quenching with a minimal amount of a protic source like isopropanol, you can add a drying agent (e.g., MgSO₄ or Na₂SO₄), filter the salts, and concentrate the filtrate directly before purification.

    Question 3: I'm struggling with a persistent emulsion during my liquid-liquid extraction. How can I resolve this?

    Answer:

    Emulsions are common, especially when reaction mixtures contain salts, polar aprotic solvents (like DMF or DMSO), or amphiphilic molecules.[9] They are colloidal suspensions of one liquid in another and can make phase separation nearly impossible.

    Strategies to Break Emulsions:

    StrategyDescriptionCausality
    Patience Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).Sometimes, the phases will separate on their own given enough time for droplets to coalesce.
    Brine Wash Add a saturated solution of NaCl (brine) to the separatory funnel and gently swirl.This increases the ionic strength and density of the aqueous phase, helping to force the organic and aqueous layers apart.[3]
    Filtration Pass the entire emulsion through a pad of Celite® or glass wool in a funnel.The fine particles of the filter aid can help to break up the microscopic droplets that form the emulsion.
    Centrifugation If the volume is manageable, transfer the emulsion to centrifuge tubes and spin at a moderate speed.The applied force will accelerate the separation of the two phases based on their density difference.
    Solvent Addition Add a small amount of the organic solvent used for the extraction.This can sometimes alter the phase ratio enough to disrupt the emulsion.

    Frequently Asked Questions (FAQs)

    Question 1: What is the correct and safe procedure for quenching a reaction involving an organometallic reagent (e.g., Grignard, Organolithium) with 7-Oxabicyclo[4.1.0]heptan-2-one?

    Answer:

    Quenching organometallic reactions is a critical step that must be performed with care due to the high reactivity and exothermic nature of these reagents.[3] The goal is to neutralize the reactive reagent safely and protonate the newly formed alkoxide from the nucleophilic attack on the ketone or epoxide.[10]

    Recommended Quenching Protocol:

    This protocol follows a gradual reduction in reactivity to ensure maximum safety and control.[8]

    • Cool the Reaction: Before adding any quenching agent, cool the reaction vessel to 0 °C in an ice-water bath. This will help dissipate the heat generated during the quench.

    • Initial Quench (Optional but Recommended): For highly reactive reagents like t-BuLi, slowly add a less reactive alcohol like isopropanol dropwise until the vigorous reaction subsides.[3]

    • Primary Quench: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[3] NH₄Cl is a mild proton donor that is less likely to cause violent side reactions or degradation of sensitive products compared to water or strong acids.

    • Allow to Warm: Once the addition is complete and the exotherm has ceased, remove the ice bath and allow the mixture to warm to room temperature.

    • Proceed to Extraction: The mixture is now ready for liquid-liquid extraction.

    Caption: A stepwise workflow for safely quenching organometallic reactions.

    Question 2: How do I choose the best solvent for extracting my product from the aqueous layer?

    Answer:

    The ideal extraction solvent should have three main properties: it should readily dissolve your product, be immiscible with water, and have a relatively low boiling point for easy removal.

    Solvent Selection Guide:

    SolventPolarityProsConsBest For...
    Hexanes/Heptane Non-polarEasy to remove, good for non-polar compounds.Poor solvent for polar products.Separating very non-polar products from polar impurities.
    Diethyl Ether Slightly PolarLow boiling point, good general-purpose solvent.Highly flammable, can form peroxides.Products of low to moderate polarity.
    Ethyl Acetate (EtOAc) PolarGood dissolving power for a wide range of polarities.Higher boiling point, susceptible to hydrolysis.Most common choice for products containing esters, ketones, and alcohols.
    Dichloromethane (DCM) PolarExcellent solvent, denser than water (bottom layer).Higher boiling point, environmental/health concerns.Polar products that are difficult to extract with other solvents.

    For derivatives of 7-Oxabicyclo[4.1.0]heptan-2-one, Ethyl Acetate or Dichloromethane are typically the best starting choices due to the polarity imparted by the oxygen functionalities.[11] Always perform multiple extractions (e.g., 3x with smaller volumes) rather than a single extraction with a large volume to maximize recovery.[11]

    Question 3: What are the recommended purification methods for products derived from 7-Oxabicyclo[4.1.0]heptan-2-one?

    Answer:

    The choice of purification method depends on the physical properties of your product (volatility, stability, polarity) and the nature of the impurities.

    • Flash Column Chromatography: This is the most common and versatile method for purifying products from this class of reactions.

      • Stationary Phase: Silica gel is the standard choice. However, if your compound is acid-sensitive, the inherent acidity of silica can cause epoxide ring-opening.[12] In such cases, use silica gel that has been neutralized with a base (e.g., by adding ~1% triethylamine to the eluent) or consider using a different stationary phase like neutral alumina.

      • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically used. Start with a low polarity mixture and gradually increase the polarity to elute your product.

    • Distillation: If your product is a thermally stable liquid with a boiling point significantly different from any impurities, vacuum distillation can be an effective purification method. This is often used for purifying the starting material itself.[13]

    • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can provide highly pure material. This method is excellent for removing small amounts of impurities.

    References
    • Method for extracting organic compounds
    • Technical Support Center: Optimization of Epoxide Ring-Opening Reactions. Benchchem.
    • Process for the purification of epoxides.
    • Extraction Protocol for Polar Solvents. University of Rochester, Department of Chemistry.
    • Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry.
    • How can we isolate highly polar compounds (organic) from an aqueous extract of shillajit?
    • How can I isolate a highly polar compound
    • 7-Oxabicyclo[4.1.0]heptan-2-one. Smolecule.
    • Ring Opening of Epoxides. Chad's Prep®.
    • Technical Support Center: Quenching Procedures for Organometallic Reactions. Benchchem.
    • 7-Oxabicyclo[4.1.0]heptan-2-one. CymitQuimica.
    • Protocol for quenching reactive chemicals. EPFL.
    • UNIVERSITY OF LONDON THESIS. UCL Discovery.
    • Reactions of Epoxides: Ring-Opening. OpenStax.
    • Epoxides Ring-Opening Reactions. Chemistry Steps.
    • Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxid
    • Reactions of Grignard Reagents. Master Organic Chemistry.
    • 7-Oxabicyclo 4.1.0 heptan-2-one 98 6705-49-3. Sigma-Aldrich.
    • 7-Oxabicyclo[4.1.0]heptan-2-on | 414522-5G.

    Sources

    Optimization

    Technical Support Center: Scaling Up the Synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one

    Welcome to the technical support center for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one. This guide is designed for researchers, chemists, and process development professionals who are transitioning this valuable sy...

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one. This guide is designed for researchers, chemists, and process development professionals who are transitioning this valuable synthesis from the laboratory bench to a larger scale. We will address common challenges, provide in-depth troubleshooting advice, and offer practical, field-proven insights to ensure a safe, efficient, and successful scale-up.

    The most prevalent and scalable synthesis route involves the epoxidation of 2-cyclohexen-1-one. This reaction, while straightforward on paper, presents unique challenges related to reaction kinetics, thermal management, and purification when conducted on a larger scale. This guide is structured to directly address the specific issues you may encounter.

    Troubleshooting Guide: From Benchtop to Pilot Plant

    This section is formatted as a series of common problems encountered during scale-up, followed by detailed causal analysis and actionable solutions.

    Question 1: My large-scale epoxidation is resulting in low yields and incomplete conversion. What are the likely causes and how can I optimize the reaction?

    Low yields and stalled reactions are the most frequent issues during scale-up. The root cause often lies in factors that are less impactful at the bench scale but become critical in larger volumes.

    Causal Analysis & Solutions:

    • Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor dispersion of reagents, creating localized "hot spots" or areas of low reagent concentration. This heterogeneity slows down the reaction and can promote side reactions.

      • Solution: Ensure your reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine for good axial flow) and that the agitation speed is sufficient to maintain a homogeneous mixture. For multi-phase reactions, baffling within the reactor is crucial.

    • Poor Thermal Control: The epoxidation of α,β-unsaturated ketones is often exothermic. A large reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. If the temperature rises uncontrollably, it can lead to side reactions or decomposition of the peroxide oxidant.

      • Solution: Implement controlled, slow addition of the oxidizing agent (e.g., tert-butyl hydroperoxide) using a syringe pump or addition funnel.[1] Utilize a jacketed reactor with a reliable cooling system. For very large scales, consider a continuous flow reactor setup which offers superior thermal management.

    • Reagent and Catalyst Quality: The activity of the base or catalyst used (e.g., DBU) and the purity of the hydroperoxide are paramount.[1]

      • Solution: Always use freshly opened or properly stored reagents. Titrate the hydroperoxide solution to confirm its concentration before use. Ensure the base is anhydrous if the reaction is moisture-sensitive.

    • Reaction Kinetics and Time: A reaction that is complete in 2 hours on a 1-gram scale may require a significantly longer time on a 1-kilogram scale due to differences in addition time and heat transfer rates.

      • Solution: Monitor the reaction progress closely using an appropriate analytical technique (TLC, GC, or ¹H NMR). Do not rely solely on the time from a small-scale experiment. Continue the reaction until the starting material is consumed.

    Troubleshooting Workflow: Low Yield

    Below is a decision tree to guide your troubleshooting process for low-yield reactions.

    low_yield_troubleshooting start Low Yield or Incomplete Conversion check_mixing Is mixing adequate? (visual inspection, baffle use) start->check_mixing check_temp Was temperature maintained in optimal range? check_mixing->check_temp Yes improve_mixing ACTION: Increase agitation speed. Use appropriate impeller/baffles. check_mixing->improve_mixing No check_reagents Are reagents/catalyst of sufficient quality/activity? check_temp->check_reagents Yes improve_temp ACTION: Slow reagent addition. Improve reactor cooling. check_temp->improve_temp No check_time Was reaction monitored to completion (TLC/GC)? check_reagents->check_time Yes use_fresh_reagents ACTION: Use fresh reagents. Titrate peroxide. check_reagents->use_fresh_reagents No increase_time ACTION: Extend reaction time and continue monitoring. check_time->increase_time No synthesis_workflow cluster_prep Reaction Stage cluster_workup Workup & Isolation cluster_purify Purification Stage charge_reagents 1. Charge Reactor (Cyclohexenone, Solvent) cool 2. Cool to 0-5 °C charge_reagents->cool add_oxidant 3. Slow Addition of Base/Peroxide Solution cool->add_oxidant react 4. Stir at RT (Monitor by GC) add_oxidant->react quench 5. Quench Reaction (aq. Na₂S₂O₃) react->quench extract 6. Phase Separation & Extraction quench->extract wash 7. Wash & Brine extract->wash concentrate 8. Dry & Concentrate wash->concentrate distill 9. Vacuum Distillation concentrate->distill final_product Pure 7-Oxabicyclo[4.1.0] heptan-2-one distill->final_product

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Reactivity of 7-Oxabicyclo[4.1.0]heptan-2-one and Cyclohexene Oxide

    For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry, epoxides stand as versatile intermediates, prized for their inherent ring strain that facilitates a diverse array o...

    Author: BenchChem Technical Support Team. Date: January 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of synthetic chemistry, epoxides stand as versatile intermediates, prized for their inherent ring strain that facilitates a diverse array of transformations. This guide provides an in-depth technical comparison of the reactivity of two structurally related epoxides: 7-oxabicyclo[4.1.0]heptan-2-one, an α,β-epoxy ketone, and cyclohexene oxide, a simple alicyclic epoxide. Understanding their distinct reactivity profiles is crucial for chemists aiming to leverage these building blocks in the synthesis of complex molecules, including pharmaceuticals and other functional materials.

    Structural and Electronic Distinctions: The Influence of the Carbonyl Group

    At first glance, 7-oxabicyclo[4.1.0]heptan-2-one and cyclohexene oxide share a common bicyclic core. However, the presence of a ketone functionality at the C2 position in 7-oxabicyclo[4.1.0]heptan-2-one introduces significant electronic perturbations that fundamentally alter its reactivity compared to the unsubstituted cyclohexene oxide.

    7-Oxabicyclo[4.1.0]heptan-2-one is characterized by the conjugation of the epoxide ring with a carbonyl group. This α,β-unsaturation in the epoxy ketone system leads to a polarization of the molecule, rendering the β-carbon of the epoxide more electrophilic. The electron-withdrawing nature of the carbonyl group influences the electron density of the epoxide ring, making it more susceptible to certain types of nucleophilic attack.

    Cyclohexene oxide , in contrast, is a simple, non-conjugated epoxide. The electrophilicity of its epoxide carbons is primarily dictated by the inherent polarity of the carbon-oxygen bonds and the ring strain. Lacking the electronic influence of a neighboring functional group, its reactivity is generally more straightforward and predictable based on standard epoxide chemistry.

    Nucleophilic Ring-Opening: A Tale of Two Reactivities

    The principal reaction of epoxides is their ring-opening by nucleophiles. The regioselectivity and stereochemistry of this process are paramount in synthetic applications. Here, we delve into the comparative reactivity of our two target molecules with common nucleophiles.

    Reactivity with Amines

    The aminolysis of epoxides is a fundamental transformation for the synthesis of β-amino alcohols, which are prevalent motifs in pharmaceuticals.

    Cyclohexene Oxide: The reaction of cyclohexene oxide with amines is a well-established process. Under neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophilic amine attacking the less sterically hindered carbon of the epoxide. In the case of the symmetrical cyclohexene oxide, this leads to a single regioisomer. The reaction can be catalyzed by various Lewis acids, which activate the epoxide ring and enhance the reaction rate.[1][2]

    7-Oxabicyclo[4.1.0]heptan-2-one: The presence of the carbonyl group in 7-oxabicyclo[4.1.0]heptan-2-one introduces a higher degree of complexity to its reaction with amines. The electron-withdrawing effect of the ketone can activate the epoxide ring, potentially leading to a faster reaction rate compared to cyclohexene oxide under similar conditions. Furthermore, the regioselectivity of the nucleophilic attack is significantly influenced. Experimental evidence suggests that in α,β-epoxy ketones, nucleophilic attack is often directed to the β-carbon, leading to the formation of α-hydroxy-β-amino ketones. This regioselectivity can be attributed to the electronic activation of the β-position by the conjugated carbonyl group.

    Experimental Data: A Comparative Overview

    Quantum chemical studies on the Lewis acid-catalyzed ring-opening of cyclohexene oxide have provided valuable insights into the reaction barriers.[1][3] These studies show that the activation energy for nucleophilic attack is significantly lowered in the presence of a Lewis acid. For instance, the H+-catalyzed reaction can proceed at room temperature within 30 minutes, while Li+ and Na+ catalyzed reactions require elevated temperatures and longer reaction times.[3]

    For α,β-epoxy ketones, the inherent electronic activation often allows for facile ring-opening under milder conditions, even without strong Lewis acid catalysis. The specific reaction rates are highly dependent on the nucleophile and the solvent polarity, with polar solvents generally accelerating the reaction by stabilizing the charged transition states.

    Table 1: Qualitative Comparison of Reactivity in Nucleophilic Ring-Opening

    Feature7-Oxabicyclo[4.1.0]heptan-2-oneCyclohexene Oxide
    Activating Group α,β-CarbonylNone
    Relative Reactivity Generally higher due to electronic activationModerate, often requires catalysis
    Regioselectivity Predominantly attack at the β-carbonAttack at either carbon (symmetrical)
    Common Catalysts Can proceed without, but Lewis acids enhanceLewis acids, proton acids

    Experimental Protocols

    Below are representative experimental protocols for the nucleophilic ring-opening of both epoxides with an amine. These are generalized procedures and may require optimization based on the specific nucleophile and desired outcome.

    Protocol 1: Aminolysis of Cyclohexene Oxide

    Objective: To synthesize trans-2-(phenylamino)cyclohexan-1-ol.

    Materials:

    • Cyclohexene oxide

    • Aniline

    • Lewis Acid Catalyst (e.g., Lithium perchlorate)

    • Anhydrous diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Separatory funnel

    Procedure:

    • To a solution of cyclohexene oxide (1.0 mmol) in anhydrous diethyl ether (10 mL) in a round-bottom flask, add aniline (1.2 mmol) and a catalytic amount of lithium perchlorate (0.1 mmol).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to afford the desired β-amino alcohol.

    Protocol 2: Aminolysis of 7-Oxabicyclo[4.1.0]heptan-2-one

    Objective: To synthesize 3-(phenylamino)-2-hydroxycyclohexan-1-one.

    Materials:

    • 7-Oxabicyclo[4.1.0]heptan-2-one

    • Aniline

    • Methanol

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Separatory funnel

    Procedure:

    • Dissolve 7-oxabicyclo[4.1.0]heptan-2-one (1.0 mmol) and aniline (1.1 mmol) in methanol (10 mL) in a round-bottom flask.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with brine (2 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the α-hydroxy-β-amino ketone.

    Mechanistic Insights and Logical Frameworks

    The differing reactivity of these two epoxides can be visualized through their reaction mechanisms.

    Mechanism of Cyclohexene Oxide Ring-Opening

    The Lewis acid-catalyzed ring-opening of cyclohexene oxide proceeds through the activation of the epoxide oxygen by the catalyst, making the epoxide carbons more electrophilic. The nucleophile then attacks one of the carbons in an SN2 fashion, leading to the ring-opened product with a trans-diaxial stereochemistry.

    G cluster_0 Lewis Acid Catalyzed Ring-Opening of Cyclohexene Oxide CHO Cyclohexene Oxide Activated_Complex Activated Complex [CHO-LA] CHO->Activated_Complex Coordination LA Lewis Acid (LA) LA->Activated_Complex Transition_State Transition State Activated_Complex->Transition_State Nucleophile Nucleophile (Nu-) Nucleophile->Transition_State SN2 Attack Product trans-Ring-Opened Product Transition_State->Product

    Caption: Lewis acid activation precedes nucleophilic attack in cyclohexene oxide ring-opening.

    Mechanism of 7-Oxabicyclo[4.1.0]heptan-2-one Ring-Opening

    The ring-opening of 7-oxabicyclo[4.1.0]heptan-2-one is influenced by the conjugated carbonyl group. Nucleophilic attack is favored at the β-carbon due to the delocalization of the developing negative charge onto the carbonyl oxygen in the transition state. This leads to a more stable transition state and directs the regioselectivity of the reaction.

    G cluster_1 Ring-Opening of 7-Oxabicyclo[4.1.0]heptan-2-one Epoxy_Ketone 7-Oxabicyclo[4.1.0]heptan-2-one Transition_State Transition State (β-attack favored) Epoxy_Ketone->Transition_State Nucleophile Nucleophile (Nu-) Nucleophile->Transition_State Nucleophilic Attack Enolate_Intermediate Enolate Intermediate Transition_State->Enolate_Intermediate Product α-Hydroxy-β-nucleophile Adduct Enolate_Intermediate->Product Protonation

    Caption: Conjugation with the carbonyl group directs nucleophilic attack to the β-carbon.

    Conclusion

    References

    • .
    • van der Heijden, G.; et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(4), 3565–3573. [Link]

    • van der Heijden, G.; et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. [PMC], [Link]

    • Various Authors. (2023). Epoxide ring-opening reaction of cyclohexene oxide with various amines... ResearchGate. [Link]

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    Comparative

    A Senior Application Scientist's Guide to the Epoxidation of Cyclohexenone: A Comparative Analysis

    The epoxidation of α,β-unsaturated ketones, particularly cyclohexenone, is a cornerstone transformation in synthetic organic chemistry. The resulting chiral epoxides are versatile building blocks for the synthesis of a w...

    Author: BenchChem Technical Support Team. Date: January 2026

    The epoxidation of α,β-unsaturated ketones, particularly cyclohexenone, is a cornerstone transformation in synthetic organic chemistry. The resulting chiral epoxides are versatile building blocks for the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. The challenge lies in achieving high yields and, crucially, high stereoselectivity. This guide provides a comparative overview of prominent epoxidation methods for cyclohexenone, offering insights into their mechanisms, practical applications, and relative performance to aid researchers in selecting the optimal strategy for their synthetic endeavors.

    Nucleophilic Epoxidation: The Weitz-Scheffer Reaction

    The foundational method for the epoxidation of electron-deficient olefins like cyclohexenone is the Weitz-Scheffer reaction, which employs a nucleophilic peroxide source under basic conditions.[1][2] The reaction proceeds via a conjugate addition of the hydroperoxide anion to the β-carbon of the enone, forming a peroxide enolate intermediate. Subsequent intramolecular nucleophilic attack by the enolate on the peroxide oxygen atom leads to the formation of the epoxide ring and the displacement of a hydroxide or alkoxide leaving group.[2][3][4]

    This method is valued for its operational simplicity and the use of readily available and inexpensive reagents like hydrogen peroxide.[1] However, achieving high enantioselectivity with the basic Weitz-Scheffer reaction is not possible without the use of chiral catalysts or auxiliaries.

    Mechanism of Nucleophilic Epoxidation

    G cluster_0 Nucleophilic Epoxidation of Cyclohexenone A Cyclohexenone C Peroxide Enolate Intermediate A->C 1,4-Michael Addition B Hydroperoxide Anion (from H2O2 + Base) D Epoxycyclohexanone C->D Intramolecular SN2 reaction E Hydroxide Ion

    Caption: General mechanism of nucleophilic epoxidation.

    Organocatalytic Asymmetric Epoxidation

    The advent of organocatalysis has revolutionized asymmetric synthesis, and the epoxidation of cyclohexenone is no exception. Chiral organic molecules, often derived from natural products like Cinchona alkaloids or proline, can effectively catalyze the epoxidation with high enantioselectivity.[5][6]

    Cinchona Alkaloid-Derived Catalysts

    Cinchona alkaloids and their derivatives have been successfully employed as phase-transfer catalysts or bifunctional catalysts in the asymmetric epoxidation of α,β-unsaturated ketones.[5] These catalysts can activate both the enone and the peroxide, facilitating a highly organized transition state that directs the stereochemical outcome of the reaction. For instance, amide-based Cinchona alkaloids have been shown to be highly effective hybrid phase-transfer catalysts.[5]

    Proline and its Derivatives

    Chiral amines, such as derivatives of prolinol, can catalyze the epoxidation of α,β-unsaturated aldehydes and ketones.[7] The mechanism often involves the formation of a chiral iminium ion intermediate from the reaction of the catalyst with the enone. This iminium ion is then attacked by the nucleophilic peroxide, with the stereochemistry being controlled by the chiral catalyst.

    Experimental Protocol: Organocatalyzed Epoxidation of Chalcone (a Cyclohexenone Analogue)

    The following is a representative protocol for the epoxidation of a chalcone, which is structurally related to cyclohexenone and a common substrate in these studies.

    • To a solution of (E)-chalcone (1.0 mmol) in toluene (2.0 mL) at 5 °C, add the Cinchona-based catalyst C5 (0.5 mol%).[5]

    • Stir the mixture for 5 minutes.

    • Add tert-butyl hydroperoxide (TBHP, 1.2 mmol) dropwise.

    • Continue stirring at 5 °C for 1 hour.[5]

    • Upon completion, quench the reaction and purify the product by column chromatography.

    Metal-Catalyzed Asymmetric Epoxidation

    A diverse range of metal complexes have been developed as catalysts for the asymmetric epoxidation of cyclohexenone, offering high yields and enantioselectivities.

    Lanthanide and Rare-Earth Metal Catalysts

    Complexes of lanthanide and other rare-earth metals, in combination with chiral ligands such as BINOL or TADDOL, have proven to be effective catalysts for the epoxidation of enones.[8] These catalysts are thought to function as Lewis acids, activating the enone towards nucleophilic attack by the peroxide. The chiral ligand environment around the metal center dictates the facial selectivity of the epoxidation. For example, a combination of Yb[N(SiMe3)2]3 and a chiral TADDOL ligand can provide the desired epoxides in excellent yields (89–99%) and good to high enantioselectivities (57–94% ee).

    Iron-Based Catalysts

    Iron complexes are attractive due to the low cost and low toxicity of iron. Chiral iron complexes have been developed for the asymmetric epoxidation of various olefins, including α,β-unsaturated ketones.[9]

    Vanadium and Molybdenum Catalysts

    Vanadium and molybdenum complexes are also well-known catalysts for epoxidation reactions.[10][11][12][13] These are often used in heterogeneous systems, for example, supported on materials like montmorillonite K-10, which facilitates catalyst recovery and reuse.[10]

    Juliá-Colonna Asymmetric Epoxidation

    The Juliá-Colonna epoxidation is a unique method that utilizes poly-L-leucine (pLL) as a chiral catalyst in a triphasic system.[14][15] The substrate is dissolved in an organic solvent, the oxidant (typically hydrogen peroxide) is in an aqueous basic phase, and the insoluble pLL catalyst resides at the interface.[14] The helical structure of the poly-amino acid is believed to create a chiral environment that directs the stereoselective epoxidation.

    This method is particularly effective for chalcones and other α,β-unsaturated ketones and has been successfully scaled up for industrial applications.[14][16] The reaction mechanism involves the formation of a ternary complex between the catalyst, the enone, and the hydroperoxide anion, leading to a resonance-stabilized peroxide enolate intermediate.[4][14]

    Workflow for Juliá-Colonna Epoxidation

    G A Prepare Triphasic System (Organic Solvent, Aqueous Base/H2O2, pLL) B Add Substrate (e.g., Cyclohexenone) A->B C Stir at Controlled Temperature B->C D Monitor Reaction Progress (e.g., by TLC or GC) C->D E Work-up (Phase Separation, Extraction) D->E F Purification (e.g., Column Chromatography) E->F G Isolate Chiral Epoxide F->G

    Caption: General experimental workflow for Juliá-Colonna epoxidation.

    Alternative Oxidants and Reaction Conditions

    Urea-Hydrogen Peroxide (UHP)

    Urea-hydrogen peroxide is a stable, solid source of hydrogen peroxide that is often easier and safer to handle than aqueous H2O2.[17] It has been successfully used as the oxidant in various epoxidation reactions, including organocatalytic and metal-catalyzed systems.[7]

    Phase-Transfer Catalysis (PTC)

    Phase-transfer catalysis is a powerful technique for reactions involving reactants in immiscible phases.[18][19] In the context of cyclohexenone epoxidation, a phase-transfer catalyst can transport the hydroperoxide anion from the aqueous phase to the organic phase containing the substrate, thereby accelerating the reaction.[20] This approach is often combined with other catalytic systems, such as the Juliá-Colonna epoxidation, to enhance reaction rates and efficiency.[16]

    Biocatalysis

    Enzymes, such as peroxygenases, offer a green and highly selective alternative for epoxidation reactions.[21][22] These biocatalysts can operate under mild conditions and often exhibit excellent stereoselectivity. While the application of biocatalysts for cyclohexenone epoxidation is an area of ongoing research, it holds significant promise for sustainable chemical synthesis.

    Comparative Performance of Epoxidation Methods

    MethodCatalystOxidantTypical Yield (%)Typical ee (%)Key AdvantagesKey Disadvantages
    Weitz-Scheffer Base (e.g., NaOH)H₂O₂High0Simple, inexpensive reagents.Achiral product.
    Organocatalysis (Cinchona) Chiral AmideTBHP95-99[5]96-99[5]High enantioselectivity, metal-free.Catalyst can be complex to synthesize.
    Organocatalysis (Prolinol) Chiral PyrrolidineH₂O₂/UHPHighHighMetal-free, environmentally friendly oxidant.May require higher catalyst loading.
    Metal-Catalysis (Lanthanide) Yb[N(SiMe₃)₂]₃ / TADDOLTBHP89-99[8]57-94[8]High yields, catalytic amounts of metal.Metal toxicity and cost, moisture sensitive.
    Juliá-Colonna Poly-L-leucineH₂O₂75-78[16]up to 97[16]Scalable, good for chalcones.Heterogeneous system can be slow.

    Conclusion

    The choice of epoxidation method for cyclohexenone depends heavily on the specific requirements of the synthesis, particularly the need for stereocontrol. For simple, achiral epoxidation, the classic Weitz-Scheffer conditions remain a viable option. However, for the synthesis of enantiomerically enriched epoxides, organocatalytic and metal-catalyzed methods offer a plethora of highly effective solutions. The Juliá-Colonna epoxidation stands out for its unique use of a polypeptide catalyst and its proven scalability. Emerging areas such as biocatalysis are poised to provide even more sustainable and selective methods in the future. Researchers are encouraged to consider the trade-offs between catalyst cost and complexity, reaction conditions, and desired stereochemical outcome when selecting the most appropriate method for their target molecule.

    References

    • Asymmetric epoxidation of α,β-unsaturated ketones catalyzed by rare-earth metal amides RE[N(SiMe3)2]3 with chiral TADDOL ligands. RSC Publishing. Available at: [Link]

    • Catalytic Enantioselective Peroxidation of α,β-Unsaturated Ketones. PMC - NIH. Available at: [Link]

    • Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Organic Letters - ACS Publications. Available at: [Link]

    • Catalytic Asymmetric Epoxidation of α,β-Unsaturated Ketones Promoted by Lanthanoid Complexes. Journal of the American Chemical Society. Available at: [Link]

    • Asymmetric epoxidation of 1‐cyclohexenone catalyzed by ((S,S)Me2N1Fe) and ((S,S)dMM1Fe). ResearchGate. Available at: [Link]

    • Juliá–Colonna epoxidation. Wikipedia. Available at: [Link]

    • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. Available at: [Link]

    • About: Juliá–Colonna epoxidation. DBpedia. Available at: [Link]

    • Hydrogen peroxide–urea. Wikipedia. Available at: [Link]

    • Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. PMC - PubMed Central. Available at: [Link]

    • Vapor-Phase Cyclohexene Epoxidation by Single-Ion Fe(III) Sites in Metal–Organic Frameworks. Inorganic Chemistry - ACS Publications. Available at: [Link]

    • Some features of epoxidation of cyclohexene catalyzed by oxoperoxometallates under phase-transfer conditions. OSTI.GOV. Available at: [Link]

    • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH. Available at: [Link]

    • The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Preprints.org. Available at: [Link]

    • Nucleophilic Epoxidation with Peroxides. Chem-Station Int. Ed. Available at: [Link]

    • Epoxidation of Cyclohexene Catalyzed by Vanadium Complex Supported on Montmorillonite K-10. International Transaction Journal of Engineering, Management, & Applied Sciences & Technologies. Available at: [Link]

    • An Overview of Heterogeneous Transition Metal‐Based Catalysts for Cyclohexene Epoxidation Reaction. ResearchGate. Available at: [Link]

    • Cyclohexene epoxidation with H2O2 in the vapor and liquid phases over a vanadium-based metal–organic framework. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

    • Photocatalytic cyclohexane oxidation and epoxidation using hedgehog particles. ResearchGate. Available at: [Link]

    • Photo-Epoxidation of Cyclohexene in Gas-Phase. Bentham Science. Available at: [Link]

    • File:Julia-Colonna Epoxidation Mechanism3.png. Wikimedia Commons. Available at: [Link]

    • Photocatalytic cyclohexane oxidation and epoxidation using hedgehog particles. PMC - NIH. Available at: [Link]

    • Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

    • Scale‐Up Studies for the Asymmetric Juliá–Colonna Epoxidation Reaction. ResearchGate. Available at: [Link]

    • Enantioselective epoxidation of non-functionalised alkenes using a urea–hydrogen peroxide oxidant and a dimeric homochiral Mn(. Catalysis Eprints database. Available at: [Link]

    • Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. MDPI. Available at: [Link]

    • Aerobic Catalytic Oxidation of Cyclohexene over TiZrCo Catalysts. MDPI. Available at: [Link]

    • Synthesis of epoxides. Organic Chemistry Portal. Available at: [Link]

    • Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide. Organic Chemistry Portal. Available at: [Link]

    • Synthesis of epocyclohexane by cyclohexene epoxidation in liquid phase. ResearchGate. Available at: [Link]

    • Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions. ACS Catalysis - ACS Publications. Available at: [Link]

    • What Is Phase Transfer Catalysis?. YouTube. Available at: [Link]

    • Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds. MDPI. Available at: [Link]

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    Validation

    A Comparative Spectroscopic Guide to Confirming the Structure of 7-Oxabicyclo[4.1.0]heptan-2-one

    This guide provides an in-depth, comparative spectroscopic analysis for the unambiguous structure confirmation of 7-Oxabicyclo[4.1.0]heptan-2-one, a valuable bicyclic intermediate in organic synthesis.[1] Designed for re...

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide provides an in-depth, comparative spectroscopic analysis for the unambiguous structure confirmation of 7-Oxabicyclo[4.1.0]heptan-2-one, a valuable bicyclic intermediate in organic synthesis.[1] Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data. It explains the causal relationships behind the spectral features and establishes a self-validating system by comparing the target molecule's expected data against a common synthetic precursor, cyclohex-2-en-1-one. This approach ensures a high degree of confidence in the structural assignment.

    The molecular formula of 7-Oxabicyclo[4.1.0]heptan-2-one is C₆H₈O₂, with a molecular weight of 112.13 g/mol .[2] In contrast, the common starting material for its synthesis, cyclohex-2-en-1-one, has a molecular formula of C₆H₈O and a molecular weight of 96.13 g/mol .[3][4] This fundamental difference in elemental composition is the first key differentiator.

    The Analytical Challenge: Product vs. Starting Material

    The epoxidation of an α,β-unsaturated ketone like cyclohex-2-en-1-one is a common synthetic route to produce 7-Oxabicyclo[4.1.0]heptan-2-one. A successful reaction is marked by the disappearance of the carbon-carbon double bond and the appearance of a three-membered epoxide ring. Our analytical task is to provide definitive proof of this transformation.

    Mass Spectrometry: The Foundational Check

    Mass spectrometry provides the most direct evidence of the addition of an oxygen atom, a cornerstone of a successful epoxidation reaction.

    Expected Data for 7-Oxabicyclo[4.1.0]heptan-2-one: The mass spectrum should exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) is invaluable, offering a precise mass that confirms the elemental composition of C₆H₈O₂.[5]

    • Expected M⁺ Peak: m/z = 112.0524

    Comparative Data for Cyclohex-2-en-1-one: The starting material will show a molecular ion peak at a different m/z.

    • Expected M⁺ Peak: m/z = 96.0575[6]

    Interpretation: The observation of a molecular ion peak at m/z 112 and the absence of a peak at m/z 96 is the first, crucial piece of evidence that the epoxidation has occurred. Epoxides may sometimes show a weak or absent M⁺ peak due to facile fragmentation.[7]

    Infrared (IR) Spectroscopy: Probing Functional Groups

    IR spectroscopy is highly effective for identifying the key functional groups and confirming the disappearance of the alkene C=C bond.

    Expected Data for 7-Oxabicyclo[4.1.0]heptan-2-one:

    • C=O Stretch: A strong absorption band is expected for the saturated ketone. The ring strain imposed by the bicyclic system typically shifts this frequency to a higher wavenumber compared to a simple acyclic ketone. Expect this peak around 1715 cm⁻¹ .[8]

    • C-O-C Stretch (Epoxide): The characteristic C-O stretching of the epoxide ring should be present, typically in the fingerprint region between 1000-1300 cm⁻¹ .[7][9]

    • Absence of C=C Stretch: Critically, there should be no absorption band in the 1600-1680 cm⁻¹ region, indicating the consumption of the starting material's double bond.

    Comparative Data for Cyclohex-2-en-1-one:

    • C=O Stretch (Conjugated): The carbonyl group is conjugated with the C=C double bond, which lowers the stretching frequency. This peak is typically observed in the range of 1666-1685 cm⁻¹ .[8][10]

    • C=C Stretch: A distinct peak for the alkene double bond stretch is expected around 1600-1650 cm⁻¹ .

    Data Summary: IR Spectroscopy
    Functional Group7-Oxabicyclo[4.1.0]heptan-2-one (Expected)Cyclohex-2-en-1-one (Reference)Rationale for Confirmation
    C=O Stretch ~1715 cm⁻¹~1685 cm⁻¹Shift to higher frequency indicates loss of conjugation.
    C=C Stretch Absent~1600-1650 cm⁻¹Disappearance confirms reaction of the double bond.
    C-O-C Stretch ~1000-1300 cm⁻¹AbsentAppearance confirms the presence of the new ether/epoxide linkage.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

    NMR spectroscopy provides the most detailed picture of the molecular structure, confirming not only the presence of the epoxide but also its position relative to the carbonyl group.

    ¹³C NMR Spectroscopy

    Expected Data for 7-Oxabicyclo[4.1.0]heptan-2-one:

    • Carbonyl Carbon (C=O): This will be the most downfield signal, typically >200 ppm for a ketone.

    • Epoxide Carbons (C-O-C): These carbons are characteristically found in the range of 40-60 ppm .[7] The presence of two signals in this region is a strong indicator of the epoxide ring.

    • Aliphatic Carbons (CH₂): The remaining methylene carbons of the cyclohexane ring will appear further upfield.

    Comparative Data for Cyclohex-2-en-1-one:

    • Carbonyl Carbon (C=O): Similar to the product, a downfield signal >200 ppm.

    • Olefinic Carbons (C=C): Two distinct signals in the region of 125-150 ppm will be present for the carbons of the double bond.

    • Aliphatic Carbons (CH₂): The remaining methylene carbons will be upfield.

    Interpretation: The most significant change in the ¹³C NMR spectrum will be the disappearance of the two olefinic carbon signals and the appearance of two new signals in the 40-60 ppm range, which is characteristic of epoxide carbons.[7]

    ¹H NMR Spectroscopy

    Expected Data for 7-Oxabicyclo[4.1.0]heptan-2-one:

    • Epoxide Protons (H-C-O): The protons attached to the epoxide ring are a key diagnostic feature. They typically resonate in the 2.5-3.5 ppm region.[7][11] Their chemical shifts and coupling patterns will be distinct.

    • Aliphatic Protons (CH₂): The other four protons on the cyclohexane ring will appear as complex multiplets further upfield, generally between 1.5-2.5 ppm.

    • Absence of Vinylic Protons: There will be no signals in the vinylic region (typically 5.5-7.5 ppm).

    Comparative Data for Cyclohex-2-en-1-one:

    • Vinylic Protons (H-C=C): Two signals will be present in the downfield region, typically around 6.0-7.0 ppm , corresponding to the protons on the double bond.

    • Allylic & Aliphatic Protons: The remaining protons will be found in the upfield region (2.0-3.0 ppm).

    Data Summary: NMR Spectroscopy
    NucleusFeature7-Oxabicyclo[4.1.0]heptan-2-one (Expected)Cyclohex-2-en-1-one (Reference)Rationale for Confirmation
    ¹³C NMR Olefinic CarbonsAbsent~125-150 ppmDisappearance confirms loss of C=C bond.
    Epoxide Carbons~40-60 ppmAbsentAppearance confirms epoxide ring formation.
    ¹H NMR Vinylic ProtonsAbsent~6.0-7.0 ppmDisappearance confirms loss of C=C bond.
    Epoxide Protons~2.5-3.5 ppmAbsentAppearance of signals in this region is a hallmark of an epoxide.[11][12]

    Experimental Protocols

    Protocol 1: NMR Sample Preparation and Acquisition
    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Acquisition:

      • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.

      • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

      • For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

    Protocol 2: IR Spectroscopy
    • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

    • Data Processing: Perform a background subtraction using the spectrum of the clean salt plate or ATR crystal.

    Protocol 3: High-Resolution Mass Spectrometry (HRMS)
    • Sample Preparation: Dissolve a small amount of the sample (<<1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Analysis: Acquire the spectrum in positive ion mode and determine the exact mass of the molecular ion peak.

    Visualizing the Confirmation Workflow

    The logical flow of the spectroscopic analysis is crucial for building a robust argument for the structure.

    G cluster_0 Initial Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Synthesis Epoxidation of Cyclohex-2-en-1-one Purification Column Chromatography Synthesis->Purification MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Confirm_MW Confirm Molecular Weight (m/z = 112) MS->Confirm_MW Confirm_FG Confirm Functional Groups (Ketone, Epoxide) Absence of Alkene IR->Confirm_FG Confirm_Connectivity Confirm Connectivity & Regiochemistry NMR->Confirm_Connectivity Final_Structure Structure Confirmed: 7-Oxabicyclo[4.1.0]heptan-2-one Confirm_MW->Final_Structure Confirm_FG->Final_Structure Confirm_Connectivity->Final_Structure

    Caption: Workflow for the spectroscopic confirmation of 7-Oxabicyclo[4.1.0]heptan-2-one.

    Sources

    Comparative

    A Comparative Guide to the Chiral HPLC Analysis of 7-Oxabicyclo[4.1.0]heptan-2-one Enantiomers

    Introduction: The Significance of Chiral Purity for 7-Oxabicyclo[4.1.0]heptan-2-one 7-Oxabicyclo[4.1.0]heptan-2-one is a bicyclic epoxy ketone that serves as a valuable chiral building block in organic synthesis. Its str...

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Significance of Chiral Purity for 7-Oxabicyclo[4.1.0]heptan-2-one

    7-Oxabicyclo[4.1.0]heptan-2-one is a bicyclic epoxy ketone that serves as a valuable chiral building block in organic synthesis. Its structural similarity to natural products, such as the antibiotic anticapsin, underscores its importance in the development of novel therapeutic agents.[1] As with most chiral molecules, the individual enantiomers of 7-Oxabicyclo[4.1.0]heptan-2-one can exhibit distinct biological activities and pharmacological profiles. Consequently, the ability to accurately separate and quantify these enantiomers is critical for researchers in drug discovery, asymmetric synthesis, and quality control.

    High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent analytical technique for this purpose, offering direct, reliable, and efficient enantioseparation.[2][3] This guide provides an in-depth comparison of established chiral HPLC methodologies for resolving the enantiomers of 7-Oxabicyclo[4.1.0]heptan-2-one, supported by experimental data and protocols to ensure scientific integrity and practical applicability.

    The Principle of Enantioselective Recognition on Chiral Stationary Phases

    The foundation of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral selector immobilized on the stationary phase. Successful separation is typically governed by the "three-point interaction model," which posits that for chiral recognition to occur, at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole interactions) must form between the CSP and one enantiomer, creating a more stable transient diastereomeric complex than with the other enantiomer.[2] This difference in stability leads to different retention times and, thus, separation.

    For a molecule like 7-Oxabicyclo[4.1.0]heptan-2-one, the key functional groups for interaction are the ketone carbonyl and the epoxide oxygen. Polysaccharide-based CSPs, which have helical polymer structures with chiral grooves, have proven exceptionally effective for this class of compounds.[4]

    cluster_0 Chiral Recognition Mechanism cluster_1 Analyte Enantiomers CSP {Chiral Stationary Phase (CSP)|- Chiral Selector - Helical Groove} R_Enantiomer (R)-Enantiomer R_Enantiomer->CSP Strong Interaction (e.g., 3-point fit) Longer Retention S_Enantiomer (S)-Enantiomer S_Enantiomer->CSP Weaker Interaction (e.g., steric clash) Shorter Retention

    Caption: Chiral recognition based on differential interaction stability.

    Comparative Analysis of Polysaccharide-Based CSP Methodologies

    Polysaccharide derivatives, particularly carbamates of cellulose and amylose coated or immobilized on silica gel, are the most widely applied CSPs due to their broad enantioselectivity.[4][5] Experimental data demonstrates that amylose-based columns are particularly effective for separating the enantiomers of 7-Oxabicyclo[4.1.0]heptan-2-one and its derivatives.

    Methodology Comparison

    Here, we compare two successful methods utilizing different amylose-based CSPs under normal-phase conditions. Normal-phase mode (using non-polar solvents like hexane with a polar modifier) is often the first choice for polysaccharide CSPs as it promotes the hydrogen bonding and dipolar interactions crucial for chiral recognition.[6]

    ParameterMethod 1: CHIRALPAK® AD-3 Method 2: Chiralcel® AS Column
    Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) on 3 µm silicaAmylose tris((S)-α-methylbenzylcarbamate) on silica
    Analyte (1S)- and (1R)-7-Oxabicyclo[4.1.0]heptan-2-one derivative[7]7-Oxabicyclo[4.1.0]heptane-2,3,4-triol derivative[8]
    Mobile Phase n-Hexane / Ethanol (94:6, v/v)[7]n-Hexane / 2-Propanol (90:10, v/v)[8]
    Flow Rate 1.0 mL/min[7]0.6 mL/min[8]
    Temperature 25 °C[7]Not Specified (ambient assumed)
    Detection UV (Wavelength not specified)UV at 227 nm[8]
    Retention Time (t_R1_) 7.7 min[7]15.9 min (minor enantiomer)[8]
    Retention Time (t_R2_) 8.6 min[7]17.5 min (major enantiomer)[8]
    Expert Insights & Causality
    • Choice of CSP: Both CHIRALPAK® AD-3 and Chiralcel® AS are amylose-based, but the differing carbamate substituents create distinct chiral environments. The 3,5-dimethylphenyl group (AD-3) and the (S)-α-methylbenzyl group (AS) offer different steric and electronic profiles, leading to varied selectivity. Method 1, using the AD-3 column, provides a faster analysis (under 10 minutes) with a clear separation for the target compound's derivative.[7]

    • Mobile Phase Selection: The choice of alcohol modifier (Ethanol vs. 2-Propanol) and its concentration is critical. These modifiers compete with the analyte for polar interaction sites on the CSP. A lower concentration (6% Ethanol in Method 1) results in stronger analyte-CSP interaction and shorter retention times. The slightly higher polarity and concentration of 2-propanol in Method 2 (10%) leads to longer retention times, which can sometimes improve resolution for more challenging separations.[8]

    • Performance: Method 1 demonstrates a highly efficient separation with good peak shapes and a short run time. Method 2, while applied to a similar molecular scaffold, shows significantly longer retention, which may be due to the additional hydroxyl groups on its analyte increasing interaction with the CSP. This highlights that while general methods are a good starting point, optimization is key for each specific analyte.

    Detailed Experimental Protocol: A Self-Validating System

    This protocol details the steps for the chiral analysis of 7-Oxabicyclo[4.1.0]heptan-2-one based on the highly efficient Method 1 . The inclusion of system suitability checks ensures the trustworthiness and robustness of the results.

    Materials and Equipment
    • HPLC system with UV detector

    • CHIRALPAK® AD-3 column (4.6 x 250 mm, 3 µm) or equivalent

    • HPLC-grade n-Hexane

    • HPLC-grade Ethanol (200 proof)

    • Racemic standard of 7-Oxabicyclo[4.1.0]heptan-2-one

    • Sample for analysis

    • Class A volumetric flasks and pipettes

    Workflow Diagram

    cluster_workflow Experimental Workflow A 1. Mobile Phase Prep (Hexane/EtOH 94:6) B 2. Column Installation & Equilibration A->B D 4. System Suitability Test (Inject Racemic Standard) B->D C 3. Sample Prep (Dissolve in Mobile Phase) C->D E 5. Sample Analysis (Inject Sample) D->E Resolution > 1.5? F 6. Data Processing (Peak Integration) E->F G 7. Calculate ee% ([Area1-Area2]/[Area1+Area2])*100 F->G

    Caption: Step-by-step workflow for chiral HPLC analysis.

    Step-by-Step Methodology
    • Mobile Phase Preparation:

      • Action: Carefully measure 940 mL of n-Hexane and 60 mL of Ethanol. Combine in a 1 L solvent bottle.

      • Causality: Precise composition is crucial for reproducibility. In normal-phase chromatography, even minor changes in the polar modifier concentration can significantly alter retention times and resolution. Mix well and degas for 15 minutes using sonication or helium sparging to prevent pump cavitation and baseline noise.

    • System and Column Preparation:

      • Action: Install the CHIRALPAK® AD-3 column. Purge the pump with the mobile phase. Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30-60 minutes.

      • Causality: Equilibration is complete when a stable, flat baseline is observed on the detector. This ensures that the stationary phase is fully saturated with the mobile phase, which is essential for achieving reproducible retention times.

    • Sample Preparation:

      • Action:

        • Racemic Standard: Prepare a solution of ~1.0 mg/mL of racemic 7-Oxabicyclo[4.1.0]heptan-2-one in the mobile phase.

        • Analysis Sample: Prepare a solution of the test sample at a similar concentration in the mobile phase. Filter through a 0.45 µm syringe filter if particulates are present.

      • Causality: Dissolving samples in the mobile phase prevents peak distortion caused by solvent mismatch. Filtering prevents clogging of the column frit and tubing.

    • Chromatographic Conditions & System Suitability:

      • Action: Set the column temperature to 25 °C and the UV detector to an appropriate wavelength (e.g., 210 nm, as ketones have a weak n-π* transition). Inject 10 µL of the racemic standard.

      • Trustworthiness Check: This injection serves as the system suitability test. The separation must meet predefined criteria before proceeding. A resolution (Rs) value of >1.5 between the two enantiomer peaks is required to ensure baseline separation and accurate quantification.

    • Sample Analysis:

      • Action: Once system suitability is confirmed, inject 10 µL of the prepared analysis sample.

      • Causality: Running the unknown sample under identical, validated conditions ensures that the obtained data is accurate and reliable.

    • Data Analysis and Calculation:

      • Action: Integrate the peak areas for the two enantiomers. Identify the first and second eluting peaks based on the racemic standard injection.

      • Calculation: Determine the enantiomeric excess (% ee) using the following formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

    Conclusion

    The enantioselective analysis of 7-Oxabicyclo[4.1.0]heptan-2-one is reliably achieved using chiral HPLC with polysaccharide-based stationary phases. The CHIRALPAK® AD-3 column under normal-phase conditions (Hexane/Ethanol) provides a rapid and highly efficient method for baseline separation.[7] Researchers and drug development professionals should consider this methodology as a primary starting point for method development. The provided protocol, which incorporates a system suitability test, establishes a self-validating and trustworthy workflow critical for applications in regulated and research environments. As demonstrated by comparative data, screening different polysaccharide CSPs and optimizing the mobile phase composition remain essential steps for tackling new derivatives of this important molecular scaffold.

    References

    • Ohtsuki, K., et al. (2021). Asymmetric Shi Epoxidation of α,β-Unsaturated Oximes Using Oxone® in a Biphasic Solvent System. Chemical and Pharmaceutical Bulletin, 69(10), 1010-1016. [Link]

    • Celina Nazareth, Sanelly Pereira (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

    • Adam, W., et al. (2015). Conversion of racemic allylic hydroperoxides into corresponding chiral 1/2,3-triols by using catalytic OsO. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(3), 1-14. [Link]

    • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]

    • Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. [Link]

    • Isotani, K., et al. (2013). Gene cloning and characterization of two NADH-dependent 3-quinuclidinone reductases from Microbacterium luteolum JCM 9174. Applied and Environmental Microbiology, 79(4), 1378-1384. [Link]

    • Ilisz, I., et al. (2014). Enantioselective separation techniques in forensic analysis and clinical toxicology. TrAC Trends in Analytical Chemistry, 53, 80-92. [Link]

    • Ribeiro, A. R., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5527. [Link]

    Sources

    Validation

    A Comparative Guide to the Biological Activity of 7-Oxabicyclo[4.1.0]heptan-2-one Derivatives

    In the landscape of modern drug discovery, the exploration of novel scaffolds that can serve as a foundation for therapeutically active molecules is of paramount importance. The 7-oxabicyclo[4.1.0]heptan-2-one core, a st...

    Author: BenchChem Technical Support Team. Date: January 2026

    In the landscape of modern drug discovery, the exploration of novel scaffolds that can serve as a foundation for therapeutically active molecules is of paramount importance. The 7-oxabicyclo[4.1.0]heptan-2-one core, a strained bicyclic epoxide, has emerged as a promising starting point for the development of a diverse range of biologically active compounds. This guide provides a comprehensive comparison of the biological activities of various derivatives of 7-oxabicyclo[4.1.0]heptan-2-one, with a focus on their potential as anticancer and antimicrobial agents. We will delve into the structure-activity relationships, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds.

    The 7-Oxabicyclo[4.1.0]heptan-2-one Scaffold: A Privileged Structure

    The unique chemical architecture of 7-oxabicyclo[4.1.0]heptan-2-one, characterized by a fused cyclohexane and oxirane ring system with a ketone functionality, imparts a distinct reactivity profile. This inherent ring strain makes the epoxide susceptible to nucleophilic attack, providing a versatile handle for synthetic modifications and the introduction of diverse functional groups. This chemical tractability, coupled with the rigid conformational nature of the bicyclic system, allows for the precise spatial orientation of substituents, a critical factor in designing molecules with high affinity and selectivity for biological targets.

    Comparative Analysis of Biological Activities

    The derivatization of the 7-oxabicyclo[4.1.0]heptan-2-one core has led to the discovery of compounds with a spectrum of biological activities. Here, we compare the performance of representative derivatives in two key therapeutic areas: oncology and infectious diseases.

    Anticancer Activity: A Promising Frontier

    Several derivatives of 7-oxabicyclo[4.1.0]heptan-2-one have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to their ability to alkylate nucleophilic residues in biomolecules, such as DNA and proteins, leading to cell cycle arrest and apoptosis.

    A noteworthy example is the lutein epoxide, a naturally occurring carotenoid derivative featuring the 7-oxabicyclo[4.1.0]heptane moiety. Studies have shown that the epoxide form of lutein exhibits enhanced cytotoxicity compared to its non-epoxide precursor. This suggests that the oxirane ring is crucial for its anticancer activity. The epoxidation of naturally occurring compounds like lupeol and eugenol has also been shown to augment their anticancer efficacy, leading to increased expression of pro-apoptotic proteins such as p53, bax, and caspase-3 in breast cancer cell lines (MDA-MB-231 and MCF-7).[1][2]

    While systematic structure-activity relationship (SAR) studies on a library of synthetic 7-oxabicyclo[4.1.0]heptan-2-one derivatives are still emerging, the available data from natural product extracts provide valuable insights. For instance, a methanolic extract of Juglans regia green fruit pericarp, containing 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-, exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines.

    Table 1: Comparative Cytotoxicity of Plant Extracts Containing 7-Oxabicyclo[4.1.0]heptan-2-one Derivatives

    Plant Extract SourceCancer Cell LineIC50 (µg/mL)
    Juglans regia (green fruit pericarp)MCF-7176.9
    Juglans regia (green fruit pericarp)MDA-MB-231333.9
    Achillea fragrantissima (aerial part, AgNPs)MCF-717.2 ± 1.18
    Achillea fragrantissima (aerial part, AgNPs)HepG214 ± 2.43

    IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3]

    The data in Table 1, while not from isolated compounds, highlights the potential of this scaffold in developing potent anticancer agents. The significantly lower IC50 values observed for the silver nanoparticles (AgNPs) synthesized using Achillea fragrantissima extract suggest that formulation can dramatically enhance the cytotoxic effects of these derivatives.

    Antimicrobial Activity: Combating Drug Resistance

    The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Derivatives of 7-oxabicyclo[4.1.0]heptan-2-one have shown promise as antimicrobial agents, likely due to their ability to interfere with essential cellular processes in microorganisms.

    Piperitone oxide, a derivative of 7-oxabicyclo[4.1.0]heptan-2-one, has been identified as a significant component in essential oils with notable insecticidal activity against pests like Sitophilus zeamais and Tribolium castaneum.[1] Preliminary structure-activity analysis suggests that the presence of a carbonyl group conjugated with a double bond is important for this activity.

    Furthermore, extracts containing various 7-oxabicyclo[4.1.0]heptan-2-one derivatives have demonstrated broad-spectrum antibacterial and antifungal activity. For instance, extracts from Mentha longifolia and Mentha asiatica containing piperitenone oxide (a derivative) have shown inhibitory effects against a range of bacteria, including Shigella dysenteriae.[4][5]

    Table 2: Comparative Antimicrobial Activity of Plant Extracts Containing 7-Oxabicyclo[4.1.0]heptan-2-one Derivatives

    Plant Extract SourceMicroorganismMIC (µg/mL)
    Mentha longifolia (essential oil)Shigella dysenteriae1000
    Mentha asiatica (UAE ethanol extract)Candida albicans12
    Mentha asiatica (UAE ethanol extract)Pseudomonas aeruginosa150

    MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

    The data indicates that the antimicrobial potency can vary significantly depending on the specific derivative and the target microorganism. The low MIC value against Candida albicans for the Mentha asiatica extract is particularly noteworthy, suggesting potential applications in antifungal drug development.

    Experimental Protocols

    To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for assessing the biological activity of 7-oxabicyclo[4.1.0]heptan-2-one derivatives are provided below.

    Cytotoxicity Assessment: The MTT Assay

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

    Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

    Step-by-Step Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the 7-oxabicyclo[4.1.0]heptan-2-one derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified CO₂ incubator.

    • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7]

    MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with Derivatives start->treat 24h Incubation add_mtt Add MTT Reagent treat->add_mtt Treatment Period incubate Incubate (3-4h) add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate % Viability & IC50 read->calculate Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare Antimicrobial Stock dilute Serial Dilution in Plate start->dilute inoculate Inoculate Wells dilute->inoculate inoculum Prepare Standardized Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate read Visually Read for Growth incubate->read determine Determine MIC read->determine

    Caption: Workflow of the broth microdilution method for MIC determination.

    Future Directions and Conclusion

    The 7-oxabicyclo[4.1.0]heptan-2-one scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The preliminary data on the anticancer and antimicrobial activities of its derivatives are encouraging. However, to fully realize the potential of this chemical class, further research is warranted.

    Future efforts should focus on the systematic synthesis and biological evaluation of a diverse library of 7-oxabicyclo[4.1.0]heptan-2-one derivatives. This will enable the elucidation of clear structure-activity relationships and the identification of key structural features that govern potency and selectivity. Such studies will be instrumental in guiding the rational design of next-generation compounds with improved therapeutic profiles.

    References

    • A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. (n.d.). Retrieved from [Link]

    • Comparison of quantity, quality and antibacterial activity of essential oil Mentha longifolia (L.) L. under different traditional and modern extraction methods. (2024). Scientific Reports, 14(1), 16409.
    • Insecticidal Activity of Monoterpenoids Against Sitophilus zeamais Motschulsky and Tribolium castaneum Herbst: Preliminary Structure–Activity Relationship Study. (2022). Molecules, 27(19), 6560.
    • Phytochemical Profiling of Mentha asiatica Boriss. Leaf Extracts: Antioxidant and Antibacterial Activities. (2025). ES Food & Agroforestry, 19, 1355.
    • Broth microdilution. (n.d.). In Wikipedia. Retrieved from [Link]

    • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Retrieved from [Link]

    • Antimicrobial susceptibility testing (Broth microdilution method). (2025). Retrieved from [Link]

    • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (2015). Journal of Pharmaceutical Analysis, 5(2), 71-75.
    • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). Retrieved from [Link]

    • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2022). Journal of Antimicrobial Chemotherapy, 77(10), 2696-2703.
    • 5 Ways to Determine IC50 Value in Pharmacology Research. (2025). Retrieved from [Link]

    • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2014). The AAPS Journal, 16(5), 1035-1045.
    • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2018). Scientific Reports, 8(1), 16450.
    • IC50's: An Approach to High-Throughput Drug Discovery. (n.d.). Retrieved from [Link]

    • Recent Advances in Oxygen-Containing Heterocycles as Anticancer Agents. (2022). International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 80-93.
    • Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. (2024). Journal of Medicinal Chemistry, 67(17), 15691-15710.
    • Synthesis and Pharmacological Evaluation of 5,6-exo-epoxy-7-oxabicyclo[2.2.1]heptane Derivatives. (1987). Journal of Medicinal Chemistry, 30(11), 2021-2027.
    • 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

    • Design and Synthesis of Novel Antimicrobial Agents. (2022). Molecules, 27(21), 7288.
    • 7-oxabicyclo[4.1.0]heptan-2-one. (n.d.). In PubChem. Retrieved from [Link]

    • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. (2006). Arkivoc, 2006(6), 78-85.
    • Recent Advances in Oxygen-Containing Heterocycles as Anticancer Agents. (2024).
    • FULL PUBLIC REPORT Silane, triethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]- ('CoatOSil 1770'). (2015). Retrieved from [Link]

    • Gene Cloning and Characterization of Two NADH-Dependent 3-Quinuclidinone Reductases from Microbacterium luteolum JCM 9174. (2012). Applied and Environmental Microbiology, 78(19), 6820-6828.

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    Comparative

    A Comparative Guide to the X-ray Crystallography of 7-Oxabicyclo[4.1.0]heptan-2-one Derivatives

    This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of 7-oxabicyclo[4.1.0]heptan-2-one derivatives. It is intended for researchers, scientists, and drug development professionals e...

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of 7-oxabicyclo[4.1.0]heptan-2-one derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of small organic molecules. This document moves beyond a simple recitation of methods to offer insights into the experimental rationale and a comparative analysis of available structural data, alongside alternative characterization techniques.

    Introduction: The Significance of the 7-Oxabicyclo[4.1.0]heptan-2-one Scaffold

    The 7-oxabicyclo[4.1.0]heptan-2-one core is a prevalent structural motif in a variety of biologically active compounds and natural products. Its inherent ring strain, arising from the fusion of a cyclohexanone and an epoxide ring, imparts unique chemical reactivity, making it a valuable synthetic intermediate. Derivatives of this scaffold have demonstrated a range of biological activities, including potential as biocatalysts and antimicrobial agents.[1] Furthermore, they serve as crucial building blocks in the synthesis of more complex molecules, finding applications in pharmaceuticals and the fragrance industry.[1]

    Given the stereochemically rich and conformationally constrained nature of this bicyclic system, single-crystal X-ray diffraction (SCXRD) stands as an indispensable tool for the unambiguous determination of its three-dimensional structure.[2][3] This technique provides precise information on bond lengths, bond angles, and absolute stereochemistry, which is critical for understanding structure-activity relationships (SAR) and for rational drug design.

    Comparative Crystallographic Analysis

    A comprehensive comparison of the crystal structures of various 7-oxabicyclo[4.1.0]heptan-2-one derivatives is hampered by the limited availability of public crystallographic data for this specific class of compounds. The inherent flexibility of the six-membered ring and the presence of a polar ketone and ether functional group can present challenges in obtaining high-quality single crystals suitable for X-ray diffraction.

    However, analysis of closely related structures provides valuable insights into the conformational preferences and the influence of substituents on the bicyclic framework. For this guide, we will draw comparisons between a hydroxylated derivative of the target scaffold and dichlorinated analogues that lack the epoxide oxygen.

    Case Study 1: A 7-Oxabicyclo[4.1.0]heptan-2-ol Derivative

    A search of the Cambridge Structural Database (CSD) reveals the crystal structure of a functionalized 7-oxabicyclo[4.1.0]heptan-2-ol derivative (CSD Entry: 1024456). While not a ketone, the core bicyclic scaffold is present, offering a valuable reference point. The crystallographic data for this compound, as reported by Lin, H. H., et al. in the Journal of Organic Chemistry (2014), provides a foundational understanding of the geometry of the oxabicyclo[4.1.0]heptane system.

    Case Study 2: Dichlorinated Bicyclo[4.1.0]heptan-2-one Analogues

    In contrast, the crystal structures of (1R, 4R, 6R, 9R)- and (1R, 4R, 6R, 9S)-7,7-dichloro-1-methyl-4-[2′,2′-dichloro-1′-methylcyclopropyl]-bicyclo[4.1.0]-heptan-2-one offer a glimpse into the structure of the carbocyclic counterpart. These compounds, which lack the endocyclic oxygen atom, provide a basis for understanding the structural impact of its introduction.

    A comparative summary of the key crystallographic parameters for these representative structures would ideally be presented in a table. However, without direct access to the CIF file for the oxabicyclo derivative, a detailed numerical comparison of bond lengths and angles is not feasible at this time. The following table illustrates the type of data that would be compared.

    Parameter7-Oxabicyclo[4.1.0]heptan-2-ol Derivative (Hypothetical Data)(1R, 4R, 6R, 9R)-7,7-dichlorobicyclo[4.1.0]heptan-2-one(1R, 4R, 6R, 9S)-7,7-dichlorobicyclo[4.1.0]heptan-2-one
    Formula C₁₅H₂₂O₃C₁₄H₁₆Cl₄OC₁₄H₁₆Cl₄O
    Crystal System OrthorhombicOrthorhombicOrthorhombic
    Space Group P2₁2₁2₁P2₁2₁2₁P2₁2₁2₁
    a (Å) Data not available10.339(3)7.982(2)
    b (Å) Data not available11.510(3)9.538(3)
    c (Å) Data not available11.886(6)18.785(3)
    α (°) 909090
    β (°) 909090
    γ (°) 909090
    Volume (ų) Data not available1413.51429.2
    Z 444

    Structural Insights:

    The introduction of the oxygen atom in the 7-position is expected to significantly influence the geometry of the bicyclic system. Key points of comparison would include:

    • Ring Conformation: The cyclohexene/ane ring in bicyclo[4.1.0]heptane systems typically adopts a boat or twist-boat conformation. The presence of the epoxide oxygen in the 7-oxabicyclo scaffold is anticipated to alter the ring puckering and overall conformation.

    • Bond Lengths and Angles: The C1-C6 bond length and the angles involving the epoxide ring (C1-O7-C6) would be of primary interest. These parameters directly reflect the strain and electronic effects introduced by the ether linkage.

    • Intermolecular Interactions: The presence of the ether oxygen and the ketone/hydroxyl groups provides sites for hydrogen bonding and other dipole-dipole interactions, which will dictate the crystal packing arrangement.

    Alternative and Complementary Characterization Techniques

    While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of these derivatives requires the application of other analytical methods.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    ¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of 7-oxabicyclo[4.1.0]heptan-2-one derivatives in solution.

    • ¹H NMR: The chemical shifts and coupling constants of the protons on the bicyclic framework provide valuable information about their relative stereochemistry. Protons on carbons adjacent to the epoxide and ketone groups will exhibit characteristic downfield shifts.

    • ¹³C NMR: The carbon signals for the epoxide (typically in the 40-60 ppm region) and the ketone (around 200 ppm) are readily identifiable.

    • 2D NMR Techniques: COSY, HSQC, and HMBC experiments are crucial for unambiguously assigning all proton and carbon signals and for confirming the connectivity of the molecule. NOESY or ROESY experiments can provide insights into the through-space proximity of protons, helping to determine the solution-state conformation.

    Mass Spectrometry (MS)

    Mass spectrometry is essential for determining the molecular weight and elemental composition of the synthesized derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can offer clues about the structure and stability of the molecule.

    Infrared (IR) Spectroscopy

    IR spectroscopy is a quick and simple method to confirm the presence of key functional groups. The strong carbonyl (C=O) stretch of the ketone is typically observed in the range of 1700-1725 cm⁻¹. The asymmetric and symmetric stretching vibrations of the C-O-C bonds of the epoxide can be observed in the fingerprint region, although they can be difficult to assign definitively.

    Experimental Protocols: A Guide to Crystallization

    Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. The following protocols outline common techniques for the crystallization of small organic molecules like 7-oxabicyclo[4.1.0]heptan-2-one derivatives.

    Slow Evaporation

    This is often the simplest and most common crystallization method.

    Protocol:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation at room temperature. Common solvents include acetone, ethyl acetate, methanol, ethanol, and dichloromethane.

    • Filter the solution through a small plug of cotton or a syringe filter to remove any particulate matter.

    • Transfer the solution to a clean vial with a narrow opening (e.g., a small test tube or a specialized crystallization tube).

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

    Causality: The slow removal of the solvent gradually increases the concentration of the solute, leading to supersaturation and the formation of well-ordered crystals.

    Vapor Diffusion

    This technique is useful when the compound is highly soluble in a particular solvent.

    Protocol:

    • Dissolve the compound in a small amount of a relatively high-boiling point solvent in which it is soluble (the "solvent").

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

    • Add a larger volume of a "non-solvent" (a solvent in which the compound is poorly soluble but which is miscible with the solvent) to the bottom of the larger container, ensuring the level of the non-solvent is below the opening of the inner vial.

    • Seal the outer container and leave it undisturbed.

    Causality: The non-solvent will slowly diffuse into the solvent in the inner vial, reducing the solubility of the compound and inducing crystallization.

    Liquid-Liquid Diffusion (Layering)

    This method is effective for compounds that are sensitive to temperature changes or air.

    Protocol:

    • Dissolve the compound in a dense, high-boiling point solvent.

    • Carefully layer a less dense, miscible non-solvent on top of the solution, minimizing mixing at the interface. This can be done by slowly adding the non-solvent down the side of the tilted tube or by using a syringe.

    • Seal the container and allow it to stand undisturbed.

    Causality: Crystals will form at the interface of the two solvents as they slowly mix, creating a region of supersaturation.

    Visualizations

    Molecular Structure of the Core Scaffold

    Caption: General structure of the 7-oxabicyclo[4.1.0]heptan-2-one scaffold.

    Experimental Workflow for X-ray Crystallography

    workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystallization (e.g., Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray solution Structure Solution xray->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation publication publication validation->publication Publication/Reporting

    Caption: A typical workflow for the X-ray crystallographic analysis of a small molecule.

    Conclusion and Future Outlook

    The structural elucidation of 7-oxabicyclo[4.1.0]heptan-2-one derivatives is of significant importance for advancing our understanding of their chemical and biological properties. While X-ray crystallography remains the gold standard for unambiguous structure determination, the limited availability of public crystallographic data for this class of compounds highlights the challenges in their crystallization.

    This guide has provided a framework for approaching the structural analysis of these molecules, emphasizing the synergy between X-ray diffraction and other spectroscopic techniques. The provided crystallization protocols offer practical starting points for obtaining high-quality single crystals.

    Future work should focus on the systematic synthesis and crystallographic analysis of a wider range of 7-oxabicyclo[4.1.0]heptan-2-one derivatives. This would enable a more comprehensive comparative analysis of their solid-state structures, providing deeper insights into the subtle interplay of steric and electronic effects that govern their conformation and crystal packing. Such a database of structures would be an invaluable resource for the rational design of new derivatives with tailored properties for applications in medicine and materials science.

    References

    • Zukerman-Schpector, J., Castellano, E. E., Oliva, G., Brocksom, T. J., & Canevarolo, E. T. (1984). Structural studies on the dichlorocarbene adducts with (−)-R-carvone. I. The crystal structures of [1R, 4R, 6R, 9R]-7,7-dichloro-1-methyl-4-[2′,2′-dichloro-1′-methylcyclopropyl]-bicyclo[4.1.0]-heptan-2-one and [1R, 4R, 6R, 9S]-7,7-dichloro-1-methyl-4-[2′,2′-dichloro-1′-methylcyclopropyl]-bicyclo[4.1.0]-heptan-2-one. Canadian Journal of Chemistry, 62(3), 570-573. [Link]

    • Lin, H. H., Lee, K. Y., Chen, Y. A., Liu, C. F., & Yeh, M. C. P. (2014). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Ketones Using a Chiral Diphosphine Ligand. Journal of Organic Chemistry, 79(23), 11802–11811. [Link]

    Sources

    Validation

    A Comparative Guide to the Synthesis and Spectral Validation of 7-Oxabicyclo[4.1.0]heptan-2-one

    For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohe...

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a valuable building block in organic synthesis, finding applications in the preparation of pharmaceuticals and other complex molecules.[1] Its strained epoxide ring fused to a cyclohexanone backbone offers a versatile scaffold for a variety of chemical transformations.

    This guide provides an in-depth comparison of common and advanced methodologies for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one. Beyond mere protocols, we will delve into the mechanistic rationale behind these approaches and present a comprehensive validation of the target compound through a detailed analysis of its spectral data. Our focus is to equip you with the knowledge to not only replicate these syntheses but also to understand the nuances that govern their success and to confidently verify the integrity of your product.

    The Synthetic Landscape: A Comparison of Epoxidation Strategies

    The primary route to 7-Oxabicyclo[4.1.0]heptan-2-one involves the epoxidation of the α,β-unsaturated ketone, 2-cyclohexen-1-one. The choice of oxidizing agent and reaction conditions significantly impacts the yield, purity, and, in some cases, the stereochemistry of the final product. We will explore two widely used methods and a more advanced asymmetric approach.

    Method 1: The Classic Approach - Alkaline Hydrogen Peroxide Epoxidation

    This method represents a straightforward and cost-effective route to 7-Oxabicyclo[4.1.0]heptan-2-one. The reaction proceeds via a nucleophilic attack of the hydroperoxide anion on the β-carbon of the enone, followed by intramolecular cyclization to form the epoxide ring.

    Causality of Experimental Choices: The use of a protic solvent like methanol is crucial for solubilizing the reactants. The basic conditions, typically achieved with sodium hydroxide, are necessary to deprotonate hydrogen peroxide, generating the nucleophilic hydroperoxide anion required for the conjugate addition to the enone. Cooling the reaction mixture is essential to control the exothermic nature of the reaction and to minimize side reactions.

    Method 2: A Milder Alternative - tert-Butyl Hydroperoxide and DBU

    For substrates that may be sensitive to strongly basic conditions, the use of tert-butyl hydroperoxide (TBHP) in the presence of a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) offers a milder alternative.[2][3]

    Causality of Experimental Choices: DBU is a strong, non-nucleophilic base that facilitates the deprotonation of TBHP to form the active oxidant. Dichloroethane is often used as the solvent due to its inert nature and ability to dissolve both the reactants and intermediates. The reaction is typically run at or below room temperature to ensure selectivity and prevent degradation of the product. This method's rate-limiting step is the nucleophilic addition to the enone.[2]

    Method 3: The Enantioselective Frontier - Asymmetric Epoxidation with Chiral Phase-Transfer Catalysts

    The synthesis of enantiomerically enriched epoxides is of significant interest in medicinal chemistry. Asymmetric epoxidation of 2-cyclohexen-1-one can be achieved using chiral phase-transfer catalysts, often derived from cinchona alkaloids.[4][5] These catalysts facilitate the transfer of the oxidant from an aqueous phase to the organic phase containing the enone, while inducing stereoselectivity.

    Causality of Experimental Choices: Chiral quaternary ammonium salts derived from cinchona alkaloids act as the phase-transfer catalyst, creating a chiral environment for the epoxidation reaction.[5] The choice of solvent, base, and temperature are all critical parameters that can influence the enantiomeric excess (ee) of the product.[6] These reactions are often performed under biphasic conditions.

    Spectral Data Validation: Confirming the Structure of 7-Oxabicyclo[4.1.0]heptan-2-one

    Unequivocal characterization of the synthesized product is a cornerstone of scientific integrity. Here, we present the expected spectral data for 7-Oxabicyclo[4.1.0]heptan-2-one, which serves as a benchmark for validating the success of the synthesis.

    Spectroscopic Technique Expected Data
    ¹H NMR (CDCl₃)δ (ppm): 1.50-3.00 (m, 6H), 3.32 (d, J = 4 Hz, 1H), 3.60 (m, 1H)[7]
    ¹³C NMR (CDCl₃)δ (ppm): 19.3, 19.6, 24.2, 24.4, 57.1, 58.1, 61.6, 171.4[8]
    Infrared (IR) (film)ν (cm⁻¹): ~1710 (C=O stretch)[7]
    Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 98. Key Fragments: m/z 97 ([M-H]⁺), 83 ([M-CH₃]⁺), 80 ([M-H₂O]⁺), 79 ([M-H-H₂O]⁺), 70 ([M-CO]⁺), 69 ([M-COH]⁺), 54 ([M-CH₃CHO]⁺)[9]

    Experimental Protocols

    Protocol 1: Synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one via Alkaline Hydrogen Peroxide Epoxidation

    Protocol1 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification R1 Dissolve 2-cyclohexen-1-one in methanol R2 Cool solution to 1-3 °C in an ice bath R1->R2 R3 Add 30% aqueous hydrogen peroxide R2->R3 Rxn1 Add 20% aqueous sodium hydroxide R3->Rxn1 Rxn2 Monitor temperature rise and subsequent fall Rxn1->Rxn2 Rxn3 Stir for a designated period Rxn2->Rxn3 W1 Extract with dichloromethane Rxn3->W1 W2 Dry organic extracts over anhydrous magnesium sulfate W1->W2 W3 Remove solvent via distillation W2->W3 P1 Distill residue under reduced pressure W3->P1 Protocol2 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up R1 Prepare a mixture of 2-cyclohexen-1-one, DBU, and an internal standard in dichloroethane at 0 °C R2 Add a solution of t-BuOOH in dichloroethane R1->R2 Rxn1 Allow the mixture to warm to 22 °C R2->Rxn1 Rxn2 Stir for 18 hours, monitoring conversion by GC Rxn1->Rxn2 W1 Dilute the reaction mixture with chloroform and water Rxn2->W1 W2 Stir for 30 minutes W1->W2 W3 Separate the organic layer W2->W3 W4 Wash, dry, and concentrate the organic layer W3->W4

    Sources

    Comparative

    A Comparative Guide to the Reactivity of 7-Oxabicyclo[4.1.0]heptan-2-one and Other Epoxides

    Introduction: The Intrinsic Reactivity of the Epoxide Ring Epoxides, or oxiranes, are three-membered cyclic ethers that serve as versatile intermediates in organic synthesis. Their high reactivity stems primarily from si...

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Intrinsic Reactivity of the Epoxide Ring

    Epoxides, or oxiranes, are three-membered cyclic ethers that serve as versatile intermediates in organic synthesis. Their high reactivity stems primarily from significant ring strain, a combination of angle and torsional strain, which is relieved upon nucleophilic attack.[1][2][3][4][5] This inherent strain provides a strong thermodynamic driving force for ring-opening reactions, even though an alkoxide is typically a poor leaving group.[6][7] The electrophilic nature of the epoxide carbons makes them susceptible to attack by a wide range of nucleophiles.

    The regiochemical and stereochemical outcomes of these ring-opening reactions are highly dependent on the reaction conditions—specifically, whether they are conducted under acidic or basic/nucleophilic catalysis.[1][3][8][9] This guide will dissect these principles and apply them to a comparative analysis of 7-Oxabicyclo[4.1.0]heptan-2-one against other structurally relevant epoxides, providing researchers with a framework for predicting and controlling their chemical behavior.

    Factors Governing Epoxide Reactivity: A Mechanistic Overview

    The outcome of an epoxide ring-opening reaction is dictated by a balance of steric and electronic factors, which can be modulated by the choice of catalyst and nucleophile.

    • Base-Catalyzed/Nucleophilic Conditions: Under basic or neutral conditions with a strong nucleophile (e.g., Grignard reagents, alkoxides, amines), the reaction proceeds via a classic SN2 mechanism .[6][10][11] The nucleophile directly attacks one of the electrophilic carbons, leading to the cleavage of a C-O bond. In unsymmetrical epoxides, this attack preferentially occurs at the less sterically hindered carbon atom .[6][8][9][10] This process results in an inversion of stereochemistry at the site of attack.[6]

    • Acid-Catalyzed Conditions: In the presence of an acid, the epoxide oxygen is first protonated, transforming it into a much better leaving group (a neutral hydroxyl group).[1][7] This activation makes the epoxide susceptible to attack by even weak nucleophiles like water or alcohols.[7][8] The regioselectivity under acidic conditions is more complex. The transition state has significant SN1 character, meaning a partial positive charge develops on the carbon atoms.[11] Consequently, the nucleophile preferentially attacks the carbon atom that can best stabilize this positive charge—typically the more substituted carbon .[1][3][8] Despite this SN1-like regioselectivity, the reaction still proceeds with backside attack, resulting in an anti-addition product, characteristic of an SN2-like mechanism.[1][3][12]

    Epoxide_Mechanisms cluster_base Base-Catalyzed (SN2) cluster_acid Acid-Catalyzed (SN1/SN2 Hybrid) b_start Unsymmetrical Epoxide + Strong Nucleophile (Nu⁻) b_ts SN2 Transition State b_start->b_ts Attack at less hindered C b_prod Product: Nucleophile on Less Substituted Carbon b_ts->b_prod Ring Opening a_start Unsymmetrical Epoxide + Acid (H⁺) a_protonated Protonated Epoxide a_start->a_protonated Protonation a_ts Hybrid Transition State (Carbocation Character) a_protonated->a_ts Attack by weak nucleophile (Nu-H) a_prod Product: Nucleophile on More Substituted Carbon a_ts->a_prod Ring Opening & Deprotonation

    Caption: General pathways for epoxide ring-opening reactions.

    Comparative Reactivity Analysis

    To understand the unique reactivity of 7-Oxabicyclo[4.1.0]heptan-2-one, we will compare it to simpler, yet structurally related, epoxides. The presence of the ketone functionality is the key structural variable.[13][14]

    Structures cluster_A 7-Oxabicyclo[4.1.0]heptan-2-one cluster_B Cyclohexene Oxide cluster_C Styrene Oxide A A B B C C

    Caption: Structures of epoxides discussed in this guide.

    Cyclohexene Oxide (7-Oxabicyclo[4.1.0]heptane)
    • Structure: A simple, symmetrical alicyclic epoxide.[15][16]

    • Reactivity Profile: As a baseline model, cyclohexene oxide's reactivity is governed purely by the inherent strain of the fused epoxide ring.[17] Being symmetrical, regioselectivity is not a factor. Nucleophilic attack, whether acid- or base-catalyzed, results in the formation of a trans-1,2-disubstituted cyclohexane product due to the requisite backside attack.[1][12] Lewis acids are known to efficiently catalyze its ring-opening.[17]

    Styrene Oxide
    • Structure: An unsymmetrical epoxide where one carbon is part of a simple alkyl environment and the other is a benzylic carbon.

    • Reactivity Profile: Styrene oxide provides a clear example of electronic control.

      • Under basic (SN2) conditions, nucleophilic attack occurs, as expected, at the less hindered primary carbon.

      • Under acidic conditions, the benzylic carbon can effectively stabilize the developing positive charge in the transition state through resonance with the phenyl ring. Therefore, nucleophilic attack occurs almost exclusively at the more substituted benzylic position.

    7-Oxabicyclo[4.1.0]heptan-2-one
    • Structure: A bicyclic compound featuring an epoxide fused to a cyclohexanone ring.[13][18] This structure introduces significant electronic perturbation compared to cyclohexene oxide.

    • Predicted Reactivity Profile:

      • Electronic Effect: The ketone group is strongly electron-withdrawing. This inductive effect is expected to increase the electrophilicity of the adjacent epoxide carbons, particularly the one alpha to the carbonyl (C1). This should render the epoxide more reactive towards nucleophiles compared to cyclohexene oxide.

      • Regioselectivity: The molecule is unsymmetrical.

        • Under basic (SN2) conditions, we must consider both sterics and electronics. While the C6 carbon is less sterically hindered, the C1 carbon is significantly more electrophilic due to its proximity to the carbonyl group. It is plausible that nucleophilic attack could occur at C1, deviating from the simple steric rule. However, attack at the less hindered C6 remains a strong possibility. The precise outcome would likely depend on the nature of the nucleophile.

        • Under acidic conditions, protonation of the epoxide oxygen will lead to positive charge development. The electron-withdrawing nature of the adjacent carbonyl group will destabilize a carbocation at C1. Therefore, the positive charge will be better tolerated at C6. This suggests that under acidic conditions, nucleophilic attack will preferentially occur at the C6 position .

      • Competing Reactions: The ketone carbonyl is also an electrophilic site and could potentially react with strong nucleophiles like Grignard or organolithium reagents.[14] This represents a potential pathway for side reactions not available to cyclohexene oxide or styrene oxide.

    Summary of Predicted Reactivity
    EpoxideKey Structural FeaturePredicted Relative Reactivity (vs. Cyclohexene Oxide)Dominant Regioselectivity (Acidic)Dominant Regioselectivity (Basic)
    Cyclohexene Oxide Symmetrical, alicyclicBaselineN/A (Symmetrical)N/A (Symmetrical)
    Styrene Oxide Phenyl group (benzylic C)HigherMore substituted (benzylic) CLess substituted (primary) C
    7-Oxabicyclo[4.1.0]heptan-2-one α-Ketone (electron-withdrawing)HigherLess substituted (C6)Ambiguous (C1 or C6)

    Experimental Protocol: Comparative Kinetic Analysis of Epoxide Ring-Opening

    To empirically validate the predicted reactivity differences, a kinetic study can be performed. This protocol outlines a method for comparing the rate of ring-opening of cyclohexene oxide and 7-Oxabicyclo[4.1.0]heptan-2-one with a model nucleophile, aniline, using Gas Chromatography (GC) for monitoring.

    Objective: To determine the relative reaction rates for the ring-opening of two different epoxides under identical, controlled conditions.

    Materials:

    • 7-Oxabicyclo[4.1.0]heptan-2-one

    • Cyclohexene oxide

    • Aniline (nucleophile)

    • Methanol (solvent)

    • Dodecane (internal standard)

    • 0.5 M HCl in Methanol (for quenching)

    • Gas Chromatograph with FID detector

    Procedure:

    • Preparation of Stock Solutions:

      • Prepare a 0.2 M solution of cyclohexene oxide in methanol containing 0.05 M dodecane as an internal standard.

      • Prepare a 0.2 M solution of 7-Oxabicyclo[4.1.0]heptan-2-one in methanol containing 0.05 M dodecane.

      • Prepare a 1.0 M solution of aniline in methanol.

    • Reaction Setup (Performed in parallel for each epoxide):

      • Place 5.0 mL of the epoxide stock solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer, maintained at 25°C.

      • Allow the solution to equilibrate for 10 minutes.

      • To initiate the reaction (t=0), add 1.0 mL of the 1.0 M aniline stock solution.

    • Sampling and Quenching:

      • Immediately after adding the aniline (t=0), withdraw a 0.1 mL aliquot and transfer it to a GC vial containing 0.9 mL of 0.5 M HCl in methanol. The acid will quench the reaction by protonating the aniline.

      • Repeat the sampling procedure at regular intervals (e.g., 15, 30, 60, 90, 120 minutes).

    • GC Analysis:

      • Analyze each quenched sample by GC. The method should be optimized to resolve the peaks for the starting epoxide, aniline, the product (β-amino alcohol), and the internal standard (dodecane).

      • Integrate the peak areas for the starting epoxide and the internal standard.

    • Data Analysis:

      • Calculate the concentration of the epoxide at each time point relative to the constant concentration of the internal standard.

      • Plot the natural logarithm of the epoxide concentration (ln[Epoxide]) versus time.

      • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').

      • Compare the calculated k' values for 7-Oxabicyclo[4.1.0]heptan-2-one and cyclohexene oxide to determine their relative reactivity.

    Workflow prep Prepare Stock Solutions (Epoxide + Internal Std, Nucleophile) setup Equilibrate Epoxide Solution in Reactor (25°C) prep->setup start Initiate Reaction (t=0) Add Nucleophile Solution setup->start loop Time Point? start->loop sample Withdraw Aliquot loop->sample Yes plot Plot ln[Epoxide] vs. Time loop->plot No (End) quench Quench Reaction (in Acidified Methanol) sample->quench analyze Analyze by GC quench->analyze analyze->loop calc Calculate Rate Constant (k') from Slope plot->calc

    Caption: Experimental workflow for kinetic analysis.

    Conclusion and Implications for Drug Development

    The reactivity of an epoxide is not an isolated property but is finely tuned by the neighboring functional groups. 7-Oxabicyclo[4.1.0]heptan-2-one, with its integrated ketone, presents a more complex and reactive profile than simple alicyclic epoxides like cyclohexene oxide. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the epoxide ring, likely accelerating ring-opening reactions. However, it also complicates the prediction of regioselectivity under basic conditions and introduces a competing electrophilic site.

    For researchers in drug development, understanding these nuances is critical. Epoxides are common intermediates for introducing hydroxyl groups and other functionalities with precise stereochemical control.[19][20] The ability to predict how a complex substrate like 7-Oxabicyclo[4.1.0]heptan-2-one will react allows for the rational design of synthetic routes to complex molecules, minimizing side products and maximizing yield. This guide provides the fundamental principles and a practical experimental framework for evaluating and exploiting the unique reactivity of functionalized epoxides.

    References

    • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

    • Epoxide Ring Opening With Base. (2015-02-10). Master Organic Chemistry. [Link]

    • Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]

    • Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]

    • Alkene Reactivity 4: Opening Epoxides. (2023-05-18). YouTube. [Link]

    • Diversity in the Synthesis of Functionalized Cyclohexene Oxide Derivatives by a Cycloaddition–Fragmentation Sequence from Benzene Oxide. (2023-05-01). The Journal of Organic Chemistry - ACS Publications. [Link]

    • Reactions of Epoxides - Ring-opening. (2024-03-24). Chemistry LibreTexts. [Link]

    • Nucleophilic Substitution Reactions of Epoxides. (2014-08-09). Chemistry LibreTexts. [Link]

    • Epoxide Reactions. (2020-04-28). YouTube. [Link]

    • Epoxide Reactions. BYJU'S. [Link]

    • Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]

    • Diversity in the Synthesis of Functionalized Cyclohexene Oxide Derivatives by a Cycloaddition–Fragmentation Sequence from Benzene Oxide. (2023-05-01). The Journal of Organic Chemistry. [Link]

    • Cyclohexene oxide. Wikipedia. [Link]

    • Thermochemical Studies of Epoxides and Related Compounds. PMC - NIH. [Link]

    • Reactions of Epoxides - Acidic Ring Opening. OpenOChem Learn. [Link]

    • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. (2021-02-04). PMC - NIH. [Link]

    • 7-Oxabicyclo[4.1.0]heptan-2-one. PubChem. [Link]

    • 7-Oxabicyclo[4.1.0]heptane. NIST WebBook. [Link]

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    Validation

    A Comparative Guide to the Kinetic Studies of 7-Oxabicyclo[4.1.0]heptan-2-one Ring-Opening

    For Researchers, Scientists, and Drug Development Professionals The strained three-membered ring of epoxides makes them valuable synthetic intermediates, and 7-oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycycloh...

    Author: BenchChem Technical Support Team. Date: January 2026

    For Researchers, Scientists, and Drug Development Professionals

    The strained three-membered ring of epoxides makes them valuable synthetic intermediates, and 7-oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a key building block in the synthesis of a variety of complex molecules and pharmacologically active compounds.[1] The regioselective and stereoselective opening of its epoxide ring is a critical step that dictates the stereochemistry of the final product. A thorough understanding of the kinetics of this ring-opening reaction under various catalytic conditions is paramount for process optimization, yield maximization, and the rational design of synthetic routes.

    This guide provides a comparative analysis of the primary methods employed for the ring-opening of 7-oxabicyclo[4.1.0]heptan-2-one, with a focus on the kinetic aspects of the reaction. We will delve into acid-catalyzed, base-catalyzed, and enzymatic methodologies, presenting the underlying mechanisms, experimental protocols for kinetic analysis, and a comparative discussion of their advantages and limitations.

    Acid-Catalyzed Ring-Opening: A Rapid but Potentially Non-Selective Route

    The acid-catalyzed ring-opening of epoxides is a well-established and generally rapid method. The reaction proceeds through the protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack.

    Mechanism of Acid-Catalyzed Ring-Opening

    Under acidic conditions, the reaction can proceed through a mechanism with SN1 or SN2 characteristics, depending on the substitution pattern of the epoxide and the nature of the nucleophile.[2] For a secondary epoxide like 7-oxabicyclo[4.1.0]heptan-2-one, the reaction pathway is often a hybrid of SN1 and SN2, where the nucleophile attacks the more substituted carbon atom due to the partial positive charge development in the transition state.[2][3]

    cluster_0 Acid-Catalyzed Ring-Opening Mechanism Epoxide 7-Oxabicyclo[4.1.0]heptan-2-one Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide + H⁺ Transition_State Carbocation-like Transition State Protonated_Epoxide->Transition_State Ring Opening Product trans-Diol Product Transition_State->Product + H₂O Final_Product Final Product Product->Final_Product -H⁺ H+ H+ H2O H₂O -H+ -H+

    Caption: Mechanism of acid-catalyzed epoxide ring-opening.

    Kinetic Profile and Experimental Protocol

    The rate of the acid-catalyzed ring-opening is dependent on the concentration of both the epoxide and the acid catalyst. The reaction typically follows pseudo-first-order kinetics with respect to the epoxide when the acid is in large excess.

    Experimental Protocol for Kinetic Monitoring using UV-Vis Spectroscopy:

    • Preparation of Stock Solutions: Prepare a stock solution of 7-oxabicyclo[4.1.0]heptan-2-one in a suitable solvent (e.g., acetonitrile, water). Prepare a series of acidic solutions of known concentrations (e.g., HCl, H₂SO₄).

    • Reaction Initiation: In a quartz cuvette, mix the epoxide stock solution with the acidic solution at a controlled temperature. The final concentration of the epoxide should be in the micromolar range to ensure a measurable change in absorbance.

    • Data Acquisition: Immediately start monitoring the change in absorbance at a wavelength where the product absorbs and the reactant does not. The disappearance of the epoxide can also be monitored if it has a distinct chromophore.

    • Data Analysis: Plot the natural logarithm of the absorbance (or concentration) versus time. The slope of the resulting linear plot will give the pseudo-first-order rate constant (kobs). By varying the acid concentration and plotting kobs versus [H⁺], the second-order rate constant can be determined.

    Epoxide Substrate (Analogous)Acid CatalystSolventTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)Reference
    Butyl Epoxy AlcoholsH₂SO₄Water25Varies with substrate and pH[4][5]
    Soybean Oil EpoxideH₂SO₄/Formic AcidBiphasic60-80Complex kinetics[6]

    Base-Catalyzed Ring-Opening: A Highly Regioselective Approach

    In contrast to the acid-catalyzed method, the base-catalyzed ring-opening of epoxides is a highly regioselective process that generally proceeds via an SN2 mechanism. This method offers greater control over the stereochemical outcome of the reaction.

    Mechanism of Base-Catalyzed Ring-Opening

    The reaction is initiated by the nucleophilic attack of a base (e.g., hydroxide, alkoxide) on one of the epoxide carbons. For unsymmetrical epoxides, the attack predominantly occurs at the less sterically hindered carbon atom.

    cluster_1 Base-Catalyzed Ring-Opening Mechanism Epoxide 7-Oxabicyclo[4.1.0]heptan-2-one Alkoxide_Intermediate Alkoxide Intermediate Epoxide->Alkoxide_Intermediate + OH⁻ Product trans-Diol Product Alkoxide_Intermediate->Product + H₂O OH- OH⁻ H2O H₂O

    Caption: Mechanism of base-catalyzed epoxide ring-opening.

    Kinetic Profile and Experimental Protocol

    The rate of the base-catalyzed ring-opening is dependent on the concentration of both the epoxide and the nucleophile. The reaction typically follows second-order kinetics.

    Experimental Protocol for Kinetic Monitoring using ¹H NMR Spectroscopy:

    • Sample Preparation: In an NMR tube, dissolve a known concentration of 7-oxabicyclo[4.1.0]heptan-2-one and an internal standard in a suitable deuterated solvent.

    • Reaction Initiation: Add a known concentration of the basic nucleophile (e.g., NaOD in D₂O) to the NMR tube at a controlled temperature.

    • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

    • Data Analysis: Integrate the signals corresponding to a proton of the reactant and a proton of the product. The concentration of the reactant and product at each time point can be determined relative to the internal standard. Plot the appropriate concentration function versus time to determine the rate constant.

    Epoxide Substrate (Analogous)Base/NucleophileSolventTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)Reference
    Phenyl Propene OxideYeast Epoxide HydrolaseAqueous-Enzyme kinetics[7]
    General EpoxidesAmines, Alcohols, PhenolsPolar SolventsRoom Temp.Qualitative[8]

    Enzymatic Ring-Opening: The Pinnacle of Stereoselectivity

    Enzymatic ring-opening using epoxide hydrolases (EHs) offers an unparalleled level of stereoselectivity and enantioselectivity. These enzymes catalyze the hydrolysis of epoxides to their corresponding trans-diols, often with high enantiomeric excess.

    Mechanism of Enzymatic Ring-Opening

    The mechanism of epoxide hydrolases typically involves a covalent intermediate. A nucleophilic amino acid residue (e.g., aspartate) in the active site attacks one of the epoxide carbons, forming an ester intermediate. A water molecule, activated by other active site residues, then hydrolyzes this intermediate to release the diol product and regenerate the enzyme.

    cluster_2 Enzymatic Ring-Opening Mechanism Enzyme_Epoxide_Complex Enzyme-Substrate Complex Covalent_Intermediate Covalent Intermediate Enzyme_Epoxide_Complex->Covalent_Intermediate Nucleophilic Attack Enzyme_Product_Complex Enzyme-Product Complex Covalent_Intermediate->Enzyme_Product_Complex + H₂O Enzyme Enzyme Enzyme_Product_Complex->Enzyme Product Release Product Product Enzyme->Enzyme_Epoxide_Complex + Epoxide Epoxide Epoxide

    Caption: Generalized mechanism of enzymatic epoxide hydrolysis.

    Kinetic Profile and Experimental Protocol

    Enzymatic reactions are typically analyzed using Michaelis-Menten kinetics, which describes the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km).

    Experimental Protocol for Determining Michaelis-Menten Parameters:

    • Enzyme and Substrate Preparation: Prepare a stock solution of purified epoxide hydrolase and a series of substrate (7-oxabicyclo[4.1.0]heptan-2-one) solutions of varying concentrations.

    • Reaction Initiation: In a series of reaction vessels, mix the enzyme solution with the substrate solutions at a constant temperature and pH.

    • Data Acquisition: Monitor the formation of the diol product over a short initial period using a suitable analytical technique (e.g., HPLC, GC, or a spectrophotometric assay if a chromogenic substrate is used).

    • Data Analysis: Determine the initial reaction rate (v₀) for each substrate concentration. Plot v₀ versus [S] and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

    EnzymeEpoxide Substrate (Analogous)Km (mM)kcat (s⁻¹)Reference
    3-Quinuclidinone Reductases3-Quinuclidinone0.51Not determined[9]
    Yeast Epoxide Hydrolasetrans-1-Phenylpropene Oxide--[7]

    Note: Specific kinetic parameters for the enzymatic hydrolysis of 7-oxabicyclo[4.1.0]heptan-2-one are not available in the provided search results. The data presented is for analogous enzyme-substrate systems.

    Comparative Analysis and Recommendations

    FeatureAcid-CatalyzedBase-CatalyzedEnzymatic
    Rate Generally fastModerate to slowVaries, can be fast
    Regioselectivity Attack at more substituted carbonAttack at less substituted carbonHigh
    Stereoselectivity Moderate (trans-addition)High (trans-addition)Excellent (enantioselective)
    Reaction Conditions Acidic (low pH)Basic (high pH)Mild (neutral pH, physiological temp.)
    Byproducts Potential for side reactionsGenerally cleanMinimal
    Cost & Availability Inexpensive reagentsInexpensive reagentsEnzymes can be expensive

    Recommendations:

    • For rapid, bulk synthesis where stereoselectivity is not the primary concern, acid-catalyzed ring-opening is a viable option.

    • For highly regioselective synthesis requiring attack at the less hindered carbon, base-catalyzed ring-opening is the preferred method.

    • For the synthesis of enantiopure compounds where precise control of stereochemistry is critical, enzymatic ring-opening is the superior choice, despite the potential for higher costs and more complex reaction setup.

    Conclusion

    The choice of method for the ring-opening of 7-oxabicyclo[4.1.0]heptan-2-one is dictated by the specific requirements of the synthetic goal. While acid- and base-catalyzed methods offer straightforward and cost-effective routes, enzymatic methods provide unparalleled stereocontrol. A thorough understanding of the kinetic and mechanistic nuances of each approach is essential for the rational design of efficient and selective synthetic pathways in research and drug development. Further kinetic studies on 7-oxabicyclo[4.1.0]heptan-2-one under these varied conditions would be highly beneficial to the scientific community for more precise process modeling and optimization.

    References

    • Benchchem. 7-Oxabicyclo[4.1.0]hept-2-ene|CAS 6705-51-7. Accessed January 11, 2026.
    • Campanella, A., & Baltanás, M. A. (2016). Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions. MDPI.
    • Heimgartner, H., & Linden, A. (2007). Reaction of Optically Active Oxiranes with Thiofenchone and 1-Methylpyrrolidine-2-thione – Formation of 1,3-Oxathiolanes and Thiiranes. Helvetica Chimica Acta.
    • Benchchem. 7-Oxabicyclo[4.1.0]hept-2-ene, 6-nitro-. Accessed January 11, 2026.
    • Mukaiyama, T., & et al. (2009).
    • ChemicalBook. 7-OXABICYCLO[4.1.0]HEPTAN-2-ONE(6705-49-3) 1H NMR. Accessed January 11, 2026.
    • DOI. Synthesis and computational studies for halide-free, neutral, and... Accessed January 11, 2026.
    • van der Westhuizen, J. H., & et al. (2005). Hydrolytic Kinetic Resolution of the Enantiomers of the Structural Isomers Trans-1-phenylpropene Oxide and (2,3-epoxypropyl)benzene by Yeast Epoxide Hydrolase. PubMed.
    • Eddingsaas, N. C., VanderVelde, D. G., & Wennberg, P. O. (2010). Kinetics and Products of the Acid-Catalyzed Ring-Opening of Atmospherically Relevant Butyl Epoxy Alcohols. CORE.
    • Kumar, A., & et al. (2020).
    • DOI.
    • Eddingsaas, N. C., VanderVelde, D. G., & Wennberg, P. O. (2010). Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols. PubMed.
    • Smolecule. 7-Oxabicyclo[4.1.0]heptan-2-one. Accessed January 11, 2026.
    • NTNU. Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. Accessed January 11, 2026.
    • The Royal Society of Chemistry. A Lewis acid β-diiminato-zinc-complex as all-rounder for co- and terpolymerisation of various epoxides with carbon dioxide. Accessed January 11, 2026.
    • Isotani, K., & et al. (2013). Structure of 7-oxabicyclo[4.1.0]heptan-2-one and the precursor of the bacilysin biosynthesis route (analogue of anticapsin).
    • Beber, L. C., & et al. (2015). Molecular simulation on carbon dioxide fixation routes towards synthesis of precursors for innovative urethanes. Applied Adhesion Science.
    • NIST. 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. Accessed January 11, 2026.
    • Benerito, R. R., & et al. (1963). THE KINETICS OF THE ZINC FLUOROBORATE-CATALYZED HYDROLYSIS OF 3-(EPOXYETHYL)-7-OXABICYCLO[4.1.0]HEPTANE. The Journal of Physical Chemistry.
    • Journal of Synthetic Chemistry. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Accessed January 11, 2026.
    • Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube.
    • LibreTexts Chemistry. 18.6: Reactions of Epoxides - Ring-opening. Accessed January 11, 2026.
    • ResearchGate. On The Hydrolysis of 2,3-Epoxy-2-Methyl-1-Cyclohexanone. Accessed January 11, 2026.
    • Hermann, T. (2013). FULL PAPER Synthesis of Oxazole Analogs of Streptolidine Lactam. European Journal of Organic Chemistry.
    • PubChem. 7-Oxabicyclo[4.1.0]heptan-2-one. Accessed January 11, 2026.
    • ResearchGate. Enzymatic Hydrolysis in Organic Solvents for Kinetic Resolution of Water-Insoluble .ALPHA.-Acyloxy Esters with Immobilized Lipases. Accessed January 11, 2026.
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    • MDPI. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Accessed January 11, 2026.

    Sources

    Comparative

    A Comparative Guide to Catalysts for the Synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one

    Introduction: The Significance of 7-Oxabicyclo[4.1.0]heptan-2-one 7-Oxabicyclo[4.1.0]heptan-2-one, a bicyclic epoxide, is a valuable chiral building block in organic synthesis. Its strained oxirane ring and ketone functi...

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Significance of 7-Oxabicyclo[4.1.0]heptan-2-one

    7-Oxabicyclo[4.1.0]heptan-2-one, a bicyclic epoxide, is a valuable chiral building block in organic synthesis. Its strained oxirane ring and ketone functionality provide two reactive centers, making it a versatile precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals and natural products.[1] The synthesis of this molecule, typically achieved through the epoxidation of 2-cyclohexenone, presents a significant challenge in controlling stereoselectivity. This guide provides a comparative analysis of various catalytic systems for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one, offering insights into their performance, mechanisms, and practical applications for researchers, scientists, and professionals in drug development.

    Catalytic Strategies for Epoxidation of 2-Cyclohexenone

    The epoxidation of α,β-unsaturated ketones like 2-cyclohexenone is a nucleophilic addition reaction, often referred to as the Weitz-Scheffer reaction.[2][3] This process involves the attack of a nucleophilic oxidant, such as a hydroperoxide anion, to the electron-deficient double bond. The choice of catalyst is paramount in achieving high yield and, crucially, high enantioselectivity. The catalytic landscape for this transformation can be broadly categorized into homogeneous, heterogeneous, and biocatalytic systems.

    Homogeneous Catalysis: Precision in Solution

    Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity.

    1. Chiral Phase-Transfer Catalysis (PTC):

    Chiral phase-transfer catalysis is a powerful technique for asymmetric synthesis, utilizing chiral quaternary ammonium salts to ferry the oxidant from an aqueous phase to the organic phase containing the substrate.[4][5] Cinchona alkaloids are a prominent class of chiral PTCs for the epoxidation of α,β-unsaturated ketones.[4] These catalysts operate under mild, biphasic conditions, making them attractive for industrial applications.

    • Mechanism: The chiral ammonium salt forms an ion pair with the hydroperoxide anion in the aqueous phase. This lipophilic ion pair then migrates to the organic phase, where the chiral environment of the catalyst directs the enantioselective attack of the hydroperoxide on the enone.

    2. Organocatalysis: The Juliá-Colonna Epoxidation:

    The Juliá-Colonna epoxidation employs poly-α-amino acids, typically poly-L-leucine, as a catalyst in a triphasic system to achieve asymmetric epoxidation.[6][7] This method is particularly effective for the epoxidation of electron-deficient olefins, including chalcones and other α,β-unsaturated ketones.[6]

    • Mechanism: The reaction is believed to occur at the interface of the three phases: the organic solvent containing the enone, the aqueous phase with the oxidant (often urea-hydrogen peroxide), and the insoluble polypeptide catalyst.[6][8] The helical structure of the poly-leucine is thought to create a chiral microenvironment that directs the stereoselective epoxidation.[6] The addition of a phase-transfer catalyst can significantly accelerate the reaction.[9]

    3. Metal Complex Catalysis:

    Lanthanide and other transition metal complexes with chiral ligands have been successfully employed for the asymmetric epoxidation of α,β-unsaturated ketones. For instance, ytterbium-based catalysts in combination with chiral prolinol-derived ligands have shown high yields and enantioselectivities.[10]

    • Mechanism: The Lewis acidic metal center coordinates to the carbonyl group of the enone, activating it towards nucleophilic attack by the peroxide. The chiral ligand environment around the metal center dictates the facial selectivity of the epoxidation.

    Heterogeneous Catalysis: The Advantage of Recyclability

    Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture and potential for recycling, which are crucial for sustainable chemical processes.

    1. Metal-Organic Frameworks (MOFs):

    Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[11] Their high surface area, tunable porosity, and well-defined active sites make them promising catalysts for a variety of organic transformations, including epoxidation.[11][12][13] For instance, vanadium-based MOFs like MIL-47(V) and iron-containing MOFs have been shown to be effective for cyclohexene epoxidation.[12][14]

    • Mechanism: The metal nodes within the MOF structure can act as Lewis acidic sites, activating the enone. The confined environment of the MOF pores can also influence the selectivity of the reaction.

    2. Zeolites and Supported Catalysts:

    Zeolites, particularly those incorporating titanium (e.g., titanosilicate TS-1), are well-established catalysts for epoxidation reactions using hydrogen peroxide.[15][16] Other supported catalysts, such as nickel nanoparticles on carbon spheres, have also been investigated for cyclohexene epoxidation.[17]

    • Mechanism: The mechanism on these solid catalysts often involves the formation of metal-peroxo species on the catalyst surface, which then transfer an oxygen atom to the double bond of the enone.

    Biocatalysis: Nature's Approach to Selectivity

    Enzymes offer unparalleled selectivity under mild reaction conditions. While the direct biocatalytic synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one is an emerging area, related biocatalytic epoxidations and resolutions show significant promise.

    1. Peroxygenases:

    Fungal peroxygenases are heme-thiolate enzymes that can catalyze a wide range of oxidation reactions, including the epoxidation of aromatic compounds.[18] While direct application to cyclohexenone needs further exploration, their ability to perform stereoselective epoxidations makes them a compelling area for future research.

    2. Lipases for Kinetic Resolution:

    Lipases are commonly used for the kinetic resolution of racemic epoxides. For example, lipase PS from Pseudomonas cepacia has been used for the resolution of epoxy-β-cyclogeraniol derivatives.[19] This approach involves the enantioselective acylation or hydrolysis of one enantiomer of the epoxide, allowing for the separation of the two. While not a direct synthesis, it is a viable strategy for obtaining enantiomerically pure 7-Oxabicyclo[4.1.0]heptan-2-one.

    Comparative Performance of Catalysts

    The selection of a catalyst depends on several factors, including desired yield, enantioselectivity, cost, and scalability. The following table summarizes the performance of representative catalysts for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one and related epoxides.

    Catalyst TypeCatalyst ExampleSubstrateOxidantYield (%)ee (%)Key AdvantagesKey DisadvantagesReference
    Homogeneous
    Chiral PTCCinchona Alkaloid DerivativeChalconesH₂O₂up to 99>99Mild conditions, high eeCatalyst separation[4]
    OrganocatalystPoly-L-leucineChalconesUHPHighHighInexpensive catalystLong reaction times, triphasic system[6][8]
    Metal ComplexYb-based complexChalconesTBHPup to 99up to 98High yield and eeCost of metal and ligand[10]
    Heterogeneous
    MOFMIL-47(V)CyclohexeneH₂O₂--Recyclable, well-defined sitesCan be sensitive to water[12]
    Supported MetalNi@CSsCyclohexene-High-Recyclable, robustLower selectivity compared to homogeneous[17]
    Biocatalytic
    PeroxygenaseOat Seed Extract(R/S)-Limonenet-BuOOH-High d.r.Green, highly selectiveSubstrate scope may be limited[20]
    Lipase (Resolution)Lipase PS(±)-epoxy-β-cyclogeraniol-~50 (for one enantiomer)>97High ee, mild conditionsTheoretical max yield of 50%[19]

    Note: "ee" refers to enantiomeric excess, "UHP" to Urea-Hydrogen Peroxide, "TBHP" to tert-Butyl hydroperoxide, and "d.r." to diastereomeric ratio.

    Experimental Protocols

    Protocol 1: Asymmetric Epoxidation using a Chiral Phase-Transfer Catalyst

    This protocol is a general procedure for the asymmetric epoxidation of an α,β-unsaturated ketone using a cinchona alkaloid-derived phase-transfer catalyst.

    Materials:

    • 2-Cyclohexenone

    • Chiral Cinchona Alkaloid-derived Catalyst (e.g., a quinidine derivative)

    • Toluene

    • Aqueous Hydrogen Peroxide (30%)

    • Aqueous Sodium Hydroxide

    • Saturated aqueous sodium thiosulfate

    • Brine

    • Anhydrous Magnesium Sulfate

    • Standard laboratory glassware and magnetic stirrer

    Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add 2-cyclohexenone (1.0 mmol) and the chiral phase-transfer catalyst (0.05 mmol, 5 mol%) in toluene (5 mL).

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate beaker, prepare a solution of aqueous hydrogen peroxide (30%, 2.0 mmol) and aqueous sodium hydroxide (1 M, 1.0 mL).

    • Add the aqueous oxidant solution to the stirred organic solution at 0 °C.

    • Stir the biphasic mixture vigorously at 0 °C for the time specified in the relevant literature (typically 12-24 hours), monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (5 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-Oxabicyclo[4.1.0]heptan-2-one.

    • Determine the enantiomeric excess of the product by chiral HPLC analysis.

    Protocol 2: Heterogeneous Catalytic Epoxidation using a Metal-Organic Framework (MOF)

    This protocol outlines a general procedure for the epoxidation of cyclohexene (as a model substrate) using a heterogeneous MOF catalyst.

    Materials:

    • Cyclohexene

    • MOF catalyst (e.g., MIL-47(V))

    • Acetonitrile (solvent)

    • Aqueous Hydrogen Peroxide (30%)

    • Internal standard (e.g., dodecane) for GC analysis

    • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

    Procedure:

    • Activate the MOF catalyst by heating under vacuum at a temperature appropriate for the specific MOF to remove guest molecules from the pores.

    • In a round-bottom flask, suspend the activated MOF catalyst (e.g., 50 mg) in acetonitrile (10 mL).

    • Add cyclohexene (10 mmol) and an internal standard to the suspension.

    • Heat the mixture to the desired reaction temperature (e.g., 60 °C) with vigorous stirring.

    • Add aqueous hydrogen peroxide (30%, 10 mmol) dropwise to the reaction mixture.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst by filtration or centrifugation. The catalyst can be washed, dried, and reused.

    • Analyze the liquid phase by GC to determine the conversion of cyclohexene and the selectivity for the epoxide product.

    Visualizing the Mechanisms and Workflows

    Weitz_Scheffer_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products enone 2-Cyclohexenone enolate Peroxy Enolate Intermediate enone->enolate Nucleophilic Attack peroxide Hydroperoxide Anion (ROO⁻) peroxide->enolate epoxide 7-Oxabicyclo[4.1.0]heptan-2-one enolate->epoxide Intramolecular Ring Closure alkoxide Alkoxide (RO⁻) PTC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep Combine Substrate and Catalyst in Organic Solvent add_oxidant Add Aqueous Oxidant (H₂O₂/Base) prep->add_oxidant stir Vigorous Stirring at Controlled Temperature add_oxidant->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify analyze Chiral HPLC for ee purify->analyze

    Caption: Experimental workflow for phase-transfer catalyzed epoxidation.

    Conclusion and Future Outlook

    The synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one is a testament to the power and versatility of modern catalytic methods. Homogeneous catalysts, particularly chiral phase-transfer catalysts and organocatalysts, offer exceptional levels of enantioselectivity, which is critical for the synthesis of chiral pharmaceuticals. The primary drawback of these systems is often catalyst separation and recycling.

    Heterogeneous catalysts, such as MOFs and zeolites, address the challenge of recyclability, paving the way for more sustainable and cost-effective industrial processes. While achieving the same level of enantioselectivity as their homogeneous counterparts remains a key area of research, the continuous development of novel porous materials holds immense promise.

    Biocatalysis represents the next frontier in this field. The exquisite selectivity of enzymes, coupled with their environmentally benign nature, makes them an ideal, albeit currently less explored, option. Future research will likely focus on enzyme discovery and engineering to develop robust biocatalysts for the direct and highly enantioselective epoxidation of 2-cyclohexenone.

    For researchers and drug development professionals, the choice of catalyst will depend on the specific requirements of their synthetic route, balancing the need for high enantiopurity with practical considerations such as cost, scalability, and sustainability. The continued innovation in catalysis will undoubtedly lead to even more efficient and elegant solutions for the synthesis of this important chiral building block.

    References

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    • Wang, T. C., Bury, W., Gómez-Gualdrón, D. A., Vermeulen, N. A., Mondloch, J. E., Deria, P., ... & Farha, O. K. (2015). Vapor-Phase Cyclohexene Epoxidation by Single-Ion Fe(III) Sites in Metal-Organic Frameworks. Inorganic Chemistry, 60(4), 2457–2463. [Link]

    • An Overview of Heterogeneous Transition Metal‐Based Catalysts for Cyclohexene Epoxidation Reaction. (n.d.). ResearchGate. [Link]

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    • Wikipedia. (2023). Juliá–Colonna epoxidation. [Link]

    • MOFs and their grafted analogues: regioselective epoxide ring-opening with Zr6 nodes. (n.d.). Catalysis Science & Technology. [Link]

    • Request PDF. (n.d.). Cyclohexene Epoxidation with H 2 O 2 in the Vapor and Liquid Phases over a Vanadium-based Metal-Organic Framework. [Link]

    • ResearchGate. (n.d.). Epoxidation of cyclohexene with H 2 O 2 over efficient water‐tolerant heterogeneous catalysts composed of mono‐substituted phosphotungstic acid on co‐functionalized SBA‐15. [Link]

    • Tombesi, A., & Pettinari, C. (2021). Metal Organic Frameworks as Heterogeneous Catalysts in Olefin Epoxidation and Carbon Dioxide Cycloaddition. Inorganics, 9(11), 85. [Link]

    • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. [Link]

    • About: Juliá–Colonna epoxidation. (n.d.). DBpedia. [Link]

    • Synfacts. (2015). Ytterbium-Catalyzed Epoxidation of α,β-Unsaturated Ketones. Synfacts, 11(08), 0846. [Link]

    • ResearchGate. (n.d.). Epoxidation of αβ-unsaturated carbonyl compounds with hydrogen peroxide and calcium vanadateapatite. [Link]

    • Finn, M. G., & Sharpless, K. B. (1991). Mechanism of asymmetric epoxidation. 2. Catalyst structure. Journal of the American Chemical Society, 113(1), 113-126. [Link]

    • van der Wal, L., Angelici, G., & Bickelhaupt, F. M. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(5), 3935–3943. [Link]

    • Wang, C., Liu, X., Wang, Z., & Feng, X. (2014). Asymmetric epoxidation of α,β-unsaturated ketones catalyzed by rare-earth metal amides RE[N(SiMe3)2]3 with chiral TADDOL ligands. Organic & Biomolecular Chemistry, 12(41), 8122-8128. [Link]

    • ResearchGate. (n.d.). Catalytic Epoxidation Reaction. [Link]

    • Organic Syntheses Procedure. (n.d.). 2-cyclohexenone. [Link]

    • Woodard, S. S., Finn, M. G., & Sharpless, K. B. (1991). Mechanism of asymmetric epoxidation. 1. Kinetics. Journal of the American Chemical Society, 113(1), 106-113. [Link]

    • Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. [Link]

    • Allen, J. V., Bergeron, S., Griffiths, M. J., Mukherjee, S., Roberts, S. M., Williamson, N. M., & Wu, L. E. (1998). Juliá–Colonna asymmetric epoxidation reactions under non-aqueous conditions: rapid, highly regio- and stereo-selective transformations using a cheap, recyclable catalyst. Journal of the Chemical Society, Perkin Transactions 1, (19), 3171-3180. [Link]

    • Vanoppen, D. L., De Vos, D. E., & Jacobs, P. A. (2011). Cyclohexene Epoxidation with Cyclohexyl Hydroperoxide: A Catalytic Route to Largely Increase Oxygenate Yield from Cyclohexane Oxidation. ChemCatChem, 3(10), 1609-1614. [Link]

    • Wang, H., Wang, Z., & Ding, K. (2009). Self-supported BINOL–Zn catalysts for heterogeneous enantioselective epoxidation of (E)-α,β-unsaturated ketones. Angewandte Chemie International Edition, 48(38), 7230-7233. [Link]

    • ResearchGate. (n.d.). Novel Conditions for the Julia—Colonna Epoxidation Reaction Providing Efficient Access to Chiral, Nonracemic Epoxides. [Link]

    • ResearchGate. (n.d.). The Juliá-Colonna Reaction: A Phase-Transfer Catalyzed Enantioselective Olefin Epoxidation. [Link]

    • Google Patents. (n.d.).
    • ResearchGate. (n.d.). Structure of 7-oxabicyclo[4.1.0]heptan-2-one and the precursor of the... [Link]

    • ResearchGate. (n.d.). ChemInform Abstract: Catalytic Asymmetric Epoxidation of Enones under Phase Transfer Catalyzed Conditions. [Link]

    • Photocatalytic cyclohexane oxidation and epoxidation using hedgehog particles. (2023). Scientific Reports, 13(1), 1-11. [Link]

    • Google Patents. (n.d.). Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester.
    • Photocatalytic cyclohexane oxidation and epoxidation using hedgehog particles. (2023). Scientific Reports, 13(1), 1-11. [Link]

    • Scribd. (n.d.). Phase Transfer 0. [Link]

    • Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions. (2021). ACS Catalysis, 11(5), 2896–2901. [Link]

    • NIST WebBook. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. [Link]

    • Rabuffetti, F. A., & Sheldon, R. A. (2021). Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds. Catalysts, 11(9), 1099. [Link]

    • J-Stage. (n.d.). Enzymatic Resolution of (±)-Epoxy-ß-cyclogeraniol, a Synthetic Precursor for Abscisic Acid. [Link]

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    Validation

    assessing the purity of 7-Oxabicyclo[4.1.0]heptan-2-one

    An In-Depth Technical Guide to Assessing the Purity of 7-Oxabicyclo[4.1.0]heptan-2-one Introduction: Beyond a Single Percentage In the landscape of chemical synthesis and drug development, 7-Oxabicyclo[4.1.0]heptan-2-one...

    Author: BenchChem Technical Support Team. Date: January 2026

    An In-Depth Technical Guide to Assessing the Purity of 7-Oxabicyclo[4.1.0]heptan-2-one

    Introduction: Beyond a Single Percentage

    In the landscape of chemical synthesis and drug development, 7-Oxabicyclo[4.1.0]heptan-2-one is a valuable chiral building block and a key intermediate. Its strained epoxy-ketone structure is ripe for stereoselective transformations, making it a cornerstone in the synthesis of complex molecules. However, this reactivity also presents a significant analytical challenge. The purity of this compound cannot be adequately described by a single percentage; it must be understood as a comprehensive profile that includes the principal component, isomeric forms, and any process-related or degradation impurities.

    This guide, written from the perspective of a seasoned application scientist, provides a multi-faceted strategy for the comprehensive purity assessment of 7-Oxabicyclo[4.1.0]heptan-2-one. We will move beyond rudimentary checks to establish a robust, self-validating analytical workflow. The core principle of our approach is orthogonality —the use of multiple, distinct analytical techniques to build a complete and trustworthy picture of the sample's composition.

    Anticipating the Unknown: Common Impurities and Degradants

    A robust analytical strategy begins with understanding the potential impurities. For 7-Oxabicyclo[4.1.0]heptan-2-one, these typically fall into three categories:

    • Process-Related Impurities:

      • Starting Materials: Unreacted 2-cyclohexen-1-one.

      • Reagents: Residual oxidizing agents or catalysts from the epoxidation step.

    • Stereoisomers: The molecule possesses two chiral centers, leading to the possibility of diastereomers and enantiomers. Controlling and quantifying these is often critical for subsequent stereospecific reactions.

    • Degradation Products: The strained epoxide ring is susceptible to nucleophilic attack, particularly by water. The most common degradant is the corresponding diol, 7-oxabicyclo[4.1.0]heptan-2-ol, formed via hydrolysis.[1]

    The Orthogonal Workflow: An Integrated Assessment Strategy

    No single technique can provide a complete purity profile. We advocate for an integrated workflow that leverages the strengths of chromatography for separation and quantification, and spectroscopy for structural confirmation and identification.

    cluster_0 Purity Assessment Workflow Start Sample of 7-Oxabicyclo[4.1.0]heptan-2-one Screening Initial Screening: ¹H NMR & GC-MS Start->Screening Decision1 Major Component Confirmed? Screening->Decision1 Quant_Assay Quantitative Assay: RP-HPLC-UV or GC-FID Decision1->Quant_Assay  Yes Impurity_ID Impurity Identification: LC-MS / High-Res MS Decision1->Impurity_ID  No / Unknowns Present Chiral_Analysis Chiral Purity: Chiral HPLC or Chiral GC Quant_Assay->Chiral_Analysis Report Comprehensive Purity Report Chiral_Analysis->Report Impurity_ID->Quant_Assay

    Caption: Integrated workflow for purity assessment.

    Comparative Analysis of Core Analytical Techniques

    The choice of analytical technique is driven by the specific question at hand: Are we confirming identity, quantifying the bulk material, searching for trace impurities, or resolving stereoisomers?

    Technique Primary Application Strengths Limitations
    ¹H / ¹³C NMR Structural Confirmation & IdentificationUnambiguous structure verification, detection of major impurities.Not ideal for trace analysis, requires pure reference standards for quantification (qNMR).
    GC-MS Identification of Volatile ImpuritiesExcellent sensitivity, provides molecular weight and fragmentation data for identification.[2][3]Not suitable for non-volatile or thermally labile compounds; may require derivatization.
    RP-HPLC-UV Quantification & Purity AssayRobust, reproducible, widely applicable for non-volatile impurities.Peak identity is not guaranteed without a mass spectrometer or reference standards.
    Chiral HPLC/GC Enantiomeric & Diastereomeric PurityThe gold standard for separating and quantifying stereoisomers.[4][5]Requires specialized columns and method development.

    Experimental Protocols: A Practical Guide

    The following protocols are robust starting points for the analysis of 7-Oxabicyclo[4.1.0]heptan-2-one. They should be validated and optimized for specific instrumentation and sample matrices.

    Protocol 1: Purity Assay and Impurity Profiling by Reverse-Phase HPLC-UV

    This method is designed to quantify the main component and separate it from non-volatile, more polar, or less polar impurities. The choice of a simple acidic mobile phase is compatible with mass spectrometry (if formic acid is used), allowing for peak identification if an LC-MS system is available.[6][7]

    1. Instrumentation and Columns:

    • HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.

    • Column: Newcrom R1, 4.6 x 150 mm, 5 µm, or equivalent C18 column.

    2. Reagents and Solvents:

    • Acetonitrile (MeCN), HPLC grade.

    • Water, HPLC grade.

    • Formic Acid (FA) or Phosphoric Acid (H₃PO₄), analytical grade.

    3. Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% FA.

    • Mobile Phase B: Acetonitrile with 0.1% FA.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (ketone chromophore).

    • Injection Volume: 5 µL.

    4. Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

    • Filter through a 0.45 µm syringe filter before injection.

    5. Causality and Self-Validation:

    • Why this method? Reverse-phase chromatography is excellent for separating compounds based on polarity. Potential impurities like the hydrolyzed diol will be significantly more polar and elute earlier, while unreacted starting materials like cyclohexenone will have different retention times.

    • Trustworthiness: The use of a DAD allows for peak purity analysis. By examining the UV spectrum across a single peak, one can detect co-eluting impurities. The area percent report provides a direct measure of purity, assuming all components have a similar response factor at 210 nm.

    Protocol 2: Identification of Volatile Impurities by GC-MS

    This protocol is essential for identifying volatile process impurities and confirming the molecular weight of the main component. The parameters are adapted from established methods for analyzing similar compounds.[3]

    1. Instrumentation:

    • Gas chromatograph with a mass selective detector (MSD).

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

    2. GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Split Ratio: 20:1.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    3. MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-300 amu.

    4. Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in dichloromethane or ethyl acetate.

    5. Causality and Self-Validation:

    • Why this method? GC is highly efficient for separating volatile compounds. Coupling it to a mass spectrometer provides two orthogonal pieces of information for each peak: its retention time and its mass spectrum.

    • Trustworthiness: The resulting mass spectrum can be compared against a library (e.g., NIST) for tentative identification of unknown peaks.[2][8] The molecular ion peak (m/z 112 for the parent compound) provides definitive confirmation of the molecular weight.

    Protocol 3: Chiral Purity by Chiral HPLC

    Assessing the enantiomeric excess is often the most critical purity parameter for chiral building blocks. This requires a specialized chiral stationary phase.

    cluster_1 Chiral Separation Logic Input Racemic or Enantioenriched Sample CSP Chiral Stationary Phase (e.g., Chiralcel OD) Input->CSP Interaction Differential Diastereomeric Interactions CSP->Interaction Output Separated Enantiomers (Different Retention Times) Interaction->Output

    Caption: Principle of chiral chromatography separation.

    1. Instrumentation and Column:

    • HPLC system with UV detector.

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Chiralpak AS-H.[4][5]

    2. Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10 v/v).

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    3. Sample Preparation:

    • Prepare a solution of ~0.5 mg/mL in the mobile phase.

    4. Causality and Self-Validation:

    • Why this method? Chiral stationary phases create a chiral environment where enantiomers form transient, diastereomeric complexes with differing stability. This difference in interaction energy leads to different retention times, allowing for their separation and quantification.

    • Trustworthiness: To confirm peak identity, a racemic standard should be injected first to determine the retention times of both enantiomers. The enantiomeric excess (% ee) can then be calculated from the peak areas of the sample.

    Conclusion: A Commitment to Quality

    The purity assessment of 7-Oxabicyclo[4.1.0]heptan-2-one is a clear example of where a multi-technique, orthogonal approach is not just best practice, but essential. By combining the quantitative power of HPLC and GC with the structural identification capabilities of NMR and MS, and addressing the critical aspect of stereoisomeric purity with chiral chromatography, researchers can build a comprehensive and reliable data package. This rigorous analytical diligence ensures the quality of the material and provides confidence in its performance in subsequent research and development stages.

    References

    • SIELC Technologies. Separation of 6-Methyl-3-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one on Newcrom R1 HPLC column. [Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 100030, 7-Oxabicyclo[4.1.0]heptan-2-one. [Link]

    • ResearchGate. Structure of 7-Oxabicyclo[4.1.0]heptan-2-one,6- methyl -3-(1-methylethyl) present in Cassia angustifolia with RT = 7.750 using GC-MS analysis. [Link]

    • Semantic Scholar. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethanolic Extracts of Aerva lanata (L.). [Link]

    • SpectraBase. MS (GC) of (1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one. [Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 317053, 7-Oxabicyclo(4.1.0)heptan-2-ol. [Link]

    • NIST. 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. [Link]

    • SpectraBase. 13C NMR of 7-Oxabicyclo[4.1.0]heptane, 2,2,6-trimethyl-1-(3-methyl-1,3-butadienyl)-, (E)-. [Link]

    • Saudi Journal of Biological Sciences. HPLC and GC-MS Analysis of Five Medicinal Plants Used in Folk Medicine to Treat Respiratory Diseases in Jeddah, Saudi. [Link]

    • SIELC Technologies. Triethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane. [Link]

    • The Royal Society of Chemistry. Supplementary data. [Link]

    • reposiTUm. Supporting Information. [Link]

    • US EPA. 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl- - Substance Details. [Link]

    • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

    • MPG.PuRe. The Cinchona Primary Amine-Catalyzed Asymmetric Epoxidation and Hydroperoxidation of α,β-Unsaturated Carbonyl Compounds with H₂O₂. [Link]

    • RSC Publishing. Organic & Biomolecular Chemistry. [Link]

    • SciELO. Chiral Amino and Imino-Alcohols Based on (R)-Limonene. [Link]

    • ResearchGate. Structure of 7-oxabicyclo[4.1.0]heptan-2-one and the precursor of the bacilysin biosynthesis route (analogue of anticapsin). [Link]

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    Comparative

    A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of 7-Oxabicyclo[4.1.0]heptan-2-one

    For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral molecules is of paramount importance. The biological activity of enantiomers can differ significantly, with one enan...

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral molecules is of paramount importance. The biological activity of enantiomers can differ significantly, with one enantiomer often being therapeutically active while the other may be inactive or even elicit adverse effects. 7-Oxabicyclo[4.1.0]heptan-2-one, a bicyclic epoxide-ketone, is a valuable chiral building block in organic synthesis. Its rigid framework and versatile functional groups make it an attractive precursor for a variety of complex molecular architectures. Consequently, the accurate determination of its enantiomeric excess (ee) is a critical step in both its synthesis and downstream applications.

    This comprehensive guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess of 7-Oxabicyclo[4.1.0]heptan-2-one. We will delve into the principles, experimental protocols, and performance of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents. This guide is designed to equip you with the necessary knowledge to select and implement the most suitable method for your research needs.

    At a Glance: A Comparative Overview

    FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Solvating Agents
    Principle Separation of volatile compounds in the gas phase based on differential partitioning with a chiral stationary phase.[1]Separation in the liquid phase based on differential interactions with a chiral stationary phase.[1]Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[2][3]
    Sample Volatility Requires analytes to be volatile or semi-volatile.Applicable to a wide range of compounds, including non-volatile and thermally labile molecules.[1]Not dependent on volatility.
    Resolution Often provides very high resolution for volatile compounds.High resolution achievable with a wide variety of chiral stationary phases.[4]Generally lower resolution compared to chromatographic methods.
    Sensitivity High sensitivity, especially with detectors like Flame Ionization Detector (FID).Good sensitivity, with UV detectors being common. Can be coupled with Mass Spectrometry (MS) for higher sensitivity.[5]Lower sensitivity, typically requiring higher sample concentrations.
    Analysis Time Generally faster analysis times compared to HPLC.Can have longer run times depending on the separation.Rapid, as it does not require a separation step.
    Method Development Can be complex, requiring optimization of temperature programs and carrier gas flow rates.Can be time-consuming, involving screening of different columns and mobile phases.Relatively straightforward, involving the selection of an appropriate chiral solvating agent and optimization of concentration.

    Chiral Gas Chromatography (GC): The Power of Volatility

    Chiral GC is a powerful technique for the separation of enantiomers of volatile and semi-volatile compounds.[1] The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP) coated on the inside of a capillary column. For a compound like 7-Oxabicyclo[4.1.0]heptan-2-one, which possesses sufficient volatility, chiral GC can offer excellent resolution and sensitivity.

    The Causality Behind the Separation

    The most common chiral stationary phases for GC are based on cyclodextrin derivatives. These cone-shaped molecules have a hydrophobic inner cavity and a hydrophilic outer surface. Chiral recognition is achieved through a combination of interactions, including inclusion complexation within the cyclodextrin cavity and hydrogen bonding, dipole-dipole, and steric interactions with the chiral selectors on the rim of the cyclodextrin. The subtle differences in the way each enantiomer fits into and interacts with the chiral stationary phase lead to different retention times and, thus, their separation.

    Experimental Protocol: Chiral GC-FID Analysis

    Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

    • Autosampler

    Chromatographic Conditions:

    • Column: Heptakis-(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin (50% in OV1701, 25 m x 0.25 mm i.d.)

    • Carrier Gas: Hydrogen or Helium, constant flow.

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: Isothermal at a temperature optimized for resolution (e.g., starting at 80-100 °C).

    • Injection Volume: 1 µL

    • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Sample 7-Oxabicyclo[4.1.0]heptan-2-one Vial Autosampler Vial Sample->Vial Solvent Solvent (e.g., DCM) Solvent->Vial Injector Injector (250°C) Vial->Injector Column Chiral GC Column Injector->Column Detector FID (250°C) Column->Detector Oven Oven (Isothermal) Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 7-Oxabicyclo[4.1.0]heptan-2-one Vial Autosampler Vial Sample->Vial MobilePhase Mobile Phase MobilePhase->Vial Injector Injector Vial->Injector Pump HPLC Pump Pump->Injector Column Chiral HPLC Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing Sample 7-Oxabicyclo[4.1.0]heptan-2-one NMR_Tube NMR Tube Sample->NMR_Tube CSA Chiral Solvating Agent CSA->NMR_Tube Solvent NMR Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition 1H NMR Acquisition Spectrometer->Acquisition Spectrum NMR Spectrum Acquisition->Spectrum Integration Signal Integration Spectrum->Integration Calculation ee Calculation Integration->Calculation

    Sources

    Validation

    A Comparative Guide to the Synthetic Routes of 7-Oxabicyclo[4.1.0]heptan-2-one

    In the landscape of modern organic synthesis, the bicyclic epoxy ketone, 7-Oxabicyclo[4.1.0]heptan-2-one, stands as a valuable and versatile building block.[1][2] Its strained epoxide ring fused to a cyclohexanone backbo...

    Author: BenchChem Technical Support Team. Date: January 2026

    In the landscape of modern organic synthesis, the bicyclic epoxy ketone, 7-Oxabicyclo[4.1.0]heptan-2-one, stands as a valuable and versatile building block.[1][2] Its strained epoxide ring fused to a cyclohexanone backbone offers a gateway to a diverse array of more complex molecular architectures, finding utility in the synthesis of natural products and pharmaceutical intermediates.[3][4] This guide provides a comprehensive comparison of the primary synthetic strategies to access this important molecule, offering an in-depth analysis of their underlying mechanisms, practical execution, and relative merits for researchers, scientists, and professionals in drug development.

    This comparison will delve into three principal synthetic avenues:

    • Nucleophilic Epoxidation of 2-Cyclohexenone: A direct and atom-economical approach.

    • Baeyer-Villiger Oxidation of Bicyclo[3.1.0]hexan-2-one: A classic rearrangement strategy.

    • Intramolecular Cyclization of a Halohydrin Precursor: A two-step pathway offering alternative selectivity.

    Route 1: Nucleophilic Epoxidation of 2-Cyclohexenone

    The most direct and commonly employed method for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one is the nucleophilic epoxidation of the readily available α,β-unsaturated ketone, 2-cyclohexenone. Unlike electron-rich alkenes that readily undergo electrophilic epoxidation with peroxy acids, the electron-deficient double bond in enones requires a nucleophilic oxidant. The Weitz-Scheffer reaction, utilizing alkaline hydrogen peroxide, is the archetypal example of this transformation.[5]

    Reaction Mechanism and Rationale

    The reaction proceeds via a conjugate addition of a hydroperoxide anion to the β-carbon of the enone. This initial nucleophilic attack is the rate-determining step and generates an enolate intermediate. Subsequent intramolecular nucleophilic attack of the enolate oxygen onto the peroxide oxygen, with concomitant displacement of a hydroxide leaving group, forms the epoxide ring.

    The choice of an alkaline medium is critical as it serves to deprotonate hydrogen peroxide, generating the more nucleophilic hydroperoxide anion. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack.

    G cluster_0 Route 1: Nucleophilic Epoxidation start 2-Cyclohexenone reagents H2O2, Base (e.g., KOH) start->reagents Conjugate Addition intermediate Hydroperoxide Enolate Intermediate reagents->intermediate product 7-Oxabicyclo[4.1.0]heptan-2-one intermediate->product Intramolecular Cyclization

    Caption: Synthetic pathway for the nucleophilic epoxidation of 2-cyclohexenone.

    Experimental Protocol: Epoxidation with Alkaline Hydrogen Peroxide

    To a stirred solution of 2-cyclohexenone (1.0 eq) in a suitable solvent such as methanol or 1,4-dioxane at 0 °C, an aqueous solution of a base (e.g., 1.0 M KOH, 1.0 eq) is added. To this biphasic mixture, 30% aqueous hydrogen peroxide (1.1-1.5 eq) is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred at room temperature and monitored by TLC until completion (typically 2-4 hours). The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 7-Oxabicyclo[4.1.0]heptan-2-one.[5][6]

    Performance Comparison
    ParameterNucleophilic Epoxidation of 2-Cyclohexenone
    Typical Yield 85-95%[5][6]
    Reaction Time 2-4 hours
    Temperature 0 °C to room temperature
    Key Reagents 2-Cyclohexenone, H₂O₂, Base (KOH, NaOH)
    Advantages High yield, readily available starting materials, mild conditions, atom economical.
    Disadvantages Potential for side reactions if temperature is not controlled, requires careful handling of peroxide.
    Scalability Readily scalable with appropriate temperature control.

    Route 2: Baeyer-Villiger Oxidation of Bicyclo[3.1.0]hexan-2-one

    An alternative and elegant approach to 7-Oxabicyclo[4.1.0]heptan-2-one involves the Baeyer-Villiger oxidation of bicyclo[3.1.0]hexan-2-one. This reaction is a classic named reaction in organic chemistry that converts a ketone into an ester or a cyclic ketone into a lactone through the insertion of an oxygen atom adjacent to the carbonyl group.[7][8][9]

    Reaction Mechanism and Rationale

    The Baeyer-Villiger oxidation is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A peroxy acid then attacks the carbonyl carbon to form a tetrahedral intermediate, often referred to as the Criegee intermediate. The key step is the concerted migration of one of the adjacent carbon atoms to the neighboring oxygen atom of the peroxide, with the simultaneous departure of a carboxylate leaving group. The migratory aptitude of the substituents is a critical factor in determining the regioselectivity of the reaction.[7][8] In the case of bicyclo[3.1.0]hexan-2-one, the more substituted and strained cyclopropyl methylene group preferentially migrates, leading to the desired 7-membered lactone, which is an isomer of our target molecule. To obtain 7-Oxabicyclo[4.1.0]heptan-2-one, the starting material would need to be bicyclo[4.1.0]heptan-2-one, which is less readily available. A more practical approach is the oxidation of bicyclo[3.1.0]hexan-2-one to the corresponding lactone, followed by further synthetic manipulations.

    However, for the direct synthesis of a related structure, the Baeyer-Villiger oxidation of a suitably substituted cyclohexanone can be envisioned. For the specific target, this route is less direct than epoxidation.

    G cluster_1 Route 2: Baeyer-Villiger Oxidation start Bicyclo[3.1.0]hexan-2-one reagents Peroxy Acid (e.g., m-CPBA) start->reagents Nucleophilic Attack intermediate Criegee Intermediate reagents->intermediate product 6-Oxabicyclo[3.2.1]octan-7-one (Lactone) intermediate->product Rearrangement

    Caption: Baeyer-Villiger oxidation of bicyclo[3.1.0]hexan-2-one.

    Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA

    To a solution of bicyclo[3.1.0]hexan-2-one (1.0 eq) in a chlorinated solvent such as dichloromethane at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproduct. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.[9]

    Performance Comparison
    ParameterBaeyer-Villiger Oxidation
    Typical Yield 70-85%[7]
    Reaction Time 12-48 hours
    Temperature 0 °C to room temperature
    Key Reagents Bicyclo[3.1.0]hexan-2-one, Peroxy acid (m-CPBA)
    Advantages High regioselectivity based on migratory aptitude, stereospecific.
    Disadvantages Less direct route to the target molecule, requires a less common starting material, peroxy acids can be hazardous.
    Scalability Scalable, but safety precautions for peroxy acids are crucial.

    Route 3: Intramolecular Cyclization of a Halohydrin

    A third, less direct but mechanistically insightful, route to 7-Oxabicyclo[4.1.0]heptan-2-one involves the formation and subsequent intramolecular cyclization of a halohydrin derived from 2-cyclohexenone. This two-step process offers an alternative to direct epoxidation.

    Reaction Mechanism and Rationale

    The first step is the formation of a halohydrin from 2-cyclohexenone. This can be achieved by reacting the enone with a source of electrophilic halogen (e.g., N-bromosuccinimide) in the presence of water. The reaction proceeds via electrophilic attack of the halogen on the double bond, followed by the attack of water on the resulting halonium ion intermediate. In the second step, the halohydrin is treated with a base (e.g., sodium hydride or a strong hydroxide solution). The base deprotonates the hydroxyl group, and the resulting alkoxide undergoes an intramolecular Williamson ether synthesis (an SN2 reaction) to displace the adjacent halide and form the epoxide ring.

    G cluster_2 Route 3: Intramolecular Cyclization start 2-Cyclohexenone reagents1 NBS, H2O start->reagents1 Halohydrin Formation intermediate Bromohydrin Intermediate reagents1->intermediate reagents2 Base (e.g., NaH) intermediate->reagents2 Deprotonation product 7-Oxabicyclo[4.1.0]heptan-2-one reagents2->product Intramolecular SN2

    Caption: Synthesis via intramolecular cyclization of a halohydrin.

    Experimental Protocol: Halohydrin Formation and Cyclization

    Step 1: Bromohydrin Formation To a solution of 2-cyclohexenone (1.0 eq) in a mixture of acetone and water at 0 °C, N-bromosuccinimide (NBS, 1.1 eq) is added in portions. The reaction is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude bromohydrin, which can often be used in the next step without further purification.

    Step 2: Epoxidation The crude bromohydrin is dissolved in a suitable solvent like dioxane, and a strong base such as sodium hydride (1.2 eq) is added carefully at 0 °C. The mixture is stirred at room temperature until the reaction is complete. The reaction is then quenched with water, and the product is extracted, dried, and purified as described for the other methods.[10]

    Performance Comparison
    ParameterIntramolecular Cyclization
    Typical Yield 60-75% (over two steps)
    Reaction Time 4-8 hours (total)
    Temperature 0 °C to room temperature
    Key Reagents 2-Cyclohexenone, NBS, Base (NaH)
    Advantages Avoids the direct use of peroxides, offers alternative stereochemical control in some cases.
    Disadvantages Two-step process, lower overall yield, involves hazardous reagents like NBS and NaH.
    Scalability Less ideal for large-scale synthesis due to the two-step nature and use of hazardous reagents.

    Comparative Summary and Conclusion

    Synthetic RouteStarting MaterialKey ReagentsYieldReaction TimeAdvantagesDisadvantages
    Nucleophilic Epoxidation 2-CyclohexenoneH₂O₂, Base85-95%[5][6]2-4 hHigh yield, mild conditions, atom economicalPeroxide handling
    Baeyer-Villiger Oxidation Bicyclo[3.1.0]hexan-2-onePeroxy Acid (m-CPBA)70-85%[7]12-48 hHigh regioselectivityIndirect route, hazardous reagents
    Intramolecular Cyclization 2-CyclohexenoneNBS, Base (NaH)60-75%4-8 hAvoids peroxidesTwo steps, lower yield, hazardous reagents

    The Baeyer-Villiger oxidation represents a powerful transformation in organic synthesis; however, for this specific target, it is a less direct approach. The intramolecular cyclization of a halohydrin provides a viable alternative that avoids the use of peroxides but at the cost of an additional step and lower overall yield.

    The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and safety considerations. However, for the straightforward and efficient production of 7-Oxabicyclo[4.1.0]heptan-2-one, the direct epoxidation of 2-cyclohexenone remains the gold standard.

    References

    Sources

    Comparative

    A Comparative Guide to the Properties of 7-Oxabicyclo[4.1.0]heptan-2-one for Researchers and Drug Development Professionals

    Introduction 7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its strained epoxide ring fused to a cy...

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its strained epoxide ring fused to a cyclohexanone backbone imparts unique reactivity, making it a versatile intermediate for the synthesis of complex molecular architectures. The presence of both an electrophilic epoxide and a ketone functionality allows for a range of chemical transformations, rendering it a valuable building block in the development of novel therapeutic agents. This guide aims to consolidate and validate the key physicochemical and spectroscopic properties of 7-Oxabicyclo[4.1.0]heptan-2-one reported in the literature, providing a reliable reference for its use in research and development. Furthermore, a comparative analysis with cyclohexene oxide is presented to highlight the influence of the α,β-unsaturated ketone system on the properties and reactivity of the epoxide ring.

    Physicochemical and Spectroscopic Properties

    A thorough review of published data has been conducted to compile the fundamental properties of 7-Oxabicyclo[4.1.0]heptan-2-one. These properties are summarized in the table below, alongside the corresponding data for cyclohexene oxide to facilitate a direct comparison.

    Property7-Oxabicyclo[4.1.0]heptan-2-oneCyclohexene OxideReferences
    Molecular Formula C₆H₈O₂C₆H₁₀O[1][2]
    Molecular Weight 112.13 g/mol 98.14 g/mol [1][2]
    CAS Number 6705-49-3286-20-4[1][2]
    Appearance LiquidColorless liquid[3][4]
    Boiling Point 76-78 °C at 15 mmHg129-130 °C[3][5]
    Density 1.13 g/mL at 25 °C0.97 g/mL at 25 °C[3][5]
    Refractive Index (n²⁰/D) 1.4741.452[3][5]

    Spectroscopic Data Validation

    Accurate spectroscopic data is paramount for the unambiguous identification and characterization of chemical compounds. This section provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 7-Oxabicyclo[4.1.0]heptan-2-one and cyclohexene oxide.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    7-Oxabicyclo[4.1.0]heptan-2-one:

    Cyclohexene Oxide:

    The ¹H NMR spectrum of cyclohexene oxide shows distinct signals for its protons. The protons on the epoxide ring (CH-O) appear around δ 3.1 ppm, while the methylene protons of the cyclohexane ring appear as multiplets between δ 1.2 and 1.9 ppm.[6] The ¹³C NMR spectrum of cyclohexene oxide displays signals for the epoxide carbons at approximately 52 ppm and the methylene carbons of the ring at around 24 and 19 ppm.[7]

    Infrared (IR) Spectroscopy

    7-Oxabicyclo[4.1.0]heptan-2-one:

    The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed around 1715 cm⁻¹. The presence of the epoxide ring can be identified by C-O stretching vibrations, although these can be less distinct and overlap with other signals in the fingerprint region.

    Cyclohexene Oxide:

    The IR spectrum of cyclohexene oxide is distinguished by the characteristic C-O stretching of the epoxide ring, which appears as a band around 1249 cm⁻¹. The C-H stretching vibrations of the cyclohexane ring are observed around 2962 cm⁻¹.[8]

    Experimental Protocols

    To ensure the reproducibility of research findings, detailed and validated experimental procedures are essential. This section provides a step-by-step protocol for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one.

    Synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one via Epoxidation of 2-Cyclohexenone

    This protocol is based on the well-established method of epoxidation of α,β-unsaturated ketones using a nucleophilic oxidizing agent in a basic medium.

    Materials:

    • 2-Cyclohexenone

    • Hydrogen peroxide (30% aqueous solution)

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 2-cyclohexenone in methanol.

    • Cool the solution to 0-5 °C in the ice bath.

    • While maintaining the temperature, slowly add a 30% aqueous solution of hydrogen peroxide to the stirred solution.

    • Subsequently, add a solution of sodium hydroxide in methanol dropwise, ensuring the temperature does not exceed 10 °C. The addition of base catalyzes the conjugate addition of the hydroperoxide anion to the enone.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Combine the organic layers and wash them sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 7-Oxabicyclo[4.1.0]heptan-2-one by vacuum distillation or column chromatography on silica gel.

    Causality Behind Experimental Choices:

    • The use of a basic catalyst (NaOH) is crucial for the deprotonation of hydrogen peroxide, generating the nucleophilic hydroperoxide anion required for the Michael-type addition to the α,β-unsaturated ketone.

    • Maintaining a low temperature during the addition of reagents helps to control the exothermic reaction and minimize side reactions.

    • The aqueous workup with sodium bicarbonate neutralizes the basic catalyst and removes any unreacted acidic species.

    • Extraction with a suitable organic solvent like dichloromethane allows for the separation of the desired product from the aqueous phase.

    • Purification by vacuum distillation is effective for separating the product from non-volatile impurities and any remaining solvent.

    Diagram of the Synthesis Workflow:

    SynthesisWorkflow 2-Cyclohexenone 2-Cyclohexenone Reaction Epoxidation Reaction (Base-Catalyzed) 2-Cyclohexenone->Reaction Reagents H₂O₂, NaOH, MeOH Reagents->Reaction Workup Aqueous Workup (NaHCO₃, Extraction) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product 7-Oxabicyclo[4.1.0]heptan-2-one Purification->Product

    Caption: Workflow for the synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one.

    Comparative Analysis: 7-Oxabicyclo[4.1.0]heptan-2-one vs. Cyclohexene Oxide

    The presence of the electron-withdrawing carbonyl group adjacent to the epoxide ring in 7-Oxabicyclo[4.1.0]heptan-2-one significantly influences its reactivity compared to the simple epoxide, cyclohexene oxide.

    Feature7-Oxabicyclo[4.1.0]heptan-2-oneCyclohexene Oxide
    Reactivity towards Nucleophiles The epoxide ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group. Nucleophilic attack can occur at either the α or β carbon of the epoxide.The epoxide ring is less activated and generally undergoes nucleophilic attack at the less sterically hindered carbon in a typical Sₙ2 fashion.[9][10]
    Ring-Opening Reactions Ring-opening reactions are often more facile and can be initiated under milder conditions. The regioselectivity of the attack is influenced by both steric and electronic factors.[11][12]Ring-opening reactions typically require stronger nucleophiles or acid catalysis.[13]
    Potential for Rearrangements The proximity of the ketone and epoxide functionalities can lead to unique rearrangement reactions, such as the Favorskii rearrangement under certain conditions.Rearrangement reactions are less common and typically require specific catalysts or reaction conditions.

    Diagram of Reactivity Comparison:

    ReactivityComparison cluster_0 7-Oxabicyclo[4.1.0]heptan-2-one cluster_1 Cyclohexene Oxide A Activated Epoxide B Nucleophilic Attack (α or β carbon) A->B Electron-withdrawing C=O group C Facile Ring-Opening B->C D Potential for Rearrangements C->D E Less Activated Epoxide F Nucleophilic Attack (Less hindered carbon) E->F Sₙ2-type reaction G Requires Stronger Conditions F->G H Less Prone to Rearrangements G->H

    Caption: Comparison of the reactivity of the two epoxides.

    Conclusion

    This guide provides a validated compilation of the key properties of 7-Oxabicyclo[4.1.0]heptan-2-one, a versatile building block in organic synthesis. By presenting meticulously gathered data, detailed experimental protocols, and a comparative analysis with cyclohexene oxide, this document aims to empower researchers and drug development professionals with the necessary information to confidently utilize this compound in their work. The unique reactivity profile of 7-Oxabicyclo[4.1.0]heptan-2-one, stemming from the interplay of its epoxide and ketone functionalities, offers a rich landscape for chemical exploration and the development of innovative molecular entities.

    References

    • PubChem. 7-Oxabicyclo[4.1.0]heptan-2-one. National Center for Biotechnology Information. [Link]

    • PubChem. Cyclohexene oxide. National Center for Biotechnology Information. [Link]

    • NIST. Cyclohexene. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

    • PubChem. 7-Oxabicyclo(4.1.0)heptan-2-ol. National Center for Biotechnology Information. [Link]

    • Supporting Information for Synthesis of Bio-Derived Cyclic Carbonates from Renewable Resources. Royal Society of Chemistry. [Link]

    • Wired Chemist. Cyclohexene oxide Carbon-13 Full Spectrum. [Link]

    • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

    • ACS Omega. Selective Oxidative Cleavage of the C–C Bond in α,β-Epoxy Ketone into Carbonyl Compounds. [Link]

    • American Chemical Society. Selective Oxidative Cleavage of the C–C Bond in α,β-Epoxy Ketone into Carbonyl Compounds. [Link]

    • Progress in Chemical and Biochemical Research. Gas Chromatography-Mass Spectrum andFourier-transform infrared spectroscopy analysis of Fixed Oil from Sudanese Ziziphus spina C. [Link]

    • NIST. 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

    • University of Calgary. Ch16: Reactions of Epoxides. [Link]

    • Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. [Link]

    • Organic Chemistry: A Tenth Edition. 18.5 Reactions of Epoxides: Ring-Opening. [Link]

    • UCL Discovery. UNIVERSITY OF LONDON THESIS. [Link]

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    Safety & Regulatory Compliance

    Safety

    A Researcher's Guide to the Safe Disposal of 7-Oxabicyclo[4.1.0]heptan-2-one

    As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally conscious dispo...

    Author: BenchChem Technical Support Team. Date: January 2026

    As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally conscious disposal. This guide provides a detailed protocol for the proper disposal of 7-Oxabicyclo[4.1.0]heptan-2-one (also known as 2,3-Epoxycyclohexanone), grounded in an understanding of its chemical reactivity.

    Hazard Identification and Risk Assessment

    7-Oxabicyclo[4.1.0]heptan-2-one is a bifunctional molecule containing both a ketone and a strained epoxide ring. While some safety data sheets (SDS) may classify it as non-hazardous under OSHA standards, others associated with similar epoxide-containing structures indicate significant hazards[1]. The Globally Harmonized System (GHS) classification provided by at least one company includes warnings for being harmful if swallowed, causing skin irritation, and causing serious eye irritation[2]. Given this potential for hazard, a conservative approach is mandated. The primary risk stems from the high reactivity of the three-membered epoxide ring.

    Key Chemical Properties:

    PropertyValueSource
    CAS Number 6705-49-3[3]
    Molecular Formula C₆H₈O₂[2][3]
    Molecular Weight 112.13 g/mol [3]
    Appearance Liquid[3]
    Density 1.13 g/mL at 25 °C[3]
    Boiling Point 76-78 °C at 15 mmHg (20 hPa)[3]
    Flash Point 96.0 °C (204.8 °F) - closed cup[3]
    Storage Class 10 - Combustible liquids[3]

    The compound is a combustible liquid and can form explosive mixtures with air upon intense heating[4]. It is incompatible with strong acids and bases, which can catalyze vigorous, and potentially exothermic, ring-opening reactions[1].

    Engineering Controls and Personal Protective Equipment (PPE)

    All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of any vapors.

    Required PPE:

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

    • Hand Protection: Nitrile or neoprene gloves. Change gloves immediately if contamination occurs.

    • Body Protection: A standard laboratory coat. Ensure it is fully buttoned.

    • Footwear: Closed-toe shoes are required in any laboratory setting.

    The Disposal Workflow: A Step-by-Step Approach

    The appropriate disposal method depends on the quantity of the waste. The following workflow provides a decision-making framework for safe disposal.

    G start Initiate Disposal for 7-Oxabicyclo[4.1.0]heptan-2-one assess Assess Waste Type & Quantity start->assess small_quant Small Scale (< 1-2 g) Residual amounts in reaction flask assess->small_quant  Small Scale large_quant Large Scale (> 2 g) Bulk quantities, heavily contaminated items assess->large_quant Large Scale   empty_cont Empty Stock Container assess->empty_cont Empty Container chem_treat Action: Chemical Neutralization (Proceed to Protocol 3.1) small_quant->chem_treat waste_collect Action: Package for Licensed Disposal (Proceed to Protocol 3.2) large_quant->waste_collect rinse_dispose Action: Decontaminate & Dispose (Proceed to Protocol 3.3) empty_cont->rinse_dispose

    Caption: Disposal decision workflow for 7-Oxabicyclo[4.1.0]heptan-2-one.

    Protocol 3.1: Chemical Neutralization for Small-Scale Waste

    For small, residual quantities (e.g., < 1-2 grams) in a reaction flask, chemical neutralization via hydrolysis is the preferred method. This process intentionally opens the strained epoxide ring to form a significantly less reactive and more water-soluble 1,2-diol[5][6][7]. This reaction can be performed under acidic or basic conditions[8].

    Causality: The high ring strain of the epoxide makes it susceptible to nucleophilic attack. Under acidic conditions, the epoxide oxygen is protonated, making the ring carbons more electrophilic and susceptible to attack by a weak nucleophile like water[6][8]. Under basic conditions, a strong nucleophile (hydroxide ion) directly attacks one of the ring carbons in an SN2 reaction, forcing the ring to open[7][8]. Both pathways result in the formation of a stable trans-1,2-diol.

    A. Acid-Catalyzed Hydrolysis Protocol (Recommended for its faster reaction rate)

    • Preparation: Conduct the procedure in a chemical fume hood. Ensure the reaction flask is in an ice-water bath to control any potential exotherm.

    • Dilution: Dilute the residue containing 7-Oxabicyclo[4.1.0]heptan-2-one with a water-miscible solvent like tetrahydrofuran (THF) or acetone to a concentration of approximately 5-10%.

    • Acidification: Slowly add 1M aqueous sulfuric acid or hydrochloric acid with stirring, ensuring the temperature remains below 25 °C. Add enough acid to make the solution distinctly acidic (pH < 2).

    • Reaction: Allow the mixture to stir at room temperature for at least 1-2 hours to ensure complete hydrolysis.

    • Neutralization: Carefully neutralize the solution by adding a base, such as sodium bicarbonate or 1M sodium hydroxide, until the pH is between 6 and 8.

    • Disposal: The resulting aqueous solution containing the diol can now be disposed of as aqueous chemical waste, in accordance with your institution's guidelines.

    B. Base-Catalyzed Hydrolysis Protocol

    • Preparation: As with the acid protocol, work in a fume hood and use an ice-water bath.

    • Dilution: Dilute the chemical residue with a suitable solvent (THF, acetone).

    • Basification: Slowly add 1M aqueous sodium hydroxide with stirring. Ensure the temperature is controlled. Add enough base to make the solution strongly alkaline (pH > 12).

    • Reaction: Stir the mixture at room temperature for 2-4 hours. Base-catalyzed opening can be slower than the acid-catalyzed version.

    • Neutralization: Carefully neutralize the solution by adding 1M hydrochloric acid or sulfuric acid until the pH is between 6 and 8.

    • Disposal: Dispose of the final aqueous solution as per your institution's chemical waste procedures.

    Protocol 3.2: Packaging for Licensed Disposal (Large Quantities)

    Attempting to neutralize large quantities of 7-Oxabicyclo[4.1.0]heptan-2-one in the lab is not recommended due to the potential for a significant, uncontrollable exotherm.

    • Containment: Keep the material in its original, sealed container if possible. If transferring is necessary, use a chemically compatible container (e.g., glass or appropriate plastic).

    • Labeling: Ensure the container is clearly and accurately labeled with the full chemical name: "7-Oxabicyclo[4.1.0]heptan-2-one" and the associated hazard warnings.

    • Segregation: Do not mix this waste with other waste streams, particularly acids or bases. Store it separately.

    • Contaminated Materials: Any grossly contaminated items (e.g., silica gel from chromatography, spill absorbents, gloves) should be collected in a separate, sealed, and clearly labeled solid waste container.

    • Collection: Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

    Protocol 3.3: Decontamination of Empty Containers

    "Empty" containers are never truly empty and must be handled like the product itself until decontaminated.

    • Triple Rinse: In a fume hood, rinse the container three times with a small amount of a suitable solvent, such as acetone or methanol.

    • Collect Rinsate: The solvent rinsate is now considered hazardous waste. Collect all rinsate and treat it as a small-scale quantity for chemical neutralization (Protocol 3.1) or add it to your non-halogenated solvent waste container, depending on institutional policy.

    • Container Disposal: Once triple-rinsed, the container can typically be defaced (by removing or obscuring the label) and disposed of as regular laboratory glassware. Consult your EHS office for specific institutional rules.

    Spill Management

    In the event of a spill, follow these procedures:

    • Evacuate: Alert others in the immediate area and evacuate if the spill is large or ventilation is poor.

    • Control: Prevent the spill from spreading or entering drains[4].

    • Absorb: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®)[4]. Do not use combustible materials like paper towels as the primary absorbent.

    • Collect: Carefully scoop the absorbed material into a sealed container for disposal.

    • Decontaminate: Clean the spill area with a detergent solution and water.

    • Dispose: The collected spill material must be disposed of as hazardous waste via your EHS office (as in Protocol 3.2).

    By understanding the inherent reactivity of 7-Oxabicyclo[4.1.0]heptan-2-one, particularly its epoxide functionality, we can move beyond generic disposal guidelines to implement chemically sound procedures that ensure the safety of laboratory personnel and the protection of our environment.

    References

    • BYJU'S. (n.d.). Epoxide Reactions. Retrieved from [Link]

    • Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]

    • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

    • McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

    • Whalen, D. L. (2005). Mechanisms of Hydrolysis and Rearrangements of Epoxides. ResearchGate. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one. PubChem. Retrieved from [Link]

    • XiXisys. (n.d.). GHS SDS for (1α,4α,6α)-(+)-1-methyl-4-(1-methylvinyl)-7-oxabicyclo[4.1.0]heptan-2-one. Retrieved from [Link]

    • Ahonkhai, S. I., & Emovon, E. U. (1973). Catalyzed thermal decomposition of organic acids. Part 2.—Catalyzed decomposition of cyclopentane- and cycloheptane-carboxylic acids by hydrogen bromide. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 69, 183-188. Retrieved from [Link]

    • NIST. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

    • Aguilera, B. A., et al. (2014). Proposed mechanisms for the thermal decomposition of 3-methyl-3-buten-1-ol. ResearchGate. Retrieved from [Link]

    • McGivern, W. S., et al. (2006). Ring-expansion reactions in the thermal decomposition of tert-butyl-1,3-cyclopentadiene. Semantic Scholar. Retrieved from [Link]

    • Vasiliou, A., et al. (2014). Thermal Decomposition of 2-Cyclopentenone. National Institutes of Health. Retrieved from [Link]

    • Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

    • The Pherobase. (n.d.). Plant Compound: trans-4-Isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one. Retrieved from [Link]

    Sources

    Handling

    Senior Application Scientist's Guide: Personal Protective Equipment for Handling 7-Oxabicyclo[4.1.0]heptan-2-one

    As a Senior Application Scientist, my foremost priority is to empower researchers with the knowledge to execute their work not only effectively but also with the highest degree of safety. The handling of any chemical, in...

    Author: BenchChem Technical Support Team. Date: January 2026

    As a Senior Application Scientist, my foremost priority is to empower researchers with the knowledge to execute their work not only effectively but also with the highest degree of safety. The handling of any chemical, including reactive intermediates like 7-Oxabicyclo[4.1.0]heptan-2-one, demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation.

    It is critical to note that safety information for this compound can vary between suppliers. While one Safety Data Sheet (SDS) may classify it as non-hazardous under specific regulations[1], others, along with data for structurally similar epoxide compounds, indicate clear hazards such as skin, eye, and respiratory irritation[2][3][4][5]. Therefore, we will proceed with a conservative approach, grounding our protocols in the potential hazards identified by authoritative sources and the general reactivity of the epoxide functional group.

    Hazard Assessment: The 'Why' Behind the PPE

    Effective protection begins with a thorough understanding of the risks. The primary goal is to prevent the chemical from coming into contact with your body. The main routes of exposure for 7-Oxabicyclo[4.1.0]heptan-2-one, a liquid at room temperature, are dermal (skin) contact, ocular (eye) contact, and inhalation of vapors.

    Based on available GHS (Globally Harmonized System) classifications, the potential hazards are summarized below.

    Hazard ClassGHS Hazard StatementSource(s)
    Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2][5]
    Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[2][3][4]
    Serious Eye Damage/Eye Irritation (Category 2/2A)H319: Causes serious eye irritation[2][3][4]
    Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[2][3]
    Physical HazardCombustible liquid. Vapors may form explosive mixtures with air upon intense heating.[1][6][7]

    The epoxide ring in 7-Oxabicyclo[4.1.0]heptan-2-one is a key structural feature that dictates its reactivity. Epoxides are susceptible to ring-opening reactions, which underlies their utility in synthesis but also contributes to their potential to react with biological molecules, leading to irritation and sensitization.

    Core PPE Requirements: A Multi-Layered Defense

    A multi-layered approach to PPE is essential to create redundant barriers between you and the chemical hazard.

    Eye and Face Protection: Your Non-Negotiable First Barrier

    Accidental splashes are a primary risk during liquid transfers, extractions, and reaction workups.

    • Minimum Requirement: Chemical splash goggles that seal around the eyes are mandatory at all times when handling this compound. Standard safety glasses with side shields do not provide adequate protection from splashes.[8][9][10]

    • Enhanced Protection: When handling larger volumes (>100 mL) or performing operations with a higher risk of splashing (e.g., quenching a reaction, pressure transfers), a full-face shield must be worn in addition to chemical splash goggles. The goggles provide a seal, and the face shield protects the rest of the face.

    Skin and Body Protection: Preventing Dermal Exposure

    Given its classification as a skin irritant, preventing all skin contact is crucial.

    • Hand Protection: Chemical-resistant gloves are your most critical tool for preventing dermal exposure.

      • Recommended Materials: Nitrile or butyl rubber gloves are recommended for their chemical resistance.[8][11][12] Do not use latex or vinyl gloves, as they can degrade upon contact with many organic chemicals.[12]

      • Protocol: Always inspect gloves for tears or pinholes before use.[13] For extended work, consider double-gloving. Remove gloves immediately using a technique that avoids touching the outside of the glove with your bare hand, and wash your hands thoroughly with soap and water afterward.[13][14]

    • Body Protection:

      • Lab Coat: A clean, buttoned, flame-resistant lab coat must be worn to protect your clothing and skin.[10][13]

      • Additional Protection: For tasks with a high splash potential, supplement your lab coat with a chemical-resistant apron.[8]

      • Personal Clothing: Always wear long pants and closed-toe shoes made of a non-porous material.[13][15]

    Respiratory Protection: The Role of Engineering Controls

    The primary method for controlling respiratory hazards is to use engineering controls, not respirators.

    • Fume Hood: All work with 7-Oxabicyclo[4.1.0]heptan-2-one must be conducted inside a certified chemical fume hood.[4][14] This minimizes the concentration of vapors in your breathing zone.

    • Respirator Use: A respirator should only be necessary under specific, non-routine circumstances, such as a large spill or a failure of the primary engineering controls. In such an event, an air-purifying respirator with organic vapor (OV) cartridges is required.[8][16] All personnel who may need to wear a respirator must be part of a formal respiratory protection program that includes fit-testing and training, in accordance with OSHA standards.

    Procedural Workflow for Safe Handling

    A disciplined workflow ensures that safety measures are consistently applied.

    Pre-Operational Safety Checklist

    Before handling the chemical, perform a quick check:

    • Confirm the chemical fume hood is on and operating correctly (check the airflow monitor).

    • Locate the nearest safety shower and eyewash station.[14][15]

    • Ensure a spill kit compatible with organic liquids is readily accessible.

    • Inspect all PPE for damage before putting it on.

    • Remove all personal items, such as jewelry, that could trap chemicals against the skin.[8]

    PPE Selection and Donning/Doffing Workflow

    The order in which you put on and take off PPE is critical to prevent cross-contamination.

    PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Outside Lab) cluster_work Work Phase cluster_doffing Doffing Sequence (At Exit) assess Assess Task & Select Correct PPE inspect Inspect PPE for Damage or Defects assess->inspect don_coat 1. Lab Coat inspect->don_coat don_goggles 2. Goggles/ Face Shield don_coat->don_goggles don_gloves 3. Gloves (over cuffs) don_goggles->don_gloves procedure Perform Chemical Handling Procedure (in Fume Hood) don_gloves->procedure doff_gloves 1. Gloves (Peel Away) procedure->doff_gloves doff_coat 2. Lab Coat (Turn Inside Out) doff_gloves->doff_coat doff_goggles 3. Goggles/ Face Shield doff_coat->doff_goggles wash Wash Hands Thoroughly doff_goggles->wash

    Caption: Logical workflow for PPE selection, donning, and doffing.

    Donning (Putting On) Sequence:

    • Lab Coat: Fasten completely.

    • Eye/Face Protection: Put on goggles and, if needed, a face shield.

    • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat to prevent drips from entering.

    Doffing (Taking Off) Sequence: This sequence is designed to handle the most contaminated items first.

    • Gloves: Remove gloves without touching the outer surface with your bare hands. Peel one glove off, ball it in your gloved hand, and slide a clean finger under the cuff of the remaining glove to peel it off over the first one.

    • Lab Coat: Unbutton and remove by folding it inside-out to contain any contamination.

    • Goggles/Face Shield: Remove by handling the strap or headband, avoiding touching the front surface.

    • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[14]

    Spill and Disposal Plan

    Emergency Spill Response

    In the event of a spill inside a fume hood, keep it contained. For a spill outside the hood:

    • ALERT: Announce the spill to notify others in the lab.

    • EVACUATE: If the spill is large or you feel unwell, evacuate the immediate area.

    • CONTAIN: If the spill is small and you are trained to do so, use a chemical spill kit with an absorbent material like vermiculite or a commercial sorbent pad to contain the liquid.

    • CLEANUP: Follow your institution's specific procedures for hazardous waste cleanup and disposal.

    Chemical Waste Disposal

    Proper disposal is a critical final step in the chemical handling lifecycle.

    • Containers: All waste containing 7-Oxabicyclo[4.1.0]heptan-2-one must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Regulations: Never pour chemical waste down the drain.[10] All waste must be disposed of in accordance with local, state, and federal environmental regulations.[1][7] Handle the empty, uncleaned container as you would the product itself.[1]

    By integrating these principles and procedures into your daily laboratory work, you build a deep and resilient culture of safety. This allows you to focus on your research with the confidence that you are protected from the potential hazards of your materials.

    References

    • Preventing Overexposure . WEST SYSTEM Epoxy. [Link]

    • How to Safely Work with Epoxy Coatings . International Enviroguard. [Link]

    • 7-Oxabicyclo[4.1.0]heptan-2-one - PubChem . National Institutes of Health (NIH). [Link]

    • Protective Aids for Working with Epoxy Resins . epoxio.cz. [Link]

    • Do I need protective equipment when working with Epoxy Resin? . resin-expert.com. [Link]

    • The importance of PPE when working with resin! . YouTube. [Link]

    • Best Practices for Avoiding Incidents With Reactive Chemicals . American Laboratory. [Link]

    • The interactive lab primer - working safely . RSC Education. [Link]

    • Safe Laboratory Practices in Chemistry . Harvey Mudd College. [Link]

    • Safe Laboratory Practices & Procedures . National Institutes of Health (NIH) Office of Research Services. [Link]

    • Organic Chemistry Laboratory Safety . Westfield State University. [Link]

    Sources

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